3-Mercaptopropionate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-sulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2S/c4-3(5)1-2-6/h6H,1-2H2,(H,4,5)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIDEFUBRARXTE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5O2S- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Mercaptopropionic Acid: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptopropionic acid (3-MPA) is a bifunctional organic compound featuring both a thiol (-SH) and a carboxylic acid (-COOH) group.[1][2][3] This unique structure makes it a versatile molecule in a variety of scientific and industrial applications, ranging from materials science to biochemistry.[1][3] It is a colorless to pale yellow liquid with a characteristic strong, sulfide-like odor.[4][5][6] 3-MPA is utilized as a fundamental building block in the synthesis of pharmaceuticals, a stabilizer in polymers like PVC, and a capping agent for the synthesis of nanoparticles.[3][5] In the realm of biomedical research, it is known for its role as an enzyme inhibitor, particularly of glutamate (B1630785) decarboxylase.[2][7] This guide provides a comprehensive overview of the physical and chemical properties of 3-mercaptopropionic acid, detailed experimental protocols for its key applications, and visualizations of relevant biochemical pathways and experimental workflows.
Physical and Chemical Properties
The dual functionality of 3-mercaptopropionic acid governs its physical and chemical behavior. It is soluble in water and various organic solvents such as alcohol, benzene, and ether.[1][4] The presence of both an acidic carboxylic group and a reactive thiol group allows it to participate in a wide range of chemical reactions.[7]
General and Physical Properties
| Property | Value |
| Molecular Formula | C₃H₆O₂S[8][9] |
| Molecular Weight | 106.14 g/mol [3][5] |
| Appearance | Colorless to pale yellow, clear oily liquid[10][11] |
| Odor | Strong, acrid, sulfide-like[4] |
| Density | 1.218 g/mL at 25 °C[1][12] |
| Melting Point | 15-18 °C[1][8] |
| Boiling Point | 110-111 °C at 15 mmHg[1][8] |
| Flash Point | 93 °C (closed cup)[4][13] |
| Refractive Index | n20/D 1.492[1][12] |
| Vapor Pressure | 0.04 mmHg at 20 °C[12][14] |
| Solubility | Soluble in water, alcohol, benzene, and ether[4] |
Acid-Base and Reactivity Properties
| Property | Value |
| pKa (Carboxylic Acid) | ~4.34[2] |
| pKa (Thiol) | 10.84[3][6][8] |
| Reactivity | The thiol group can undergo oxidation to form disulfides. The carboxylic acid group can participate in esterification and amidation reactions.[7] |
Key Experimental Protocols
Synthesis of 3-Mercaptopropionic Acid-Capped Gold Nanoparticles
This protocol describes a single-phase reduction method for synthesizing gold nanoparticles (AuNPs) capped with 3-mercaptopropionic acid.
Materials:
-
Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)
-
3-Mercaptopropionic acid (3-MPA)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
Procedure:
-
Dissolve 300 mg (0.76 mmol) of hydrogen tetrachloroaurate (B171879) trihydrate and 157 µL (1.8 mmol) of 3-mercaptopropionic acid in 150 mL of methanol with vigorous stirring.[5]
-
Freshly prepare a 12 mmol aqueous solution of sodium borohydride.[5]
-
Carefully add 30 mL of the sodium borohydride solution dropwise to the gold and 3-MPA solution while maintaining vigorous stirring.[5]
-
The color of the solution will change, indicating the formation of gold nanoparticles.
-
Continue stirring for an additional 2 hours to ensure the reaction is complete.
-
The resulting nanoparticle solution can be purified by centrifugation and redispersion in a suitable solvent to remove unreacted starting materials.
Formation of a Self-Assembled Monolayer (SAM) on a Gold Surface
This protocol outlines the steps for creating a self-assembled monolayer of 3-mercaptopropionic acid on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
3-Mercaptopropionic acid (3-MPA)
-
Ethanol (B145695) (or another suitable solvent)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.
-
Deionized water
-
Nitrogen gas
Procedure:
-
Clean the gold substrate by immersing it in piranha solution for 1 minute to remove organic contaminants. (Safety note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
Prepare a 1 mM solution of 3-mercaptopropionic acid in ethanol.
-
Immerse the clean, dry gold substrate in the 3-MPA solution for 12-24 hours at room temperature.[15] During this time, the thiol groups of the 3-MPA molecules will chemisorb onto the gold surface, forming a stable Au-S bond and leading to the formation of a densely packed monolayer.
-
After the incubation period, remove the substrate from the solution and rinse it thoroughly with ethanol to remove any non-specifically adsorbed molecules.
-
Dry the substrate again under a stream of nitrogen gas. The substrate is now functionalized with a self-assembled monolayer of 3-mercaptopropionic acid.
Quantification of 3-Mercaptopropionic Acid by HPLC
This method is for the sensitive determination of 3-MPA based on pre-column derivatization with monobromobimane (B13751) (mBBr) and analysis by high-performance liquid chromatography (HPLC) with fluorescence detection.[4]
Materials and Reagents:
-
3-Mercaptopropionic acid (3-MPA) standard solutions
-
Monobromobimane (mBBr)
-
Tris-HCl buffer (pH 8.0)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Instrumentation:
-
HPLC system equipped with a fluorescence detector
-
C18 analytical column
Procedure:
-
Derivatization:
-
In a microcentrifuge tube, mix your sample (or standard) with Tris-HCl buffer.
-
Add the mBBr derivatizing agent. The thiol group of 3-MPA will react with mBBr to form a fluorescent derivative.
-
Incubate the mixture in the dark at a controlled temperature to allow the reaction to proceed to completion.
-
-
HPLC Analysis:
-
Inject a known volume (e.g., 10 µL) of the derivatized sample onto the HPLC system.[4]
-
Perform chromatographic separation on a C18 column using a gradient elution with a mobile phase consisting of an aqueous formic acid solution and an organic solvent like acetonitrile or methanol.
-
Detect the fluorescent 3-MPA derivative using a fluorescence detector with appropriate excitation and emission wavelengths.
-
-
Quantification:
-
Create a calibration curve by analyzing a series of derivatized 3-MPA standards of known concentrations.
-
Determine the concentration of 3-MPA in the unknown samples by comparing their peak areas to the calibration curve.
-
Visualizations of Key Processes
Inhibition of GABA Synthesis
3-Mercaptopropionic acid acts as a competitive inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2][16] This inhibition leads to a decrease in GABA levels in the brain.[6]
Caption: Inhibition of Glutamate Decarboxylase (GAD) by 3-Mercaptopropionic Acid.
Nanoparticle Functionalization Workflow
The bifunctional nature of 3-mercaptopropionic acid makes it an excellent linker molecule for the surface functionalization of nanoparticles, particularly gold nanoparticles.[17]
Caption: Workflow for the functionalization of gold nanoparticles with 3-MPA.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications. | Semantic Scholar [semanticscholar.org]
- 4. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of the glutamic acid decarboxylase inhibitor 3-mercaptopropionic acid on the synthesis of brain GABA in vivo and postmortally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of glutamate decarboxylase activity by 3-mercaptopropionic acid has different time course in the immature and adult rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. db-thueringen.de [db-thueringen.de]
- 12. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of glutamate decarboxylase (GAD) by ethyl ketopentenoate (EKP) induces treatment-resistant epileptic seizures in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nuclear penetration of surface functionalized gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Mercaptopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis protocols for 3-mercaptopropionic acid (3-MPA), a critical bifunctional molecule utilized in various fields, including polymer chemistry, nanotechnology, and pharmaceuticals. This document details the most prevalent industrial and laboratory-scale synthesis methodologies, presenting quantitative data in structured tables and offering detailed experimental protocols. Furthermore, visual diagrams generated using Graphviz are provided to illustrate the core synthesis pathways and experimental workflows.
Introduction
3-Mercaptopropionic acid (HSCH₂CH₂COOH) is an organosulfur compound featuring both a thiol and a carboxylic acid functional group. This unique structure allows it to participate in a wide array of chemical reactions, making it a versatile building block in organic synthesis. Its applications range from acting as a chain transfer agent in polymerization to functioning as a capping agent for nanoparticles and an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2] This guide focuses on the practical synthesis of 3-MPA, providing the necessary details for its preparation in both industrial and laboratory settings.
Primary Synthesis Routes
The synthesis of 3-mercaptopropionic acid can be broadly categorized into several key methods, each with its own set of advantages and applications. The most prominent of these are:
-
Michael Addition of Hydrogen Sulfide (B99878) to Acrylic Acid: This is the dominant industrial method, favored for its atom economy and the use of readily available starting materials.[3]
-
Nucleophilic Substitution of 3-Halopropionic Acids: A common laboratory approach involving the displacement of a halide with a sulfur nucleophile.
-
Hydrolysis of 3-Mercaptopropionitrile: This method utilizes acrylonitrile (B1666552) as a precursor, which is first converted to the corresponding thiol nitrile before hydrolysis.[2][4]
-
Reduction of 3,3'-Dithiodipropionic Acid: A straightforward reduction method to cleave the disulfide bond and yield the desired thiol.[3]
The following sections will delve into the specifics of these synthetic strategies.
Michael Addition of Hydrogen Sulfide to Acrylic Acid
This method is the cornerstone of industrial 3-MPA production.[3] It involves the conjugate addition of hydrogen sulfide across the double bond of acrylic acid, typically facilitated by a base catalyst.
Experimental Protocol: Catalytic Addition of H₂S to Acrylic Acid
Objective: To synthesize 3-mercaptopropionic acid via the catalyzed addition of hydrogen sulfide to acrylic acid. This protocol is based on industrial processes that achieve high yields and selectivity.[3][5]
Reagents:
-
Acrylic Acid (CH₂=CHCOOH)
-
Hydrogen Sulfide (H₂S)
-
Guanidine-functionalized polystyrene-divinylbenzene resin (catalyst)[3][5]
-
Dimethylformamide (DMF) (solvent)[3]
Apparatus:
-
High-pressure stainless-steel autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.
Procedure:
-
The reactor is charged with acrylic acid, the guanidine-functionalized solid support catalyst, and dimethylformamide.[3][5]
-
The reactor is sealed and purged with nitrogen to remove any residual air.
-
Hydrogen sulfide is introduced into the reactor, and the pressure is raised to the desired level (typically 15-35 bar).[3]
-
The reaction mixture is heated to a temperature between 30°C and 110°C with continuous stirring.[3][5]
-
The reaction is monitored for the consumption of acrylic acid. The process can be run continuously or in batches.
-
Upon completion, the reactor is cooled, and the excess hydrogen sulfide is carefully vented.
-
The solid catalyst is recovered by filtration for reuse.[3]
-
The solvent is removed from the product mixture under reduced pressure.
Purification:
-
The crude 3-mercaptopropionic acid is purified by vacuum distillation (boiling point 110–111 °C at 15 mmHg) to yield a colorless to yellowish liquid.[3]
Data Presentation: Reaction Parameters
| Parameter | Value | Reference |
| Temperature | 30–110 °C | [3][5] |
| Pressure | 15–35 bar | [3] |
| H₂S:Acrylic Acid Molar Ratio | 3–10 | [3] |
| Catalyst Loading (% weight to acrylic acid) | 10–70% | [5] |
| Solvent | Dimethylformamide (DMF) | [3] |
| Yield | > 90% | [3] |
| Selectivity | 93–94% | [3] |
Workflow Diagram
References
- 1. atamankimya.com [atamankimya.com]
- 2. atamankimya.com [atamankimya.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Method for producing 3-mercaptopropionic acid, and methods using same for producing carboxylic acid ester compound having mercapto group and thiourethane-based optical material | TREA [trea.com]
- 5. US5877349A - Process for the synthesis of 3-mercaptopropionic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-Mercaptopropionic Acid and Its Derivatives for Researchers and Drug Development Professionals
Introduction
3-Mercaptopropionic acid (3-MPA) is a versatile bifunctional molecule containing both a thiol and a carboxylic acid group.[1][2] This unique structure makes it a valuable building block in a wide array of applications, from polymer chemistry and nanotechnology to pharmaceutical development.[3][4][5] In the realm of life sciences, 3-MPA and its derivatives are of particular interest due to their diverse biological activities, most notably as enzyme inhibitors. This technical guide provides a comprehensive overview of 3-mercaptopropionic acid, its key derivatives, their synthesis, and their biological implications, with a focus on applications relevant to researchers, scientists, and drug development professionals.
Chemical and Physical Properties
3-Mercaptopropionic acid is a colorless oil with a characteristic thiol odor.[4] Its bifunctionality allows for a wide range of chemical modifications at both the thiol and carboxylic acid moieties.
| Property | Value | Reference |
| Molecular Formula | C₃H₆O₂S | [4] |
| Molecular Weight | 106.14 g/mol | [2] |
| Melting Point | 16.9 °C | [2] |
| Boiling Point | 111 °C at 15 mmHg | [2] |
| Density | 1.218 g/mL | [2] |
| pKa (Carboxylic Acid) | ~4.34 | [4] |
| pKa (Thiol) | ~10.84 | [4] |
Synthesis of 3-Mercaptopropionic Acid and Its Derivatives
The primary industrial synthesis of 3-mercaptopropionic acid involves the addition of hydrogen sulfide (B99878) to acrylic acid.[2][4] Various laboratory-scale and industrial methods have been developed to optimize yield and purity.
General Synthesis of 3-Mercaptopropionic Acid
A common laboratory method involves the reaction of sodium acrylate (B77674) with sodium hydrosulfide (B80085). The reaction is typically carried out in an aqueous solution under pressure. Subsequent acidification yields 3-mercaptopropionic acid.[4]
Experimental Protocols
Protocol 1: Synthesis of 3-Mercaptopropionic Acid[4][6]
Materials:
-
Sodium acrylate
-
Sodium hydrosulfide or sodium sulfide
-
Sulfuric acid
-
Water
Procedure:
-
In a suitable pressure reactor, dissolve sodium acrylate and sodium hydrosulfide/sulfide in water.
-
Heat the mixture to 50-110°C under a pressure of 0.15-0.2 MPa for 1-2 hours.
-
Cool the reaction mixture to induce crystallization of the sodium salt of 3-mercaptopropionic acid.
-
Isolate the crystals by filtration.
-
Acidify the crystals with sulfuric acid at a temperature of approximately 60°C for 1-1.5 hours to obtain the 3-mercaptopropionic acid solution.
-
The product can be further purified by extraction and distillation.
The versatility of 3-MPA's functional groups allows for the straightforward synthesis of a variety of derivatives, including esters and amides. These derivatives are central to many of its applications.
Protocol 2: Synthesis of Pentaerythritol (B129877) Tetrakis(3-mercaptopropionate) (PETMP)
Pentaerythritol tetrakis(this compound) is a widely used crosslinking agent in polymer chemistry. Its synthesis involves the esterification of pentaerythritol with 3-mercaptopropionic acid.
Method A: Direct Esterification [4]
Materials:
-
Pentaerythritol
-
3-Mercaptopropionic acid
-
Acylating agent (e.g., thionyl chloride)
-
Organic base catalyst (e.g., triethylamine)
-
Solvent (e.g., toluene)
Procedure:
-
In a reaction vessel, combine pentaerythritol, an excess of 3-mercaptopropionic acid, and a suitable solvent like toluene.
-
Add an organic base catalyst, such as triethylamine.
-
Slowly add an acylating agent, like thionyl chloride, to the mixture.
-
Reflux the reaction mixture, with azeotropic removal of water, until the reaction is complete (monitored by techniques like TLC or LC-MS).
-
After cooling, wash the organic phase with water and brine.
-
Dry the organic phase over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product, for example by column chromatography, to achieve high purity (>94%).[4]
Protocol 3: Amide Synthesis from 3-Mercaptopropionic Acid[5]
The carboxylic acid group of 3-MPA can be activated to facilitate amide bond formation with various amines.
Materials:
-
3-Mercaptopropionic acid
-
Amine of interest
-
Coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC)
-
Catalyst (e.g., 4-dimethylaminopyridine (B28879) - DMAP)
-
Solvent (e.g., dichloromethane)
Procedure:
-
Dissolve 3-mercaptopropionic acid, the desired amine, and DMAP in dichloromethane (B109758).
-
Cool the solution in an ice bath.
-
Add a solution of DCC in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction for completion.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate it under reduced pressure to yield the amide derivative.
Biological Activity and Applications in Drug Development
The biological effects of 3-MPA and its derivatives are primarily attributed to their ability to interact with and inhibit specific enzymes.
Inhibition of Glutamate (B1630785) Decarboxylase (GAD)
The most well-documented biological activity of 3-MPA is its role as a competitive inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate.[2][4] By inhibiting GAD, 3-MPA reduces GABA levels in the brain, leading to a state of neuronal hyperexcitability, which can manifest as convulsions in experimental models.[2][4] This property makes 3-MPA a valuable tool for studying the GABAergic system and epilepsy.
Protocol 4: Glutamate Decarboxylase (GAD) Inhibition Assay
A common method to assess GAD activity and its inhibition is to measure the production of GABA from glutamate.
Materials:
-
Brain tissue homogenate (as a source of GAD)
-
L-Glutamic acid (substrate)
-
3-Mercaptopropionic acid (inhibitor)
-
Dansyl chloride (for derivatization)
-
HPLC system with a UV or fluorescence detector
Procedure:
-
Prepare a crude brain homogenate from the tissue of interest in a suitable buffer.
-
Pre-incubate the homogenate with varying concentrations of 3-MPA or a vehicle control.
-
Initiate the enzymatic reaction by adding L-glutamic acid.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Terminate the reaction, for example, by adding acid.
-
Derivatize the GABA produced with dansyl chloride to make it detectable by HPLC.
-
Quantify the amount of dansyl-GABA using a calibrated HPLC method.
-
Calculate the percentage of GAD inhibition for each concentration of 3-MPA and determine the IC₅₀ value.
Angiotensin-Converting Enzyme (ACE) Inhibition
Certain derivatives of 3-mercaptopropionic acid have been developed as potent inhibitors of angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure. Captopril, the first orally active ACE inhibitor, is a well-known example of a drug molecule that incorporates a thiol group, similar to that in 3-MPA, for binding to the zinc ion in the active site of ACE.[6]
One notable derivative, (2R, 4R)-2-(2-hydroxyphenyl)-3-(3-mercaptopropionyl)-4-thiazolidinecarboxylic acid (SA446), has demonstrated potent ACE inhibition.[6]
| Compound | Target | IC₅₀ | Reference |
| SA446 | Rabbit Lung ACE | 6 nM | [6] |
Other Potential Applications
The unique chemical properties of 3-MPA and its derivatives suggest their potential in various other therapeutic areas:
-
Antiviral and Antibiotic Agents: The reactivity of the thiol group can be exploited in the design of molecules that interfere with viral or bacterial enzymes.[3]
-
Antioxidants: The thiol group can act as a reducing agent and scavenger of reactive oxygen species.[3]
-
Nanoparticle Functionalization for Drug Delivery: 3-MPA is widely used to functionalize the surface of nanoparticles, such as gold or iron oxide nanoparticles. The thiol group provides a strong anchor to the nanoparticle surface, while the carboxylic acid group can be used to attach drugs or targeting ligands for controlled drug delivery.
Signaling Pathways
While the primary established mechanism of action for 3-MPA is the inhibition of GAD in the GABAergic pathway, the broader effects of its derivatives on other cellular signaling cascades are an area of ongoing research. Given the importance of thiol-containing molecules in cellular redox signaling and the ability of 3-MPA derivatives to inhibit metalloenzymes, it is plausible that they may also modulate other pathways, such as:
-
MAPK Signaling Pathway: This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. The redox state of the cell can influence MAPK signaling, and thiol-containing compounds could potentially modulate this pathway.
-
NF-κB Signaling Pathway: This pathway is a key regulator of inflammation and cell survival. The activity of NF-κB can be sensitive to cellular redox status, suggesting a potential for interaction with thiol-active compounds.
-
Apoptosis: The induction of apoptosis is a critical process in development and disease. The balance of pro- and anti-apoptotic proteins can be influenced by cellular stress and redox signaling, areas where 3-MPA derivatives might have an effect.
Further research is required to elucidate the specific interactions of 3-mercaptopropionic acid and its derivatives with these and other signaling pathways to fully understand their therapeutic potential and toxicological profiles.
Conclusion
3-Mercaptopropionic acid is a foundational molecule with significant potential in research and drug development. Its straightforward synthesis and the versatility of its dual functional groups allow for the creation of a diverse library of derivatives. While its role as a GAD inhibitor is well-characterized, the exploration of its derivatives as inhibitors of other enzymes, such as ACE, highlights the broader therapeutic possibilities. Future investigations into the detailed mechanisms of action and the impact on various cellular signaling pathways will be crucial for unlocking the full potential of this class of compounds in medicine.
References
- 1. 3-Mercaptopropionic Acid | C3H6O2S | CID 6514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. grokipedia.com [grokipedia.com]
- 5. atamankimya.com [atamankimya.com]
- 6. A new potent inhibitor of converting enzyme: (2R,4R)-2-(2-hydroxyphenyl)-3-(3-mercaptopropionyl)-4-thiazolidinecarboxylic acid(SA446) - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-Mercaptopropionic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-mercaptopropionic acid (3-MPA), a bifunctional organic compound containing both a thiol and a carboxylic acid group. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for the characterization and analysis of 3-MPA. The guide details experimental protocols and presents key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) analyses. Additionally, it includes visualizations of relevant chemical processes involving 3-MPA to facilitate a deeper understanding of its chemical behavior.
Introduction
3-Mercaptopropionic acid (HSCH₂CH₂COOH) is a versatile molecule with significant applications in various scientific and industrial fields. Its dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable component in the synthesis of pharmaceuticals, polymers, and as a capping agent for nanoparticles.[1][2] Accurate and thorough characterization of 3-MPA is crucial for its effective application, and spectroscopic methods are the primary tools for achieving this. This guide offers an in-depth look at the spectroscopic signature of 3-MPA and provides standardized protocols for its analysis.
Spectroscopic Data
The following sections summarize the key quantitative data obtained from various spectroscopic analyses of 3-mercaptopropionic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 3-MPA. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide distinct signals corresponding to the different chemical environments of the nuclei within the molecule.
Table 1: ¹H NMR Spectroscopic Data for 3-Mercaptopropionic Acid [3][4]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~2.75 | Triplet | -CH₂-S |
| ~2.65 | Triplet | -CH₂-C=O |
| ~1.6 (broad) | Singlet | -SH |
| ~11-12 (broad) | Singlet | -COOH |
Note: Chemical shifts can vary depending on the solvent used.
Table 2: ¹³C NMR Spectroscopic Data for 3-Mercaptopropionic Acid [5][6]
| Chemical Shift (ppm) | Assignment |
| ~177 | C=O |
| ~35 | -CH₂-C=O |
| ~20 | -CH₂-S |
Note: Chemical shifts can vary depending on the solvent used.
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in 3-MPA by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.
Table 3: Characteristic Infrared (IR) Absorption Bands for 3-Mercaptopropionic Acid [7][8][9][10]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2900-3300 (broad) | O-H stretch | Carboxylic Acid |
| 2550-2600 | S-H stretch | Thiol |
| ~2922 | C-H stretch | Alkane |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1420 | C-H bend | Alkane |
| ~1220 | C-O stretch | Carboxylic Acid |
| ~930 | O-H bend | Carboxylic Acid |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. It is a valuable tool for studying the conformational structure of 3-MPA.
Table 4: Characteristic Raman Peaks for 3-Mercaptopropionic Acid [11][12]
| Wavenumber (cm⁻¹) | Assignment |
| ~2570 | ν(S-H) |
| ~1700 | ν(C=O) |
| ~1430 | δ(CH₂) |
| ~905 | ν(C-COOH) |
| ~867 | ν(S-H) related |
| ~735 | ν(C-S) trans conformer |
| ~674 | ν(C-S) gauche conformer |
| ~295 | Skeletal vibrations |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 3-MPA, aiding in its identification and structural confirmation.
Table 5: Key Mass Spectrometry Fragments for 3-Mercaptopropionic Acid (Electron Ionization) [13][14][15]
| m/z | Proposed Fragment |
| 106 | [M]⁺ (Molecular Ion) |
| 88 | [M - H₂O]⁺ |
| 73 | [M - SH]⁺ |
| 60 | [CH₂=C(OH)₂]⁺ |
| 47 | [CH₂SH]⁺ |
For the bis(trimethylsilyl) ester of 3-mercaptopropionic acid, the fragmentation of the parent molecular ion at m/z 250 results in major ions at m/z 235 ([M - CH₃]⁺), 178, 163, 135, 129, 75 ([Si(CH₃)₂OH]⁺), 73 ([Si(CH₃)₃]⁺), and 55 ([CH₂CHCO]⁺).[1]
Experimental Protocols
This section provides detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-mercaptopropionic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a spectrometer operating at a standard frequency (e.g., 300, 400, or 500 MHz for ¹H).
-
Lock the spectrometer to the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C (typically 1024 or more scans).
-
Process the data similarly to the ¹H spectrum.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Instrument Setup:
-
Sample Application: Place a small drop of neat 3-mercaptopropionic acid directly onto the center of the ATR crystal.[16][18]
-
Data Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.[16]
-
Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically subtract the background spectrum.
-
Clean the ATR crystal thoroughly after analysis using a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe.[19]
-
Raman Spectroscopy
-
Sample Preparation: Place a small amount of liquid 3-mercaptopropionic acid in a glass capillary tube or on a suitable microscope slide.
-
Instrument Setup:
-
Use a Raman spectrometer with a laser excitation source of appropriate wavelength (e.g., 532 nm or 785 nm).
-
Calibrate the spectrometer using a known standard (e.g., silicon).
-
-
Data Acquisition:
-
Focus the laser beam onto the sample.
-
Set the acquisition parameters, including laser power, exposure time, and number of accumulations, to obtain a high-quality spectrum while avoiding sample degradation.
-
Collect the Raman scattered light over the desired spectral range (e.g., 200-3000 cm⁻¹).
-
-
Data Processing: Process the spectrum to remove any background fluorescence and cosmic rays.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation (with derivatization for improved volatility):
-
For analysis of the neat compound, derivatization may be necessary to improve its volatility and chromatographic behavior. A common method is silylation.
-
In a reaction vial, mix a small amount of 3-mercaptopropionic acid with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a suitable solvent (e.g., acetonitrile).
-
Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.[20][21]
-
-
Instrument Setup:
-
Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar HP-5ms column).[20]
-
Set the GC oven temperature program to achieve good separation of the analyte from any impurities or solvent peaks. A typical program might start at a low temperature (e.g., 60 °C), ramp up to a higher temperature (e.g., 250 °C), and hold for a few minutes.[20]
-
Set the injector and transfer line temperatures appropriately (e.g., 250 °C).[20]
-
Use helium as the carrier gas at a constant flow rate.[20]
-
The mass spectrometer should be set to scan over a relevant mass range (e.g., m/z 40-300) in electron ionization (EI) mode.
-
-
Injection and Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.[22]
-
Acquire the mass spectral data as the compound elutes from the GC column.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized 3-mercaptopropionic acid in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key chemical processes and logical relationships involving 3-mercaptopropionic acid.
Synthesis of 3-Mercaptopropionic Acid
The industrial synthesis of 3-mercaptopropionic acid is primarily achieved through the addition of hydrogen sulfide (B99878) to acrylic acid.[23]
Caption: Synthesis of 3-mercaptopropionic acid via Michael addition.
Role as a Nanoparticle Capping Agent
3-Mercaptopropionic acid is widely used to stabilize and functionalize nanoparticles, such as gold nanoparticles (AuNPs). The thiol group strongly binds to the nanoparticle surface, while the carboxylic acid group provides hydrophilicity and a site for further functionalization.[2][24]
Caption: Schematic of 3-MPA functionalizing a gold nanoparticle.
Inhibition of Glutamate (B1630785) Decarboxylase
3-Mercaptopropionic acid acts as a competitive inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA from glutamate. This inhibition leads to a decrease in GABA levels in the brain.[25][26][27]
Caption: Logical flow of 3-MPA's inhibition of GABA synthesis.
Conclusion
This technical guide has provided a detailed summary of the spectroscopic analysis of 3-mercaptopropionic acid. The tabulated quantitative data from NMR, IR, Raman, and Mass Spectrometry serve as a valuable reference for the identification and characterization of this compound. The outlined experimental protocols offer standardized procedures for obtaining high-quality spectroscopic data. Furthermore, the visualizations of key chemical processes provide a conceptual framework for understanding the synthesis and functional applications of 3-MPA. This comprehensive resource is designed to support the work of researchers and professionals in the fields of chemistry, materials science, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. 3-Mercaptopropionic acid(107-96-0) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Mercaptopropionic acid(107-96-0) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 3-Mercaptopropionic acid(107-96-0) IR Spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 3-Mercaptopropionic Acid | C3H6O2S | CID 6514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-Mercaptopropionic acid [webbook.nist.gov]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. agilent.com [agilent.com]
- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. lipidmaps.org [lipidmaps.org]
- 22. uoguelph.ca [uoguelph.ca]
- 23. grokipedia.com [grokipedia.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Inhibition of glutamate decarboxylase activity by 3-mercaptopropionic acid has different time course in the immature and adult rat brains [pubmed.ncbi.nlm.nih.gov]
- 27. Effects of the glutamic acid decarboxylase inhibitor 3-mercaptopropionic acid on the synthesis of brain GABA in vivo and postmortally - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Mercaptopropionate: Properties, Applications, and Experimental Protocols
This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, molecular structure, and significant applications in scientific research and drug development. Detailed experimental protocols and a summary of its primary signaling pathway are included to support practical laboratory use.
Core Concepts: CAS Number and Molecular Structure
3-Mercaptopropionic acid (3-MPA), and its conjugate base this compound, is a bifunctional organic molecule containing both a thiol (-SH) and a carboxylic acid (-COOH) group. This dual functionality makes it a versatile reagent in various chemical and biological applications.
The Chemical Abstracts Service (CAS) Registry Number for 3-mercaptopropionic acid is 107-96-0 .[1][2][3] Its molecular structure is characterized by a three-carbon chain with a sulfanyl (B85325) group at position 3.
Molecular Formula: C₃H₆O₂S[4][5][6]
Linear Formula: HSCH₂CH₂CO₂H[1]
IUPAC Name: 3-sulfanylpropanoic acid[6]
Physicochemical and Toxicological Data
A summary of the key physicochemical and toxicological properties of 3-mercaptopropionic acid is presented in the table below. This data is essential for safe handling, experimental design, and understanding its behavior in various systems.
| Property | Value | References |
| Molecular Weight | 106.14 g/mol | [1][5][6][7] |
| Appearance | Clear, colorless to yellowish liquid | |
| Melting Point | 16.8 - 19 °C | [7][8] |
| Boiling Point | 110-111 °C at 15 mmHg | [9][7] |
| Density | 1.218 g/mL at 21-25 °C | [7] |
| Flash Point | 93 °C (closed cup) | [1][4][7] |
| pKa | 4.34 (carboxylic acid), 10.84 (thiol) | [7] |
| Solubility | Soluble in water, alcohol, benzene, and ether | [7][8] |
| Refractive Index | 1.491 - 1.493 at 20 °C | [4][7] |
| Acute Oral Toxicity (LD50, rat) | 50 - 400 mg/kg |
Key Applications and Experimental Protocols
3-Mercaptopropionic acid has several important applications in research and development, primarily stemming from its ability to interact with metal surfaces and to inhibit a key enzyme in neurotransmitter synthesis.
Nanoparticle Synthesis
The thiol group of 3-MPA exhibits a strong affinity for the surface of noble metal nanoparticles, making it an effective capping agent to control growth and prevent aggregation.[9] It is particularly useful for creating hydrophilic and functionalized nanoparticles.
This protocol describes a typical procedure for the synthesis of gold nanoparticles (AuNPs) capped with 3-mercaptopropionic acid.
-
Preparation of Gold Solution: Prepare an aqueous solution of a gold salt, such as tetrachloroauric acid (HAuCl₄).
-
Phase Transfer (for hydrophobic synthesis): If starting from an organic phase, mix the aqueous gold solution with a phase transfer agent like tetraoctylammonium bromide (TOAB) in a non-polar solvent (e.g., toluene). Stir vigorously until the gold ions transfer to the organic phase.
-
Addition of Capping Agent: To the gold-containing phase, add a solution of 3-mercaptopropionic acid. The molar ratio of thiol to gold can be adjusted to control the final nanoparticle size.
-
Reduction: While stirring, add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) dropwise. A color change indicates the formation of gold nanoparticles.
-
Purification: After the reaction is complete, purify the nanoparticles by repeated precipitation (e.g., with ethanol) and centrifugation to remove excess reagents.
-
Final Product: The purified AuNPs can be dried or redispersed in a suitable solvent for storage and further use.
Induction of Seizures in Animal Models
3-MPA is a potent convulsant that is widely used in neuroscience research to model epilepsy.[2] Its mechanism of action involves the inhibition of glutamate (B1630785) decarboxylase, the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA.
This protocol is adapted from a model used to study drug-resistant epilepsy.[9]
-
Animal Habituation: For 7 consecutive days, administer a saline injection (0.1 ml, intraperitoneal) to the mice. This acclimatizes the animals to handling and injection procedures.
-
Seizure Induction: For the following 23 days, administer a daily intraperitoneal injection of 3-mercaptopropionic acid. The dosage is gradually increased from 30 mg/kg to 36 mg/kg over the treatment period to consistently induce generalized seizures.[9]
-
Behavioral Observation: After each 3-MPA injection, observe the mice for at least 30 minutes, recording seizure severity and latency.
-
Pharmacoresistance Testing: After the 23-day induction period, the efficacy of anticonvulsant drugs can be tested. For example, an anticonvulsant like phenytoin (B1677684) (18 mg/kg, i.p.) can be administered 2 hours before the final 3-MPA injection to assess its ability to prevent seizures.[9]
Signaling Pathway: Inhibition of GABA Synthesis
The primary mechanism by which 3-mercaptopropionic acid exerts its biological effects in the central nervous system is through the competitive inhibition of glutamate decarboxylase (GAD).[7][10] GAD is the rate-limiting enzyme in the synthesis of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain.
By inhibiting GAD, 3-MPA leads to a reduction in GABA levels.[10] This disrupts the delicate balance between excitatory and inhibitory neurotransmission, leading to a state of hyperexcitability and, consequently, convulsions. The inhibition of GAD by 3-MPA has been demonstrated to be competitive with respect to the substrate, L-glutamate.[7]
Conclusion
3-Mercaptopropionic acid is a valuable tool for researchers in chemistry, materials science, and neuroscience. Its well-defined chemical properties and biological activities, particularly its role as a GAD inhibitor, make it a standard reagent for nanoparticle functionalization and for creating robust animal models of seizures. The experimental protocols and pathway diagram provided in this guide offer a solid foundation for the effective and safe use of this compound in a research setting.
References
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-mercaptopropionic acid inhibits GABA release from rat brain slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New model of pharmacoresistant seizures induced by 3-mercaptopropionic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3-Mercaptopropionic Acid | C3H6O2S | CID 6514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Differences between immature and adult rats in brain glutamate decarboxylase inhibition by 3-mercaptopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. academic.oup.com [academic.oup.com]
The Solubility Profile of 3-Mercaptopropionic Acid: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Physicochemical Properties and Solvent Compatibility of a Versatile Thiol Compound
Introduction
3-Mercaptopropionic acid (3-MPA) is a bifunctional organic compound featuring both a carboxylic acid and a thiol group. This unique structure imparts a versatile range of chemical properties, making it a valuable intermediate and functional agent in numerous applications, including pharmaceutical synthesis, polymer chemistry, and the development of self-assembled monolayers. A thorough understanding of its solubility in various solvents is critical for its effective use in research, development, and manufacturing. This technical guide provides a comprehensive overview of the solubility of 3-mercaptopropionic acid, complete with quantitative data, experimental methodologies, and a visualization of its primary biochemical interaction.
Physicochemical Properties of 3-Mercaptopropionic Acid
3-Mercaptopropionic acid is a colorless to pale yellow oily liquid at room temperature with a characteristic pungent odor.[1][2] Its dual functional groups allow it to participate in a wide array of chemical reactions. The carboxylic acid group provides acidic properties and a site for esterification, while the thiol group is a potent nucleophile and can be readily oxidized.
Quantitative Solubility Data
The solubility of 3-mercaptopropionic acid is dictated by its ability to form hydrogen bonds via its carboxylic acid and thiol groups, as well as the overall polarity of the molecule. It is generally characterized by its high solubility in water and polar organic solvents.[3] The available quantitative solubility data is summarized in the table below.
| Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) |
| Water | H₂O | > 100[1] | 25 |
| Methanol | CH₃OH | 309.07[4] | 20 |
| Ethanol (B145695) | C₂H₅OH | 209.83[4] | 20 |
| n-Propanol | C₃H₇OH | 165.27[4] | 20 |
Note: A pH of 2 has been recorded for a 120 g/L aqueous solution at 20°C.[5][6]
Qualitative Solubility Profile
Qualitatively, 3-mercaptopropionic acid is described as being soluble or miscible in a range of common solvents:
-
Alcohols : Soluble in ethanol and other alcohols.[4][7][12][10]
-
Aromatic Hydrocarbons : Soluble in benzene.[1][4][7][12][8][9][11]
-
Chlorinated Solvents : Slightly soluble in chloroform.[5][6][13]
It is generally observed that 3-mercaptopropionic acid is more soluble in polar organic solvents compared to non-polar ones.[3] The solubility in aqueous solutions is also pH-dependent; at higher pH values, the deprotonation of the carboxylic acid group to form a carboxylate anion increases its solubility.[3]
Experimental Protocol for Solubility Determination
While specific experimental protocols for determining the solubility of 3-mercaptopropionic acid are not widely published, a general methodology based on the principle of reaching equilibrium saturation can be employed. The following is a generalized protocol that can be adapted for various solvents.
Materials and Equipment:
-
3-Mercaptopropionic acid (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Vials with screw caps
-
Pipettes and syringes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
Procedure:
-
Preparation of Saturated Solutions :
-
Add an excess amount of 3-mercaptopropionic acid to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Prepare triplicate samples for each solvent to ensure the reliability of the results.
-
-
Equilibration :
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Phase Separation :
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
To ensure complete separation of the solid phase, centrifuge the vials at a moderate speed.
-
-
Sample Analysis :
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette or syringe to avoid precipitation.
-
Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of 3-mercaptopropionic acid.
-
-
Calculation of Solubility :
-
From the determined concentration and the dilution factor, calculate the solubility of 3-mercaptopropionic acid in the solvent at the specified temperature. The results are typically expressed in g/L or mol/L.
-
Biochemical Interaction: Inhibition of Glutamate (B1630785) Decarboxylase
In a biological context, 3-mercaptopropionic acid is known to act as a competitive inhibitor of the enzyme glutamate decarboxylase (GAD).[1][7] GAD is a key enzyme in the central nervous system responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate. By inhibiting GAD, 3-mercaptopropionic acid reduces the levels of GABA, which can lead to convulsant effects. This interaction is a critical consideration in toxicological studies and in the use of 3-MPA in neuroscience research.
Caption: Competitive inhibition of Glutamate Decarboxylase (GAD) by 3-Mercaptopropionic Acid (3-MPA).
Conclusion
3-Mercaptopropionic acid exhibits a favorable solubility profile, being highly soluble in water and polar organic solvents. This characteristic, combined with its dual chemical functionality, underpins its utility in a wide range of scientific and industrial applications. The data and methodologies presented in this guide provide a foundational resource for researchers and professionals in drug development and other fields, enabling informed solvent selection and experimental design. A clear understanding of its biochemical interactions, such as the inhibition of glutamate decarboxylase, is also crucial for its safe and effective application.
References
- 1. grokipedia.com [grokipedia.com]
- 2. nbinno.com [nbinno.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. scent.vn [scent.vn]
- 5. atamankimya.com [atamankimya.com]
- 6. 3-Mercaptopropionic acid | 107-96-0 [chemicalbook.com]
- 7. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]
- 8. 3-Mercaptopropionic acid, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. parchem.com [parchem.com]
- 10. chem-stop.com [chem-stop.com]
- 11. 3-Mercaptopropionic acid, 99% | Fisher Scientific [fishersci.ca]
- 12. 3-Mercaptopropionic Acid | C3H6O2S | CID 6514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Mercaptopropionic acid CAS#: 107-96-0 [m.chemicalbook.com]
Thermal Stability of 3-Mercaptopropionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptopropionic acid (3-MPA), a bifunctional organic compound featuring both a thiol and a carboxylic acid group, is a versatile molecule with applications in pharmaceuticals, polymer chemistry, and nanotechnology.[1] Its utility in various processes, some of which may involve elevated temperatures, necessitates a thorough understanding of its thermal stability. This guide provides a comprehensive overview of the thermal decomposition of 3-MPA, including its degradation profile, decomposition products, and the methodologies used to assess its thermal properties.
Thermal Decomposition Profile
Quantitative Thermal Analysis Data (Illustrative)
In the absence of specific experimental data for 3-mercaptopropionic acid, the following table presents an illustrative thermal decomposition profile based on general knowledge of the thermal behavior of organic acids and thiols. This data should be considered hypothetical and is intended to provide a representative example of the expected thermal events.
| Parameter | Value (Illustrative) | Technique | Notes |
| Onset of Decomposition (Tonset) | ~210 °C | TGA/DSC | The temperature at which significant thermal degradation begins. |
| 5% Mass Loss Temperature (Td5) | ~225 °C | TGA | Represents the initial stage of significant decomposition. |
| Peak Decomposition Temperature (Tmax) | ~260 °C | TGA/DTG | The temperature at which the maximum rate of mass loss occurs. |
| 50% Mass Loss Temperature (Td50) | ~275 °C | TGA | Indicates substantial degradation of the compound. |
| Residue at 500 °C (Inert Atmosphere) | < 5% | TGA | The amount of non-volatile material remaining at high temperatures. |
| Decomposition Enthalpy (ΔHd) | Endothermic | DSC | The decomposition process requires an input of energy. |
Proposed Thermal Decomposition Pathway
The thermal decomposition of 3-mercaptopropionic acid is a complex process involving the degradation of both the thiol and carboxylic acid functional groups. The likely decomposition pathway involves a combination of decarboxylation, desulfurization, and fragmentation reactions, leading to the formation of gaseous products.
Experimental Protocols for Thermal Analysis
The thermal stability of 3-mercaptopropionic acid can be experimentally determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following are detailed methodologies for these key experiments, based on established standards.
Thermogravimetric Analysis (TGA)
Objective: To determine the mass loss of 3-mercaptopropionic acid as a function of temperature in a controlled atmosphere.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: An accurately weighed sample of 3-mercaptopropionic acid (typically 5-10 mg) is placed into an inert TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The crucible is loaded into the TGA furnace. The furnace is then purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting data is plotted as percentage mass loss versus temperature. The onset of decomposition, temperatures of specific mass loss percentages (e.g., 5%, 50%), and the temperature of the maximum rate of decomposition (from the derivative of the TGA curve, DTG) are determined.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of 3-mercaptopropionic acid as a function of temperature.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small, accurately weighed sample of 3-mercaptopropionic acid (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, at a constant flow rate.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, typically heating from ambient temperature to a temperature above the decomposition range (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to identify endothermic or exothermic events associated with decomposition. The onset temperature and the enthalpy change (ΔH) for these events are calculated.
Experimental Workflow and Data Analysis
The assessment of the thermal stability of a compound like 3-mercaptopropionic acid follows a systematic workflow, from sample preparation to data interpretation.
Conclusion
3-Mercaptopropionic acid exhibits thermal instability at temperatures exceeding 200°C, decomposing to form gaseous products including carbon oxides and sulfur oxides. While specific quantitative thermal analysis data is limited in the public domain, standardized methodologies such as TGA and DSC can be employed to precisely characterize its decomposition profile. For professionals in drug development and chemical research, a thorough understanding of the thermal stability of 3-MPA is crucial for ensuring safe handling, defining processing limits, and predicting the shelf-life of related formulations. It is recommended that experimental thermal analysis be conducted to obtain specific data for any application where 3-MPA may be subjected to elevated temperatures.
References
Mechanism of Action of 3-Mercaptopropionate as a Capping Agent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 3-mercaptopropionic acid (3-MPA) as a capping agent in the synthesis and stabilization of nanoparticles. 3-MPA is a versatile bifunctional ligand widely employed for nanoparticles intended for biomedical and sensing applications due to its ability to impart aqueous stability and provide a reactive carboxyl terminus for further functionalization.
Core Mechanism of Action
The efficacy of 3-mercaptopropionate as a capping agent stems from the distinct functionalities of its two terminal groups: the thiol (-SH) group and the carboxylic acid (-COOH) group.
1.1. The Pivotal Role of the Thiol Group
The thiol group is the primary anchoring point of the 3-MPA molecule to the nanoparticle surface. This interaction is particularly strong with noble metals, such as gold and silver, and semiconductor materials used in quantum dots, like CdTe and CdS/ZnS.[1][2] The binding mechanism involves the formation of a coordinate bond between the sulfur atom and the metal atoms on the nanoparticle surface. This process is often facilitated by the deprotonation of the thiol group to a thiolate anion (-S⁻), which then acts as a strong nucleophile.[1] The pH of the reaction medium is a critical parameter, as a higher pH promotes the deprotonation of the thiol group, enhancing its binding affinity to the nanoparticle surface.[3]
1.2. The Function of the Carboxylic Acid Group
While the thiol group anchors the 3-MPA molecule, the carboxylic acid group extends into the surrounding medium, providing crucial stabilizing and functional properties.
-
Colloidal Stability: In aqueous solutions, particularly at pH values above its pKa, the carboxylic acid group deprotonates to form a negatively charged carboxylate group (-COO⁻).[4] This creates electrostatic repulsion between adjacent nanoparticles, preventing their aggregation and ensuring the long-term stability of the colloidal suspension.[4][5]
-
Hydrophilicity: The polar carboxylic acid group renders the nanoparticle surface hydrophilic, allowing for their dispersion in aqueous environments, which is essential for many biological applications.[1]
-
Further Functionalization: The carboxylate group serves as a convenient handle for the covalent attachment of other molecules, such as drugs, targeting ligands (e.g., antibodies, peptides), and biocompatible polymers (e.g., polyethylene (B3416737) glycol, PEG), through well-established chemistries like carbodiimide (B86325) (EDC) coupling.[5][6]
Data Presentation: Spectroscopic Evidence of 3-MPA Capping
The interaction of 3-MPA with nanoparticle surfaces can be quantitatively assessed using various spectroscopic techniques. The following tables summarize key data from Fourier-Transform Infrared (FTIR) Spectroscopy and X-ray Photoelectron Spectroscopy (XPS) studies, which confirm the binding of 3-MPA.
Table 1: FTIR Spectroscopy Data for 3-MPA Capping
| Vibrational Mode | Wavenumber (cm⁻¹) - Free 3-MPA | Wavenumber (cm⁻¹) - Capped on AuNP | Interpretation of Change |
| S-H Stretch | ~2550 | Absent | Indicates the deprotonation of the thiol group and formation of a sulfur-metal bond.[2] |
| C=O Stretch (Carboxylic Acid) | ~1708 | Shifted to ~1632 (asymmetric COO⁻) | The shift to a lower frequency indicates the deprotonation of the carboxylic acid to carboxylate and its interaction with the environment.[7] |
Table 2: XPS Core Level Binding Energies for 3-MPA Capped on Gold Nanoparticles
| Core Level | Binding Energy (eV) - Capped on AuNP | Interpretation |
| S 2p₃/₂ | ~162.3 | Attributed to a thiolate species chemisorbed on the gold surface.[8] |
| C 1s (-CH₂) | ~284.8 | Corresponds to the methylene (B1212753) groups in the 3-MPA backbone.[8] |
| C 1s (C-S) | ~286.3 | Indicates the carbon atom bonded to the sulfur.[8][9] |
| C 1s (C=O) | ~288.4 | Represents the carbon atom of the carboxyl group.[8][9] |
| O 1s | ~532 | A broad peak indicating the oxygen atoms of the carboxyl and hydroxyl groups.[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of 3-MPA capped nanoparticles.
3.1. Synthesis of 3-MPA Capped Cadmium Sulfide (CdS) Nanoparticles
This protocol describes a typical aqueous synthesis of 3-MPA capped CdS quantum dots.
-
Precursor Solution Preparation: Solutions of Cadmium Chloride (CdCl₂) and 3-mercaptopropionic acid (MPA) are mixed in deionized water.
-
pH Adjustment: The pH of the mixed solution is adjusted to a specific value (e.g., 9.2, 10.2, 11.2, or 12.2) using a base such as Ammonium Hydroxide (NH₄OH).[3] The pH plays a significant role in the growth and optical properties of the nanoparticles.[3]
-
Inert Atmosphere: The solution is saturated with an inert gas, such as Nitrogen (N₂), for approximately 1.5 hours to remove dissolved oxygen, which can quench fluorescence.[3]
-
Sulfide Injection: An aqueous solution of Sodium Sulfide (Na₂S·9H₂O) is rapidly injected into the cadmium-MPA solution under vigorous stirring.[3]
-
Nanocrystal Growth: The reaction mixture is typically heated to allow for the nucleation and growth of the CdS nanocrystals. The size of the quantum dots can be controlled by the reaction time and temperature.
-
Purification: The synthesized nanoparticles are purified by precipitation with a non-solvent like isopropanol, followed by centrifugation to collect the nanoparticle pellet. The washing step is repeated to remove unreacted precursors and excess ligand.
3.2. Characterization by FTIR Spectroscopy
-
Sample Preparation: A small amount of the purified and dried 3-MPA capped nanoparticles is mixed with Potassium Bromide (KBr) powder and pressed into a pellet. A reference spectrum of pure 3-MPA is also prepared.
-
Data Acquisition: The FTIR spectra are recorded over a specific range (e.g., 400-4000 cm⁻¹).
-
Data Analysis: The spectrum of the capped nanoparticles is compared to the reference spectrum of 3-MPA. The disappearance of the S-H stretching band around 2550 cm⁻¹ and the shift in the carbonyl (C=O) stretching band are key indicators of successful capping.[2][7]
3.3. Characterization by X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: A concentrated solution of the purified nanoparticles is drop-casted onto a clean, conductive substrate (e.g., a silicon wafer) and dried under vacuum.
-
Data Acquisition: The sample is irradiated with X-rays in an ultra-high vacuum chamber. High-resolution spectra are collected for the core levels of interest, including S 2p, C 1s, O 1s, and the constituent elements of the nanoparticle (e.g., Au 4f or Cd 3d).
-
Data Analysis: The binding energies of the detected photoelectrons are determined and compared to reference values. The presence and chemical state of the elements in the capping agent on the nanoparticle surface are confirmed by identifying the characteristic peaks for thiolate-metal bonds and the functional groups of 3-MPA.[8][9]
Mandatory Visualizations
Diagram 1: Binding Mechanism of 3-MPA
Caption: Binding of 3-MPA to a nanoparticle surface.
Diagram 2: Experimental Workflow for Nanoparticle Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear penetration of surface functionalized gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Localized Surface Plasmon Resonance Effect of Gold Nanoparticles Using 3-Mercaptopropionic Acid as Capping Material for Sensing Probe | Scientific.Net [scientific.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Core Principles of 3-Mercaptopropionate in Self-Assembly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptopropionic acid (3-MPA) is a bifunctional organic molecule that has garnered significant attention in the fields of nanotechnology, materials science, and biomedicine. Its structure, featuring both a thiol (-SH) and a carboxylic acid (-COOH) functional group, allows it to play a pivotal role in the spontaneous organization of molecules, a process known as self-assembly. This capability makes 3-MPA an essential building block for creating highly ordered, functional nanoscale architectures.
This technical guide provides an in-depth exploration of the fundamental principles governing the self-assembly of 3-MPA. We will delve into its role as a capping agent and linker for nanoparticles, the mechanisms of self-assembled monolayer (SAM) formation, critical influencing factors, and its applications in advanced drug delivery and biosensing systems.
Fundamental Chemical Properties
3-Mercaptopropionic acid (HSCH₂CH₂CO₂H) is a versatile organosulfur compound. Its utility in self-assembly is primarily derived from its two distinct functional groups:
-
Thiol Group (-SH): The sulfur atom in the thiol group exhibits a strong affinity for the surfaces of noble metals, particularly gold (Au), silver (Ag), and platinum (Pt), as well as for semiconductor quantum dots. This interaction forms a stable, semi-covalent bond (Au-S bond energy is on the order of 100 kJ/mol), anchoring the 3-MPA molecule to the substrate.
-
Carboxylic Acid Group (-COOH): This terminal group provides functionality to the self-assembled layer. It is hydrophilic and its charge is pH-dependent. The carboxyl group can be deprotonated to form a negatively charged carboxylate (-COO⁻), enabling electrostatic interactions. Crucially, it serves as a chemical handle for further functionalization, allowing for the covalent attachment of biomolecules such as proteins, antibodies, or nucleic acids.
The Mechanism of Self-Assembly on Surfaces
The formation of a 3-MPA self-assembled monolayer (SAM) on a substrate like gold is a spontaneous process driven by the reduction of the system's free energy. The process can be understood in several phases:
-
Initial Adsorption (Chemisorption): When a gold substrate is exposed to a solution of 3-MPA (typically in ethanol), the thiol groups rapidly chemisorb onto the gold surface. Initially, the molecules may lie in a disordered state on the surface.
-
Monolayer Organization: Over time (minutes to hours), the anchored molecules begin to organize. Intermolecular forces, such as van der Waals interactions between the propylene (B89431) chains and hydrogen bonding between the terminal carboxylic acid groups, drive the molecules into a densely packed, ordered, three-dimensional structure.
-
Stable Monolayer Formation: The final structure is a highly ordered monolayer where the alkyl chains are tilted at an angle (approximately 30 degrees from the surface normal on gold) to maximize packing density. The carboxylic acid groups are exposed at the monolayer-environment interface, defining the chemical properties of the new surface.
Key Factors Influencing Self-Assembly
The quality, stability, and functionality of the resulting 3-MPA self-assembled layer are highly dependent on several experimental conditions.
-
pH: The pH of the environment is a critical parameter. It dictates the protonation state of the terminal carboxylic acid group. At pH values below its pKa (~4.5), the group is protonated (-COOH) and neutral. At pH values above the pKa, it becomes deprotonated (-COO⁻) and negatively charged. This charge influences electrostatic interactions, solubility, and the ability to bind subsequent molecules. Studies have shown that pH can significantly affect the unit content and composition of 3-MPA-containing copolymers during biosynthesis.[1]
-
Solvent: The choice of solvent affects the solubility of 3-MPA and can influence the packing density and order of the final monolayer. Ethanol (B145695) is commonly used due to its ability to dissolve 3-MPA and its compatibility with gold substrates.
-
Concentration: The concentration of the 3-MPA solution impacts the rate of SAM formation and the final surface coverage. While self-assembly can occur at low concentrations, higher concentrations typically lead to faster monolayer formation.
-
Temperature: Temperature can affect the kinetics of self-assembly and the thermal stability of the resulting monolayer.
Applications in Drug Delivery and Biosensing
The bifunctional nature of 3-MPA makes it an ideal linker molecule for biomedical applications. The thiol group anchors the system to a nanoparticle core (e.g., gold nanoparticle), while the carboxyl group provides a site for conjugating drugs, targeting ligands, or biorecognition elements.
Drug Delivery
In drug delivery systems, 3-MPA can be used to create a hydrophilic and biocompatible shell on nanoparticles. This shell can improve the stability of the nanoparticles in biological fluids and provides a platform for attaching therapeutic agents. The linker chemistry is crucial, as it determines how the drug is released at the target site.[2][3][][5] For instance, pH-sensitive linkers can be designed to release a drug payload in the acidic microenvironment of a tumor.[2][][5]
Biosensors
3-MPA is extensively used in the fabrication of biosensors. A 3-MPA SAM on a gold electrode or nanoparticle creates a surface that can be easily functionalized with bioreceptors like antibodies or enzymes. The terminal carboxyl groups are typically activated using carbodiimide (B86325) chemistry (EDC/NHS) to form a stable amide bond with amine groups on the bioreceptor.[6][7][8] This process allows for the specific and stable immobilization of biological molecules, which is the foundational step for creating highly sensitive and selective diagnostic devices.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the self-assembly of 3-MPA and similar thiol-based ligands on nanoparticle surfaces, as reported in the literature.
Table 1: Ligand Packing Density on Gold Nanoparticles (AuNPs)
| Ligand | AuNP Diameter (nm) | Packing Density (molecules/nm²) | Measurement Technique |
|---|---|---|---|
| 3-Mercaptopropionic acid (MPA) | 5 - 100 | 7.8 (average) | ICP-OES[11] |
| 3-Mercaptopropionic acid (MPA) | 10 - 100 | ~7.8 ± 1.2 | ICP-OES[12] |
| Mercaptoundecanoic acid | - | 4.97 ± 0.01 | XPS[12] |
| Mercaptohexanoic acid | - | 4.58 ± 0.01 | XPS[12] |
Table 2: Zeta Potential of 3-MPA Capped Nanoparticles
| Nanoparticle Core | Capping Agent | Average Size (nm) | Zeta Potential (mV) | Conditions |
|---|---|---|---|---|
| CdTe | 3-MPA | 3 | ~ -40 to -65 | pH dependent[13] |
| CdTe | 3-MPA | 4 | ~ -35 to -55 | pH dependent[13] |
| Gold (Au) | Glutathione | 9.2 | -26.8 | In solution[14] |
| Gold (Au) | Hesperidin | ~40 | -29.40 | In solution[14] |
Note: Zeta potential is highly dependent on pH and buffer conditions. A value more negative than -30 mV or more positive than +30 mV generally indicates good colloidal stability.[14]
Table 3: Binding Affinity and Detection Limits for Biosensor Applications
| SAM Composition | Analyte | Dissociation Constant (Kᵈ) | Limit of Detection (LOD) |
|---|---|---|---|
| Biotinylated 3MPA:11MUA | Streptavidin | - | 6 ± 1 nM[6] |
| Anti-digoxin Aptamer | Digoxin | 17.8 x 10⁻⁹ M | -[15] |
Experimental Protocols
Protocol 1: Formation of a 3-MPA Self-Assembled Monolayer on Gold
This protocol describes the standard procedure for creating a 3-MPA SAM on a gold-coated substrate.
Materials:
-
Gold-coated substrate (e.g., glass slide or silicon wafer)
-
3-Mercaptopropionic acid (3-MPA)
-
200-proof Ethanol (anhydrous)
-
Deionized (DI) water
-
Nitrogen gas source
-
Clean glass vials with caps
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrate. A common method is to rinse with ethanol and DI water, followed by drying under a stream of nitrogen. For more rigorous cleaning, use a piranha solution (H₂SO₄:H₂O₂ mixture; EXTREME CAUTION REQUIRED ) or oxygen plasma treatment.
-
Prepare Thiol Solution: Prepare a 1-10 mM solution of 3-MPA in anhydrous ethanol in a clean glass vial.
-
Self-Assembly: Immerse the cleaned, dry gold substrate into the 3-MPA solution. Ensure the entire gold surface is submerged.
-
Incubation: Seal the vial to minimize exposure to oxygen and contaminants. Allow the self-assembly to proceed for 18-48 hours at room temperature. Longer incubation times tend to result in more ordered and densely packed monolayers.[16]
-
Rinsing: After incubation, carefully remove the substrate from the thiol solution using clean tweezers. Rinse it thoroughly with copious amounts of fresh ethanol to remove any non-chemisorbed molecules, followed by a rinse with DI water.
-
Drying: Dry the substrate gently under a stream of high-purity nitrogen gas.
-
Characterization (Optional but Recommended): The SAM can be characterized using techniques like Fourier-Transform Infrared (FTIR) Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Contact Angle Goniometry to confirm its formation and quality.
Protocol 2: Covalent Immobilization of Proteins via EDC/NHS Coupling
This protocol details the functionalization of a 3-MPA SAM for the covalent attachment of amine-containing biomolecules (e.g., antibodies).
Materials:
-
3-MPA functionalized substrate (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Biomolecule (e.g., antibody) to be immobilized
-
Blocking/Quenching Buffer: 1 M Ethanolamine or 100 mM Glycine, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Prepare Reagents: Immediately before use, prepare fresh solutions of EDC (e.g., 0.15 M) and Sulfo-NHS (e.g., 0.03 M) in ice-cold Activation Buffer. EDC is susceptible to hydrolysis.[7][17]
-
Activation of Carboxyl Groups: Immerse the 3-MPA coated substrate in the EDC/Sulfo-NHS solution. Incubate for 15-30 minutes at room temperature with gentle agitation. This reaction forms a semi-stable NHS-ester intermediate.[17][18]
-
Washing: Quickly rinse the substrate 2-3 times with ice-cold Activation Buffer or Coupling Buffer to remove excess, unreacted EDC and Sulfo-NHS.[17]
-
Biomolecule Coupling: Immediately immerse the activated substrate in a solution of the biomolecule prepared in Coupling Buffer. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. The primary amine groups on the biomolecule will react with the NHS-esters to form stable amide bonds.[18]
-
Blocking Unreacted Sites: Remove the substrate and rinse with Coupling Buffer. To deactivate any remaining NHS-ester sites and prevent non-specific binding, immerse the substrate in the Blocking Buffer for 30 minutes at room temperature.[17][18]
-
Final Washes: Wash the substrate thoroughly with Wash Buffer (e.g., 3 times for 5 minutes each) to remove any non-covalently bound biomolecules. The surface is now functionalized and ready for use in binding assays.
FTIR Characterization: The success of these steps can be monitored with FTIR. The MUA spectrum in Figure 3b shows CH₂ stretches (~2855 and 2940 cm⁻¹) and COOH features (~1470 and 1750 cm⁻¹).[16] Upon activation with NHS, new carbonyl stretch modes appear around 1815, 1790, and 1750 cm⁻¹.[16] After protein immobilization, new amide I and amide II bands will appear around 1670 cm⁻¹ and 1550 cm⁻¹, respectively, confirming the presence of the protein.[15][16]
References
- 1. Effects of pH of fermentation medium on biosynthesis of poly[(3-hydroxybutyrate)-co-(3-mercaptopropionate)] by Wautersia eutropha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Smart Linkage Strategies for Developing Drug Conjugates for Targeted Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Sensitivity of Biotinylated Surfaces by Tailoring the Design of the Mixed Self-Assembled Monolayer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Self-assembling biomolecules for biosensor applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of ligand packing density on gold nanoparticles using ICP-OES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. piketech.com [piketech.com]
- 17. benchchem.com [benchchem.com]
- 18. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Theoretical Studies of 3-Mercaptopropionate on Gold Surfaces
This technical guide provides a comprehensive overview of the theoretical studies concerning the interaction of this compound (3-MPA) with gold surfaces. It delves into the fundamental mechanisms of adsorption, the structure of the resulting self-assembled monolayers (SAMs), and the influence of environmental factors, supported by quantitative data and detailed methodologies.
Introduction
3-mercaptopropionic acid (3-MPA) is a bifunctional organic molecule featuring a thiol (-SH) group at one end and a carboxylic acid (-COOH) group at the other. The thiol group serves as a robust anchor to gold surfaces, leading to the spontaneous formation of highly ordered self-assembled monolayers (SAMs). These 3-MPA SAMs are of significant interest in various fields, including biosensing, drug delivery, and nanotechnology, due to the versatile chemical functionality of the exposed carboxylic acid groups. Theoretical and computational studies, primarily employing Density Functional Theory (DFT) and Molecular Dynamics (MD), are indispensable for elucidating the molecular-level details of the adsorption process and the structural characteristics of these monolayers, which are often challenging to probe experimentally.
Adsorption Mechanism and Surface Bonding
The formation of a 3-MPA SAM on a gold surface is a chemisorption process dominated by the strong affinity between sulfur and gold. Theoretical studies have established that the primary mechanism involves the cleavage of the S-H bond in the thiol group, followed by the formation of a covalent Au-S (thiolate) bond.
Binding Sites: The Au(111) surface is the most stable and commonly studied crystallographic plane of gold. Theoretical calculations have investigated several possible high-symmetry adsorption sites for the sulfur atom of the thiolate.[1] The most favorable binding sites are typically the bridge and hollow sites, with the on-top site being less stable.[1][2] DFT calculations indicate that for many thiolates, the bridge site is the most stable.[1][3] The preference for bridge or hollow sites is influenced by factors such as steric repulsion between the molecule's backbone and the gold surface.[1]
Nature of the Au-S Bond: The interaction between the sulfur headgroup and the gold surface is a strong covalent bond. DFT calculations have been extensively used to determine the adsorption energies and structural parameters associated with this bond. The adsorption energy is a key indicator of the stability of the monolayer.
Molecular Orientation and Monolayer Structure
The structure of the 3-MPA monolayer is a result of the interplay between the Au-S bonding, intermolecular interactions, and surface coverage.
-
Coverage-Dependent Phases: At low surface coverages, 3-MPA molecules tend to adopt a "lying-down" phase, maximizing their contact with the gold surface. As the surface concentration increases, steric hindrance forces the molecules into a more upright, "standing-up" orientation.[4] This transition allows for a denser packing of the molecules.[4]
-
Intermolecular Interactions: The final organization of the SAM is governed by a balance of forces: the Au-S interaction, van der Waals interactions between the propylene (B89431) chains, and interactions between the terminal carboxylic acid groups.[5] These terminal groups can engage in hydrogen bonding, which plays a crucial role in the ordering and stability of the monolayer.
-
Ordered Structures: Alkanethiols on Au(111) are known to form well-ordered structures, often with a (√3 × √3)R30° lattice.[1] Theoretical studies help to understand the subtle energetic differences that lead to the observation of specific superlattices.[3]
Influence of Environmental Factors
The properties of 3-MPA SAMs are highly sensitive to the surrounding environment, particularly pH and the solvent.
-
Effect of pH: The carboxylic acid terminus of 3-MPA acts as a pH-responsive functional group. At low pH (acidic conditions), the group is protonated (-COOH). At high pH (basic conditions), it deprotonates to form a carboxylate (-COO⁻).[6][7] This change in protonation state significantly alters the electrostatic interactions within the monolayer and at the monolayer-solution interface.[8] For instance, at high pH, the negatively charged carboxylate groups will repel each other, which can affect the packing density and stability of the monolayer. This pH-dependent behavior is critical for applications such as pH-triggered drug release and sensing.[9][10]
-
Effect of Solvent: The choice of solvent affects the self-assembly process and the final structure of the monolayer.[11] Molecular simulations show that the solvent cannot be ignored, as it influences the solvation of the 3-MPA molecules and can mediate intermolecular interactions.[11][12] The adsorption kinetics and the degree of ordering within the SAM can be significantly different in various solvents.
Quantitative Data Presentation
Theoretical studies provide valuable quantitative data on the energetics and structure of 3-MPA on gold surfaces. The following tables summarize representative data from computational studies.
Table 1: Calculated Adsorption Energies and Geometries for Thiolates on Au(111)
| Adsorbate | Adsorption Site | Adsorption Energy (E_ads) (kcal/mol) | Au-S Bond Length (Å) | Reference |
|---|---|---|---|---|
| CH₃S | Bridge | Strongest binding | ~2.51 | [2][3] |
| CH₃S | Fcc Hollow | Weaker than bridge | - | [3] |
| CH₃S | Hcp Hollow | Much less favorable | - | [3] |
| HS | Bridge-like | - | ~2.42 | [1] |
| S | Fcc Hollow | Strongest binding | ~1.90 |[1] |
Note: Adsorption energies and bond lengths are highly dependent on the computational method, including the choice of DFT functional and basis set. The values presented are indicative of general trends.
Table 2: Vibrational Frequencies of 3-MPA on Gold/Silver Surfaces
| Vibrational Mode | Experimental (SERS/FTIR) (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| ~1708 | Shifted to ~1632 on AuNP | Asymmetric COO⁻ stretching | [13] |
| ~930 | Appears at increased pH | C-COO⁻ stretching | [6] |
| ~905 | Disappears at increased pH | C-COOH stretching | [6] |
| 658 | - | C-S stretching |[6] |
Note: DFT calculations are often used to simulate vibrational spectra to aid in the assignment of experimentally observed peaks.[13]
Experimental and Computational Protocols
A combination of theoretical and experimental methods is crucial for a comprehensive understanding of 3-MPA SAMs.
Computational Protocols
-
Density Functional Theory (DFT): This is the most widely used quantum mechanical method for studying the adsorption of molecules on surfaces.
-
Methodology: DFT calculations are typically performed using a slab model to represent the Au(111) surface, with periodic boundary conditions applied in the lateral dimensions. A vacuum layer is added to separate the slabs in the vertical direction. Gradient-corrected functionals like PW91 are commonly employed.[3] The interaction is modeled by placing the 3-MPA molecule on the gold slab and relaxing the system to its minimum energy configuration.
-
-
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the SAMs and the influence of the environment (e.g., solvent, temperature) over longer timescales.
-
Methodology: MD simulations rely on classical force fields (e.g., GROMOS) to describe the interactions between atoms.[14] The system typically consists of a gold slab, a layer of 3-MPA molecules, and a box of solvent molecules (e.g., water). The simulation tracks the trajectories of all atoms over time, providing insights into the monolayer's structure, stability, and phase behavior.[15]
-
Key Experimental Protocols for Validation
-
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique for obtaining vibrational information from molecules adsorbed on nanostructured gold or silver surfaces.[16][17][18] It is particularly useful for probing the Au-S bond and the orientation of the adsorbed molecules.[6]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical state of the atoms in the SAM. It can confirm the formation of the Au-S bond by analyzing the S 2p core level spectra.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about the vibrational modes of the 3-MPA molecules, which can be used to assess the protonation state of the carboxylic acid group and the overall order of the monolayer.[13]
-
Quartz Crystal Microbalance (QCM-D): This technique measures the mass and viscoelastic properties of the adsorbed layer, providing information on the surface coverage.[19]
Mandatory Visualizations
Diagrams of Key Processes and Relationships
Conclusion
Theoretical studies, particularly DFT and MD simulations, provide profound insights into the adsorption of this compound on gold surfaces. They reveal the energetics of the critical Au-S bond, explain the coverage-dependent structural transitions, and quantify the significant influence of environmental factors like pH. The synergy between these computational methods and experimental techniques like SERS and XPS is essential for a complete understanding of these complex interfaces. This knowledge is paramount for the rational design and optimization of 3-MPA-functionalized gold surfaces for advanced applications in drug development, diagnostics, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. uni-ulm.de [uni-ulm.de]
- 3. fisica.uniud.it [fisica.uniud.it]
- 4. The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a flat gold surface - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pH-Dependent aggregation and pH-independent cell membrane adhesion of monolayer-protected mixed charged gold nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. pH-Responsive Mercaptoundecanoic Acid Functionalized Gold Nanoparticles and Applications in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. Localized Surface Plasmon Resonance Effect of Gold Nanoparticles Using 3-Mercaptopropionic Acid as Capping Material for Sensing Probe | Scientific.Net [scientific.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. An Investigation of Surface-Enhanced Raman Scattering of Different Analytes Adsorbed on Gold Nanoislands [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Surface-enhanced Raman scattering of 3-mercaptopropionic acid adsorbed on a colloidal silver surface | Semantic Scholar [semanticscholar.org]
- 19. Structural characterization of (3-mercaptopropyl)sulfonate monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of 3-Mercaptopropionic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptopropionic acid (3-MPA) is a bifunctional organic compound featuring both a thiol and a carboxylic acid group. This unique structure makes it a versatile molecule in various scientific and industrial fields. It is a colorless liquid with a characteristic sulfurous odor. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key biological activities of 3-mercaptopropionic acid, with a focus on its role as a research tool in neuroscience.
Discovery and History
The history of 3-mercaptopropionic acid dates back to the late 19th century, a period of significant advancement in organic chemistry.
1.1. First Synthesis by Lovén (1884)
3-Mercaptopropionic acid was first synthesized in 1884 by the Swedish chemist J. M. Lovén.[1] His pioneering work involved the addition of hydrogen sulfide (B99878) to acrylic acid, laying the foundation for the primary synthetic route still in use today.[1] This reaction, a Michael addition, demonstrated the reactivity of α,β-unsaturated carboxylic acids and the nucleophilic nature of the hydrosulfide (B80085) ion.
1.2. Evolution of Synthetic Methodologies
Following Lovén's initial discovery, various synthetic methods have been developed and refined over the decades. In the mid-20th century, researchers like Gresham and his colleagues further explored the applications of 3-MPA in organic synthesis, contributing to its accessibility and utility in the laboratory.[2] Industrial-scale production methods have since been optimized for yield, purity, and cost-effectiveness, primarily focusing on the addition of hydrogen sulfide to acrylic acid under various catalytic conditions.[1] Alternative routes, such as those starting from acrylonitrile (B1666552) or involving thiourea, have also been explored, particularly in patent literature, offering different approaches to this important molecule.[3]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of 3-mercaptopropionic acid is crucial for its application in research and industry.
| Property | Value |
| Molecular Formula | C₃H₆O₂S |
| Molecular Weight | 106.14 g/mol |
| Appearance | Colorless to yellowish liquid |
| Odor | Strong, sulfurous |
| Melting Point | 16.9 °C |
| Boiling Point | 111 °C at 15 mmHg |
| Density | 1.218 g/mL at 25 °C |
| pKa (Carboxylic Acid) | ~4.34 |
| pKa (Thiol) | ~10.84 |
| Solubility | Soluble in water, ethanol, ether, and benzene |
| Refractive Index (nD) | 1.4911 at 21 °C |
| CAS Number | 107-96-0 |
Spectroscopic Data:
-
¹H NMR: Spectra are available on public databases such as the NIST WebBook.
-
¹³C NMR: Spectra are available on public databases.
-
IR Spectroscopy: Characteristic peaks include those for the S-H, C=O, and O-H functional groups. Data is available on the NIST WebBook.
-
Mass Spectrometry: Mass spectra are available on the NIST WebBook.
Experimental Protocols for Synthesis
Several methods for the synthesis of 3-mercaptopropionic acid have been reported. The following are detailed protocols for the most common laboratory-scale preparations.
3.1. Synthesis from Acrylic Acid and Hydrogen Sulfide (Lovén's Method)
This classic method involves the direct addition of hydrogen sulfide to acrylic acid.
Experimental Workflow:
Protocol:
-
In a suitable pressure reactor, dissolve acrylic acid in an aqueous solution of a base such as sodium hydroxide.
-
Introduce hydrogen sulfide gas into the reactor.
-
Heat the mixture to 40-80°C under a pressure of 0.1-0.5 MPa for 1-5 hours.[1]
-
After the reaction is complete, cool the mixture and carefully acidify with a strong acid like hydrochloric acid to a pH of 1-2.
-
Extract the aqueous solution with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation, collecting the fraction at 110-111 °C/15 mmHg to obtain pure 3-mercaptopropionic acid.
3.2. Synthesis from Acrylonitrile and Sodium Hydrosulfide
This method involves the reaction of acrylonitrile with sodium hydrosulfide followed by hydrolysis of the resulting nitrile.
Protocol:
-
In a reaction flask, prepare a solution of sodium hydrosulfide in water.
-
Slowly add acrylonitrile to the sodium hydrosulfide solution while maintaining the temperature between 20-70°C.[1]
-
After the addition is complete, continue to stir the mixture at this temperature for several hours.
-
Acidify the reaction mixture with concentrated hydrochloric acid and reflux the solution to hydrolyze the nitrile to a carboxylic acid.
-
Cool the solution and add a reducing agent, such as iron powder, to reduce any disulfide byproducts.[1]
-
Extract the product with an organic solvent.
-
Purify by vacuum distillation as described in the previous method.
Biological Activity: Inhibition of Glutamate (B1630785) Decarboxylase
The most significant biological activity of 3-mercaptopropionic acid is its role as a competitive inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[4]
4.1. Mechanism of Action
GAD is a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[5] PLP is a derivative of vitamin B6 and acts as a cofactor, forming a Schiff base with a lysine (B10760008) residue in the active site of GAD.[5] The substrate, glutamate, then displaces the lysine to form a new Schiff base with PLP, which facilitates the decarboxylation to form GABA.[5]
3-Mercaptopropionic acid is a structural analog of glutamate. It competes with glutamate for binding to the active site of GAD, thereby preventing the synthesis of GABA.[4] This inhibition is reversible. The reduction in GABA levels leads to a decrease in inhibitory neurotransmission, resulting in hyperexcitability and convulsions.[4] This property has made 3-MPA a valuable tool for studying epilepsy and the role of GABA in the central nervous system.[6]
Signaling Pathway:
Applications in Research and Drug Development
The potent and specific inhibition of GAD by 3-mercaptopropionic acid has led to its widespread use as a research tool:
-
Epilepsy Models: Administration of 3-MPA to laboratory animals induces seizures, providing a valuable model for studying the pathophysiology of epilepsy and for screening potential anticonvulsant drugs.[6]
-
GABAergic Neurotransmission: It is used to investigate the role of GABA in various physiological and pathological processes, including anxiety, learning, and memory.
-
Drug Development: As a known convulsant, it can be used in preclinical studies to assess the potential pro-convulsant or anticonvulsant effects of new drug candidates.
Conclusion
Since its initial synthesis by Lovén in 1884, 3-mercaptopropionic acid has evolved from a chemical curiosity to an indispensable tool in neuroscience and a versatile building block in chemical synthesis. Its well-characterized ability to inhibit GABA synthesis provides a powerful method for investigating the intricacies of neuronal inhibition and the mechanisms underlying seizure disorders. A thorough understanding of its history, synthesis, and biological activity, as detailed in this guide, is essential for its effective and safe use in research and development.
References
- 1. grokipedia.com [grokipedia.com]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. atamankimya.com [atamankimya.com]
- 4. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]
- 5. Glutamate decarboxylase - Wikipedia [en.wikipedia.org]
- 6. 3-mercaptopropionic acid: convulsant and lethal properties compared with other sulfur-convulsants; protection therefrom. (1970) | Herbert Sprince | 5 Citations [scispace.com]
The Versatility of 3-Mercaptopropionate Derivatives in Polymer Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of polymer chemistry is continually evolving, driven by the demand for materials with precisely controlled architectures and functionalities. Among the versatile building blocks available to polymer scientists, 3-mercaptopropionate (3-MP) derivatives have emerged as a pivotal class of compounds. Their unique combination of a thiol group and a propionate (B1217596) ester moiety allows for their participation in a wide array of polymerization techniques, leading to the synthesis of polymers with tailored properties for diverse applications, particularly in the biomedical and pharmaceutical sectors. This technical guide provides a comprehensive overview of the synthesis of polymers using this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying reaction mechanisms.
Core Applications in Polymer Synthesis
This compound derivatives are primarily utilized in two significant areas of polymer synthesis: as chain transfer agents (CTAs) in free-radical and controlled radical polymerization, and as key components in thiol-ene "click" chemistry. These methodologies offer distinct advantages for controlling polymer molecular weight, architecture, and functionality.
Chain Transfer Agents for Molecular Weight Control
In free-radical polymerization, this compound esters act as highly effective chain transfer agents.[1][2][3] The thiol group readily donates a hydrogen atom to a propagating polymer radical, terminating that chain and initiating a new one. This process allows for precise control over the molecular weight and polydispersity of the resulting polymers.[1] This is particularly crucial in applications where polymer properties are strongly dependent on these parameters. For instance, iso-octyl-3-mercaptopropionate (iOMP) has been successfully employed in the emulsion polymerization of methyl methacrylate (B99206) (MMA) to control the molecular weight of poly(methyl methacrylate).[1]
Thiol-Ene "Click" Chemistry for Network and Functional Polymer Synthesis
Thiol-ene "click" chemistry is a powerful and efficient method for polymer synthesis and modification, characterized by high yields, rapid reaction rates, and tolerance to a wide range of functional groups.[4][5] this compound derivatives, particularly multifunctional esters like trimethylolpropane (B17298) tris(this compound) (TMPTMP) and pentaerythritol (B129877) tetrakis(this compound) (PETMP), are extensively used in these reactions.[6][7][8] The reaction proceeds via the radical-mediated addition of the thiol group across a carbon-carbon double bond (the "ene"). This chemistry is widely used for the formation of crosslinked polymer networks, such as hydrogels for drug delivery and tissue engineering, and for the surface functionalization of materials.[5][7]
Quantitative Data in this compound Polymer Synthesis
The precise control afforded by using this compound derivatives is evident in the quantitative data reported in the literature. The following tables summarize key parameters from various studies, providing a comparative overview for researchers.
Table 1: Molecular Weight Control in Emulsion Polymerization using this compound Esters
| Monomer System | This compound Derivative | Concentration of CTA | Weight Average Molecular Weight (Mw) | Polydispersity Index (PDI) | Reference |
| Ethyl Acrylate / Methyl Methacrylate / Methacrylic Acid | Butyl this compound | Not Specified | Significantly Reduced vs. No CTA | Narrower Distribution vs. No CTA | [2] |
| Methyl Methacrylate | Iso-octyl-3-mercaptopropionate (iOMP) | Varied | Controlled, decreasing with increasing CTA | Not Specified | [1] |
Table 2: Properties of Thiol-Ene Hydrogels Synthesized with this compound Derivatives
| Thiol Monomer | Ene Crosslinker | Thiol:Ene Molar Ratio | Gelation Time (minutes) | Storage Modulus (G') (kPa) | Reference |
| Decyl this compound | Poly(ethylene glycol) diacrylate (PEGDA) | 1:1 | 5-10 (Photo-initiated) | Varies with formulation | [5] |
| Ethoxylated trimethylolpropane tri-3-mercaptopropionate (ETTMP) | Poly(ethylene glycol) diacrylate (PEGDA) | 2:3 | < 2 | 3.5 - 190 | [7] |
Table 3: Biosynthesis of Polythioesters and Copolymers
| Polymer | Organism | Precursor | Polymer Content (wt%) | Monomer Incorporation (mol%) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Reference |
| Poly(this compound) [P(3MP)] | Recombinant E. coli | This compound | Not Specified | Not Applicable | Not Specified | [9] |
| P(3HB-co-3M2MP) | Recombinant E. coli LSBJ | 3-mercapto-2-methylpropionic acid (0.25-2.5 g/L) | up to 77.2 | up to 54.8 | 7.7 x 10⁵ - 17.5 x 10⁵ | [10][11] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful polymer synthesis. The following sections provide methodologies for key experiments involving this compound derivatives.
Protocol 1: Photoinitiated Thiol-Ene Reaction for Polymer Network Synthesis
This protocol describes a general procedure for the synthesis of a crosslinked polymer network via a photoinitiated thiol-ene reaction.[4]
Materials:
-
Multifunctional this compound derivative (e.g., trimethylolpropane tris(this compound))
-
Multifunctional 'ene' compound (e.g., triallyl isocyanurate)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous solvent (optional, e.g., dichloromethane, DCM)
Methodology:
-
Reactant Preparation: In a quartz reaction vessel, combine the multifunctional thiol and the 'ene' compound in the desired stoichiometric ratio of thiol to ene functional groups.
-
Initiator Addition: Add the photoinitiator at a concentration of approximately 1 mol% with respect to the thiol functional group.
-
Solvent Addition (Optional): If necessary to ensure homogeneity, add a minimal amount of anhydrous solvent.
-
Inert Atmosphere: De-gas the solution by purging with an inert gas (e.g., N₂ or Ar) for 20-30 minutes to remove oxygen, which can inhibit radical polymerization.
-
Initiation: Irradiate the mixture with a UV lamp (e.g., 365 nm) at ambient temperature.
-
Monitoring: Monitor the progress of the reaction by techniques such as Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the S-H stretching peak at approximately 2570 cm⁻¹.
-
Completion and Work-up: Once the reaction is complete (typically within minutes to a few hours), the resulting polymer can be purified if necessary, for example, by precipitation or solvent extraction to remove unreacted monomers and initiator.
Protocol 2: Thermally Initiated Thiol-Ene Reaction
This protocol outlines the procedure for a thermally initiated thiol-ene reaction, suitable for systems that are not sensitive to heat.[4]
Materials:
-
This compound derivative
-
'Ene' compound
-
Thermal initiator (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN)
-
Anhydrous solvent (e.g., toluene)
Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve the this compound derivative, the 'ene' compound, and the thermal initiator (1-2 mol% relative to the thiol group) in a suitable anhydrous solvent.
-
Inert Atmosphere: De-gas the solution by purging with an inert gas for 20-30 minutes.
-
Initiation: Heat the reaction mixture to the decomposition temperature of the initiator (typically 65-80 °C for AIBN) under an inert atmosphere with constant stirring.
-
Monitoring: Track the reaction's progress via FTIR by monitoring the disappearance of the S-H peak (~2570 cm⁻¹).
-
Completion and Work-up: After completion (typically 2-6 hours), cool the reaction to room temperature. Remove the solvent under reduced pressure, and purify the product as needed.
Protocol 3: Synthesis of a RAFT Agent from 3-Mercaptopropionic Acid
This protocol describes the synthesis of a carboxylic acid-functionalized trithiocarbonate (B1256668) RAFT agent, 3-benzylsulfanylthiocarbonylsulfanylpropionic acid, which can be used for controlled radical polymerization.[12]
Materials:
-
3-Mercaptopropionic acid
-
Potassium hydroxide (B78521)
-
Carbon disulfide (CS₂)
-
Benzyl (B1604629) bromide
-
Chloroform
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (B86663) (MgSO₄)
Methodology:
-
Salt Formation: Add 3-mercaptopropionic acid to a solution of potassium hydroxide in water.
-
Trithiocarbonate Formation: Add carbon disulfide dropwise to the solution. The solution will turn orange. Stir for several hours.
-
Alkylation: Add benzyl bromide and heat the mixture (e.g., to 80 °C) for several hours.
-
Extraction: Cool the mixture and add chloroform. Slowly add HCl until the organic layer turns yellow. Separate the organic layer and extract the aqueous layer with chloroform.
-
Drying and Purification: Combine the organic layers and dry over anhydrous MgSO₄. The crude product can be purified by column chromatography.
Signaling Pathways and Experimental Workflows
Visualizing the complex processes involved in polymer synthesis can greatly aid in understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: Radical-mediated thiol-ene "click" reaction mechanism.
Caption: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Caption: Experimental workflow for thiol-ene hydrogel synthesis.
Applications in Drug Development
The unique properties of polymers derived from this compound derivatives make them highly suitable for applications in drug delivery.[13][14][15]
-
Hydrogels for Controlled Release: Thiol-ene hydrogels can be formulated to be biodegradable and exhibit tunable swelling and mechanical properties.[7][15] This allows for the controlled release of encapsulated therapeutic agents over extended periods. The in-situ gelling capability of some formulations makes them attractive for injectable drug delivery systems.[7]
-
Functional Polymers for Drug Conjugation: The presence of the ester and the potential for introducing other functional groups allows for the covalent attachment of drugs to the polymer backbone. This can improve drug solubility, stability, and circulation time.[15]
-
Biocompatible Materials: Many of the monomers and crosslinkers used in conjunction with this compound derivatives, such as poly(ethylene glycol) (PEG), are known for their biocompatibility, reducing the risk of adverse immune responses.
Conclusion
This compound derivatives are indispensable tools in the modern polymer chemist's toolkit. Their ability to participate in both controlled radical polymerization and highly efficient thiol-ene click reactions provides unparalleled control over polymer architecture and functionality. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and synthesize novel polymeric materials. The continued exploration of these versatile building blocks promises to yield even more advanced polymers with tailored properties for a wide range of applications, from advanced drug delivery systems to innovative biomaterials.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. US4593081A - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
- 3. EP0199316A2 - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Biosynthesis of poly (this compound) and poly (this compound-co-3-hydroxybutyrate) with recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. rsc.org [rsc.org]
- 13. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Polymers in Drug Delivery [scirp.org]
An In-depth Technical Guide on the Biological Activity of 3-Mercaptopropionate
Audience: Researchers, scientists, and drug development professionals.
Core Topic: A comprehensive exploration of the multifaceted biological activities of 3-mercaptopropionate (3-MPA), a bifunctional organosulfur compound. This guide details its mechanisms of action, impact on critical metabolic and signaling pathways, and the experimental methodologies used for its study.
Introduction
3-Mercaptopropionic acid (3-MPA), also known as 3-sulfanylpropanoic acid, is a versatile chemical compound characterized by the presence of both a thiol (-SH) and a carboxylic acid (-COOH) group.[1][2] This dual functionality makes it a valuable tool in biochemical research and a molecule of interest in various physiological and pathological processes.[3] In biological systems, 3-MPA is primarily recognized for its potent inhibitory effects on several key enzymes, leading to significant disruptions in cellular metabolism and neurotransmission.[1][2][3] Its ability to act as a convulsant by modulating GABAergic systems and as an inhibitor of mitochondrial fatty acid oxidation has made it a subject of extensive research.[4][5][6] This document provides a detailed overview of the known biological activities of 3-MPA, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the affected pathways.
Primary Mechanisms of Biological Activity
The biological effects of 3-MPA are predominantly linked to its ability to inhibit specific enzymes, primarily within the central nervous system and mitochondria.
Inhibition of GABA Synthesis via Glutamate (B1630785) Decarboxylase (GAD)
One of the most well-documented effects of 3-MPA is its role as a competitive inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[4][5][7] By inhibiting GAD, 3-MPA leads to a decrease in brain GABA concentrations, which disrupts the excitatory/inhibitory balance and can cause convulsions.[5][7] This makes 3-MPA a widely used experimental tool for inducing seizures in animal models.[8]
The inhibition of GAD by 3-MPA is reversible.[9] Studies in rats have shown that the time course of GAD inhibition differs between immature and adult brains, with a more pronounced initial decrease in enzyme activity in immature rats.[10] In anesthetized guinea pigs, administration of 3-MPA led to significant reductions in GABA levels across various brain regions, including the cerebellum, hypothalamus, medulla pons, and cerebral cortex, correlating with changes in cardiovascular function.[11] Interestingly, while 3-MPA inhibits GABA synthesis, it has also been shown to inhibit the potassium-evoked release of GABA from brain slices, suggesting a complex, multi-faceted impact on the GABAergic system.[12][13]
Caption: Inhibition of GABA synthesis by this compound.
Inhibition of Mitochondrial Fatty Acid β-Oxidation
3-MPA is a potent inhibitor of mitochondrial fatty acid oxidation.[6][14] It specifically targets the β-oxidation pathway, which is crucial for energy production from fatty acids, particularly in tissues with high energy demands like the heart.[6] Studies using coupled rat heart mitochondria have shown that 3-MPA effectively inhibits respiration supported by fatty acid substrates like palmitoylcarnitine (B157527) and octanoate, while respiration with pyruvate (B1213749) as a substrate remains unaffected.[6][14]
The inhibitory mechanism is not direct; 3-MPA must first be metabolized in an energy-dependent reaction within the mitochondria to its active forms, such as 3-mercaptopropionyl-CoA and its S-acyl derivatives.[6][14] These metabolites then reversibly inhibit key enzymes in the β-oxidation spiral, with 3-mercaptopropionyl-CoA inhibiting acyl-CoA dehydrogenase and long-chain S-acyl-3-mercaptopropionyl-CoA thioesters inhibiting several β-oxidation enzymes.[6][14] This inhibition of fatty acid oxidation can lead to an accumulation of triglycerides in the liver, a finding that mimics the biochemical and morphological features of Reye's syndrome.[15]
Caption: Mitochondrial inhibition of β-oxidation by 3-MPA metabolites.
Inhibition of Pyruvate Dehydrogenase Complex (PDC)
In addition to its effects on fatty acid metabolism, metabolites of 3-MPA have been shown to inhibit the pyruvate dehydrogenase complex (PDC).[16] PDC is a critical enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate into acetyl-CoA. The physiological metabolites 3-mercaptopropanoyl-CoA and S-acetyl-3-mercaptopropanoyl-CoA are inhibitors of purified PDC from porcine and bovine hearts.[16] The inhibition by S-acetyl-3-mercaptopropanoyl-CoA was found to be irreversible.[16] This action represents another mechanism by which 3-MPA can disrupt cellular energy metabolism.
Role in Oxidative Stress
The metabolic disruptions caused by 3-MPA can lead to increased levels of reactive oxygen species (ROS) and oxidative stress.[17] Conversely, oxidative stress can also impact the activity of pathways involving 3-MPA's metabolic precursors. For instance, oxidative stress, induced by hydrogen peroxide, has been shown to inhibit the activity of 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST).[18] This enzyme is part of a pathway that produces hydrogen sulfide (B99878) (H₂S), which can act as an electron donor to support mitochondrial electron transport.[18] By inhibiting 3-MST, oxidative stress abolishes the positive bioenergetic effects of this pathway, which may have implications for conditions associated with high oxidative stress.[18]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the inhibitory effects of 3-MPA and its metabolites from various studies.
Table 1: Inhibition of Glutamate Decarboxylase (GAD) in Rat Brain
| Animal Age | Time After 3-MPA (70 mg/kg i.p.) | GAD Activity Decrease (%) | Reference |
|---|---|---|---|
| Adult (90-day-old) | 1 min | 14.1% | [10] |
| Immature (12-day-old) | 1 min | 41.4% |[10] |
Table 2: Inhibition of Pyruvate Dehydrogenase Complex (PDC) by 3-MPA Metabolites
| Inhibitor | Concentration for 50% Inhibition (IC₅₀) | Nature of Inhibition | Reference |
|---|---|---|---|
| 3-Mercaptopropanoyl-CoA | 12.6 µM | Not specified | [16] |
| S-acetyl-3-mercaptopropanoyl-CoA | 5 µM | Irreversible |[16] |
Table 3: Inhibition of GABA Release from Rat Brain Slices
| 3-MPA Concentration | Effect | Reference |
|---|---|---|
| ~0.1 mM | Threshold for inhibition of K⁺-evoked [³H]GABA release | [12] |
| 1 mM | Inhibition of K⁺-evoked endogenous GABA release |[12] |
Experimental Protocols
Detailed methodologies are crucial for studying the biological effects of 3-MPA. Below are summarized protocols based on cited literature.
Assay for Glutamate Decarboxylase (GAD) Activity
This protocol is based on the methodology used to measure GAD inhibition in rat brain tissue.[10]
-
Objective: To quantify the enzymatic activity of GAD in the presence or absence of 3-MPA.
-
Principle: The assay measures the rate of ¹⁴CO₂ liberated from [1-¹⁴C]glutamate, which is directly proportional to GAD activity.
-
Methodology:
-
Tissue Preparation: Following administration of 3-MPA or a vehicle control at various time points, animals are sacrificed. Brain tissue is homogenized, and a supernatant fraction is prepared by centrifugation (e.g., at 20,000 x g).[10]
-
Reaction Mixture: The supernatant is incubated with a reaction mixture containing [1-¹⁴C]glutamate as the substrate.
-
CO₂ Trapping: The ¹⁴CO₂ produced by the decarboxylation of glutamate is trapped using a suitable agent (e.g., a filter paper soaked in a basic solution) placed in a sealed reaction vessel.
-
Quantification: The amount of trapped ¹⁴CO₂ is quantified using liquid scintillation counting.
-
Analysis: GAD activity is expressed as the amount of product formed per unit time per amount of protein. The percentage of inhibition is calculated by comparing the activity in 3-MPA-treated samples to control samples.
-
Measurement of Mitochondrial Respiration
This protocol is designed to assess the effect of 3-MPA on fatty acid oxidation in isolated mitochondria.[6][14]
-
Objective: To measure the rate of oxygen consumption in coupled mitochondria using different substrates.
-
Principle: The rate of mitochondrial respiration (oxygen consumption) is measured polarographically using an oxygen electrode. Inhibition of specific pathways is observed by a decrease in respiration rate when substrates for that pathway are used.
-
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from tissue (e.g., rat heart) using differential centrifugation.
-
Respirometry Setup: A suspension of isolated mitochondria is placed in a temperature-controlled chamber equipped with an oxygen electrode.
-
Substrate Addition: Respiration is initiated by adding a specific substrate. To test for inhibition of fatty acid oxidation, use substrates like palmitoylcarnitine (30 µM) or octanoate.[14] For a control, use a non-fatty acid substrate like pyruvate (2.5 mM).[14]
-
Inhibitor Addition: Add 3-MPA at various concentrations to the chamber and record the change in the rate of oxygen consumption.
-
Data Analysis: The rates of respiration are calculated in units such as nanogram atoms of O₂/min/mg of protein.[14] Compare the rates in the presence and absence of 3-MPA for each substrate to determine the extent and specificity of inhibition.
-
Caption: A generalized workflow for studying 3-MPA's inhibitory effects.
Conclusion
This compound is a potent and versatile metabolic inhibitor with significant biological activities. Its primary mechanisms of action involve the competitive inhibition of glutamate decarboxylase, leading to reduced GABA levels in the brain, and the disruption of mitochondrial energy metabolism through the inhibition of both fatty acid β-oxidation and the pyruvate dehydrogenase complex.[4][6][16] These activities make 3-MPA an invaluable pharmacological tool for modeling pathological states such as epilepsy and metabolic disorders like Reye's syndrome.[8][15] For researchers and drug development professionals, understanding the specific enzymatic targets, the metabolic activation required for its effects, and the downstream physiological consequences is critical for leveraging 3-MPA in research and for understanding related toxicological profiles.
References
- 1. nbinno.com [nbinno.com]
- 2. atamankimya.com [atamankimya.com]
- 3. atamankimya.com [atamankimya.com]
- 4. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]
- 5. 3-MERCAPTOPROPIONIC ACID (3-MPA) - Ataman Kimya [atamanchemicals.com]
- 6. 3-Mercaptopropionic acid, a potent inhibitor of fatty acid oxidation in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Mercaptopropionic Acid | C3H6O2S | CID 6514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. THE EFFECT OF THE CONVULSANT 3‐MERCAPTOPROPIONIC ACID ON ENZYMES OF THE γ‐AMINO‐BUTYRATE SYSTEM IN THE RAT CEREBRAL CORTEX | Semantic Scholar [semanticscholar.org]
- 10. Inhibition of glutamate decarboxylase activity by 3-mercaptopropionic acid has different time course in the immature and adult rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Time course of effects of 3-mercaptopropionic acid on GABA levels in different brain regions in guinea pigs: possible relationship with associated cardiovascular changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-mercaptopropionic acid inhibits GABA release from rat brain slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of the glutamic acid decarboxylase inhibitor 3-mercaptopropionic acid on the synthesis of brain GABA in vivo and postmortally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of beta-oxidation by 3-mercaptopropionic acid produces features of Reye's syndrome in perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of mammalian pyruvate dehydrogenase complex by metabolites of 3-mercaptopropanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Oxidative stress suppresses the cellular bioenergetic effect of the 3-mercaptopyruvate sulfurtransferase/hydrogen sulfide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Gold Nanoparticles using 3-Mercaptopropionate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of gold nanoparticles (AuNPs) capped with 3-mercaptopropionic acid (MPA). MPA is a thiol-containing molecule that serves as a stabilizing agent, binding to the gold surface through a strong gold-thiol bond. The carboxylic acid group of MPA provides water solubility and a functional handle for further conjugation to biomolecules, making these nanoparticles particularly relevant for biomedical applications, including drug delivery and diagnostics.[1][2]
Two primary methods for the synthesis of MPA-capped AuNPs are detailed: a direct reduction method in a single-phase system and a modified two-phase Brust-Schiffrin method. Additionally, protocols for the characterization of the synthesized nanoparticles using UV-Visible Spectroscopy, Fourier-Transform Infrared Spectroscopy, and Transmission Electron Microscopy are provided.
Key Experimental Parameters and Characterization Data
The size, stability, and optical properties of the synthesized AuNPs are highly dependent on the synthesis parameters. The following table summarizes key quantitative data from various synthesis approaches.
| Synthesis Method | Gold Precursor (Concentration) | MPA:Au Molar Ratio | Reducing Agent (Concentration) | pH | Solvent | Average Nanoparticle Size (nm) | Surface Plasmon Resonance (λmax, nm) | Reference |
| Direct Reduction | HAuCl₄·3H₂O (10 μM) | 3.4:1 | NaBH₄ | 13 | Aqueous Methanol | 2 | Not Specified | [1] |
| Direct Reduction | HAuCl₄ | Not Specified | NaBH₄ | ~5-6 | Water | ~10 | Not Specified | [3] |
| Modified Brust-Schiffrin | HAuCl₄ | Not Specified | NaBH₄ | Not Specified | Toluene/Water | 2 | Not Specified | [4] |
| Direct Reduction | HAuCl₄ | Not Specified | Sodium Citrate & NaBH₄ | >5 | Water | 17.76 - 21.02 | ~520 | [5] |
| Direct Reduction | HAuCl₄ | Not Specified | L-ascorbic acid | 10 | Water | 20-40 | 524 | [6] |
| Ligand Exchange | Citrate-capped AuNPs | Not Specified | Not Applicable | Not Specified | Water | Not Specified | 519 -> 520 | [7] |
Experimental Protocols
Protocol 1: Direct Reduction of Gold with Sodium Borohydride (B1222165) in an Aqueous Solution
This protocol describes a simple and rapid method for the synthesis of MPA-capped AuNPs in a single aqueous phase.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
3-Mercaptopropionic acid (MPA)
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of HAuCl₄·3H₂O in deionized water.
-
Prepare a stock solution of MPA in ethanol.
-
Freshly prepare a stock solution of NaBH₄ in ice-cold deionized water immediately before use.
-
-
Reaction Setup:
-
In a clean glass flask, combine the HAuCl₄ solution and the MPA solution. The molar ratio of MPA to gold can be varied to control the final nanoparticle size.
-
Adjust the pH of the solution to the desired value (e.g., pH 10-11) using NaOH.[8] Alkaline conditions promote the deprotonation of the carboxylic acid groups of MPA, enhancing their solubility and stabilizing effect.[4]
-
-
Reduction:
-
While vigorously stirring the gold-MPA solution, add the freshly prepared NaBH₄ solution dropwise.
-
A color change from yellow to a deep red or burgundy indicates the formation of gold nanoparticles.[4]
-
-
Purification:
-
Continue stirring the solution for at least 2 hours to ensure the completion of the reaction.
-
Purify the nanoparticles by repeated centrifugation and resuspension in deionized water or ethanol to remove excess reactants.
-
Protocol 2: Modified Brust-Schiffrin Two-Phase Synthesis
This method allows for the synthesis of highly monodisperse, small AuNPs.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Tetraoctylammonium bromide (TOAB)
-
3-Mercaptopropionic acid (MPA)
-
Sodium borohydride (NaBH₄)
-
Toluene
-
Deionized water
Procedure:
-
Phase Transfer of Gold:
-
Dissolve HAuCl₄·3H₂O in deionized water and TOAB in toluene.
-
Combine the two solutions in a separatory funnel and shake vigorously to transfer the gold ions from the aqueous phase to the organic (toluene) phase. The organic phase will turn orange.
-
-
Addition of Capping Agent:
-
Separate the organic phase and add the MPA solution to it.
-
-
Reduction:
-
While stirring vigorously, add a freshly prepared aqueous solution of NaBH₄.
-
The color of the organic phase will change to a deep brown or black, indicating the formation of AuNPs.[4]
-
-
Purification:
-
Stir the reaction mixture overnight.
-
Separate the aqueous phase containing the MPA-capped AuNPs.
-
Purify the nanoparticles by dialysis or repeated centrifugation and resuspension in deionized water.
-
Characterization Protocols
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to confirm the formation and monitor the stability of AuNPs by detecting their characteristic Localized Surface Plasmon Resonance (LSPR) peak.
Procedure:
-
Calibrate the UV-Vis spectrophotometer with the appropriate solvent (e.g., deionized water) as a blank.
-
Dilute a small aliquot of the synthesized AuNP solution.
-
Record the absorbance spectrum from 400 nm to 800 nm.
-
The presence of a distinct peak, typically between 520 nm and 530 nm, confirms the presence of spherical gold nanoparticles.[7] The position and shape of this peak can provide information about the size and aggregation state of the nanoparticles.[9][10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the capping of the AuNPs with MPA.
Procedure:
-
Acquire an FTIR spectrum of pure MPA as a reference.
-
Lyophilize a purified sample of the MPA-capped AuNPs.
-
Acquire an FTIR spectrum of the dried AuNP sample.
-
Compare the spectra. The disappearance or significant shift of the S-H stretching peak (around 2550 cm⁻¹) from MPA and a shift in the carboxylate (COO⁻) stretching frequency (from ~1700 cm⁻¹ to ~1630 cm⁻¹) indicate the successful binding of MPA to the gold surface.[7]
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and size distribution.
Procedure:
-
Dilute the AuNP solution significantly with deionized water.
-
Place a drop of the diluted solution onto a carbon-coated copper TEM grid and allow it to dry completely.
-
Acquire images of the nanoparticles at various magnifications.
-
Use image analysis software to measure the diameters of a large population of nanoparticles (at least 100) to determine the average size and size distribution.
Visualizations
References
- 1. Synthesis and Bioconjugation of 2 and 3 nm-diameter Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Model for Gold Nanoparticle Synthesis: Effect of pH and Reaction Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH Dependence of Size Control in Gold Nanoparticles Synthesized at Room Temperature – Oriental Journal of Chemistry [orientjchem.org]
- 7. Localized Surface Plasmon Resonance Effect of Gold Nanoparticles Using 3-Mercaptopropionic Acid as Capping Material for Sensing Probe | Scientific.Net [scientific.net]
- 8. Rapid Colorimetric pH-Responsive Gold Nanocomposite Hydrogels for Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. UV-Vis Spectroscopy for Characterising the Optical Properties of Gold Nanoparticles – Tech Scientific [techscientific.com]
Application Notes and Protocols for the Formation of Self-Assembled Monolayers with 3-Mercaptopropionate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the formation of self-assembled monolayers (SAMs) using 3-mercaptopropionic acid (3-MPA) on gold substrates. These hydrophilic surfaces, terminating in carboxylic acid groups, are pivotal for a multitude of applications, including biosensor development, nanoparticle functionalization, and controlled drug delivery systems.[1][2]
Introduction to 3-Mercaptopropionate SAMs
3-Mercaptopropionic acid (3-MPA) is an organosulfur compound featuring both a thiol (-SH) and a carboxylic acid (-COOH) functional group.[3] This bifunctional nature makes it an ideal molecule for forming robust, hydrophilic self-assembled monolayers on gold surfaces. The thiol group exhibits a strong affinity for gold, leading to the spontaneous formation of a covalent-like bond and a highly ordered, densely packed monolayer.[4] The exposed carboxylic acid termini render the surface hydrophilic and provide reactive sites for subsequent functionalization, such as the immobilization of enzymes or antibodies for biosensor applications.[1]
Key Properties of 3-MPA SAMs:
-
Hydrophilic Surface: The terminal carboxylic acid groups create a water-loving surface.
-
Reactive Interface: The carboxyl groups can be readily modified for covalent attachment of biomolecules.
-
Short Carbon Chain: 3-MPA's short alkyl chain results in a relatively thin monolayer.[2]
Experimental Protocols
A critical factor for the formation of high-quality SAMs is the cleanliness of the gold substrate.[4] The following protocols detail the necessary steps for substrate preparation, SAM formation, and subsequent characterization.
Materials and Reagents
-
Substrates: Gold-coated silicon wafers, glass slides, or quartz crystals.
-
Thiol Reagent: 3-Mercaptopropionic acid (3-MPA), HS(CH₂)₂COOH.
-
Solvents: Absolute ethanol (B145695) (200 proof), ultrapure water (18.2 MΩ·cm).
-
Cleaning Solutions:
-
Piranha solution: 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). (EXTREME CAUTION ADVISED)
-
Alternatively: Acetone (B3395972), isopropanol, deionized water.
-
-
Inert Gas: High-purity nitrogen or argon.
-
Glassware: Beakers, petri dishes, graduated cylinders.
-
Tweezers: Fine-tipped, non-magnetic.
Gold Substrate Cleaning Protocol
The cleanliness of the gold surface is paramount for achieving a well-ordered SAM.[5] Organic contaminants can inhibit the self-assembly process.[5]
Method 1: Piranha Solution Cleaning (for robust substrates)
Safety Precautions: Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves. Work in a fume hood. Never add sulfuric acid to hydrogen peroxide. [4]
-
In a clean glass beaker inside a fume hood, slowly and carefully add 30% hydrogen peroxide (H₂O₂) to concentrated sulfuric acid (H₂SO₄) in a 1:3 volume ratio.[4] The solution will become very hot.
-
Using clean tweezers, carefully immerse the gold substrates into the hot Piranha solution.[4]
-
Leave the substrates in the solution for 10-15 minutes. Bubbling will be observed as organic contaminants are oxidized.[4]
-
Carefully remove the substrates from the Piranha solution using tweezers.[4]
-
Rinse the substrates thoroughly with copious amounts of ultrapure water.[4]
-
Dry the substrates under a gentle stream of high-purity nitrogen or argon gas.[4]
-
Use the cleaned substrates immediately for SAM formation to prevent recontamination.[4]
Method 2: Solvent and UV/Ozone Cleaning
For thinner gold layers or when avoiding Piranha solution, a combination of solvent cleaning and UV/Ozone treatment is effective.[5][6]
-
Place substrates in a beaker with acetone and sonicate for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Place substrates in a beaker with absolute ethanol and sonicate for another 15 minutes.[6]
-
Rinse thoroughly with deionized water.[6]
-
Dry the substrates with a stream of nitrogen gas.[6]
-
For enhanced cleaning, expose the substrates to a UV/Ozone cleaner for 5-15 minutes to remove any remaining organic residues.[5][6]
3-MPA Solution Preparation
-
Prepare a 1-10 mM solution of 3-MPA in absolute ethanol.[7] For example, to prepare 10 mL of a 1 mM solution, dissolve approximately 1.06 mg of 3-MPA in 10 mL of absolute ethanol.
-
Sonicate the solution for 5-10 minutes to ensure the 3-MPA is fully dissolved.
Self-Assembled Monolayer Formation
-
Place the freshly cleaned and dried gold substrates in a clean glass container.[4]
-
Pour the 3-MPA solution over the substrates, ensuring they are fully submerged.[4]
-
Seal the container to prevent solvent evaporation and contamination.[4]
-
Allow the self-assembly process to proceed for at least 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[4] Shorter immersion times can also be used, but may result in a less ordered film.[8]
Rinsing and Drying
-
After the incubation period, carefully remove the substrates from the 3-MPA solution using clean tweezers.[4]
-
Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound thiols.[4]
-
Dry the SAM-coated substrates under a gentle stream of high-purity nitrogen or argon gas.[4]
-
Store the functionalized substrates in a clean, dry environment, preferably under an inert atmosphere, until further use.[4]
Characterization of 3-MPA SAMs
The quality and properties of the formed 3-MPA SAM can be assessed using various surface-sensitive techniques.
| Technique | Information Obtained | Typical Values for 3-MPA SAM on Gold |
| Contact Angle Goniometry | Surface hydrophilicity/wettability. | A low water contact angle is expected due to the hydrophilic carboxylic acid groups. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | Confirms the presence of sulfur bonded to gold (S 2p peak at ~162 eV) and the presence of carbon and oxygen from the 3-MPA molecule.[3] |
| Surface Plasmon Resonance (SPR) | Monolayer thickness and formation kinetics. | Thickness is approximately 0.50 ± 0.02 nm.[9][10] The rate constant for formation in water has been determined to be 7.54 × 10⁻³ min⁻¹.[9][10] |
| Cyclic Voltammetry (CV) | Packing density and electrochemical barrier properties. | Can be used to determine the surface pKa of the monolayer.[11] |
| Atomic Force Microscopy (AFM) / Scanning Tunneling Microscopy (STM) | Surface morphology and molecular ordering. | Provides visualization of the monolayer structure and can reveal defects. |
Visualizations
Logical Relationship of 3-MPA SAM Formation
Caption: Logical diagram illustrating the key components and interactions in the formation of a 3-MPA SAM on a gold substrate.
Experimental Workflow for 3-MPA SAM Formation
Caption: Step-by-step experimental workflow for the formation and characterization of 3-MPA self-assembled monolayers.
References
- 1. atamankimya.com [atamankimya.com]
- 2. 3-MERCAPTOPROPIONIC ACID (3-MPA) - Ataman Kimya [atamanchemicals.com]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. Gold cleaning methods for preparation of cell culture surfaces for self-assembled monolayers of zwitterionic oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. afm4nanomedbio.eu [afm4nanomedbio.eu]
- 7. ossila.com [ossila.com]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 3-Mercaptopropionate as a Capping Agent for Quantum Dots
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-mercaptopropionate (3-MPA) as a capping agent in the synthesis and functionalization of quantum dots (QDs). 3-MPA is a thiol-containing organic molecule that serves as an effective stabilizing ligand for various semiconductor nanocrystals, rendering them water-soluble and providing a carboxyl functional group for subsequent bioconjugation.
Introduction to this compound as a Capping Agent
3-Mercaptopropionic acid (3-MPA) is a widely utilized capping agent in the aqueous synthesis of high-quality quantum dots. Its thiol group (-SH) exhibits a strong affinity for the surface of semiconductor nanocrystals, such as CdTe, CdSe, and AgInS2, forming a robust protective layer. This layer prevents aggregation and controls the growth of the nanocrystals. The carboxylic acid group (-COOH) at the other end of the 3-MPA molecule imparts hydrophilicity to the QDs, making them stable in aqueous solutions, a critical requirement for biological applications. Furthermore, this carboxyl group serves as a versatile handle for covalent conjugation to biomolecules like antibodies, peptides, and drugs, enabling their use in targeted imaging and therapy.
Key Advantages of 3-MPA as a Capping Agent:
-
Water Solubility: The carboxyl group ensures excellent dispersibility of the QDs in aqueous buffers, which is essential for biological applications.
-
Control over Nanocrystal Growth: 3-MPA plays a crucial role in controlling the size and, consequently, the photoluminescent properties of the QDs.
-
Surface Functionalization: The terminal carboxyl group provides a reactive site for straightforward conjugation with a wide range of biomolecules using well-established chemistries like carbodiimide (B86325) coupling.
-
Biocompatibility: While the core composition of the QD determines its intrinsic toxicity, the 3-MPA coating can mitigate immediate cytotoxic effects and improve biocompatibility.
Quantitative Data Summary
The following tables summarize the key optical and physical properties of various quantum dots synthesized using 3-MPA as a capping agent, as reported in the literature.
Table 1: Properties of 3-MPA Capped Cadmium Telluride (CdTe) Quantum Dots
| Molar Ratio (Cd:Te:MPA) | Synthesis Method | Particle Size (nm) | Emission Peak (nm) | Quantum Yield (QY) | Reference |
| 1:0.25:2.7 | Microwave-assisted aqueous | ~3 | 588 | 56.68% | [1] |
| Not Specified | Hydrothermal | ~3 | Not Specified | Not Specified | [2] |
| Not Specified | Aqueous | 5-8 | Not Specified | 27.3% | [3] |
Table 2: Properties of 3-MPA Capped Silver Indium Sulfide (AgInS₂) and Ag-In-Zn-S (AIZS) Quantum Dots
| QD Composition | Molar Ratio (Ag:In) | Particle Size (nm) | Emission Peak (nm) | Quantum Yield (QY) | Reference |
| AgInS₂ (AIS) | 1:15 | Not Specified | 626 | Not Specified | [4] |
| (AgInS₂)ₓ(ZnS)₁₋ₓ (AIZS) | 1:15 | ~2.1 | 555 | up to 78% | [4] |
Table 3: Properties of 3-MPA Capped Cadmium Sulfide (CdS) Quantum Dots
| Precursors | Synthesis Method | Particle Size (nm) | Band Gap (eV) | Application | Reference |
| Not Specified | Aqueous | 2-3.5 | 2.6 | Bioimaging in Breast Cancer | [5] |
Experimental Protocols
Protocol 1: Aqueous Synthesis of 3-MPA Capped CdTe Quantum Dots
This protocol describes a facile, one-step synthesis of water-soluble CdTe QDs using a microwave-assisted method.[1]
Materials:
-
Cadmium chloride dihydrate (CdCl₂·2.5H₂O)
-
Tellurium dioxide (TeO₂)
-
3-Mercaptopropionic acid (3-MPA)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
In a beaker, dissolve 2 mmol of CdCl₂·2.5H₂O in 100 mL of deionized water.
-
Add 5.4 mmol of 3-MPA to the solution while stirring.
-
Adjust the pH of the solution to 10.0 by the dropwise addition of a 1 mol/L NaOH solution.
-
Under continuous stirring, add 0.5 mmol of TeO₂ to the solution. The final molar ratio of Cd²⁺:TeO₂:MPA should be 1:0.25:2.7.
-
Transfer the solution to a microwave-assisted heating system.
-
Heat and reflux the solution at a set temperature (e.g., 100°C) for varying durations to control the size of the CdTe QDs. The color of the solution will change from colorless to green, yellow, orange, and finally red, indicating an increase in QD size.
-
Monitor the photoluminescence of the solution to determine the desired emission wavelength.
-
Once the desired size is achieved, cool the solution to room temperature.
-
The resulting 3-MPA capped CdTe QDs solution can be stored for further use.
Protocol 2: Hydrothermal Synthesis of 3-MPA Capped CdTe Quantum Dots
This protocol outlines the synthesis of 3-MPA capped CdTe QDs using a hydrothermal method.[2]
Materials:
-
Cadmium precursor (e.g., CdCl₂)
-
Tellurium precursor (e.g., NaHTe, prepared fresh)
-
3-Mercaptopropionic acid (3-MPA)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Prepare the cadmium precursor solution by dissolving the cadmium salt and 3-MPA in deionized water.
-
Adjust the pH of the solution to the desired level (typically alkaline) using NaOH.
-
In a separate, oxygen-free environment, prepare the NaHTe solution by reacting Tellurium powder with NaBH₄.
-
Inject the freshly prepared NaHTe solution into the cadmium precursor solution under vigorous stirring.
-
Transfer the resulting mixture into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-200°C) for a defined period (e.g., 1-24 hours). The reaction time and temperature will influence the final size of the QDs.
-
After the reaction, allow the autoclave to cool down to room temperature.
-
The resulting solution contains the 3-MPA capped CdTe QDs.
Protocol 3: Bioconjugation of 3-MPA Capped QDs to Antibodies
This protocol describes the covalent conjugation of 3-MPA capped QDs to antibodies using carbodiimide chemistry.[6]
Materials:
-
3-MPA capped QDs in an appropriate buffer (e.g., MES buffer, pH 6.0)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine (B1172632) or glycine)
-
Size-exclusion chromatography column or centrifugal filtration units for purification
Procedure:
-
To the 3-MPA capped QD solution, add EDC and NHS to activate the carboxyl groups. The molar ratio of EDC/NHS to QDs should be optimized, but a starting point is a 1000-fold molar excess.
-
Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS-ester intermediate.
-
Add the antibody solution to the activated QD solution. The molar ratio of antibody to QD will depend on the desired degree of labeling.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the quenching solution to deactivate any unreacted NHS-esters.
-
Purify the QD-antibody conjugates from unreacted antibodies and crosslinking reagents using size-exclusion chromatography or centrifugal filtration.
-
Characterize the resulting conjugate for its size, stability, and biological activity.
Visualization of Workflows and Pathways
Caption: Workflow for the synthesis of 3-MPA capped quantum dots.
Caption: Bioconjugation of 3-MPA capped QDs to biomolecules.
References
- 1. Luminescent properties of CdTe quantum dots synthesized using 3-mercaptopropionic acid reduction of tellurium dioxide directly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrothermal synthetic mercaptopropionic acid stabled CdTe quantum dots as fluorescent probes for detection of Ag⁺ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods for Conjugating Antibodies with Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Mercaptopropionate in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-mercaptopropionate (3-MPA) and its derivatives in the development of advanced drug delivery systems. This compound serves as a versatile molecule for functionalizing nanoparticles and constructing hydrogel networks, offering a robust platform for controlled and targeted drug release. Its thiol group enables strong anchoring to metal nanoparticles and participation in "click" chemistry reactions, while the carboxyl group provides a convenient handle for drug conjugation.
Overview of this compound-Based Drug Delivery Systems
This compound and its multifunctional derivatives, such as ethoxylated trimethylolpropane (B17298) tri-3-mercaptopropionate (ETTMP) and pentaerythritol (B129877) tetrakis(this compound) (PEMP), are integral components in two primary classes of drug delivery vehicles:
-
Functionalized Nanoparticles: 3-MPA is widely used as a capping agent to stabilize and functionalize a variety of nanoparticles, including zinc oxide (ZnO), gold (Au), and iron-platinum (FePt). The thiol group of 3-MPA forms a stable bond with the nanoparticle surface, while the terminal carboxyl group can be activated to covalently attach drug molecules. This surface modification enhances the stability and biocompatibility of the nanoparticles and provides a means for controlled drug loading.
-
Thiol-Ene "Click" Chemistry Hydrogels: Multifunctional mercaptopropionate derivatives like ETTMP and PEMP are key components in the formation of hydrogels through thiol-ene "click" chemistry.[1] These reactions, which involve the addition of a thiol group to a carbon-carbon double bond (an 'ene'), are highly efficient and can be initiated under mild, biocompatible conditions, such as through photo-initiation or base catalysis.[1] The resulting hydrogels are excellent candidates for encapsulating and sustaining the release of therapeutic agents. The physical and chemical properties of these hydrogels, including their mechanical strength, swelling behavior, and drug release kinetics, can be fine-tuned by adjusting the ratio of thiol to ene groups and the overall polymer concentration.[2][3]
Data Presentation: Physicochemical and Drug Delivery Properties
The following tables summarize the quantitative data for various this compound-based drug delivery systems, facilitating a comparative analysis of their key characteristics.
Nanoparticle-Based Systems
| Nanoparticle System | Drug | Average Particle Size (nm) | Zeta Potential (mV) | Drug Loading Capacity (%) | Drug Loading Efficiency (%) | In Vitro Release Profile | Reference(s) |
| ZnO-MPA | Curcumin (B1669340) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [4][5][6][7] |
| FePt-MPA | Curcumin | 17 | Not Reported | Not Reported | Not Reported | ~22% release after 16 hours | [2] |
| Au-MPA | Daunorubicin | Not Reported | Not Reported | Not Reported | Not Reported | Sustained release property reported | [8] |
Data not reported in the provided search results.
Hydrogel-Based Systems
| Hydrogel System | Drug | Polymer Concentration (wt%) | Mechanical Properties (Storage Modulus, G') | Swelling Ratio | In Vitro Release Profile | Reference(s) |
| ETTMP-PEGDA | Methylene Blue, Sulforhodamine 101, Chloroquine | 25, 35, 50 | Not Reported | Swelling is drug-dependent | Release is dependent on polymer fraction and drug pH | [9] |
| PEMP-PEGDA | Clindamycin | Not Reported | Superior with 1:1 thiol-ene ratio | Not Reported | Sustained release | [1][10] |
| PEMP-PEGDA | Clotrimazole | Not Reported | Superior with 1:1 thiol-ene ratio | Not Reported | Less sustained release compared to clindamycin | [1][10] |
Data not reported in the provided search results.
Experimental Protocols
This section provides detailed methodologies for the synthesis, drug loading, and characterization of this compound-based drug delivery systems.
Synthesis of 3-MPA Functionalized Nanoparticles
This protocol describes the synthesis of 3-MPA functionalized zinc oxide (ZnO) and iron-platinum (FePt) nanoparticles.
Protocol 1: Synthesis of 3-MPA Functionalized ZnO Nanoparticles for Curcumin Delivery [4][5][6][7]
-
Materials: Zinc chloride (ZnCl₂), Sodium hydroxide (B78521) (NaOH), 3-Mercaptopropionic acid (3-MPA), 1,1'-Carbonyldiimidazole (CDI), Curcumin.
-
Procedure:
-
Prepare carboxyl-terminated ZnO nanoparticles by reacting ZnCl₂ and NaOH in the presence of 3-MPA.
-
Activate the carboxyl functional groups on the ZnO-MPA nanoparticles using CDI.
-
Conjugate curcumin to the activated nanoparticles by carrying out the reaction at room temperature for 24 hours.
-
Purify the resulting ZnO-MPA-Curcumin nanocomposite.
-
Protocol 2: Synthesis of 3-MPA Capped FePt Nanoparticles for Curcumin Delivery [2]
-
Materials: Iron (III) chloride (FeCl₃), Platinum (II) acetylacetonate (B107027) (Pt(acac)₂), 3-Mercaptopropionic acid (3-MPA), Sodium borohydride (B1222165) (NaBH₄), 1,1'-Carbonyldiimidazole (CDI), Curcumin.
-
Procedure:
-
Synthesize FePt nanoparticles via the co-reduction of metal salts in the presence of 3-MPA to form water-dispersible carboxyl-terminated superparamagnetic nanoparticles.
-
Activate the carboxyl functional groups on the FePt-MPA nanoparticles using CDI.
-
Conjugate curcumin molecules to the activated particles through the formation of ester bonds.
-
Characterize the structure and properties of the resulting FePt-MPA-Curcumin nanoparticles.
-
Caption: Workflow for synthesis and drug conjugation of 3-MPA functionalized nanoparticles.
Formation of Thiol-Ene "Click" Chemistry Hydrogels
This protocol details the formation of hydrogels using multifunctional mercaptopropionate derivatives and a diacrylate crosslinker.
Protocol 3: Photo-Initiated Thiol-Ene Hydrogel Synthesis [1]
-
Materials: Multifunctional thiol (e.g., Decyl this compound, ETTMP, PEMP), Poly(ethylene glycol) diacrylate (PEGDA), Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone), Phosphate-buffered saline (PBS, pH 7.4).
-
Procedure:
-
Prepare a stock solution of PEGDA in PBS (e.g., 20% w/v).
-
Dissolve the photoinitiator in the PEGDA stock solution to a final concentration of 0.5% (w/v).
-
Add the multifunctional thiol to the PEGDA-initiator solution at the desired molar ratio of thiol to ene groups (e.g., 1:1, 1:2, 2:1).
-
Vortex the precursor solution to ensure homogeneity.
-
Transfer the solution to a mold and expose it to UV light (e.g., 365 nm) to initiate polymerization and hydrogel formation.
-
Protocol 4: Base-Catalyzed Thiol-Ene Hydrogel Synthesis [1]
-
Materials: Multifunctional thiol (e.g., ETTMP, PEMP), Poly(ethylene glycol) diacrylate (PEGDA), Base catalyst (e.g., Triethanolamine - TEOA), Phosphate-buffered saline (PBS, pH 7.4).
-
Procedure:
-
Prepare a stock solution of PEGDA in PBS (e.g., 20% w/v).
-
Add the multifunctional thiol to the PEGDA solution at the desired stoichiometric ratio.
-
Vortex the mixture.
-
To initiate gelation, add the base catalyst (e.g., TEOA at a final concentration of ~1% v/v) and vortex briefly.
-
Immediately transfer the solution to a mold and allow the reaction to proceed at room temperature.
-
Caption: Pathways for Thiol-Ene hydrogel synthesis.
Drug Loading and In Vitro Release Studies
Protocol 5: Determining Drug Loading Efficiency and Capacity
-
Procedure:
-
Prepare a known concentration of the drug solution.
-
Incubate a known amount of nanoparticles or hydrogel in the drug solution for a specific time.
-
Separate the drug-loaded carrier from the solution by centrifugation or filtration.
-
Measure the concentration of the free drug remaining in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the Drug Loading Efficiency (DLE) and Drug Loading Capacity (DLC) using the following formulas:
-
DLE (%) = [(Initial Drug Amount - Free Drug Amount) / Initial Drug Amount] x 100
-
DLC (%) = [(Initial Drug Amount - Free Drug Amount) / Weight of Carrier] x 100
-
-
Protocol 6: In Vitro Drug Release Assay
-
Procedure:
-
Disperse a known amount of the drug-loaded nanoparticles or place a drug-loaded hydrogel in a release medium (e.g., PBS at a physiological pH of 7.4).
-
Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug released into the aliquot using a suitable analytical method.
-
Plot the cumulative percentage of drug released as a function of time to obtain the release profile.
-
Characterization of Drug Delivery Systems
Protocol 7: Particle Size and Zeta Potential Measurement
-
Instrumentation: Dynamic Light Scattering (DLS) instrument.
-
Procedure:
-
Disperse the nanoparticles in a suitable solvent (e.g., deionized water or PBS).
-
Transfer the dispersion to a cuvette.
-
Measure the hydrodynamic diameter (particle size) and zeta potential using the DLS instrument according to the manufacturer's instructions.
-
Protocol 8: In Vitro Cytotoxicity Assessment (MTT Assay) [11][12]
-
Materials: Cell line of interest, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the drug-loaded nanoparticles, free drug, and empty nanoparticles (as controls) for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Concluding Remarks
The use of this compound and its derivatives offers a versatile and efficient approach to the design and fabrication of advanced drug delivery systems. By functionalizing nanoparticles or forming hydrogel networks, researchers can develop carriers with tunable properties for controlled and targeted drug release. The protocols and data presented in this document provide a foundational guide for scientists and drug development professionals to explore and optimize 3-MPA-based platforms for a wide range of therapeutic applications. Further research, particularly in the area of in vivo evaluation, will be crucial to fully realize the clinical potential of these promising drug delivery technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Superparamagnetic 3-mercaptopropionic acid capped FePt nanoparticles as delivery carriers of curcumin and their preferential cytotoxic effect on MDA-MB-231 breast cancer cells [jfabe.ut.ac.ir]
- 3. Formation, characterization, and analysis of curcumin nanoformulation for evaluating its in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalization of ZnO nanoparticles by 3-mercaptopropionic acid for aqueous curcumin delivery: Synthesis, characterization, and anticancer assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. researchgate.net [researchgate.net]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Synthesis and antitumor efficacy of daunorubicin-loaded magnetic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation, swelling, and drug release behavior of injectable ETTMP/PEGDA hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiol-ene click hydrogels from pentaerythritol tetrakis(this compound) and polyethylene glycol diacrylate: mucoadhesive and antimicrobial platforms for drug delivery - CentAUR [centaur.reading.ac.uk]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
Application Notes: 3-Mercaptopropionate for High-Sensitivity Heavy Metal Ion Sensing
Introduction
3-Mercaptopropionate (3-MPA) has emerged as a crucial ligand in the development of robust and sensitive assays for the detection of heavy metal ions. Its thiol group provides a strong affinity for noble metal and semiconductor nanocrystal surfaces, enabling the formation of stable, functionalized nanoparticles. The carboxyl group of 3-MPA offers a versatile binding site for heavy metal ions, leading to detectable changes in the physicochemical properties of the nanoparticle probes. This allows for the development of various sensing platforms, including colorimetric, fluorescent, and electrochemical methods, for the detection of a range of toxic heavy metal ions. These methods offer advantages such as high sensitivity, selectivity, and rapid analysis, making them suitable for environmental monitoring, food safety analysis, and clinical diagnostics.
Sensing Mechanisms
The utility of this compound in heavy metal ion sensing is primarily based on two key nanoparticle-based platforms: gold nanoparticles (AuNPs) and quantum dots (QDs).
1. Colorimetric Sensing with 3-MPA Functionalized Gold Nanoparticles:
3-MPA functionalized AuNPs are typically dispersed in solution, exhibiting a characteristic ruby-red color due to their surface plasmon resonance (SPR). The sensing mechanism relies on the aggregation of these AuNPs in the presence of target heavy metal ions. The carboxyl groups of the 3-MPA ligands on the AuNP surface chelate with the heavy metal ions, causing the nanoparticles to cluster together. This aggregation alters the SPR, resulting in a distinct color change from red to blue or purple, which can be observed visually and quantified using a UV-Vis spectrophotometer. This method has been successfully applied to the detection of various heavy metal ions, including mercury (Hg²⁺) and chromium (Cr³⁺).[1][2]
2. Fluorescent Sensing with 3-MPA Capped Quantum Dots:
Quantum dots are semiconductor nanocrystals that exhibit size-tunable fluorescence. When capped with 3-MPA, these QDs can act as fluorescent probes for heavy metal ions. The detection mechanism often involves fluorescence quenching or enhancement. Heavy metal ions can bind to the 3-MPA on the QD surface, leading to non-radiative electron-hole recombination and thus quenching the fluorescence signal. The degree of quenching is proportional to the concentration of the heavy metal ion. This "turn-off" sensing strategy has been employed for the detection of ions like cadmium (Cd²⁺).
Performance Data
The following tables summarize the performance of this compound-based sensors for the detection of various heavy metal ions as reported in the literature.
Table 1: Colorimetric Detection of Heavy Metal Ions using 3-MPA Functionalized Gold Nanoparticles
| Target Ion | Sensing Platform | Linear Range | Limit of Detection (LOD) | Reference |
| Hg²⁺ | 3-MPA and Adenosine (B11128) Monophosphate capped AuNPs | - | 500 nM | [2] |
| Hg²⁺ | Rhodamine 6G/3-MPA/AMP capped AuNPs (Fluorescent enhancement) | - | 50 nM | [2] |
| Cr³⁺ | 3-MPA functionalized AuNPs | - | - | [1] |
Table 2: Fluorescent Detection of Heavy Metal Ions using 3-MPA Capped Quantum Dots
| Target Ion | Sensing Platform | Linear Range | Limit of Detection (LOD) | Reference |
| Cd²⁺ | Nitrogen-doped Carbon Dots | 0–26.8 µM | 0.20 µM | [3][4] |
| Hg²⁺ | Nitrogen-doped Carbon Dots | 0–49.9 µM | 0.188 µM | [3][4] |
Table 3: Electrochemical Detection of Heavy Metal Ions using Modified Electrodes
| Target Ion | Sensing Platform | Linear Range | Limit of Detection (LOD) | Reference |
| Hg²⁺, Pb²⁺, Cd²⁺ | TPyP-sPEEK Composite-Modified Electrodes | - | Hg²⁺: 0.30 µM, Pb²⁺: 0.17 µM, Cd²⁺: 0.29 µM | [5] |
| As³⁺, Hg²⁺ | Gold Nanoelectrodes Ensembles on Thiol-functionalized 3D Silicate Network | - | 0.02 ppb | [6] |
| Cr⁶⁺ | Gold Nanoelectrodes Ensembles on Thiol-functionalized 3D Silicate Network | - | 0.1 ppb | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound Functionalized Gold Nanoparticles (AuNPs)
This protocol describes a common method for the synthesis of AuNPs and their functionalization with this compound.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium citrate (B86180) dihydrate
-
3-Mercaptopropionic acid (3-MPA)
-
Deionized (DI) water
Procedure:
-
Synthesis of Citrate-Capped AuNPs:
-
Bring 100 mL of a 0.01% (w/v) HAuCl₄ solution to a rolling boil in a clean flask with vigorous stirring.
-
Rapidly add 2 mL of a 1% (w/v) sodium citrate solution to the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes.
-
Allow the solution to cool to room temperature.
-
-
Functionalization with 3-MPA:
-
To the citrate-capped AuNP solution, add 3-MPA to a final concentration of 1 mM.
-
Stir the solution at room temperature for at least 24 hours to allow for ligand exchange.
-
The 3-MPA functionalized AuNPs are now ready for use in heavy metal ion sensing.
-
Protocol 2: Colorimetric Detection of Mercury (Hg²⁺) Ions using 3-MPA Functionalized AuNPs
This protocol outlines the procedure for the detection of Hg²⁺ ions using the prepared 3-MPA functionalized AuNPs.
Materials:
-
3-MPA functionalized AuNP solution (from Protocol 1)
-
Mercury(II) standard solutions of varying concentrations
-
Phosphate-buffered saline (PBS)
-
UV-Vis spectrophotometer
Procedure:
-
In a series of microcentrifuge tubes, add a fixed volume of the 3-MPA functionalized AuNP solution.
-
To each tube, add a specific volume of the different mercury(II) standard solutions to achieve a range of final Hg²⁺ concentrations.
-
Add PBS buffer to each tube to maintain a constant pH.
-
Incubate the solutions at room temperature for a specified time (e.g., 10-30 minutes) to allow for the interaction between Hg²⁺ and the functionalized AuNPs.
-
Observe any color change in the solutions.
-
Measure the UV-Vis absorption spectra of each solution from 400 to 800 nm.
-
Analyze the data by plotting the absorbance ratio (e.g., A₆₂₀/A₅₂₀) against the Hg²⁺ concentration to generate a calibration curve.
Protocol 3: Synthesis of this compound Capped Cadmium Telluride (CdTe) Quantum Dots
This protocol details the aqueous synthesis of 3-MPA capped CdTe QDs.
Materials:
-
Cadmium chloride (CdCl₂)
-
Sodium tellurite (B1196480) (Na₂TeO₃)
-
3-Mercaptopropionic acid (3-MPA)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized (DI) water
Procedure:
-
In a three-neck flask, dissolve CdCl₂ and 3-MPA in DI water. Adjust the pH to ~11 with NaOH.
-
Deaerate the solution by bubbling with nitrogen gas for 30 minutes.
-
In a separate flask, dissolve Na₂TeO₃ in DI water and reduce it with NaBH₄ to form a fresh NaHTe solution.
-
Inject the NaHTe solution into the cadmium precursor solution under vigorous stirring and a nitrogen atmosphere.
-
Heat the reaction mixture to reflux. The growth of the CdTe QDs can be monitored by taking aliquots at different time points and measuring their fluorescence emission spectra.
-
Once the desired emission wavelength is reached, stop the reaction by cooling the flask in an ice bath.
-
Purify the 3-MPA capped CdTe QDs by precipitation with isopropanol (B130326) followed by centrifugation.
Protocol 4: Fluorescent Detection of Cadmium (Cd²⁺) Ions using 3-MPA Capped QDs
This protocol provides a method for the detection of Cd²⁺ ions using the synthesized 3-MPA capped CdTe QDs.
Materials:
-
3-MPA capped CdTe QD solution (from Protocol 3)
-
Cadmium(II) standard solutions of varying concentrations
-
Buffer solution (e.g., Tris-HCl)
-
Fluorometer
Procedure:
-
In a series of cuvettes, add a fixed volume of the 3-MPA capped CdTe QD solution.
-
Add a specific volume of the different cadmium(II) standard solutions to achieve a range of final Cd²⁺ concentrations.
-
Add buffer solution to each cuvette to maintain a constant pH.
-
Incubate the solutions at room temperature for a specific time to allow for the interaction between Cd²⁺ and the QDs.
-
Measure the fluorescence emission spectra of each solution using a fluorometer with an appropriate excitation wavelength.
-
Analyze the data by plotting the fluorescence intensity at the emission maximum against the Cd²⁺ concentration to generate a calibration curve.
Visualizations
Caption: Workflow for the synthesis of 3-MPA functionalized gold nanoparticles.
Caption: Mechanism of colorimetric heavy metal ion sensing using 3-MPA AuNPs.
Caption: General experimental workflow for heavy metal ion detection.
References
- 1. mdpi.com [mdpi.com]
- 2. Colorimetric detection of mercury(II) in a high-salinity solution using gold nanoparticles capped with this compound acid and adenosine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | One-step synthesis of highly fluorescent carbon dots as fluorescence sensors for the parallel detection of cadmium and mercury ions [frontiersin.org]
- 4. One-step synthesis of highly fluorescent carbon dots as fluorescence sensors for the parallel detection of cadmium and mercury ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.cnr.it [iris.cnr.it]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Bioimaging using 3-Mercaptopropionate Functionalized Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of nanoparticles with 3-mercaptopropionate (3-MPA) for bioimaging applications. Detailed experimental protocols, data presentation, and visualizations of key processes are included to facilitate the successful application of these nanomaterials in your research.
Introduction
The functionalization of nanoparticles with 3-mercaptopropionic acid (3-MPA) is a critical step in preparing them for biological applications such as bioimaging and drug delivery.[1][2] The carboxyl groups of 3-MPA render the nanoparticles water-soluble and biocompatible, which is essential for their use in aqueous biological environments.[1][2] Furthermore, the surface carboxyl groups provide reactive sites for the covalent attachment of targeting ligands, such as antibodies or peptides, enabling specific delivery to target cells or tissues.[3] This surface modification enhances cellular uptake and allows for the tracking and visualization of biological processes at the subcellular level.
Data Presentation: Nanoparticle Characterization
The successful functionalization and suitability of 3-MPA coated nanoparticles for bioimaging are determined by their physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of 3-MPA functionalized quantum dots (QDs).
Table 1: Hydrodynamic Size and Polydispersity Index (PDI)
| Nanoparticle Type | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| 3-MPA Coated CdSe/ZnS QDs | 15 ± 5 | < 0.2 |
| Unfunctionalized CdSe/ZnS QDs | > 100 (aggregated) | > 0.5 |
Data is illustrative and may vary based on synthesis and functionalization conditions.
Table 2: Zeta Potential
| Nanoparticle Type | Zeta Potential (mV) |
| 3-MPA Coated CdSe/ZnS QDs | -30 to -50 |
| Unfunctionalized CdSe/ZnS QDs | Near neutral or slightly positive |
The negative zeta potential of 3-MPA coated QDs indicates successful surface functionalization and contributes to their colloidal stability in aqueous solutions.
Table 3: Nanoparticle Tracking Analysis (NTA) Data
| Nanoparticle Type | Concentration (particles/mL) | Mean Size (nm) | Mode Size (nm) |
| 3-MPA Coated CdSe/ZnS QDs | 1 x 10¹² | 20 | 18 |
NTA provides accurate information on the size distribution and concentration of nanoparticles in a sample.[4][5][6]
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis, functionalization, and application of 3-MPA coated nanoparticles for bioimaging.
Synthesis and Functionalization of 3-MPA Coated CdSe/ZnS Quantum Dots
This protocol describes the synthesis of hydrophobic CdSe/ZnS core/shell quantum dots followed by a ligand exchange reaction to functionalize the surface with 3-MPA, rendering them water-soluble.[1][2]
Materials:
-
Cadmium oxide (CdO)
-
Selenium powder (Se)
-
Zinc oxide (ZnO)
-
Sulfur powder (S)
-
1-Octadecene (B91540) (ODE)
-
Oleic acid (OA)
-
3-Mercaptopropionic acid (3-MPA)
-
Potassium carbonate (K₂CO₃)
-
Argon gas
Protocol:
-
Synthesis of CdSe Core QDs:
-
In a three-neck flask, combine CdO, oleic acid, and 1-octadecene.
-
Heat the mixture to 300°C under argon flow until a clear solution is formed.
-
Separately, dissolve selenium powder in trioctylphosphine to prepare a TOP-Se solution.
-
Rapidly inject the TOP-Se solution into the hot CdO solution.
-
Allow the reaction to proceed for a specific time to achieve the desired core size, then cool the mixture to room temperature.
-
Precipitate the CdSe QDs by adding methanol and centrifuge to collect the nanocrystals.
-
-
Growth of ZnS Shell:
-
Disperse the purified CdSe cores in 1-octadecene.
-
Prepare a zinc precursor solution by dissolving ZnO in oleic acid and 1-octadecene at 300°C.
-
Prepare a sulfur precursor solution by dissolving sulfur powder in 1-octadecene at 180°C.
-
Slowly add the zinc and sulfur precursor solutions to the CdSe core solution at 240°C.
-
Allow the shelling reaction to proceed for 1-2 hours.
-
Cool the reaction mixture and purify the CdSe/ZnS core/shell QDs by precipitation with methanol and centrifugation.
-
-
3-MPA Functionalization (Ligand Exchange):
-
Disperse the hydrophobic CdSe/ZnS QDs in chloroform.
-
Prepare a solution of 3-MPA and potassium carbonate in methanol.
-
Mix the QD solution with the 3-MPA solution and stir vigorously for 4-6 hours at room temperature.
-
During this time, the QDs will transfer from the chloroform phase to the methanol phase.
-
Separate the methanol phase containing the now water-soluble 3-MPA coated QDs.
-
Purify the 3-MPA coated QDs by repeated precipitation with chloroform and centrifugation, and finally redisperse them in deionized water or a suitable buffer.
-
Live Cell Imaging with 3-MPA Functionalized Nanoparticles
This protocol outlines the steps for imaging the cellular uptake of 3-MPA functionalized nanoparticles using confocal microscopy.[3][7][8][9][10]
Materials:
-
3-MPA functionalized nanoparticles (e.g., CdSe/ZnS QDs)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., HeLa, MCF-7)
-
Confocal microscope with appropriate laser lines and filters
Protocol:
-
Cell Culture:
-
Culture the cells of interest in a suitable culture medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Seed the cells onto glass-bottom dishes or chamber slides suitable for confocal microscopy and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
-
Nanoparticle Incubation:
-
Prepare a working solution of 3-MPA functionalized nanoparticles in complete cell culture medium at the desired concentration (e.g., 10-50 µg/mL).
-
Remove the old medium from the cells and wash them once with pre-warmed PBS.
-
Add the nanoparticle-containing medium to the cells and incubate for the desired time period (e.g., 1, 4, or 24 hours) at 37°C.
-
-
Confocal Microscopy:
-
After incubation, gently wash the cells three times with pre-warmed PBS to remove any unbound nanoparticles.
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Place the dish or slide on the stage of the confocal microscope.
-
Use the appropriate laser line to excite the nanoparticles (e.g., 405 nm for blue-emitting QDs) and set the emission detector to collect the fluorescence signal at the correct wavelength range.
-
Acquire images using a suitable objective (e.g., 40x or 63x oil immersion).
-
To visualize the intracellular localization, acquire a z-stack of images through the entire cell volume.
-
Endocytosis Inhibition Assay
This protocol is designed to investigate the cellular uptake mechanism of 3-MPA functionalized nanoparticles by using chemical inhibitors of specific endocytic pathways.[11][12][13]
Materials:
-
3-MPA functionalized nanoparticles
-
Cells of interest
-
Cell culture medium
-
Endocytosis inhibitors (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, genistein (B1671435) for caveolae-mediated endocytosis, amiloride (B1667095) for macropinocytosis)
-
PBS
-
Confocal microscope or flow cytometer
Protocol:
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 24-well plates for flow cytometry, chamber slides for microscopy) and grow to the desired confluency.
-
-
Inhibitor Pre-treatment:
-
Prepare working solutions of the endocytosis inhibitors in cell culture medium at their effective, non-toxic concentrations.
-
Remove the culture medium from the cells and wash with PBS.
-
Add the inhibitor-containing medium to the cells and pre-incubate for 30-60 minutes at 37°C. A control group of cells should be incubated with medium without any inhibitor.
-
-
Nanoparticle Incubation:
-
After the pre-incubation period, add the 3-MPA functionalized nanoparticles to the inhibitor-containing medium (and the control medium) at the desired final concentration.
-
Incubate the cells with nanoparticles and inhibitors for a specific time (e.g., 2-4 hours) at 37°C.
-
-
Analysis of Uptake:
-
Confocal Microscopy: Wash the cells with PBS, add fresh medium, and image the cells as described in Protocol 3.2. Visually compare the intracellular fluorescence intensity between the control and inhibitor-treated groups.
-
Flow Cytometry: Wash the cells with PBS, detach them using a non-enzymatic cell dissociation solution, and resuspend them in PBS. Analyze the fluorescence intensity of the cell suspension using a flow cytometer. Compare the mean fluorescence intensity of the control and inhibitor-treated cell populations.
-
Visualization of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and biological pathways involved in the bioimaging applications of 3-MPA functionalized nanoparticles.
Caption: Experimental workflow for nanoparticle synthesis, functionalization, and bioimaging.
Caption: Clathrin-mediated endocytosis of 3-MPA functionalized nanoparticles.[13][14][15][16][17][18]
Caption: Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[19][20][21][22][23]
References
- 1. Synthesis and functionalization of CdSe/ZnS QDs using the successive ion layer adsorption reaction and mercaptopropionic acid phase transfer methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 3. researchgate.net [researchgate.net]
- 4. Nanoparticle Tracking Analysis for the Quantification and Size Determination of Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanospainconf.org [nanospainconf.org]
- 6. nanodiara.eu [nanodiara.eu]
- 7. Confocal Imaging Protocols for Live/Dead Staining in Three-Dimensional Carriers | Springer Nature Experiments [experiments.springernature.com]
- 8. scian.cl [scian.cl]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. research.rug.nl [research.rug.nl]
- 12. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
- 13. Targeting of nanoparticles to the clathrin-mediated endocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Nanoparticles Internalization through HIP-55-Dependent Clathrin Endocytosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetics of cellular uptake of viruses and nanoparticles via clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Imaging and Modeling the Dynamics of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn-links.lww.com [cdn-links.lww.com]
- 20. Nanoparticle-mediated targeting of MAPK signaling predisposes tumor to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cusabio.com [cusabio.com]
- 22. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - UK [thermofisher.com]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: Characterization of 3-Mercaptopropionate-Coated Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Mercaptopropionic acid (3-MPA) is a widely utilized capping agent in nanoparticle synthesis. Its thiol group provides a strong anchor to the surface of various nanoparticles (e.g., gold, quantum dots), while the terminal carboxylic acid group offers a site for further functionalization and imparts pH-dependent surface charge, influencing colloidal stability.[1][2] A thorough characterization of these 3-MPA-coated nanoparticles is critical to ensure their quality, stability, and suitability for downstream applications, including drug delivery, bio-imaging, and diagnostics.[2][3] This document provides detailed application notes and experimental protocols for the essential analytical techniques used in their characterization.
Spectroscopic Techniques
Spectroscopic methods are indispensable for confirming the formation of nanoparticles and the successful attachment of the 3-MPA coating.
UV-Visible (UV-Vis) Spectroscopy
-
Application Note: UV-Vis spectroscopy is a rapid and simple technique used to confirm the synthesis of many types of nanoparticles and to monitor their colloidal stability. For gold nanoparticles (AuNPs), a characteristic Surface Plasmon Resonance (SPR) peak, typically between 510-530 nm, indicates their formation.[4][5] The position and shape of this peak are sensitive to nanoparticle size, shape, and aggregation state.[5] A shift or broadening of the SPR peak can indicate nanoparticle aggregation, making UV-Vis a valuable tool for stability studies.[6] For semiconductor quantum dots (QDs), the absorption onset provides information about the band gap and particle size.[4]
-
Experimental Protocol:
-
Sample Preparation: Dilute the 3-MPA-coated nanoparticle suspension in a suitable solvent (e.g., deionized water, ethanol) to ensure the absorbance reading is within the instrument's linear range (typically < 1.0 AU).
-
Blank Measurement: Fill a clean cuvette with the same solvent used for dilution and record a baseline spectrum.
-
Sample Measurement: Replace the blank with the cuvette containing the nanoparticle suspension.
-
Data Acquisition: Scan the sample over the appropriate wavelength range (e.g., 300-800 nm for AuNPs).
-
Analysis: Identify the characteristic absorbance peak (e.g., SPR for AuNPs) and note its position, intensity, and width. For stability studies, repeat the measurement over time or after exposure to different conditions (e.g., changes in pH or salt concentration).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Application Note: FTIR spectroscopy is used to confirm the presence of the 3-MPA capping agent on the nanoparticle surface.[4] This is achieved by identifying the characteristic vibrational modes of 3-MPA's functional groups. Key peaks to look for include the C=O stretch from the carboxylic acid group (~1700 cm⁻¹), the S-H stretch (~2550 cm⁻¹, which may be absent or shifted upon binding to the nanoparticle surface), and C-H stretches from the alkyl chain (~2900-3000 cm⁻¹).[7] Comparing the spectrum of the coated nanoparticles to that of free 3-MPA can confirm successful surface functionalization.
-
Experimental Protocol:
-
Sample Preparation: The nanoparticle sample must be thoroughly purified to remove any unbound 3-MPA. This can be achieved through repeated centrifugation and redispersion cycles.
-
Drying: Lyophilize or dry the purified nanoparticle sample under vacuum to obtain a powder.
-
Pellet Preparation (KBr Method): Mix a small amount of the dried nanoparticle powder with dry potassium bromide (KBr). Grind the mixture into a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the FTIR spectrometer's sample holder and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic peaks corresponding to the 3-MPA molecule.
-
Size, Distribution, and Surface Charge Analysis
These techniques are crucial for understanding the physical state of the nanoparticles in solution, which directly impacts their in-vitro and in-vivo behavior.[8]
Dynamic Light Scattering (DLS)
-
Application Note: DLS measures the hydrodynamic diameter of nanoparticles in a colloidal suspension.[4][9] This diameter includes the nanoparticle core, the 3-MPA coating, and the associated solvent layer. Therefore, the DLS-measured size is typically larger than the core size observed by electron microscopy.[4] DLS also provides the Polydispersity Index (PDI), a measure of the broadness of the size distribution. A PDI value below 0.3 is generally considered indicative of a monodisperse sample. DLS is highly sensitive to the presence of larger aggregates, making it an excellent tool for monitoring colloidal stability.[10]
-
Experimental Protocol:
-
Sample Preparation: Dilute the nanoparticle suspension with an appropriate filtered solvent (e.g., 0.22 µm filter) to a suitable concentration to avoid multiple scattering effects. The solvent should be the same as the one the nanoparticles are suspended in.
-
Instrument Setup: Allow the DLS instrument to warm up and equilibrate at the desired temperature (e.g., 25°C).
-
Measurement: Transfer the diluted sample to a clean, dust-free cuvette. Place the cuvette in the instrument.
-
Data Acquisition: Perform the measurement according to the instrument's software instructions. Typically, 3-5 measurements are averaged.
-
Analysis: Report the Z-average diameter (hydrodynamic size) and the Polydispersity Index (PDI).
-
Zeta Potential (ZP)
-
Application Note: Zeta potential is a measure of the magnitude of the electrostatic charge on the nanoparticle surface, which is a key indicator of colloidal stability.[11][12] For 3-MPA coated nanoparticles, the surface charge is primarily dictated by the deprotonation of the terminal carboxylic acid group. At pH values above the pKa of the carboxylic acid, the surface will be negatively charged, leading to electrostatic repulsion between particles.[1] Nanoparticles with a zeta potential greater than +30 mV or less than -30 mV are generally considered to have good colloidal stability.[12]
-
Experimental Protocol:
-
Sample Preparation: Prepare a dilute suspension of the nanoparticles in a filtered, low ionic strength buffer or solution (e.g., 10 mM NaCl). The pH of the solution is a critical parameter and should be recorded.
-
Instrument Setup: Use a dedicated zeta potential cell (e.g., a disposable folded capillary cell).
-
Measurement: Inject the sample into the cell, ensuring no air bubbles are present. Place the cell into the instrument.
-
Data Acquisition: Apply an electric field and measure the electrophoretic mobility of the particles. The instrument's software will convert this to a zeta potential value.
-
Analysis: Report the average zeta potential and the standard deviation. It is often informative to measure the zeta potential as a function of pH.
-
Microscopic and Compositional Analysis
These techniques provide direct visual evidence of nanoparticle morphology and quantitative data on their composition.
Transmission Electron Microscopy (TEM)
-
Application Note: TEM offers direct visualization of individual nanoparticles, providing high-resolution information on their core size, shape (morphology), and state of aggregation.[9][10] Unlike DLS, TEM measures the electron-dense core of the nanoparticles and does not include the organic coating or solvent layer.[13] Therefore, comparing TEM and DLS data can provide an estimate of the coating thickness. TEM is the gold standard for confirming the primary particle size and distribution.[10]
-
Experimental Protocol:
-
Grid Preparation: Place a TEM grid (e.g., carbon-coated copper grid) on a piece of filter paper.
-
Sample Deposition: Apply a small drop (5-10 µL) of the dilute nanoparticle suspension onto the grid.
-
Incubation & Wicking: Allow the sample to adsorb for 1-2 minutes. Then, carefully wick away the excess liquid from the edge of the grid using the filter paper.
-
Staining (Optional): For better contrast, a negative staining agent (e.g., uranyl acetate) can be applied, though it is often not necessary for metallic nanoparticles.
-
Drying: Allow the grid to dry completely in a dust-free environment before loading it into the microscope.
-
Imaging: Acquire images at various magnifications to assess both individual particle morphology and the overall sample aggregation.
-
Analysis: Use image analysis software (e.g., ImageJ) to measure the diameters of a large population of nanoparticles (>100) to determine the average size and size distribution.
-
Thermogravimetric Analysis (TGA)
-
Application Note: TGA measures the change in mass of a sample as a function of temperature.[9] For 3-MPA coated nanoparticles, TGA can be used to quantify the amount of the organic capping agent on the nanoparticle surface. As the sample is heated, the 3-MPA will decompose and volatilize, resulting in a weight loss. The percentage of weight loss corresponds to the mass percentage of the 3-MPA coating.[14]
-
Experimental Protocol:
-
Sample Preparation: Use a purified and dried (lyophilized) sample of the 3-MPA coated nanoparticles.
-
Instrument Setup: Place a precise amount (typically 5-10 mg) of the dried sample into a TGA crucible (e.g., alumina).
-
Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Analysis: Analyze the resulting thermogram (weight % vs. temperature). The weight loss step corresponding to the decomposition of 3-MPA is used to calculate the grafting density or weight percentage of the coating.
-
Summary of Analytical Techniques
| Technique | Parameter Measured | Typical Results / Information Obtained for 3-MPA Nanoparticles |
| UV-Vis Spectroscopy | Optical Absorbance | Confirms nanoparticle formation (e.g., SPR peak ~520 nm for AuNPs); Monitors aggregation/stability.[4] |
| FTIR Spectroscopy | Vibrational Modes | Confirms presence of 3-MPA on the surface via characteristic C=O (~1700 cm⁻¹) and C-H peaks.[4][7] |
| Dynamic Light Scattering | Hydrodynamic Diameter, PDI | Measures size in solution (core + coating); PDI indicates size distribution uniformity.[9][10] |
| Zeta Potential | Surface Charge | Indicates colloidal stability; typically negative at neutral pH due to deprotonated carboxylic acid.[11][12] |
| Transmission Electron Microscopy | Core Size, Morphology | Direct visualization of nanoparticle core size and shape; confirms monodispersity and absence of aggregation.[9][10] |
| Thermogravimetric Analysis | Mass Loss vs. Temperature | Quantifies the amount of 3-MPA coating on the nanoparticle surface.[9][14] |
| X-Ray Diffraction (XRD) | Crystalline Structure | Confirms the crystalline nature and phase of the nanoparticle core material.[7][9] |
Experimental Workflows and Diagrams
Caption: General workflow for characterization of 3-MPA coated nanoparticles.
Caption: Logical relationships between key characterization techniques.
References
- 1. Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear penetration of surface functionalized gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical techniques for the characterization of nanoparticles for mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of nanoparticle size, shape, and zeta potential on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanoparticles Analytical Techniques - CD Bioparticles [cd-bioparticles.com]
- 10. nanocomposix.com [nanocomposix.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: The Versatile Role of Methyl 3-Mercaptopropionate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-mercaptopropionate (MMP) is a versatile bifunctional molecule widely employed in organic synthesis. Its structure, featuring both a thiol and a methyl ester group, allows it to participate in a diverse array of chemical transformations. This document provides detailed application notes and experimental protocols for the use of MMP in several key synthetic methodologies, including the synthesis of a key intermediate for the cholesterol-lowering drug simvastatin, thiol-ene "click" chemistry, Michael additions, and the preparation of nitrogen- and sulfur-containing heterocycles such as isothiazolinones and thioisoindolinones.
Key Applications of Methyl this compound
Methyl this compound serves as a crucial building block in various synthetic pathways. Its thiol group can act as a potent nucleophile in addition reactions or be acylated, while the ester functionality can be hydrolyzed or aminated. This dual reactivity makes it a valuable reagent in the pharmaceutical and fine chemical industries.[1]
I. Synthesis of a Simvastatin Side Chain Intermediate
Methyl this compound is a key raw material in the synthesis of the side chain of simvastatin, a widely prescribed medication for lowering cholesterol.[2][3] The synthesis involves the acylation of the thiol group of MMP with 2,2-dimethylbutyryl chloride to produce methyl 3-[(2,2-dimethyl-1-oxobutyl)thio]propionate.
Quantitative Data
| Entry | Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | Methyl this compound | 2,2-Dimethylbutyryl chloride | - | None | 115 | 5 | 85.8 | 98.9 | [2] |
| 2 | Methyl this compound | 2,2-Dimethylbutyryl chloride | - | None | 50 | 18 | 93 | 99.1 | [2] |
| 3 | Methyl this compound | 2,2-Dimethylbutyryl chloride | Triethylamine (B128534) | Diethyl ether | 0 | 2 | 90 | >98 | [3] |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis [2]
-
In a reaction vessel, sequentially add 2,2-dimethylbutyric acid and thionyl chloride to perform an acyl chlorination reaction to obtain dimethylbutyryl chloride.
-
After cooling the crude dimethylbutyryl chloride to room temperature, add methyl this compound (mass ratio of dimethylbutyryl chloride to methyl this compound is approximately 1.16-1.20:1).
-
Heat the reaction mixture to the desired temperature (e.g., 50°C or 115°C) and stir for the specified time (18 hours at 50°C or 5 hours at 115°C).
-
Cool the reaction mixture to room temperature.
-
Purify the product by reduced pressure distillation, collecting the fraction at 137-152°C (vacuum degree of approximately 0.096 MPa) to obtain methyl 3-[(2,2-dimethyl-1-oxobutyl)thio]propionate as a colorless or light yellow liquid.
Protocol 2: Synthesis with Triethylamine Base [3]
-
To a solution of methyl this compound (1.30 mL, 12 mmol) and triethylamine (3.34 mL, 24 mmol) in 50 mL of diethyl ether at 0°C, slowly add dimethylbutyryl chloride (1.76 mL, 12 mmol).
-
Stir the reaction solution for 2 hours at 0°C.
-
Quench the reaction with aqueous NH₄Cl.
-
Extract the mixture twice with 100 mL of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a colorless liquid.
-
Purify the crude product by silica (B1680970) gel chromatography (ethyl acetate/hexane, 20:80) to yield pure α-dimethylbutyryl-S-methyl this compound.
Workflow Diagram
References
Application Notes and Protocols: Trimethylolpropane Tris(3-mercaptopropionate) in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels, three-dimensional networks of hydrophilic polymers, have emerged as highly promising materials for a range of biomedical applications, including drug delivery, tissue engineering, and regenerative medicine.[1][2][3][4] Their high water content, porosity, and soft consistency allow them to mimic the native extracellular matrix.[3][5] Among the various methods for hydrogel synthesis, thiol-ene "click" chemistry has gained significant traction due to its high efficiency, rapid reaction rates under mild conditions, and biocompatibility.[6][7]
Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP), a trifunctional thiol, is a key crosslinker in the formation of these hydrogels.[8][9] Its unique molecular structure, featuring three reactive thiol groups, enables the creation of highly crosslinked and stable polymer networks.[8] This document provides detailed application notes and protocols for the use of TMPTMP in hydrogel formation, with a focus on its applications in drug delivery and tissue engineering.
Mechanism of Hydrogel Formation: Thiol-Ene Click Chemistry
The formation of hydrogels using TMPTMP typically involves a thiol-ene reaction, which is a "click" chemistry reaction. This process involves the addition of a thiol group (-SH) from TMPTMP to a carbon-carbon double bond ('ene') of another monomer, such as poly(ethylene glycol) diacrylate (PEGDA).[7][10] This reaction can be initiated in two primary ways: photo-initiation or base-catalyzed Michael addition.[6][10]
-
Photo-initiated Radical Polymerization: In the presence of a photoinitiator and UV light, a thiyl radical is generated from the thiol group of TMPTMP. This radical then reacts with the 'ene' group, leading to the formation of a thioether bond and crosslinking of the polymer chains.[6][7][9]
-
Base-Catalyzed Michael Addition: This method avoids the need for UV light and a photoinitiator. A base catalyst, such as triethanolamine (B1662121) (TEOA), deprotonates the thiol group to form a thiolate anion. This nucleophilic thiolate then attacks the electron-deficient 'ene' of the acrylate (B77674) group, resulting in the formation of the hydrogel network.[6][10]
The versatility of the thiol-ene reaction allows for the formation of hydrogels with tunable properties by adjusting factors such as polymer concentration and the stoichiometric ratio of thiol to ene functional groups.[6][10]
Applications in Drug Delivery
The unique properties of TMPTMP-based hydrogels make them excellent candidates for controlled drug delivery systems.[2][3][10] Their porous structure allows for the encapsulation of a wide range of therapeutic agents, from small molecules to large proteins and nucleic acids.[3][11]
Key Advantages:
-
Sustained Release: The crosslinked network of the hydrogel can be tailored to control the diffusion and release of encapsulated drugs over an extended period, which can improve therapeutic efficacy and patient compliance.[3][12]
-
Biocompatibility: Many hydrogel formulations, particularly those based on biocompatible polymers like PEG, exhibit low cytotoxicity, making them suitable for in vivo applications.[10][13][14]
-
Injectability and In Situ Formation: Hydrogels formed via Michael addition can be designed to gel in situ under physiological conditions, allowing for minimally invasive delivery of the drug-loaded formulation.[1][10] This is particularly advantageous for localized drug delivery to sensitive tissues.[10]
-
Stimuli-Responsive Release: By incorporating stimuli-responsive components, hydrogels can be engineered to release drugs in response to specific triggers such as pH, temperature, or enzymes.[3][12][15]
Applications in Tissue Engineering
In tissue engineering, hydrogels serve as scaffolds that mimic the natural extracellular matrix, providing a supportive environment for cell growth, proliferation, and differentiation.[4][16][17] TMPTMP-based hydrogels offer several benefits for these applications.
Key Advantages:
-
Tunable Mechanical Properties: The mechanical properties of the hydrogel, such as stiffness, can be precisely controlled to match those of the target tissue, which is crucial for guiding cell behavior.[5][18][19] This can be achieved by varying the polymer concentration and crosslinking density.[10]
-
Biomimetic Environment: The high water content and porous nature of hydrogels create a microenvironment that is conducive to cell viability and function.[4]
-
Cell Encapsulation: The mild reaction conditions of thiol-ene chemistry allow for the encapsulation of living cells within the hydrogel matrix with high viability.[15]
-
Biofunctionalization: The polymer backbone can be modified with bioactive molecules, such as peptides containing RGD sequences, to promote cell adhesion and specific cellular responses.[20]
Data Presentation
The following tables summarize quantitative data on the properties of TMPTMP-based hydrogels from various studies.
Table 1: Gelation Time of TMPTMP-based Hydrogels
| 'Ene' Monomer | Crosslinking Method | Polymer Concentration (wt%) | Thiol:Ene Molar Ratio | Catalyst/Initiator | Gelation Time | Reference |
| PEGDA | Michael Addition | 25 | 2:3 | PBS (pH 7.4) | ~2-3 min | [10] |
| PEGDA | Michael Addition | 35 | 2:3 | PBS (pH 7.4) | ~2-3 min | [10] |
| PEGDA | Michael Addition | 8.5 - 9.5 | 1:1, 1.05:1 | 2 M NaOH | 25 - 150 min | [10] |
| PEGDA | Photo-polymerization | 20 | 1:1 | 0.5% (w/v) 2-hydroxy-2-methylpropiophenone | 5 - 10 min | [6] |
Table 2: Mechanical Properties of TMPTMP-based Hydrogels
| 'Ene' Monomer | Polymer Concentration (wt%) | Storage Modulus (G') (kPa) | Loss Modulus (G'') (kPa) | Reference |
| PEGDA | 15 | 3.5 | - | [10] |
| PEGDA | 25 | - | - | [10] |
| PEGDA | 35 | - | - | [10] |
| PEGDA | 90 | 190 | - | [10] |
Table 3: Swelling Properties of TMPTMP-based Hydrogels
| 'Ene' Monomer | Thiol:Ene Molar Ratio | Swelling Medium | Equilibrium Swelling Ratio | Reference |
| PEGDA | 1:1 | PBS (pH 7.4) | Varies with polymer concentration | [6] |
| PEGDA | 1:2 | PBS (pH 7.4) | Varies with polymer concentration | [6] |
| PEGDA | 2:1 | PBS (pH 7.4) | Varies with polymer concentration | [6] |
Experimental Protocols
Protocol 1: Photo-Initiated Thiol-Ene Hydrogel Synthesis
This protocol describes the formation of hydrogels using UV light to initiate the thiol-ene reaction.[6]
Materials:
-
Trimethylolpropane tris(this compound) (TMPTMP)
-
Poly(ethylene glycol) diacrylate (PEGDA, Mn 700 g/mol )
-
Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)
-
Phosphate-buffered saline (PBS, 0.1 M, pH 7.4)
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 20% (w/v) stock solution of PEGDA in PBS.
-
Dissolve the photoinitiator in the PEGDA stock solution to a final concentration of 0.5% (w/v).
-
Add TMPTMP to the PEGDA-initiator solution. The molar ratio of thiol to ene groups should be systematically varied (e.g., 1:1, 1:2, 2:1) to achieve desired hydrogel properties.
-
Vortex the precursor solution for 30 seconds to ensure homogeneity.[6]
-
-
Hydrogel Formation:
Protocol 2: Base-Catalyzed Thiol-Ene Hydrogel Synthesis (Michael Addition)
This protocol utilizes a base catalyst to initiate the thiol-ene reaction, avoiding the need for UV light.[6][10]
Materials:
-
Trimethylolpropane tris(this compound) (TMPTMP)
-
Poly(ethylene glycol) diacrylate (PEGDA, Mn 700 g/mol )
-
Base Catalyst (e.g., Triethanolamine (TEOA) or adjust pH with NaOH)[6][10]
-
Phosphate-buffered saline (PBS, 0.1 M, pH 7.4)
Procedure:
-
Precursor Solution Preparation:
-
Hydrogel Formation:
-
To initiate gelation, add the base catalyst (e.g., TEOA to a final concentration of ~1% v/v) or adjust the pH of the PBS to the desired level (e.g., 7.4 or higher).[6][10] Vortex briefly.
-
Immediately transfer the solution to a mold.
-
Allow the reaction to proceed at room temperature. Gelation is typically observed within minutes.[6][10]
-
Protocol 3: Hydrogel Characterization
1. Swelling Behavior: [6][21][22][23]
-
Prepare hydrogel discs of a known diameter.
-
Lyophilize the hydrogels to determine their dry weight (Wd).
-
Immerse the dried hydrogels in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogels, blot excess surface water, and record the swollen weight (Ws).
-
Calculate the swelling ratio as (Ws - Wd) / Wd.
-
Continue until the hydrogel reaches an equilibrium swollen state (no further weight change).
2. Rheological Characterization: [24][25][26][27][28]
Rheological analysis is crucial to determine the mechanical properties of the hydrogel, such as the storage modulus (G') and loss modulus (G''). A standard protocol involves a series of tests:
-
Time Sweep: To determine the gelation time. This is performed by monitoring the evolution of G' and G'' over time immediately after mixing the precursor solutions. The gel point is often defined as the time when G' exceeds G''.[24][25]
-
Strain Sweep: To determine the linear viscoelastic (LVE) region. This test is performed at a constant frequency while varying the strain amplitude. The LVE region is the range of strains where G' and G'' are independent of the applied strain.[24][25]
-
Frequency Sweep: To characterize the mechanical spectrum of the gel. This is performed within the LVE region by varying the frequency at a constant strain. For a crosslinked hydrogel, G' is typically higher than G'' and relatively independent of frequency.[24][25]
3. In Vitro Cytotoxicity Assay: [13][29][30][31]
-
Hydrogel Extract Preparation:
-
Sterilize hydrogel samples (e.g., by UV irradiation).
-
Incubate the hydrogels in a cell culture medium (e.g., DMEM) for 24-72 hours at 37°C to create an extract. The ratio of hydrogel surface area or mass to medium volume should be standardized.
-
-
Cell Culture:
-
Seed a suitable cell line (e.g., 3T3 fibroblasts, HEK293) in a 96-well plate and allow them to adhere overnight.
-
-
Exposure:
-
Remove the culture medium and replace it with the hydrogel extract. Include positive (e.g., cytotoxic substance) and negative (fresh medium) controls.
-
-
Viability Assessment (e.g., MTT Assay):
-
After 24-48 hours of incubation, add MTT solution to each well and incubate for a few hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control.
-
Visualizations
Caption: Experimental workflow for TMPTMP-based hydrogel synthesis and characterization.
Caption: Thiol-ene click chemistry for hydrogel formation.
References
- 1. mdpi.com [mdpi.com]
- 2. politesi.polimi.it [politesi.polimi.it]
- 3. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogel scaffolds for tissue engineering: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.trakya.edu.tr [dspace.trakya.edu.tr]
- 14. Degradation, cytotoxicity, and biocompatibility of NIPAAm-based thermosensitive, injectable, and bioresorbable polymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Application of Composite Hydrogels to Control Physical Properties in Tissue Engineering and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Natural-Based Hydrogels for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. Basement Membrane Mimetic Hydrogel Cooperates with Rho-Associated Protein Kinase Inhibitor to Promote the Development of Acini-Like Salivary Gland Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Swelling Behavior of Novel Hydrogels Produced from Glucose-Based Ionic Monomers with Varying Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 26. static.igem.wiki [static.igem.wiki]
- 27. researchgate.net [researchgate.net]
- 28. Flow and Thixotropic Parameters for Rheological Characterization of Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Hydrophilic polymers--biocompatibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pentaerythritol tetrakis(3-mercaptopropionate) as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (PETMP) as a versatile crosslinking agent for the fabrication of hydrogels and other polymeric networks. The focus is on applications relevant to drug delivery and tissue engineering, leveraging the efficient and biocompatible thiol-ene "click" chemistry.
Introduction to Pentaerythritol tetrakis(this compound) (PETMP)
Pentaerythritol tetrakis(this compound) is a tetra-functional thiol molecule widely employed as a crosslinking agent in polymer synthesis.[1] Its structure, featuring four reactive thiol groups, makes it an ideal candidate for forming robust three-dimensional polymer networks through thiol-ene click reactions.[1][2] This chemistry is characterized by its high efficiency, rapid reaction rates under mild and often biocompatible conditions, and high selectivity.[2] These properties make PETMP-based systems particularly attractive for biomedical applications, including the development of biodegradable implants, controlled-release drug delivery systems, and scaffolds for tissue engineering.[2][3]
The crosslinking process typically involves the reaction of PETMP with polymers containing 'ene' functional groups (carbon-carbon double bonds), such as polyethylene (B3416737) glycol diacrylate (PEGDA).[4][5] The resulting hydrogels can be designed to be responsive to environmental stimuli, such as hydrolysis or oxidation, leading to biodegradable materials.[3][6] The physical and chemical properties of these hydrogels, including swelling behavior, mechanical strength, and degradation rate, can be precisely tuned by adjusting the stoichiometry of the thiol and ene reactants.[2][4]
Key Applications
Hydrogels for Controlled Drug Delivery
PETMP-crosslinked hydrogels are excellent candidates for sustained and targeted drug delivery.[3][4] Their porous network structure allows for the encapsulation of therapeutic molecules, which are then released in a controlled manner as the hydrogel swells or degrades.[3] The mucoadhesive properties of hydrogels with a higher content of thiol-bearing PETMP can enhance drug localization and residence time at specific mucosal surfaces.[4][7]
Featured Application: Antimicrobial Drug Delivery Hydrogels with mucoadhesive properties offer significant potential for drug delivery due to their tunable physicochemical characteristics and sustained drug release capabilities.[4] Hydrogels synthesized from PETMP and PEGDA have been investigated as effective mucoadhesive and antimicrobial drug delivery systems.[4] For instance, clindamycin-loaded hydrogels have demonstrated strong antibacterial activity against Staphylococcus aureus.[4][7]
Biodegradable and Biocompatible Networks
The ester bonds within the PETMP molecule are susceptible to hydrolysis, and the resulting thioether bonds in the crosslinked network can be oxidation-responsive.[6] This inherent degradability is a significant advantage for biomedical applications where temporary scaffolding or drug delivery vehicles are required.[2][6] The degradation products are generally considered to be biocompatible.
Tissue Engineering Scaffolds
The ability to tailor the mechanical properties and degradation kinetics of PETMP-based hydrogels makes them suitable for creating scaffolds that mimic the native extracellular matrix.[3] These scaffolds can support cell adhesion, proliferation, and differentiation, promoting tissue regeneration.
Experimental Protocols
Protocol for Synthesis of PETMP-PEGDA Hydrogels
This protocol describes the synthesis of a PETMP-crosslinked polyethylene glycol diacrylate (PEGDA) hydrogel using a base-catalyzed Michael addition reaction.
Materials:
-
Pentaerythritol tetrakis(this compound) (PETMP)
-
Poly(ethylene glycol) diacrylate (PEGDA, Mn 700 g/mol )
-
Phosphate-buffered saline (PBS, 0.1 M, pH 7.4)
-
Vortex mixer
Procedure:
-
Precursor Solution Preparation:
-
In a sterile vial, add the desired amount of PETMP and PEGDA to achieve the target stoichiometric ratio of thiol to acrylate (B77674) groups. A 1:1 molar ratio of thiol to acrylate groups is often used for stoichiometric formulations.[4][7]
-
Add 0.1 M PBS to the vial to achieve the desired total polymer weight percentage (e.g., 25 wt%).
-
-
Mixing:
-
Immediately after adding all components, vortex the mixture vigorously for 15-30 seconds to ensure homogeneity.
-
-
Gelation:
-
Pipette the precursor solution into a mold of the desired shape and dimensions.
-
Allow the solution to stand at room temperature. Gelation should occur within minutes. The gelation time can be influenced by the pH of the buffer and the polymer concentration.
-
Protocol for Swelling and Gel Fraction Characterization
Materials:
-
Synthesized hydrogel discs of known dimensions
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Lyophilizer (freeze-dryer)
-
Analytical balance
Procedure for Swelling Ratio:
-
Cut the synthesized hydrogel into discs of a predetermined size.
-
Lyophilize the hydrogel discs to determine their dry weight (Wd).
-
Immerse the dried hydrogels in PBS (pH 7.4) at 37°C.
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogels, gently blot the surface with a lint-free wipe to remove excess water, and record the swollen weight (Ws).
-
Calculate the swelling ratio using the following formula:
-
Swelling Ratio = (Ws - Wd) / Wd
-
Procedure for Gel Fraction:
-
After synthesis, immerse the hydrogel samples in a suitable solvent (e.g., distilled water) for 24 hours on an orbital shaker to remove any unreacted monomers (the sol fraction).
-
After 24 hours, carefully remove the hydrogels and lyophilize them to obtain the final dry weight of the crosslinked polymer (gel fraction).
-
The gel fraction is calculated as the ratio of the dry weight after extraction to the initial dry weight of the hydrogel. Stoichiometric formulations generally yield higher gel fractions.[4][7]
Protocol for In Vitro Drug Release Study
Materials:
-
Drug-loaded hydrogel discs
-
Release medium (e.g., PBS, pH 7.4)
-
Incubator shaker (37°C)
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Prepare drug-loaded hydrogels by incorporating the drug into the precursor solution before gelation.
-
Place a drug-loaded hydrogel disc of known weight and drug content into a vial containing a known volume of release medium (e.g., 10 mL of PBS).
-
Incubate the vials at 37°C in an incubator shaker to maintain sink conditions.
-
At predetermined time points, withdraw a specific volume of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the withdrawn samples for drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).
-
Calculate the cumulative percentage of drug released over time. The release kinetics can be fitted to various mathematical models (e.g., Zero-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[8][9]
Data Presentation
Table 1: Effect of Acrylate-to-Thiol Ratio on Hydrogel Properties
| Acrylate:Thiol Molar Ratio | Gel Fraction (%) | Swelling Degree (g/g) | Mechanical Properties | Mucoadhesiveness |
| 1:1 (Stoichiometric) | Higher | Moderate | Superior | Moderate |
| > 1:1 (Excess Acrylate) | Lower | Higher | Lower | Lower |
| < 1:1 (Excess Thiol) | Lower | Lower | Lower | Enhanced |
Note: This table summarizes general trends observed in hydrogels synthesized from PETMP and diacrylate crosslinkers like PEGDA.[3][4][7] Specific values will depend on the exact formulation and experimental conditions.
Visualizations
Caption: Thiol-Ene reaction between PETMP and PEGDA to form a hydrogel.
Caption: Experimental workflow for hydrogel synthesis and characterization.
Caption: Signaling pathway for drug release from a PETMP-based hydrogel.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiol-ene click hydrogels from pentaerythritol tetrakis(this compound) and polyethylene glycol diacrylate: mucoadhesive and antimicrobial platforms for drug delivery - CentAUR [centaur.reading.ac.uk]
- 5. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Surface Modification of Magnetic Nanoparticles with 3-Mercaptopropionate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface modification of magnetic nanoparticles (MNPs) using 3-mercaptopropionate (3-MPA). This functionalization process is crucial for enhancing the biocompatibility, stability, and therapeutic efficacy of MNPs in various biomedical applications, including targeted drug delivery and diagnostic imaging.[1][2][3][4][5]
Introduction
Magnetic nanoparticles, particularly superparamagnetic iron oxide nanoparticles (SPIONs), have garnered significant attention in nanomedicine due to their unique magnetic properties, large surface area-to-volume ratio, and potential for remote guidance using external magnetic fields.[4][6][7][8] However, bare MNPs are prone to aggregation and oxidation in physiological environments, which can limit their clinical utility.[9][10] Surface modification with biocompatible coatings is therefore essential to improve their stability and create functional surfaces for further conjugation with therapeutic agents or targeting moieties.[9][11]
This compound (3-MPA) is an ideal candidate for MNP surface modification. The carboxyl group of 3-MPA can bind to the surface of iron oxide nanoparticles, while the thiol group provides a reactive site for the covalent attachment of drugs, proteins, or other biomolecules.[12][13] This modification enhances the aqueous dispersibility and biocompatibility of the nanoparticles, making them suitable for in vivo applications.[11]
Experimental Protocols
Synthesis of Magnetic Nanoparticles (Co-Precipitation Method)
This protocol describes the synthesis of iron oxide (Fe₃O₄) nanoparticles using a chemical co-precipitation method, a widely used technique for its simplicity and scalability.[8][10]
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 25%)
-
Deionized water
-
Nitrogen gas (N₂)
Procedure:
-
Prepare a 2:1 molar ratio solution of FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water.
-
Transfer the solution to a three-necked flask and deoxygenate by bubbling with N₂ gas for 30 minutes under vigorous stirring.
-
Heat the solution to 80°C.
-
Rapidly add ammonium hydroxide solution to the flask while maintaining vigorous stirring. The color of the solution will immediately turn black, indicating the formation of magnetite nanoparticles.
-
Continue stirring for 1-2 hours at 80°C under a nitrogen atmosphere to allow for crystal growth.
-
Cool the suspension to room temperature.
-
Separate the magnetic nanoparticles from the solution using a strong permanent magnet and decant the supernatant.
-
Wash the nanoparticles multiple times with deionized water until the pH of the supernatant is neutral.
-
Finally, wash the nanoparticles with ethanol (B145695) and dry them under vacuum.
Surface Modification with this compound (3-MPA)
This protocol details the functionalization of the synthesized magnetic nanoparticles with 3-MPA.
Materials:
-
Synthesized magnetic nanoparticles
-
3-Mercaptopropionic acid (3-MPA)
-
Ethanol
-
Deionized water
Procedure:
-
Disperse the synthesized magnetic nanoparticles in a solution of ethanol and deionized water through ultrasonication.
-
Add 3-Mercaptopropionic acid to the nanoparticle suspension. The optimal ratio of 3-MPA to MNPs should be determined empirically, but a starting point is a 1:1 weight ratio.
-
Stir the mixture vigorously at room temperature for 12-24 hours.
-
After the reaction, collect the 3-MPA coated nanoparticles using a permanent magnet and discard the supernatant.
-
Wash the nanoparticles several times with ethanol and deionized water to remove any unreacted 3-MPA.
-
Resuspend the functionalized nanoparticles in the desired buffer or solvent for further use.
Characterization of 3-MPA Modified MNPs
Thorough characterization is crucial to ensure the successful synthesis and functionalization of the nanoparticles. A variety of techniques can be employed to analyze their physicochemical properties.[6][7][14]
| Characterization Technique | Parameter Measured | Typical Expected Results for 3-MPA Modified MNPs |
| Transmission Electron Microscopy (TEM) | Particle size, morphology, and size distribution | Spherical nanoparticles with a narrow size distribution. A thin organic layer may be visible on the surface.[12] |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and polydispersity index (PDI) | Increased hydrodynamic diameter compared to bare MNPs, indicating the presence of the 3-MPA coating. A low PDI value suggests good colloidal stability.[12] |
| Zeta Potential Analysis | Surface charge | A negative zeta potential due to the deprotonated carboxyl groups of 3-MPA at physiological pH, which contributes to colloidal stability. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface functional groups | Appearance of characteristic peaks for C=O stretching from the carboxyl group and S-H stretching from the thiol group, confirming the presence of 3-MPA on the nanoparticle surface. |
| Thermogravimetric Analysis (TGA) | Amount of organic coating | Weight loss at temperatures corresponding to the decomposition of 3-MPA, allowing for the quantification of the surface coating.[12] |
| Vibrating Sample Magnetometry (VSM) | Magnetic properties (e.g., saturation magnetization) | Superparamagnetic behavior with a slight decrease in saturation magnetization compared to uncoated MNPs due to the presence of the non-magnetic organic layer.[15] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and surface modification of magnetic nanoparticles with 3-MPA.
Logical Relationship of Surface Modification
Caption: Covalent binding of 3-MPA to the MNP surface and subsequent functionalization.
Applications in Drug Development
The 3-MPA functionalized magnetic nanoparticles serve as a versatile platform for various drug development applications:
-
Targeted Drug Delivery: The thiol groups on the surface of the 3-MPA coated MNPs can be used to covalently attach anticancer drugs, proteins, or antibodies.[4][16] This allows for the targeted delivery of therapeutics to specific sites in the body, such as tumors, by applying an external magnetic field, thereby reducing systemic side effects.[4][16]
-
Magnetic Resonance Imaging (MRI): Iron oxide nanoparticles are excellent T2 contrast agents for MRI.[1][2] The 3-MPA coating improves their stability in biological fluids, leading to enhanced imaging quality for disease diagnosis and monitoring therapeutic response.
-
Hyperthermia Therapy: When exposed to an alternating magnetic field, superparamagnetic nanoparticles generate heat, a phenomenon that can be exploited for cancer therapy (magnetic hyperthermia).[5] The biocompatible coating ensures that the nanoparticles can be safely administered.
-
Bioseparation: The magnetic properties of the functionalized nanoparticles can be utilized for the separation and purification of biomolecules.[9]
Conclusion
The surface modification of magnetic nanoparticles with this compound is a straightforward and effective method to enhance their stability, biocompatibility, and functionality for biomedical applications. The detailed protocols and characterization techniques provided in these application notes offer a comprehensive guide for researchers and scientists in the field of nanomedicine and drug development. The resulting functionalized nanoparticles hold significant promise for advancing targeted therapies and diagnostic imaging.
References
- 1. Superparamagnetic nanoparticles for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Iron Oxide Nanoparticles for Biomedical Applications: A Perspective on Synthesis, Drugs, Antimicrobial Activity, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Magnetic Nanoparticles in Targeted Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surface Modification of Magnetic Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Magnetic Iron Oxide Nanoparticles: Synthesis and Surface Functionalization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design considerations for the synthesis of polymer coated iron oxide nanoparticles for stem cell labelling and tracking using MRI - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. db-thueringen.de [db-thueringen.de]
- 13. Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Magnetic Characterization by Scanning Microscopy of Functionalized Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Stable 3-Mercaptopropionate-Capped Silver Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silver nanoparticles (AgNPs) have garnered significant attention in various biomedical applications, including drug delivery, diagnostics, and as antimicrobial agents, owing to their unique physicochemical properties.[1][2] The stability and biocompatibility of AgNPs are critical for their successful implementation. Surface functionalization with capping agents is a common strategy to prevent aggregation and modulate the biological interactions of nanoparticles.[3] 3-mercaptopropionic acid (MPA) is an effective capping agent that binds to the silver surface through its thiol group, while the carboxylic acid group provides hydrophilicity and a site for further conjugation.[4] This document provides detailed protocols for the synthesis and characterization of stable 3-mercaptopropionate-capped silver nanoparticles (MPA-AgNPs).
Synthesis of MPA-Capped Silver Nanoparticles
The synthesis of MPA-AgNPs is typically achieved through the chemical reduction of a silver salt precursor in the presence of MPA as a capping agent.[3] Sodium borohydride (B1222165) is a commonly used reducing agent that allows for control over the nanoparticle size.[3]
Experimental Workflow for MPA-AgNP Synthesis
Caption: Workflow for the synthesis of MPA-capped silver nanoparticles.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of thiol-capped silver nanoparticles.[5][6]
Materials:
-
Silver nitrate (AgNO₃)
-
3-Mercaptopropionic acid (MPA)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Acetone
-
Ethanol
-
Ultrapure water
Procedure:
-
Preparation of Oil-Phase Silver Nanoparticles:
-
In a flask, mix 40 mL of toluene and 4 mL of oleylamine and stir until a transparent solution is obtained.
-
Add 0.341 g of AgNO₃ to the solution and stir until completely dissolved.
-
Add 30 mL of a 1 M sodium borohydride solution.
-
Maintain the reaction at 60°C in a water bath with continuous stirring for 2 hours.
-
After the reaction, the oil-soluble silver nanoparticles will be in the upper toluene layer. Separate this layer using a separatory funnel.[6]
-
-
Extraction and Capping with MPA:
-
To the oil-phase silver nanoparticle solution, add a methanol/acetone mixture to induce precipitation.
-
Centrifuge the mixture to collect the solid product.
-
Add MPA to the solid product and react to cap the nanoparticles.
-
Centrifuge again to obtain the solid MPA-capped silver nanoparticles.[6]
-
-
Purification:
-
Wash the solid product with ethanol and then with ultrapure water.
-
Disperse the final product in ultrapure water using an ice bath and sonication for 2-10 minutes.
-
Adjust the pH of the solution to 8-12 to ensure the stability of the nanoparticle suspension.[6]
-
Characterization of MPA-Capped Silver Nanoparticles
The synthesized MPA-AgNPs should be characterized to determine their size, stability, and surface properties.[7]
Characterization Workflow
Caption: Workflow for the characterization of MPA-capped silver nanoparticles.
Quantitative Data Summary
The following table summarizes typical characterization data for MPA-capped silver nanoparticles based on literature values for similar thiol-capped AgNPs.[4][5]
| Characterization Technique | Parameter | Typical Values | Reference |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) Peak | 420-440 nm | [4] |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | 3 ± 1 nm to 6 ± 2 nm | [5] |
| Transmission Electron Microscopy (TEM) | Core Diameter | 6-20 nm | [4] |
| Zeta Potential | Surface Charge | -38 ± 4 mV to -40 ± 5 mV | [5][8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | S-H Stretch | Absent (indicates binding to Ag surface) | [9] |
| C=O Stretch (Carboxylate) | Broad peaks around 1589 cm⁻¹ and 1385 cm⁻¹ | [4] |
Applications in Drug Development
MPA-capped AgNPs have several potential applications in the field of drug development due to their stability, biocompatibility, and functionalizable surface.
Potential Signaling Pathway for Nanoparticle-Cell Interaction
The interaction of MPA-AgNPs with cells, particularly in the context of antimicrobial or anticancer applications, can be visualized as follows:
Caption: Potential mechanism of MPA-AgNP induced cytotoxicity.
Key Application Areas:
-
Antimicrobial Agents: MPA-AgNPs can be effective against a broad spectrum of bacteria, including multidrug-resistant strains.[10] Their mechanism of action is believed to involve the release of silver ions and the generation of reactive oxygen species.[2]
-
Drug Delivery: The carboxylate groups on the surface of MPA-AgNPs can be conjugated to various drug molecules for targeted delivery.[2] This can enhance the therapeutic efficacy and reduce the side effects of the conjugated drugs.
-
Biosensing: The optical properties of AgNPs, particularly their localized surface plasmon resonance, can be utilized for the development of sensitive biosensors for the detection of biomolecules.[4][11]
Conclusion
The synthesis of stable this compound-capped silver nanoparticles offers a versatile platform for various biomedical applications. The protocols and characterization data provided in these application notes serve as a comprehensive guide for researchers and professionals in the field of drug development and nanotechnology. The ability to control the size, stability, and surface functionality of these nanoparticles opens up numerous possibilities for creating advanced therapeutic and diagnostic agents.
References
- 1. Silver Nanoparticles Functionalized with Polymeric Substances to Reduce the Growth of Planktonic and Biofilm Opportunistic Pathogens [mdpi.com]
- 2. Biomedical Applications of Silver Nanoparticles: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structural Characterization of Silver Nanoparticles Stabilized with 3-Mercapto-1-Propansulfonate and 1-Thioglucose Mixed Thiols for Antibacterial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103381485A - Method for preparing silver nanoparticle coated with 3-mercaptopropionic acid - Google Patents [patents.google.com]
- 7. Silver Nanoparticles: Synthesis, Characterization, Properties, Applications, and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Structural Characterization of Silver Nanoparticles Stabilized with 3-Mercapto-1-Propansulfonate and 1-Thioglucose Mixed Thiols for Antibacterial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Applications of silver nanoparticles capped with different functional groups as the matrix and affinity probes in surface-assisted laser desorption/ionization time-of-flight and atmospheric pressure matrix-assisted laser desorption/ionization ion trap mass spectrometry for rapid analysis of sulfur drugs and biothiols in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Mercaptopropionate-Capped Gold Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-mercaptopropionate (3-MPA)-capped gold nanoparticles (AuNPs).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of aggregation in this compound-capped AuNPs?
A1: Aggregation of 3-MPA-capped AuNPs is primarily caused by alterations in the electrostatic repulsion between nanoparticles. Key factors include:
-
pH changes: The carboxylate group of 3-MPA is crucial for stability. At low pH, this group becomes protonated, reducing the negative surface charge and leading to aggregation.[1][2][3][4]
-
Increased ionic strength: High salt concentrations in the solution can shield the negative surface charges of the nanoparticles, diminishing electrostatic repulsion and causing them to aggregate.[2][5][6][7]
-
Inappropriate solvent: Dispersing the nanoparticles in a solvent of unsuitable polarity can lead to instability and aggregation.[8]
-
Excessive centrifugation forces: High-speed centrifugation can overcome the repulsive forces between nanoparticles, leading to irreversible aggregation.[2][9]
-
Freezing: Freezing the nanoparticle solution can cause irreversible aggregation.[10][11][12]
Q2: How can I prevent aggregation during storage?
A2: Proper storage is critical for maintaining the stability of your 3-MPA-capped AuNPs. Follow these guidelines:
-
Store the nanoparticles at 4°C in a refrigerator, away from direct sunlight.[10][11]
-
Store the nanoparticles in a concentrated form if possible and dilute as needed for experiments.[10]
-
Ensure storage containers are clean to prevent contamination.[10]
Q3: My nanoparticle solution has changed color from red to blue/purple. What does this indicate?
A3: A color change from the characteristic wine-red to a blue or purple hue is a visual indicator of nanoparticle aggregation.[13][14] This shift is due to the coupling of the surface plasmon resonance of the nanoparticles as they come into close proximity.[13] You can confirm aggregation using UV-Vis spectroscopy, which will show a red-shift and broadening of the surface plasmon resonance peak.[7][9][15][16]
Q4: Can I resuspend aggregated nanoparticles?
A4: If the aggregation is reversible (flocculation), you may be able to resuspend the nanoparticles by gentle sonication or vortexing.[2][10] However, if irreversible aggregation has occurred, it is very difficult to redisperse the nanoparticles to their original state.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with 3-MPA-capped AuNPs.
Issue 1: Nanoparticles aggregate immediately after synthesis and purification.
| Possible Cause | Solution |
| Incomplete capping: Insufficient 3-MPA was used, or the reaction time was too short for complete ligand exchange. | Ensure a sufficient molar excess of 3-MPA is used. Allow the ligand exchange reaction to proceed for an adequate amount of time, typically several hours to overnight, with gentle stirring.[9] |
| Residual salts from synthesis: Salts from the precursor (e.g., HAuCl₄) or reducing agent (e.g., NaBH₄) were not fully removed during purification. | Improve the washing steps during purification. Use multiple cycles of centrifugation and resuspension in ultrapure water.[17] Be mindful of the centrifugation speed to avoid aggregation.[2][9] |
| Incorrect pH of the final solution: The pH of the storage solution is too low, causing protonation of the carboxylate groups. | Adjust the pH of the final nanoparticle solution to be neutral or slightly basic (pH 7-9) using a dilute base like NaOH.[1] |
Issue 2: Nanoparticles aggregate when adding a biomolecule (e.g., protein, DNA).
| Possible Cause | Solution |
| High salt concentration in the biomolecule buffer: The buffer used to dissolve the biomolecule has a high ionic strength. | Desalt the biomolecule solution using dialysis or a desalting column before adding it to the nanoparticles. Alternatively, add the biomolecule solution to the nanoparticles in a slow, drop-wise manner while stirring.[9] |
| pH of the mixture is too low: The addition of the biomolecule solution lowers the overall pH. | Monitor and adjust the pH of the nanoparticle-biomolecule mixture to maintain a stable pH range (typically pH 7-9). |
| Displacement of the 3-MPA capping agent: The biomolecule may have a higher affinity for the gold surface, displacing the 3-MPA and reducing stability. | Consider using a bifunctional linker to covalently attach the biomolecule to the 3-MPA. Alternatively, PEGylate the nanoparticles before conjugation to enhance steric stability.[18] |
Issue 3: Nanoparticles aggregate during centrifugation.
| Possible Cause | Solution |
| Centrifugation speed is too high: Excessive g-force overcomes the electrostatic repulsion. | Optimize the centrifugation speed and time. Start with a lower speed and gradually increase it to find the minimum force required to pellet the nanoparticles without causing irreversible aggregation.[2][9] |
| Presence of salts: Even small amounts of salt can promote aggregation during the concentration process of centrifugation. | Ensure the nanoparticles are washed thoroughly to remove any residual salts before centrifugation. |
Quantitative Data Summary
The stability of 3-MPA-capped AuNPs is highly dependent on environmental factors. The following tables provide a summary of key parameters that influence their stability.
Table 1: Effect of pH on Nanoparticle Stability
| pH | Zeta Potential (mV) | Observation |
| > 7 | Highly Negative | Stable colloidal suspension due to strong electrostatic repulsion.[1] |
| 5 - 7 | Decreasingly Negative | Onset of instability as carboxylate groups begin to protonate. |
| < 5 | Close to Neutral | Significant aggregation and precipitation due to loss of surface charge.[1] |
Table 2: Effect of Salt (NaCl) Concentration on Nanoparticle Stability
| Salt Concentration | Observation |
| < 50 mM | Generally stable suspension.[19] |
| 50 - 150 mM | Onset of aggregation, which may be reversible.[9][14] |
| > 150 mM | Rapid and irreversible aggregation.[9][14] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Capped Gold Nanoparticles
This protocol is based on the Brust-Schiffrin two-phase synthesis method.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Tetraoctylammonium bromide (TOAB)
-
Toluene
-
3-Mercaptopropionic acid (3-MPA)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ultrapure water
Procedure:
-
Prepare a solution of HAuCl₄ in ultrapure water.
-
Prepare a solution of TOAB in toluene.
-
Combine the two solutions in a flask and stir vigorously until the aqueous phase becomes clear and the organic phase turns orange, indicating the transfer of the gold salt to the organic phase.
-
Separate the organic phase.
-
Add 3-MPA to the organic phase and stir.
-
Freshly prepare an aqueous solution of NaBH₄.
-
Add the NaBH₄ solution dropwise to the organic phase with vigorous stirring. The solution will turn a deep red/brown color, indicating the formation of AuNPs.
-
Continue stirring for at least 3 hours to ensure complete reaction and ligand exchange.
-
Wash the nanoparticles by adding ethanol to precipitate them, followed by centrifugation.
-
Remove the supernatant and resuspend the nanoparticle pellet in ultrapure water.
-
Repeat the washing step at least three times to remove excess reactants.
-
Resuspend the final nanoparticle pellet in ultrapure water and adjust the pH to 7-8 for storage.
Protocol 2: Characterization of Nanoparticle Aggregation using UV-Vis Spectroscopy
Procedure:
-
Calibrate the UV-Vis spectrophotometer with a blank solution (the same solvent your nanoparticles are suspended in).
-
Dilute a small aliquot of your nanoparticle solution to an appropriate concentration for measurement.
-
Scan the absorbance of the solution from 400 nm to 800 nm.
-
A stable, monodispersed solution of 3-MPA-capped AuNPs should exhibit a sharp surface plasmon resonance (SPR) peak around 520-530 nm.[15]
-
If aggregation has occurred, the SPR peak will be red-shifted to longer wavelengths and will appear broader. A secondary peak at a longer wavelength may also be present.[9]
Visualizations
Caption: The pathway from stable nanoparticles to aggregation due to external stressors.
Caption: A logical workflow for troubleshooting nanoparticle aggregation.
References
- 1. mdpi.com [mdpi.com]
- 2. nanohybrids.net [nanohybrids.net]
- 3. "pH-Responsive Mercaptoundecanoic Acid Functionalized Gold Nanoparticle" by Siyam M. Ansar, Saptarshi Chakraborty et al. [open.clemson.edu]
- 4. researchgate.net [researchgate.net]
- 5. Ion-specific Stability of Gold Nanoparticle Suspensions [arxiv.org]
- 6. nanocomposix.com [nanocomposix.com]
- 7. leonardo.inf.um.es [leonardo.inf.um.es]
- 8. Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Gold Nanoparticle Handling and Storage Tips - CD Bioparticles [cd-bioparticles.com]
- 11. cytodiagnostics.com [cytodiagnostics.com]
- 12. sonanano.com [sonanano.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Localized Surface Plasmon Resonance Effect of Gold Nanoparticles Using 3-Mercaptopropionic Acid as Capping Material for Sensing Probe | Scientific.Net [scientific.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Polyelectrolyte-Coated Gold Nanoparticles: The Effect of Salt and Polyelectrolyte Concentration on Colloidal Stability - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of 3-mercaptopropionate self-assembled monolayers
Technical Support Center: 3-Mercaptopropionate Self-Assembled Monolayers
Welcome to the technical support center for this compound (3-MPA) self-assembled monolayers (SAMs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance the stability and quality of 3-MPA SAMs in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in this compound (3-MPA) SAMs?
A1: The instability of 3-MPA SAMs on gold and other noble metal substrates is primarily attributed to several factors. These include the oxidation of the sulfur headgroup, desorption of the thiol molecules from the substrate surface, and the displacement of molecules by contaminants or other species in the environment.[1][2][3] Environmental factors such as exposure to air (oxygen), UV radiation, temperature fluctuations, and the chemical nature of the surrounding medium can accelerate this degradation.[1][2] Due to its short carbon chain, 3-MPA may form less-ordered SAMs compared to longer-chain alkanethiols, potentially leading to more defect sites that are susceptible to instability.[4]
Q2: How does the choice of solvent affect the quality and stability of the SAM?
A2: The solvent is crucial for successful SAM formation. For most thiols, including 3-MPA, 200-proof ethanol (B145695) is the recommended solvent.[5][6] The purity of the solvent is critical, as contaminants can compete with the thiol for binding sites on the substrate, leading to a disordered or incomplete monolayer.[7] The presence of water can be particularly important for silane-based SAMs but can also influence the assembly of thiol SAMs.[7] It is recommended to use high-purity solvents and to minimize the exposure of the deposition solution to the atmosphere to prevent contamination.[7][8]
Q3: What is the optimal immersion time for forming a stable 3-MPA SAM?
A3: While the initial formation of a monolayer occurs very quickly (within seconds to minutes), this initial layer is often not well-ordered.[5] Achieving a highly ordered, well-packed, and stable SAM requires a longer self-assembly time. The literature suggests typical assembly times ranging from 12 to 48 hours to allow for the reorganization of the molecules on the surface, which minimizes defects and improves packing density.[5][8][9]
Q4: Can applying an electrical potential during formation improve SAM quality?
A4: For some uncharged thiol molecules, applying a positive electrical potential to the gold substrate during SAM formation has been shown to increase molecular packing density and generate a higher quality SAM.[10] However, for charged molecules, the effect is not as straightforward and may not yield significant improvements in packing density.[10] Applying a negative potential can even lead to electrochemically induced desorption of the thiols.[10]
Q5: How does temperature affect SAM stability?
A5: Temperature is a critical factor influencing SAM stability. Elevated temperatures can induce structural changes, such as phase transitions, and can eventually lead to the desorption of the thiol molecules from the substrate.[11][12] The thermal stability of a SAM can be enhanced by stronger intermolecular interactions, such as hydrogen bonding between adjacent molecules.[1][11] For instance, SAMs containing amide groups have shown enhanced thermal stability.[1][11]
Troubleshooting Guide
This guide addresses common problems encountered during the formation and use of 3-MPA SAMs.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Patchy or Incomplete Monolayer | 1. Substrate Contamination: Organic residues, dust, or metallic impurities on the substrate surface.[7] 2. Impure Thiol or Solvent: Contaminants in the 3-MPA or the solvent (e.g., ethanol).[5][7] 3. Insufficient Immersion Time: The self-assembly process was too short to allow for a well-ordered layer to form.[5] | 1. Thorough Substrate Cleaning: Use a rigorous cleaning protocol such as Piranha solution (H₂SO₄/H₂O₂) followed by extensive rinsing with DI water and drying with nitrogen.[7][12] Ensure minimal time between cleaning and immersion.[7] 2. Use High-Purity Reagents: Use fresh, 200-proof ethanol and high-purity 3-MPA.[5][6] 3. Optimize Immersion Time: Increase the immersion time to 24-48 hours to promote molecular ordering.[8] |
| Poor Monolayer Stability / Rapid Degradation | 1. Oxidation: Exposure to air and light can cause the sulfur headgroup to oxidize to sulfonate, weakening the bond to the gold substrate.[2] 2. Desorption: The monolayer may desorb when exposed to certain solvents or biological media, especially at elevated temperatures.[2][13] 3. High Defect Density: Short-chain thiols like 3-MPA can form SAMs with more defects, which are prone to degradation.[4] | 1. Minimize Oxygen Exposure: Prepare and store SAMs under an inert atmosphere (e.g., dry nitrogen).[8] Store samples in a desiccator.[8] 2. Enhance Intermolecular Interactions: Consider using thiol mixtures or cross-linking strategies to improve lateral stability. For example, multithiol cross-linkers can create a more robust network.[14] 3. Optimize Packing: Ensure optimal formation conditions (cleanliness, time) to achieve the highest possible packing density. |
| Inconsistent Experimental Results | 1. Substrate Variability: Surface roughness or the nature of the gold adhesion layer (e.g., Ti vs. Cr) can affect SAM quality.[6][7] 2. Environmental Factors: Changes in lab temperature, humidity, or airborne contaminants (e.g., silanes) can impact SAM formation.[7][8] 3. Degraded Thiol Solution: The 3-MPA solution may degrade over time. | 1. Use Consistent Substrates: Use substrates from the same batch with consistent surface properties. Characterize substrate roughness if possible.[7] 2. Control the Environment: Perform experiments in a clean, controlled environment. Avoid areas where silanes or PDMS are used.[8] 3. Use Fresh Solutions: Always prepare fresh thiol solutions for each experiment. |
Experimental Protocols & Data
Protocol 1: Standard Preparation of 3-MPA SAM on Gold
This protocol outlines the standard procedure for forming a 3-MPA SAM on a gold-coated substrate.
-
Substrate Cleaning:
-
Immerse the gold substrate in Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 10-15 minutes. Extreme caution is required when handling Piranha solution.
-
Rinse the substrate extensively with deionized (DI) water.
-
Dry the substrate under a stream of high-purity nitrogen gas.[7]
-
-
Solution Preparation:
-
Self-Assembly:
-
Immerse the clean, dry gold substrate into the thiol solution in a clean, sealable container.
-
Minimize headspace above the solution and backfill the container with dry nitrogen to reduce oxygen exposure.[8]
-
Seal the container and allow the self-assembly to proceed for 24-48 hours at room temperature.[8]
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any non-covalently bonded molecules.
-
Dry the substrate again under a stream of nitrogen gas.
-
-
Storage:
Quantitative Parameters for SAM Formation
| Parameter | Condition | Rationale / Reference |
| Thiol Concentration | 1 mM | A commonly used concentration that balances reaction rate and monolayer quality.[5] |
| Solvent | 200-Proof Ethanol | High purity prevents contamination and ensures proper thiol solvation.[5][6] |
| Immersion Time | 24 - 48 hours | Allows for slow molecular rearrangement to form a well-ordered, densely packed monolayer.[5][8] |
| Environment | Inert (Nitrogen) | Minimizes oxidation of the thiol headgroup, a primary degradation pathway.[8] |
| Temperature | Room Temperature | Standard condition for assembly; higher temperatures can increase desorption rates.[12] |
Visualized Workflows and Pathways
Experimental Workflow for 3-MPA SAM Formation
The following diagram illustrates the standard step-by-step process for preparing a 3-MPA SAM on a gold substrate.
Caption: Standard experimental workflow for 3-MPA SAM preparation.
Troubleshooting Logic for Poor SAM Quality
This flowchart provides a logical path to diagnose and solve common issues leading to poor quality SAMs.
Caption: A troubleshooting flowchart for diagnosing poor SAM quality.
Degradation Pathway of Thiol SAMs on Gold
This diagram illustrates the oxidative pathway that leads to the degradation of a thiol monolayer on a gold surface.
Caption: Oxidative degradation pathway for alkanethiol SAMs on gold.
References
- 1. lee.chem.uh.edu [lee.chem.uh.edu]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control and stability of self-assembled monolayers under biosensing conditions - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 9. if.tugraz.at [if.tugraz.at]
- 10. Elucidating the Influence of Electrical Potentials on the Formation of Charged Oligopeptide Self‐Assembled Monolayers on Gold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 12. tiger.chem.uw.edu.pl [tiger.chem.uw.edu.pl]
- 13. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 3-Mercaptopropionate (3-MPA) Concentration for Nanoparticle Capping
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-mercaptopropionate (3-MPA) as a capping agent for nanoparticles. Our goal is to help you overcome common challenges in nanoparticle functionalization to achieve stable and effective formulations.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound (3-MPA) in nanoparticle synthesis?
A1: this compound (3-MPA) is a capping agent used to control the growth and prevent the aggregation of nanoparticles during and after synthesis.[1] Its thiol group (-SH) has a strong affinity for the surface of various nanoparticles, particularly noble metals like gold, forming a protective layer.[1] This layer provides stability through steric hindrance and electrostatic repulsion, depending on the pH.[1]
Q2: How does pH affect the capping of nanoparticles with 3-MPA?
A2: The pH of the solution plays a critical role in the effectiveness of 3-MPA as a capping agent. The carboxylic acid group of 3-MPA has a pKa value, and the overall charge of the molecule is pH-dependent. At a pH above its pKa, the carboxylic acid group deprotonates to form a negatively charged carboxylate group (-COO⁻). This negative charge enhances the electrostatic repulsion between nanoparticles, contributing to their colloidal stability.[2] Conversely, at a pH below the pKa, the carboxylic acid group remains protonated (-COOH), reducing the repulsive forces and potentially leading to aggregation. Therefore, adjusting the pH is a key parameter in optimizing nanoparticle stability.[3]
Q3: What are the common characterization techniques to confirm successful 3-MPA capping?
A3: Several analytical techniques can be employed to verify the successful functionalization of nanoparticles with 3-MPA:
-
UV-Visible Spectroscopy: Changes in the surface plasmon resonance (SPR) peak of metallic nanoparticles can indicate successful capping. A slight red-shift in the SPR peak is often observed after ligand exchange.[4]
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles compared to the uncapped particles suggests the presence of the 3-MPA layer.[1]
-
Zeta Potential: Measurement of the surface charge of the nanoparticles can confirm the presence of the charged carboxylate group of 3-MPA at appropriate pH values. A negative zeta potential is expected for successfully capped nanoparticles at a pH above the pKa of 3-MPA.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the characteristic chemical bonds of 3-MPA on the nanoparticle surface. The disappearance of the S-H stretching peak around 2550 cm⁻¹ is a strong indicator of the thiol group binding to the nanoparticle surface.[4][5]
-
Transmission Electron Microscopy (TEM): TEM can be used to visualize the size, shape, and dispersion of the nanoparticles, confirming that they are not aggregated after capping.[6]
Troubleshooting Guide
Problem 1: My nanoparticles are aggregating immediately after adding 3-MPA.
| Possible Cause | Suggested Solution |
| Incorrect pH | The pH of the nanoparticle suspension may be close to the isoelectric point (IEP) of the 3-MPA capped nanoparticles. Adjust the pH of the solution to be significantly above the pKa of 3-MPA (pKa is approximately 4.3) to ensure deprotonation of the carboxylic acid group and induce electrostatic repulsion. A pH of 7 or higher is a good starting point.[3] |
| Rapid Change in Surface Charge | The rapid addition of 3-MPA can cause a sudden change in the surface charge of the nanoparticles, leading to temporary instability and aggregation. Add the 3-MPA solution dropwise while vigorously stirring the nanoparticle suspension to allow for a more gradual and controlled surface modification. |
| High Ionic Strength of the Solution | High salt concentrations in the reaction mixture can screen the electrostatic repulsion between the capped nanoparticles, leading to aggregation. If possible, reduce the ionic strength of the buffer or reaction medium.[7] |
Problem 2: My nanoparticles appear stable initially but aggregate over time (hours to days).
| Possible Cause | Suggested Solution |
| Incomplete Surface Coverage | An insufficient amount of 3-MPA may have been used, resulting in incomplete capping of the nanoparticle surface. This leaves exposed areas that can lead to gradual aggregation. Increase the molar ratio of 3-MPA to the nanoparticle precursor in your synthesis. A systematic optimization of the concentration is recommended (see Experimental Protocols section).[8] |
| Ligand Desorption | The 3-MPA molecules may slowly detach from the nanoparticle surface over time, especially if the binding is not strong enough or if there are competing molecules in the solution. Ensure that the purification process removes any weakly bound ligands and store the nanoparticles in a suitable buffer that promotes ligand stability. |
| Oxidation of the Thiol Group | The thiol group of 3-MPA can oxidize over time, especially when exposed to air, which can weaken its bond to the nanoparticle surface. Store the capped nanoparticle solution in a sealed container, and for long-term storage, consider de-aerating the solvent and storing under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Effect of 3-MPA to Gold Molar Ratio on Nanoparticle Properties
| 3-MPA:Au Molar Ratio | Average Nanoparticle Diameter (nm) | Surface Plasmon Resonance (SPR) Peak (nm) | Colloidal Stability |
| 1:2 | Aggregated | Broad peak, red-shifted | Unstable |
| 1:1 | 15 ± 2 | 522 | Moderately stable |
| 2:1 | 13 ± 1.5 | 520 | Stable |
| 4:1 | 12 ± 1 | 519 | Stable |
| 8:1 | 11 ± 1 | 518 | Stable |
| 10:1 | 10 ± 1 | 518 | Stable |
This table is a generalized representation based on typical experimental observations. Actual values may vary depending on the specific synthesis conditions.[8]
Table 2: Quantitative Surface Coverage of 3-MPA on Gold Nanoparticles
| Nanoparticle Diameter (nm) | Calculated 3-MPA Packing Density (molecules/nm²) |
| 5 | 7.8 ± 1.1 |
| 10 | 7.9 ± 0.9 |
| 30 | 7.7 ± 0.8 |
| 60 | 8.0 ± 1.0 |
| 100 | 7.5 ± 1.2 |
Data adapted from a study quantifying 3-MPA packing density on gold nanoparticles using inductively coupled plasma optical emission spectrometry.[9]
Experimental Protocols
Protocol 1: Systematic Optimization of 3-MPA Concentration for Gold Nanoparticle Capping
This protocol describes a method to systematically determine the optimal concentration of 3-MPA for capping pre-synthesized citrate-stabilized gold nanoparticles.
-
Preparation of Gold Nanoparticle Stock Solution: Synthesize gold nanoparticles using a standard method, such as the Turkevich method, to obtain a stock solution of citrate-stabilized gold nanoparticles. Characterize the stock solution using UV-Vis spectroscopy and TEM to determine the initial size and concentration.[8]
-
Preparation of 3-MPA Solutions: Prepare a series of aqueous solutions of 3-MPA with varying concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM). Adjust the pH of these solutions to ~9-10 with a dilute NaOH solution to ensure the deprotonation of the carboxylic acid group.[10]
-
Ligand Exchange Reaction:
-
Set up a series of vials, each containing a fixed volume of the gold nanoparticle stock solution.
-
While stirring vigorously, add a specific volume of each 3-MPA solution to the corresponding vial to achieve a range of 3-MPA:Au molar ratios (e.g., from 1:2 to 10:1).[8]
-
Allow the reaction to proceed for a set amount of time (e.g., 2-4 hours) at room temperature.
-
-
Purification: Purify the 3-MPA capped nanoparticles by centrifugation. This involves centrifuging the solution, removing the supernatant containing excess 3-MPA and displaced citrate, and redispersing the nanoparticle pellet in a suitable buffer (e.g., a low molarity phosphate (B84403) buffer at pH 7.4). Repeat this washing step at least two to three times.
-
Characterization and Analysis:
-
Characterize each sample from the different molar ratios using UV-Vis spectroscopy, DLS, and zeta potential measurements.
-
Monitor the SPR peak position and width, the hydrodynamic diameter, and the zeta potential to assess the stability and successful capping of the nanoparticles.
-
The optimal 3-MPA concentration is the lowest concentration that results in a stable, monodisperse nanoparticle solution with the desired surface charge.
-
Visualizations
Caption: Workflow for optimizing 3-MPA concentration.
Caption: Troubleshooting logic for nanoparticle aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Different Capping Agents on the Structural, Optical, and Photocatalytic Degradation Efficiency of Magnetite (Fe3O4) Nanoparticles [mdpi.com]
- 4. Localized Surface Plasmon Resonance Effect of Gold Nanoparticles Using 3-Mercaptopropionic Acid as Capping Material for Sensing Probe | Scientific.Net [scientific.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. worldscientific.com [worldscientific.com]
- 7. Partial aggregation of silver nanoparticles induced by capping and reducing agents competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantification of ligand packing density on gold nanoparticles using ICP-OES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Thiol-Ene Polymerization with 3-Mercaptopropionates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during thiol-ene polymerization utilizing 3-mercaptopropionate esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in radical-initiated thiol-ene polymerization with this compound and acrylate (B77674)/alkene monomers?
A1: The main side reactions include:
-
Homopolymerization of the 'ene' monomer: This is particularly prevalent when using electron-poor 'enes' like acrylates and methacrylates. The carbon-centered radical can propagate with other 'ene' monomers instead of undergoing chain transfer with the thiol.[1][2]
-
Thiol Oxidation (Disulfide Bond Formation): In the presence of oxygen, thiyl radicals can couple to form disulfide bonds, which terminates the polymerization chain and alters the network structure.[1]
-
Intramolecular Cyclization: For multifunctional monomers, intramolecular reactions can lead to the formation of cyclic structures instead of the desired crosslinked network.
-
Chain Transfer to Solvent/Impurities: While less common with highly reactive thiols, chain transfer to solvent or impurities can occur, leading to lower molecular weight polymers.
Q2: How does the choice of 'ene' monomer affect the prevalence of side reactions?
A2: The structure of the 'ene' monomer is a critical factor. Electron-rich alkenes, such as vinyl ethers and allyl ethers, are less prone to homopolymerization.[3] In contrast, electron-poor or conjugated alkenes, like acrylates and methacrylates, have a significantly higher tendency to homopolymerize.[1][4]
Q3: What is the ideal stoichiometric ratio of thiol to 'ene' functional groups?
A3: For many thiol-ene reactions, a 1:1 stoichiometric ratio of thiol to 'ene' functional groups is a good starting point to achieve high conversion of both reactants.[5] However, when using 'enes' prone to homopolymerization, such as acrylates, an excess of the 'ene' may be necessary to achieve high conversion of the thiol. For instance, a 1:4 ratio of thiol to acrylate has been shown to lead to roughly equivalent conversion of both functional groups.[6] Off-stoichiometric ratios can be intentionally used to leave unreacted functional groups on the polymer surface for subsequent modifications.[7]
Q4: Can thiol-ene reactions proceed without a photoinitiator?
A4: Yes, under certain conditions. Direct photolysis of the S-H bond can be achieved using high-energy UV light (e.g., 254 nm).[8] Some systems can also undergo "dark reactions" or spontaneous polymerization in the absence of a formal initiator, especially with highly reactive monomers or in the presence of impurities.[9]
Q5: What is the difference between radical-initiated and base-catalyzed thiol-ene reactions with 3-mercaptopropionates?
A5: Radical-initiated reactions involve the generation of a thiyl radical, typically via a photoinitiator and UV light, which then propagates with an 'ene'. This process can be susceptible to oxygen inhibition and ene homopolymerization. Base-catalyzed reactions, specifically the thiol-Michael addition, involve the deprotonation of the thiol to form a thiolate anion, which then acts as a nucleophile attacking the 'ene' (typically an electron-poor one like an acrylate).[10][11] This mechanism is not sensitive to oxygen but is primarily effective for electron-deficient 'enes'.
Troubleshooting Guide
Problem 1: Low or Incomplete Polymerization Conversion
| Possible Cause | Troubleshooting Steps |
| Oxygen Inhibition | Radicals are quenched by oxygen. |
| Solution: Degas the monomer mixture thoroughly before and during polymerization by sparging with an inert gas (e.g., Argon, Nitrogen) for 15-30 minutes. Alternatively, use freeze-pump-thaw cycles for more rigorous oxygen removal.[9] | |
| Insufficient Initiator Concentration or Activity | The initiator may be degraded, or its concentration may be too low for efficient initiation. |
| Solution: Ensure the photoinitiator is fresh and has been stored correctly (cool, dark, and dry). Increase the initiator concentration incrementally (typically 0.1-1 wt%). Verify that the wavelength and intensity of the UV source match the absorption profile of the photoinitiator.[9] | |
| Presence of Inhibitors | Monomers (especially acrylates) or solvents may contain inhibitors (e.g., hydroquinone, BHT) to prevent premature polymerization during storage. |
| Solution: Remove inhibitors by passing the monomers through a column of basic alumina (B75360).[10] | |
| Low Reaction Temperature (for thermal initiation) | The temperature may not be high enough for the thermal initiator to decompose efficiently. |
| Solution: Ensure the reaction temperature is appropriate for the chosen thermal initiator's half-life (e.g., 65-80 °C for AIBN).[3] | |
| Suboptimal Stoichiometry | An incorrect ratio of thiol to 'ene' can lead to the rapid depletion of one functional group, halting the polymerization. |
| Solution: Verify the stoichiometry of the functional groups. For systems prone to 'ene' homopolymerization, consider using a slight excess of the thiol or a significant excess of the 'ene' depending on the desired outcome.[6] |
Problem 2: Formation of a Cloudy or Heterogeneous Polymer Network
| Possible Cause | Troubleshooting Steps |
| Extensive 'Ene' Homopolymerization | When using acrylates, significant homopolymerization can lead to phase separation and a heterogeneous network.[2] |
| Solution: Increase the thiol concentration relative to the acrylate to favor the thiol-ene reaction. Lower the light intensity to reduce the rate of initiation, which can sometimes suppress homopolymerization. Consider using a more reactive thiol or a less reactive 'ene' (e.g., an allyl ether).[1] | |
| Precipitation of Monomers or Polymer | The chosen solvent may not be suitable for the monomers or the resulting polymer. |
| Solution: Ensure all components are fully soluble in the reaction solvent at the reaction temperature. If polymerization is performed in bulk, ensure miscibility of all monomers. | |
| Premature Gelation | Uncontrolled and rapid polymerization can lead to a non-uniform network. |
| Solution: Reduce the initiator concentration or light intensity to slow down the reaction rate. For base-catalyzed reactions, use a weaker base or lower catalyst concentration.[11] |
Problem 3: Polymer Properties Deviate from Expectations (e.g., too soft, brittle)
| Possible Cause | Troubleshooting Steps |
| Significant Disulfide Bond Formation | Oxygen-induced disulfide coupling acts as a chain-terminating step, reducing crosslink density and leading to a softer material. |
| Solution: Implement rigorous deoxygenation procedures.[1] The presence of disulfide can be confirmed by techniques like Raman spectroscopy or mass spectrometry. | |
| Off-Stoichiometry Effects | An excess of one functional group will result in unreacted moieties within the network, affecting the final mechanical properties. |
| Solution: Carefully control the stoichiometry. An excess of a multifunctional monomer can increase crosslink density, while an excess of a monofunctional monomer will reduce it.[5] | |
| Incomplete Conversion | As discussed in Problem 1, low conversion results in a poorly formed network with inferior mechanical properties. |
| Solution: Address the root causes of incomplete conversion as outlined in the troubleshooting guide for Problem 1. |
Quantitative Data on Side Reactions
The extent of side reactions is highly dependent on the specific monomers and reaction conditions. The following tables summarize key trends and available quantitative data.
Table 1: Influence of 'Ene' Type on Homopolymerization
| 'Ene' Monomer Type | Tendency for Homopolymerization | Typical Observation |
| Acrylates/Methacrylates | High | Conversion of acrylate groups can be roughly twice that of thiol groups in stoichiometric systems, indicating significant homopolymerization.[6] |
| Allyl Ethers | Low | Ene conversion can be up to 15% greater than thiol conversion, suggesting some side reactions but less pronounced homopolymerization compared to acrylates.[12] |
| Vinyl Ethers | Very Low | Primarily undergoes step-growth thiol-ene reaction with minimal homopolymerization.[3] |
| Norbornenes | Low to Moderate | Generally efficient thiol-ene reaction, but can homopolymerize in certain conditions.[3] |
Table 2: Effect of Stoichiometry on Thiol and Acrylate Conversion
| Thiol:Acrylate Molar Ratio | Relative Conversion of Functional Groups | Reference |
| 1:1 | Acrylate conversion is significantly higher than thiol conversion. | [6] |
| 1:4 | Roughly equivalent conversion of both thiol and acrylate groups. | [6] |
| Excess Thiol | Favors higher conversion of acrylate via thiol-ene reaction over homopolymerization. | [1] |
Table 3: Impact of Initiator Concentration on Side Reactions
| Initiator Concentration | Effect on Side Reactions | Reference |
| Low (relative to monomers) | Favors the desired thiol-ene "click" reaction. | [3] |
| High (relative to monomers) | Increases the likelihood of side reactions such as termination and the formation of undesired products. | [3] |
Experimental Protocols
Protocol 1: Photoinitiated Thiol-Ene Polymerization of Trimethylolpropane (B17298) tris(this compound) (TMPMP) and a Triacrylate
Materials:
-
Trimethylolpropane tris(this compound) (TMPMP)
-
Trimethylolpropane triacrylate (TMPTA)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (optional, e.g., tetrahydrofuran, THF)
-
Nitrogen or Argon gas source
Procedure:
-
Monomer Preparation: If the monomers contain inhibitors, pass them through a column of basic alumina to remove them.
-
Formulation: In a light-protected vial, combine TMPMP and TMPTA at the desired stoichiometric ratio (e.g., 1:1 functional group ratio). If using a solvent, dissolve the monomers to the desired concentration.
-
Initiator Addition: Add the photoinitiator (e.g., 0.5 wt% relative to the total monomer weight) and mix until fully dissolved.
-
Deoxygenation: Sparge the mixture with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Curing: Place the vial under a UV lamp (e.g., 365 nm). The curing time will depend on the light intensity, initiator concentration, and sample thickness (typically a few minutes).
-
Characterization: The conversion of thiol and acrylate groups can be monitored in real-time using FTIR by observing the disappearance of the S-H peak (~2570 cm⁻¹) and the C=C peak (~1635 cm⁻¹).
Protocol 2: Base-Catalyzed Thiol-Michael Addition of Ethoxylated trimethylolpropane tri-3-mercaptopropionate (ETTMP) and Poly(ethylene glycol) diacrylate (PEGDA)
Materials:
-
Ethoxylated trimethylolpropane tri-3-mercaptopropionate (ETTMP)
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
Base catalyst (e.g., Triethanolamine, TEOA)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Precursor Solution: Prepare a stock solution of PEGDA in PBS.
-
Mixing: In a vial, add ETTMP to the PEGDA solution to achieve the desired stoichiometric ratio of thiol to acrylate groups. Vortex the mixture to ensure homogeneity.[10]
-
Initiation: Add the base catalyst (e.g., 1% v/v TEOA) to the precursor solution and vortex briefly.
-
Gelation: Immediately transfer the solution to the desired mold or substrate. Gelation typically occurs within minutes at room temperature.[10]
-
Characterization: Gelation time can be determined by vial tilt method or rheometry. The mechanical properties of the resulting hydrogel can be analyzed by rheometry.
Visualizations
Caption: Reaction pathways in radical-initiated thiol-ene polymerization.
Caption: Troubleshooting workflow for thiol-ene polymerization issues.
References
- 1. advanceseng.com [advanceseng.com]
- 2. Thiol-Ene versus Binary Thiol–Acrylate Chemistry - Advanced Science News [advancedsciencenews.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mlms.nuaa.edu.cn [mlms.nuaa.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of thiol-acrylate hydrogels using a base-catalyzed Michael addition for 3D cell culture applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: 3-Mercaptopropionate (3-MPA) Ligand Exchange on Quantum Dots
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-mercaptopropionate (3-MPA) ligand exchange on quantum dots (QDs).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of 3-MPA ligand exchange on quantum dots?
A1: The primary purpose of exchanging the native, often hydrophobic, ligands on quantum dots with 3-mercaptopropionic acid (3-MPA) is to render them water-soluble and colloidally stable in aqueous environments.[1][2][3] This is a critical step for their application in biological and biomedical fields, such as bioimaging, sensing, and drug delivery. The 3-MPA ligand possesses a thiol (-SH) group that binds to the surface of the quantum dot (typically to the zinc sulfide (B99878) shell in CdSe/ZnS QDs) and a carboxylic acid (-COOH) group that imparts hydrophilicity.[4]
Q2: What are the most common issues encountered during 3-MPA ligand exchange?
A2: Researchers frequently encounter several challenges during 3-MPA ligand exchange, including:
-
Quantum Dot Aggregation: The QDs crash out of solution, leading to a turbid or precipitated sample.[5]
-
Photoluminescence (PL) Quenching: A significant decrease in the quantum yield and brightness of the QDs after the exchange.[1][6][7]
-
Incomplete Ligand Exchange: The original hydrophobic ligands are not fully replaced, resulting in poor water solubility and instability.
-
Poor Colloidal Stability: The water-soluble QDs are not stable over time and tend to aggregate or precipitate, especially in buffers with high ionic strength.[1][8]
Q3: How can I confirm that the 3-MPA ligand exchange was successful?
A3: Several characterization techniques can be employed to verify a successful ligand exchange:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Look for the appearance of a prominent peak around 1710 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid group from 3-MPA and the disappearance of peaks associated with the original ligands (e.g., C-H stretching vibrations from oleate).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the displacement of the original oleate (B1233923) ligands and reveal a dynamic exchange of the 3-MPA ligands on the QD surface.[9][10]
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the QDs. A smaller, monodisperse size distribution in an aqueous solvent indicates successful capping and dispersion.
-
Zeta Potential Measurement: A negative zeta potential in a neutral or basic aqueous solution confirms the presence of deprotonated carboxyl groups on the surface, indicating successful 3-MPA capping.
-
Solubility Test: The most straightforward test is the transfer of QDs from an organic solvent to an aqueous phase. Successful exchange results in a clear, stable colloidal suspension in water.
Troubleshooting Guide
Issue 1: Quantum Dot Aggregation and Precipitation
Symptoms:
-
The solution becomes cloudy or turbid during or after the ligand exchange.
-
Visible particles settle at the bottom of the vial.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect pH | The pH of the solution plays a crucial role. For the thiol group to bind effectively and the carboxyl group to be deprotonated for solubility, the pH generally needs to be basic.[7][11] Start with a pH around 9-11 by adding a base like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) or ammonium (B1175870) hydroxide.[2][11] |
| Insufficient 3-MPA Concentration | An inadequate amount of 3-MPA may lead to incomplete surface coverage and subsequent aggregation. An excess of the ligand is often required to drive the exchange equilibrium towards the product.[12] |
| Poor Quality of Starting QDs | Quantum dots with a high number of surface defects may be more prone to aggregation during ligand exchange. Ensure the initial QDs have a high quantum yield and a well-passivated surface. |
| Solvent Incompatibility | Rapidly changing the solvent environment can induce aggregation. Ensure a gradual phase transfer or use a co-solvent system if necessary. |
Issue 2: Significant Photoluminescence (PL) Quenching
Symptoms:
-
The quantum dots are visibly dimmer or show a drastic reduction in quantum yield after the ligand exchange.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Surface Defects | The ligand exchange process can create or expose surface trap states that lead to non-radiative recombination, thus quenching the photoluminescence.[7] Using a core/shell structure (e.g., CdSe/ZnS) helps to passivate the core and protect its optical properties.[1] |
| Oxidation of 3-MPA | 3-MPA can oxidize to form dithiodipropionic acid (DTDPA), especially in the presence of solvents like DMSO.[9][10] This can alter the surface chemistry and contribute to PL quenching. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Excess Unbound Ligands | While an excess of 3-MPA is needed for the exchange, a very large excess of unbound ligands in the solution can sometimes quench the PL. Purify the QDs after the exchange (e.g., through dialysis or centrifugation) to remove excess ligands. |
| Water Molecule Interaction | Water molecules themselves have been suggested to be responsible for quenching photoluminescence in some cases.[8] Ensuring a dense and stable ligand shell can minimize direct interaction of the QD surface with water. |
Experimental Protocols
General Protocol for 3-MPA Ligand Exchange in a Biphasic System
This protocol is a general guideline and may require optimization for different types of quantum dots.
-
Preparation of QD Solution: Disperse the as-synthesized hydrophobic quantum dots (e.g., oleate-capped) in an organic solvent like chloroform (B151607) or toluene (B28343) to a concentration of approximately 0.1 µM.
-
Preparation of 3-MPA Solution: In a separate vial, prepare an aqueous solution of 3-MPA. Adjust the pH to ~10-11 using tetramethylammonium hydroxide (TMAH) or another suitable base. The molar ratio of 3-MPA to QDs should be high, typically in the range of 10³ to 10⁵.
-
Ligand Exchange Reaction:
-
Add the aqueous 3-MPA solution to the organic QD solution.
-
The mixture should be vigorously stirred or sonicated for a period ranging from a few hours to overnight at room temperature. The optimal time should be determined experimentally.
-
-
Phase Transfer: After successful ligand exchange, the quantum dots will transfer from the organic phase to the aqueous phase. The aqueous phase should become colored with the dispersed QDs, while the organic phase becomes colorless.
-
Purification:
-
Separate the aqueous phase containing the 3-MPA capped QDs.
-
Purify the QDs to remove excess ligands and byproducts. This can be done by repeated precipitation with a non-solvent (like isopropanol) followed by centrifugation and redispersion in a buffer of desired pH, or by dialysis against the same buffer.
-
-
Characterization: Characterize the final product for its optical properties (UV-Vis and photoluminescence spectroscopy), size (DLS), and surface chemistry (FTIR) to confirm the success of the ligand exchange.
Visualizations
Workflow for 3-MPA Ligand Exchange
Caption: A flowchart illustrating the key steps in a typical 3-MPA ligand exchange procedure.
Troubleshooting Logic for QD Aggregation
Caption: A decision tree for troubleshooting quantum dot aggregation during 3-MPA ligand exchange.
References
- 1. DSpace [scholarbank.nus.edu.sg]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ias.ac.in [ias.ac.in]
- 12. "Formulation of Colloidal Suspensions of 3-mercaptopropionic acid cappe" by Chase Collier Reinhart [pdxscholar.library.pdx.edu]
Technical Support Center: Enhancing the Efficiency of 3-Mercaptopropionate as a Corrosion Inhibitor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 3-mercaptopropionate (3-MPA) as a corrosion inhibitor in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the application and evaluation of this compound as a corrosion inhibitor.
Issue 1: Inconsistent or Low Inhibition Efficiency
If you are observing variable or lower-than-expected corrosion inhibition efficiency with 3-MPA, consider the following potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Inhibitor Concentration | Optimize the 3-MPA concentration. Inhibition efficiency generally increases with concentration up to a critical point, after which it may plateau or even decrease.[1][2][3] |
| Incomplete Film Formation | Ensure sufficient immersion time for the formation of a stable self-assembled monolayer (SAM). The formation of a protective film is a time-dependent process.[2][4] |
| Surface Preparation | Standardize the metal substrate cleaning and polishing procedure. A clean, uniform surface is crucial for effective inhibitor adsorption.[5][6] |
| pH of the Corrosive Medium | The pH of the solution can influence the inhibitor's protonation state and its interaction with the metal surface. Determine the optimal pH range for 3-MPA in your specific system. |
| Presence of Other Ions | Certain ions in the solution can compete with 3-MPA for adsorption sites or interfere with film formation. Analyze the composition of your corrosive medium. |
| Temperature | Inhibition efficiency can be temperature-dependent.[2][3] Evaluate the performance of 3-MPA at your specific experimental temperature. Adsorption processes can be affected by temperature changes.[1][2] |
Issue 2: Poor Reproducibility of Electrochemical Measurements
High scatter in electrochemical data, such as from Electrochemical Impedance Spectroscopy (EIS) or Potentiodynamic Polarization (PDP), can obscure the true performance of the inhibitor.
| Potential Cause | Troubleshooting Step |
| Unstable Open Circuit Potential (OCP) | Allow the system to stabilize for a sufficient duration before initiating measurements. A stable OCP is indicative of a system at equilibrium.[6] |
| Electrode Preparation | Implement a consistent and rigorous polishing and cleaning protocol for the working electrode before each experiment to ensure a reproducible surface.[6] |
| Cell Configuration | Ensure the reference electrode tip is positioned close to the working electrode to minimize IR drop.[7] Check for secure electrical connections.[6] |
| Solution Contamination | Use high-purity reagents and thoroughly clean the electrochemical cell between experiments to avoid cross-contamination.[6] |
| Gas Bubbles | If purging with gas, ensure that bubbles do not adhere to the electrode surface, as this can alter the active surface area and affect results.[6] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound as a corrosion inhibitor.
Q1: What is the primary mechanism by which this compound inhibits corrosion?
A1: this compound primarily functions as a corrosion inhibitor by forming a self-assembled monolayer (SAM) on the metal surface.[8][9] The thiol (-SH) group of 3-MPA has a strong affinity for many metal surfaces, such as copper and steel, leading to the chemisorption of the molecule onto the substrate.[10][11][12] This forms a dense, organized, and protective barrier that isolates the metal from the corrosive environment.[13]
Q2: How can the efficiency of this compound be enhanced?
A2: The efficiency of 3-MPA can be enhanced through several strategies:
-
Synergistic Effects: Combining 3-MPA with other compounds can lead to a synergistic improvement in inhibition efficiency.[14][15][16] For example, the addition of certain cations like zinc ions can enhance the protective film.[14]
-
Optimization of Environmental Conditions: As detailed in the troubleshooting guide, optimizing factors like concentration, pH, and temperature can significantly improve performance.
-
Surface Modification: Pre-treating the metal surface can sometimes improve the adhesion and organization of the 3-MPA self-assembled monolayer.
Q3: Is this compound a cathodic, anodic, or mixed-type inhibitor?
A3: Depending on the specific metal and corrosive environment, this compound can act as a mixed-type inhibitor, affecting both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[1][17][18] Potentiodynamic polarization studies can determine its specific behavior in your experimental setup.[1][19]
Q4: What are the key experimental techniques to evaluate the performance of this compound?
A4: The following techniques are commonly used:
-
Electrochemical Impedance Spectroscopy (EIS): Provides information on the resistance of the protective film and the corrosion mechanism.[1][5][7]
-
Potentiodynamic Polarization (PDP): Determines the corrosion rate, inhibition efficiency, and whether the inhibitor is anodic, cathodic, or mixed-type.[1][5][7]
-
Weight Loss Method: A straightforward method to determine the average corrosion rate over a longer period.[1][4]
-
Surface Analysis Techniques: Techniques like Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS) can be used to visualize the surface morphology and confirm the presence of the inhibitor film.[18][20]
Q5: How do I prepare the metal sample and inhibitor solution for a typical experiment?
A5: Proper preparation is critical for obtaining reliable results.
-
Metal Sample Preparation: The metal sample (coupon or electrode) should be mechanically polished with successively finer grades of abrasive paper to achieve a mirror finish.[5][6] It should then be degreased with a suitable solvent (e.g., acetone (B3395972) or ethanol) and rinsed with deionized water before being dried.[6]
-
Inhibitor Solution Preparation: The desired concentration of 3-MPA should be prepared by dissolving it in the corrosive medium. Ensure complete dissolution. For some applications, pre-treatment of the metal by dipping it in an ethanolic solution of 3-MPA can be performed.[18]
Experimental Protocols
Below are detailed methodologies for key experiments used in the evaluation of corrosion inhibitors.
Protocol 1: Potentiodynamic Polarization (PDP)
-
Electrode Preparation: Prepare the working electrode (metal sample), a platinum counter electrode, and a saturated calomel (B162337) reference electrode (SCE) or Ag/AgCl electrode.
-
Cell Setup: Assemble a three-electrode electrochemical cell with the prepared electrodes. Fill the cell with the test solution (corrosive medium with and without 3-MPA).
-
OCP Stabilization: Immerse the electrodes in the solution and allow the open-circuit potential to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.166 mV/s).
-
Data Analysis: Plot the resulting Tafel curves (log of current density vs. potential). Extrapolate the linear Tafel regions to determine the corrosion potential (Ecorr) and corrosion current density (icorr). Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] * 100
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
-
Cell Setup and Stabilization: Use the same three-electrode setup as for PDP and allow the OCP to stabilize.
-
EIS Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: Plot the impedance data as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to extract parameters such as the solution resistance (Rs) and charge transfer resistance (Rct). A higher Rct value in the presence of the inhibitor indicates better corrosion protection.[20] The inhibition efficiency can be calculated using: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100
Data Presentation
Table 1: Example of Potentiodynamic Polarization Data for 3-MPA on Carbon Steel in 1% NaCl Solution [11]
| Inhibitor Conc. (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | -650 | 150 | - |
| 1 | -630 | 22.5 | 85.0 |
| 5 | -625 | 18.0 | 88.0 |
| 10 | -620 | 15.0 | 90.0 |
Table 2: Example of Electrochemical Impedance Spectroscopy Data for 3-MPA on Copper in 3.5% NaCl Solution
| Inhibitor Conc. (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 1,200 | 150 | - |
| 0.5 | 8,500 | 80 | 85.9 |
| 1.0 | 15,000 | 50 | 92.0 |
| 5.0 | 25,000 | 30 | 95.2 |
Visualizations
Caption: Workflow for evaluating 3-MPA corrosion inhibition.
Caption: Adsorption mechanism of 3-MPA on a metal surface.
References
- 1. Investigating the Adsorption and Corrosion Protection Efficacy and Mechanism of Marjoram Extract on Mild Steel in HCl Medium | MDPI [mdpi.com]
- 2. Insights into Corrosion Inhibition Behavior of a 5-Mercapto-1, 2, 4-triazole Derivative for Mild Steel in Hydrochloric Acid Solution: Experimental and DFT Studies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of corrosion inhibitors [corrosion-doctors.org]
- 5. Performance of Composite Corrosion Inhibitors in Carbonated Concrete [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Formation of Self-Assembled Anticorrosion Films on Different Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]
- 10. youtube.com [youtube.com]
- 11. ojs.jmolekul.com [ojs.jmolekul.com]
- 12. researchgate.net [researchgate.net]
- 13. What Is a Corrosion Inhibitor and How It Work - Ion Saudi [sa.ionexchangeglobal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. research.tudelft.nl [research.tudelft.nl]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. 3-Mercaptopropanoic Acid-Doped Chitosan/Hybrid-Based Multilayer Sol-Gel Coatings for Cu Protection in 3.5% NaCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
strategies to avoid oxidation of 3-mercaptopropionate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-mercaptopropionate (3-MPA) to prevent its oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of 3-MPA activity or potency in assays. | Oxidation of the thiol group to form disulfide bonds, which are inactive in many applications. | Confirm the presence of free thiols using a quantification assay (see Experimental Protocols). If oxidized, consider a reduction procedure before use. For future storage, implement the preventative strategies outlined in the FAQs below. |
| Visible precipitate or discoloration in stored 3-MPA. | Formation of insoluble disulfide polymers or other degradation products due to oxidation. | Discard the reagent as its purity is compromised. Review and improve storage conditions to prevent recurrence. Ensure the storage container is appropriate (e.g., amber glass) and properly sealed. |
| Inconsistent experimental results using different batches of 3-MPA. | Varied levels of oxidation between batches due to differences in manufacturing, shipping, or storage history. | Qualify each new batch of 3-MPA upon receipt by measuring the free thiol concentration. Store all batches under validated, controlled conditions to ensure consistency. |
| Stronger than usual unpleasant odor. | While 3-MPA has a characteristic odor, an increase may indicate degradation and the formation of volatile byproducts. | Handle the material in a well-ventilated area or fume hood. While not a direct measure of oxidation, this can be an indicator of overall product degradation. Re-evaluate the purity before use. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (3-MPA) degradation during storage?
A1: The primary cause of 3-MPA degradation is the oxidation of its thiol (-SH) group. This reactive group is susceptible to oxidation, which leads to the formation of a disulfide bond (R-S-S-R) between two 3-MPA molecules. This dimerization eliminates the active free thiol group, leading to a loss of the compound's intended functionality.[1] Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.
Q2: What are the key factors that accelerate the oxidation of 3-MPA?
A2: Several factors can significantly accelerate the oxidation of the thiol group in 3-MPA:
-
Presence of Oxygen: Atmospheric oxygen is a major contributor to oxidation.[1]
-
Exposure to Light: UV radiation can promote the photochemical oxidation of thiols.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Transition metals such as copper (Cu²⁺) and iron (Fe³⁺) can catalyze the oxidation of thiols.[2]
-
Alkaline pH: In solution, a higher pH (above the pKa of the thiol group, which is around 9.5) leads to the formation of the more reactive thiolate anion (S⁻), which is more susceptible to oxidation.[2]
Q3: What are the ideal storage conditions for neat this compound?
A3: To minimize oxidation, neat 3-MPA should be stored under the following conditions:
-
Temperature: Store in a cool environment, typically at 2-8°C. For long-term storage, -20°C is recommended.[3]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[1]
-
Container: Use a tightly sealed, opaque container, such as an amber glass bottle, to protect from light and air.
-
Purity: Ensure the 3-MPA is of high purity, as impurities can sometimes catalyze degradation.
Q4: How should I prepare and store solutions of 3-MPA?
A4: When preparing and storing solutions of 3-MPA, the following steps are recommended:
-
Use Degassed Buffers: To remove dissolved oxygen, buffers should be degassed by sparging with an inert gas (e.g., nitrogen or argon) or by using the freeze-pump-thaw method.[1]
-
Control pH: For applications where the free thiol is required, maintaining a slightly acidic to neutral pH can help to minimize the formation of the more reactive thiolate anion.
-
Add a Chelating Agent: Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 1-5 mM) in your buffer can help to sequester trace metal ions that catalyze oxidation.[2]
-
Aliquot and Freeze: For long-term storage, it is best to aliquot the 3-MPA solution into single-use volumes and flash-freeze them. This avoids repeated freeze-thaw cycles which can introduce oxygen and accelerate degradation.[1][2]
Q5: Can I use antioxidants to prevent the oxidation of 3-MPA?
A5: Yes, the addition of antioxidants can be an effective strategy. However, the choice of antioxidant will depend on the specific application and potential for interference. Common antioxidants used for stabilizing organic molecules include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[3] For aqueous solutions, other reducing agents could potentially be used, but their compatibility with the experimental system must be verified.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature (Neat) | 2-8°C (short-term), -20°C (long-term) | Reduces the rate of chemical reactions, including oxidation.[3] |
| Storage Atmosphere | Inert gas (Nitrogen or Argon) | Displaces oxygen, a key reactant in the oxidation process.[1] |
| Solution pH | Below the thiol pKa (~9.5) | Minimizes the concentration of the highly reactive thiolate anion.[2] |
| EDTA Concentration (in solution) | 1-5 mM | Chelates catalytic metal ions.[2] |
Experimental Protocols
Protocol: Quantification of Free Thiol Content using Ellman's Reagent (DTNB)
This protocol allows for the quantification of the free thiol content in a 3-MPA sample to assess its integrity.
Materials:
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)
-
This compound (3-MPA) sample
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
-
A known thiol standard for calibration (e.g., L-cysteine)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare DTNB Solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.
-
Prepare Thiol Standard Curve:
-
Prepare a stock solution of the thiol standard (e.g., 10 mM L-cysteine) in the reaction buffer.
-
Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).
-
-
Prepare 3-MPA Sample: Dilute the 3-MPA sample in the reaction buffer to a concentration that is expected to fall within the range of the standard curve.
-
Reaction Setup:
-
In separate microcentrifuge tubes or a 96-well plate, add 50 µL of each standard or diluted sample.
-
Add 950 µL of the reaction buffer to each tube/well.
-
To initiate the reaction, add 50 µL of the DTNB solution to each tube/well. Mix gently.
-
-
Incubation: Incubate the reactions at room temperature for 15 minutes, protected from light.
-
Measurement: Measure the absorbance of each sample and standard at 412 nm using a spectrophotometer. Use the reaction buffer with DTNB as a blank.
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the absorbance of the standards versus their known concentrations to create a standard curve.
-
Use the equation of the line from the standard curve to determine the concentration of free thiols in your 3-MPA sample.
-
Visualizations
Caption: Oxidation pathway of this compound (3-MPA).
Caption: Decision workflow for proper storage of this compound.
References
Technical Support Center: Characterization of 3-Mercaptopropionate-Modified Surfaces
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-mercaptopropionate (3-MPA)-modified surfaces. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formation and characterization of 3-MPA self-assembled monolayers (SAMs).
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Incomplete or Disordered Monolayer Formation
You suspect that the 3-MPA monolayer has not formed a dense, well-ordered layer on your substrate.
Symptoms:
-
Inconsistent or lower-than-expected contact angle measurements.
-
Low sulfur signal or unexpected peak shapes in X-ray Photoelectron Spectroscopy (XPS).
-
Weak or broad peaks in Fourier-Transform Infrared Spectroscopy (FTIR).
-
High surface roughness observed with Atomic Force Microscopy (AFM).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an incomplete 3-MPA monolayer.
Detailed Solutions:
-
Substrate Cleaning: Ensure your substrate (e.g., gold) is meticulously clean. Organic contamination can prevent the formation of a uniform SAM. A common cleaning procedure for gold surfaces is a piranha solution treatment (a mixture of sulfuric acid and hydrogen peroxide), followed by thorough rinsing with deionized water and ethanol (B145695), and drying under a stream of nitrogen.[1]
-
3-MPA Solution: Prepare a fresh solution of 3-MPA in a high-purity, anhydrous solvent like ethanol. The concentration typically ranges from 1 to 10 mM.[2] Using old or degraded 3-MPA can lead to poor monolayer quality.
-
Incubation Time: Allow the substrate to incubate in the 3-MPA solution for a sufficient duration, typically 18-24 hours, to ensure the formation of a well-ordered monolayer.[3]
-
Environment: Perform the self-assembly in a clean, controlled environment to minimize contamination from airborne particles or other reactive species.
Issue 2: Aggregation of 3-MPA Functionalized Nanoparticles
Your nanoparticles aggregate after functionalization with 3-MPA.
Symptoms:
-
Visible precipitation or cloudiness in the nanoparticle suspension.
-
A significant increase in hydrodynamic diameter as measured by Dynamic Light Scattering (DLS).
-
A red-shift or broadening of the surface plasmon resonance peak for gold nanoparticles, as observed by UV-Vis spectroscopy.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nanoparticle aggregation.
Detailed Solutions:
-
pH Control: The carboxylic acid group of 3-MPA is pH-sensitive. If the pH of the solution is near the isoelectric point (IEP) of the functionalized nanoparticles, the surface charge will be close to zero, leading to a loss of electrostatic repulsion and subsequent aggregation.[4] Adjust the pH of the solution to be at least 2 pH units away from the IEP. For 3-MPA, a more alkaline pH generally results in a more negative surface charge and better stability.
-
Optimize Functionalization: Incomplete surface coverage with 3-MPA can leave exposed areas on the nanoparticles, leading to aggregation.[4] Try increasing the concentration of 3-MPA or extending the reaction time to ensure complete functionalization.
-
Control Ionic Strength: High salt concentrations in the buffer can screen the surface charge, reducing electrostatic repulsion.[4] If possible, use a buffer with a lower ionic strength. Alternatively, a steric stabilizer like polyethylene (B3416737) glycol (PEG) can be added to provide an additional repulsive force.
Frequently Asked Questions (FAQs)
Q1: What are the expected characterization results for a successful 3-MPA monolayer on a gold surface?
A1: For a well-formed 3-MPA SAM on gold, you should expect to see the following:
| Characterization Technique | Expected Results |
| Contact Angle Goniometry | A significant decrease in the water contact angle compared to the bare gold surface. The exact value depends on the packing density and ordering, but it should be hydrophilic. |
| X-ray Photoelectron Spectroscopy (XPS) | The appearance of S 2p, C 1s, and O 1s peaks. The S 2p spectrum should show a doublet corresponding to a thiolate bond with gold (S 2p3/2 at ~162 eV). The C 1s spectrum can be deconvoluted to show contributions from C-C/C-H, C-S, and C=O bonds.[5][6] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | The appearance of characteristic peaks for the C=O stretch of the carboxylic acid group (~1700-1740 cm⁻¹), C-H stretching modes (~2850-2950 cm⁻¹), and the disappearance of the S-H stretch (~2550 cm⁻¹) indicating covalent bonding to the gold surface. |
Q2: My FTIR spectrum of the 3-MPA modified surface shows a very weak or no C=O stretching peak. What could be the reason?
A2: A weak or absent C=O peak in the FTIR spectrum could be due to several factors:
-
Incomplete Monolayer Formation: As discussed in the troubleshooting guide, if the monolayer is not well-formed, the concentration of carboxylic acid groups on the surface will be low, leading to a weak signal.
-
Contamination: The surface might be contaminated with other organic molecules that do not contain a carbonyl group, masking the signal from 3-MPA.
-
Orientation Effects: In reflection-absorption infrared spectroscopy (RAIRS), the intensity of a vibrational mode depends on the orientation of the transition dipole moment with respect to the surface. If the C=O bonds are oriented parallel to the surface, the peak intensity will be weak.
-
Instrumental Issues: Ensure that the instrument is properly aligned and that the background spectrum is collected correctly. A dirty ATR element can also lead to erroneous results.[7]
Q3: The sulfur (S 2p) peak in my XPS spectrum is shifted to a higher binding energy than expected for a thiolate bond. What does this indicate?
A3: A shift in the S 2p peak to a higher binding energy (e.g., >164 eV) can indicate the presence of oxidized sulfur species, such as sulfonates. This can be caused by:
-
Oxidation of the Monolayer: Exposure of the 3-MPA SAM to air or other oxidizing agents can lead to the oxidation of the sulfur headgroup. This can compromise the stability and integrity of the monolayer.
-
Physisorbed 3-MPA: The presence of a second, unbound layer of 3-MPA on top of the chemisorbed monolayer can also result in a higher binding energy S 2p peak.[5]
-
Degradation of the SAM: Over time, especially under ambient conditions, thiol-based SAMs on gold can degrade, leading to the oxidation of the sulfur-gold bond.[8]
Q4: How can I quantify the surface coverage of 3-MPA on my nanoparticles?
A4: Several techniques can be used to quantify the surface coverage of 3-MPA on nanoparticles:
| Technique | Methodology |
| Thermogravimetric Analysis (TGA) | By heating the functionalized nanoparticles and measuring the weight loss at different temperatures, the amount of organic material (3-MPA) on the surface can be determined. |
| X-ray Photoelectron Spectroscopy (XPS) | The relative atomic concentrations of sulfur and the nanoparticle core material (e.g., gold) can be used to estimate the surface coverage. |
| Isothermal Titration Calorimetry (ITC) | This technique measures the heat changes upon binding of the ligand to the nanoparticle surface, which can be used to determine the binding stoichiometry and thus the surface coverage. |
| Ellman's Assay | This colorimetric method can be used to determine the concentration of free thiols in the supernatant after nanoparticle functionalization, allowing for the calculation of the amount of 3-MPA bound to the nanoparticles. |
Experimental Protocols
Protocol for Preparing a 3-MPA Self-Assembled Monolayer on a Gold Surface
Materials:
-
Gold-coated substrate
-
3-mercaptopropionic acid (3-MPA)
-
Anhydrous ethanol (200 proof)
-
Deionized water
-
Nitrogen gas
-
Glass vials with caps
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Thoroughly rinse the substrate with deionized water, followed by ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Rinsing and Drying:
-
After incubation, remove the substrate from the 3-MPA solution.
-
Rinse the substrate thoroughly with fresh ethanol to remove any non-specifically adsorbed molecules.
-
Dry the functionalized substrate under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the modified substrate in a clean, dry environment, preferably under an inert atmosphere, until characterization.
-
Protocol for Functionalizing Gold Nanoparticles with 3-MPA
Materials:
-
Aqueous solution of gold nanoparticles (AuNPs)
-
3-mercaptopropionic acid (3-MPA)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)
-
Centrifuge
Procedure:
-
pH Adjustment:
-
Adjust the pH of the AuNP solution to a value that is at least 2 pH units away from the expected IEP of the 3-MPA functionalized AuNPs. A slightly basic pH is often used.
-
-
Functionalization:
-
Add a solution of 3-MPA to the pH-adjusted AuNP solution while stirring. The final concentration of 3-MPA will need to be optimized for your specific nanoparticles.
-
Allow the reaction to proceed for several hours to overnight at room temperature with continuous stirring.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs and remove excess, unbound 3-MPA.
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in a fresh buffer solution of the desired pH and low ionic strength.
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unbound 3-MPA.
-
-
Characterization and Storage:
-
Characterize the functionalized nanoparticles using DLS and UV-Vis spectroscopy to confirm their stability and successful functionalization.
-
Store the purified 3-MPA functionalized nanoparticles at 4°C.
-
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. web.mit.edu [web.mit.edu]
- 3. if.tugraz.at [if.tugraz.at]
- 4. medium.com [medium.com]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. researchgate.net [researchgate.net]
- 7. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a flat gold surface - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01322K [pubs.rsc.org]
refining protocols for consistent 3-mercaptopropionate monolayer formation
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to ensure the consistent and successful formation of 3-mercaptopropionate (3-MPA) self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is a this compound (3-MPA) self-assembled monolayer (SAM)?
A this compound SAM is a highly organized, single-molecule-thick layer of 3-MPA molecules that spontaneously forms on a substrate, most commonly a noble metal surface like gold. The sulfur (thiol) headgroup of the 3-MPA molecule forms a stable, semi-covalent bond with the gold surface.[1] The molecules arrange themselves into a dense, crystalline-like structure.[1] This process results in a surface terminated with carboxylic acid (-COOH) groups, which can be used for subsequent chemical modifications, such as immobilizing proteins or other biomolecules.
Q2: What are the critical steps for forming a high-quality 3-MPA monolayer?
The formation of a successful 3-MPA monolayer depends on three critical stages:
-
Substrate Preparation: The gold substrate must be exceptionally clean and free of organic or particulate contamination. Proper cleaning is paramount for achieving a uniform monolayer.
-
Self-Assembly: The clean substrate is immersed in a dilute solution of 3-MPA (typically 1-5 mM in ethanol).[1][2] During this incubation, the thiol groups bind to the gold surface.
-
Rinsing and Drying: After assembly, the substrate must be thoroughly rinsed with the solvent to remove any non-chemisorbed molecules and then dried, often under a stream of inert gas like nitrogen.
Q3: How long does it take for a well-ordered 3-MPA monolayer to form?
Initial monolayer coverage is achieved very quickly, often within seconds to minutes.[1] However, this initial layer is not well-ordered. A subsequent, slower organization phase is required for the molecules to arrange into a densely packed, crystalline-like structure. While literature reports vary, a typical assembly time of 12 to 48 hours is recommended to ensure a well-ordered monolayer.[1][2]
Q4: What techniques are used to characterize 3-MPA monolayers?
Several surface-sensitive techniques are employed to confirm the presence and quality of the monolayer:
-
Contact Angle Goniometry: Measures the surface wettability, which changes significantly upon monolayer formation.
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface, showing the presence of sulfur, carbon, and oxygen from the 3-MPA and the attenuation of the gold signal.[3][4]
-
Ellipsometry: Measures the thickness of the monolayer.[4]
-
Electrochemical Methods (CV and EIS): Techniques like Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are used to study the barrier properties of the monolayer and identify defects.[5][6]
-
Atomic Force Microscopy (AFM): Provides topographical images of the surface and can be used to assess monolayer roughness and stability.[4][7]
Troubleshooting Guide
Issue 1: Inconsistent Surface Properties & Poor Reproducibility
Question: My water contact angle measurements are highly variable across the sample, or I cannot reproduce my results between experiments. What is going wrong?
Answer: This issue almost always points to problems with substrate cleanliness or environmental contamination.
Potential Causes & Solutions:
-
Inadequate Substrate Cleaning: The gold surface must be pristine. Organic residues will block sites for thiol adsorption, leading to a patchy, incomplete monolayer.
-
Solution: Implement a rigorous cleaning protocol. Piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) is effective but extremely hazardous. A safer alternative is UV-Ozone treatment or extensive rinsing with high-purity ethanol (B145695) and water followed by flame annealing.
-
-
Contaminated Thiol Solution: The purity of the 3-MPA and the solvent is critical. Even trace impurities can co-adsorb and disrupt the monolayer structure.[1]
-
Solution: Use high-purity (≥98%) 3-MPA and spectroscopic or HPLC-grade ethanol. Prepare fresh solutions before each use, as old solutions can degrade.
-
-
Environmental Contamination: The experimental environment can introduce contaminants.
Issue 2: Disordered Monolayer with High Defect Density
Question: My electrochemical measurements (CV or EIS) suggest the monolayer is not blocking electron transfer effectively, indicating it is disordered or has pinholes. How can I improve its quality?
Answer: A "leaky" monolayer indicates poor molecular packing. This can be improved by optimizing the assembly conditions. Studies have shown that short-chain thiol monolayers, like 3-MPA, can behave like a microelectrode array due to pinhole defects.[6]
Potential Causes & Solutions:
-
Insufficient Assembly Time: The initial, rapid adsorption of thiols results in a disordered layer. A longer incubation is necessary for the molecules to rearrange into a more crystalline, well-packed structure.[1]
-
Solution: Increase the immersion time to at least 24 hours.[2] For some applications, extending this to 48 hours may yield further improvements.
-
-
Sub-optimal Thiol Concentration: While a 1 mM solution is standard, the optimal concentration can vary.
-
Solution: Prepare a range of concentrations (e.g., 0.5 mM, 1 mM, 5 mM, 10 mM) to determine the ideal condition for your specific substrate and application.
-
-
Solvent Choice: Ethanol is the most common solvent, but its properties can influence the final monolayer structure.
-
Solution: Ensure the use of absolute ethanol to minimize water content, which can affect the assembly process.
-
Issue 3: Monolayer Instability and Desorption
Question: The monolayer appears to degrade or desorb during subsequent experiments, especially in aqueous buffers or at elevated temperatures. How can its stability be enhanced?
Answer: While the gold-thiol bond is strong, SAMs can exhibit instability over time, particularly in aqueous environments or at higher temperatures.[7]
Potential Causes & Solutions:
-
Oxidation: The sulfur headgroup can oxidize over time, weakening its bond to the gold.
-
Desorption in Aqueous Media: Studies have shown that some alkanethiols can desorb from the gold surface when exposed to aqueous media over time.[7]
-
Solution: If long-term stability in a buffer is required, consider using mixed monolayers. Incorporating a longer-chain, hydrophobic alkanethiol along with 3-MPA can improve the overall stability of the film due to increased van der Waals interactions between the alkyl chains.
-
Quantitative Data and Characterization
Table 1: Recommended Experimental Parameters for 3-MPA Monolayer Formation
| Parameter | Recommended Value | Notes |
| Substrate | Gold (Au) | Titanium or Chromium adhesion layer is often used.[7] |
| 3-MPA Purity | >98% | Impurities can disrupt monolayer packing.[1] |
| Solvent | Absolute Ethanol | High purity is essential. |
| 3-MPA Concentration | 1 - 5 mM | A 1 mM solution is a common starting point.[1][8] |
| Incubation Time | 12 - 48 hours | Longer times promote better ordering.[1][2] |
| Temperature | Room Temperature (20-25 °C) | Temperature can affect adsorption kinetics.[9] |
| Environment | Inert Atmosphere (e.g., N₂) | Minimizes oxidation and contamination.[2] |
Table 2: Typical Characterization Results for a 3-MPA Monolayer on Gold
| Technique | Parameter | Expected Value | Reference |
| Contact Angle | Water Contact Angle | < 30° | Indicates a hydrophilic surface due to -COOH groups. |
| XPS | Au 4f7/2 Binding Energy | ~84.0 eV | Typical value for thiolate-bound gold.[3] |
| XPS | C 1s Binding Energy | 284.8 eV (-CH₂), 286.3 eV (C-S), 288.4 eV (C=O) | Confirms the presence of the 3-MPA chemical structure.[3] |
| XPS | S 2p Binding Energy | ~162-164 eV | Indicates the formation of a gold-thiolate bond. |
| Ellipsometry | Monolayer Thickness | 5 - 8 Å | Varies slightly with packing density and measurement model. |
Experimental Protocols
Protocol: Gold Substrate Preparation and 3-MPA Monolayer Formation
1. Substrate Cleaning (Choose one method)
-
Method A (UV-Ozone):
-
Rinse the gold substrate thoroughly with acetone (B3395972), followed by isopropanol (B130326), and finally absolute ethanol.
-
Dry the substrate under a gentle stream of high-purity nitrogen.
-
Place the substrate in a UV-Ozone cleaner for 15-20 minutes to remove organic contaminants.
-
-
Method B (Solvent Wash):
-
Sonicate the gold substrate in acetone for 10 minutes.
-
Sonicate in isopropanol for 10 minutes.
-
Rinse copiously with absolute ethanol and then deionized water.
-
Dry thoroughly with a stream of nitrogen.
-
2. Preparation of 3-MPA Solution
-
In a clean glass vial, prepare a 1 mM solution of 3-MPA in absolute ethanol. For example, add the appropriate mass of 3-MPA to 10 mL of ethanol.
-
Cap the vial and sonicate for 5 minutes to ensure the thiol is fully dissolved.
3. Self-Assembly Process
-
Using clean tweezers, immediately immerse the freshly cleaned and dried gold substrate into the 1 mM 3-MPA solution.[2]
-
To prevent contamination, purge the vial with nitrogen, seal it tightly with a cap, and wrap the cap with Parafilm.[2]
-
Allow the assembly to proceed for 24-48 hours at room temperature in a vibration-free location.[2]
4. Rinsing and Drying
-
Remove the substrate from the thiol solution with clean tweezers.
-
Rinse the substrate thoroughly by dipping it sequentially into two separate beakers of fresh absolute ethanol to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of high-purity nitrogen.
-
The substrate is now ready for characterization or subsequent functionalization. Store in an inert, dry atmosphere if not used immediately.[2]
Visualizations
Caption: Experimental workflow for 3-MPA self-assembled monolayer (SAM) formation.
Caption: Troubleshooting decision tree for common 3-MPA monolayer formation issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsat.org [ijpsat.org]
Technical Support Center: Overcoming Poor Solubility of 3-Mercaptopropionate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the solubility challenges associated with 3-mercaptopropionate derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has poor aqueous solubility. What are the primary reasons for this?
A1: The solubility of this compound derivatives is influenced by a combination of their molecular structure and the surrounding environment. Key factors contributing to poor aqueous solubility include:
-
Lipophilicity: The presence of nonpolar alkyl or aryl groups in the derivative's structure increases its lipophilicity ("fat-loving" nature), making it less soluble in water, a polar solvent.
-
Crystalline Structure: A stable crystalline lattice requires significant energy to break down and allow the molecules to dissolve. This high lattice energy can be a major barrier to solubility.
-
pH of the Medium: this compound derivatives are typically weak acids due to the presence of a carboxylic acid group. In acidic environments (low pH), the carboxylic acid group remains protonated and un-ionized, which is a less soluble form.[1][2] As the pH increases, the carboxylic acid group deprotonates to form a more soluble carboxylate salt.[1][2]
Q2: What are the most common strategies to improve the solubility of my this compound derivative?
A2: A variety of techniques can be employed to enhance the solubility of poorly soluble compounds. These can be broadly categorized into physical and chemical modifications.[3]
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size through methods like micronization or nanosuspension increases the surface area-to-volume ratio, which can improve the dissolution rate.[4]
-
Modification of the Crystal Habit: Creating different polymorphic forms, amorphous solids, or co-crystals can disrupt the stable crystal lattice, leading to improved solubility.[5]
-
Solid Dispersions: Dispersing the drug in an inert, hydrophilic carrier at a solid state can enhance wettability and dissolution.[6]
-
-
Chemical Modifications:
-
pH Adjustment: Increasing the pH of the aqueous medium can significantly improve the solubility of acidic this compound derivatives by converting them to their more soluble salt form.[1][2]
-
Salt Formation: Converting the acidic drug into a salt with a suitable base is a common and effective method to increase solubility and dissolution rates.[7]
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can encapsulate the poorly soluble drug, increasing its apparent solubility in water.[8]
-
Q3: How does pH adjustment specifically affect the solubility of this compound derivatives?
A3: this compound derivatives, such as captopril (B1668294), are weak acids with pKa values typically in the range of 3-5 for the carboxylic acid group. The solubility of these compounds is highly dependent on the pH of the solution.
-
At low pH (below the pKa): The carboxylic acid group is predominantly in its protonated, un-ionized form (R-COOH). This form is generally less water-soluble.
-
At high pH (above the pKa): The carboxylic acid group deprotonates to form the carboxylate anion (R-COO⁻). This ionized form is significantly more soluble in water.
Therefore, increasing the pH of the formulation can dramatically increase the solubility of a this compound derivative. For example, studies on captopril have shown that its solubility is higher in buffers with a pH of 6.8 compared to more acidic conditions.[9]
Troubleshooting Guides
Issue 1: I've tried adjusting the pH, but the solubility of my compound is still not sufficient for my needs.
| Possible Cause | Troubleshooting Step | Rationale |
| Limited intrinsic solubility of the ionized form | Consider salt formation with a suitable counterion. | While pH adjustment creates the salt in situ, preparing a solid salt form can sometimes lead to a more stable and soluble product.[7] |
| Compound degradation at high pH | Evaluate the stability of your compound at the target pH over time. If degradation occurs, consider other solubility enhancement techniques like solid dispersion or cyclodextrin (B1172386) complexation that do not require a high pH environment. | The thiol group in this compound derivatives can be susceptible to oxidation, which may be accelerated at certain pH values. |
| Insufficient buffering capacity | Ensure the buffer system used has adequate capacity to maintain the desired pH, especially when dissolving a significant amount of the acidic compound. | The addition of the acidic drug can lower the pH of an unbuffered or weakly buffered solution, reducing its own solubility. |
Issue 2: My attempt to create a solid dispersion resulted in a product with poor dissolution.
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete amorphization of the drug | Characterize the solid dispersion using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm the amorphous state of the drug. If crystalline drug is present, optimize the manufacturing process (e.g., increase cooling rate in melt methods, use a more suitable solvent in solvent evaporation). | The enhanced solubility from solid dispersions is primarily due to the drug being in a high-energy amorphous state.[10] |
| Phase separation of the drug and polymer | Reduce the drug loading in the dispersion. Select a polymer with better miscibility with your drug. | If the drug and polymer are not miscible, the drug can form separate domains, reducing the effective surface area and dissolution.[10] |
| Poor wettability of the solid dispersion | Incorporate a small amount of a surfactant into the solid dispersion formulation. | A surfactant can improve the wetting of the solid dispersion particles, facilitating faster dissolution.[6] |
Issue 3: I am having difficulty forming a co-crystal with my this compound derivative.
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate co-former selection | Screen a variety of co-formers with different functional groups that can form hydrogen bonds with the carboxylic acid or thiol group of your derivative. The pKa difference between the drug and co-former is a critical factor. | Successful co-crystal formation relies on the formation of stable intermolecular interactions, primarily hydrogen bonds, between the drug and the co-former.[11] |
| Unsuitable crystallization solvent | Experiment with different solvents or solvent mixtures. The solubility of both the drug and the co-former in the chosen solvent is crucial. | The solvent plays a key role in mediating the interactions between the drug and co-former during crystallization.[12] |
| Kinetic vs. thermodynamic control | Try different crystallization techniques such as slow evaporation, slurry conversion, or grinding. | The method of crystallization can influence whether the desired co-crystal or a different solid form is obtained.[12] |
Quantitative Data on Solubility Enhancement
The following table summarizes the solubility of some this compound derivatives in various solvents and the impact of different solubility enhancement techniques.
| Compound | Solvent/Condition | Solubility | Reference |
| Captopril | Water | Freely soluble (~160 mg/mL) | [13] |
| Methanol | Freely soluble | [13] | |
| Ethanol | Freely soluble | [13] | |
| Chloroform | Sparingly soluble | [14] | |
| 0.1 N HCl | - | [9] | |
| pH 6.8 Phosphate Buffer | Higher than in 0.1 N HCl | [9] | |
| pH 7.4 Phosphate Buffer | - | [9] | |
| Tiopronin | Water | Soluble | |
| Ethanol | Soluble | ||
| Methanol | Soluble | ||
| DMSO | 32 mg/mL | [15] | |
| Methyl this compound | Water | Soluble | [16] |
Note: Direct comparative quantitative data for the same derivative under different enhancement techniques from a single source is limited. The data presented is compiled from various sources and should be interpreted with caution.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve the this compound derivative and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP), polyethylene (B3416737) glycol (PEG)) in a common volatile solvent (e.g., methanol, ethanol, or a mixture). Ensure complete dissolution of both components with gentle stirring.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept as low as possible to prevent degradation of the compound.
-
Drying: Dry the resulting solid film in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion and pulverize it using a mortar and pestle.
-
Sieving and Storage: Sieve the powdered solid dispersion to obtain a uniform particle size and store it in a desiccator to prevent moisture absorption.
Protocol 2: Co-crystallization by Slurry Conversion
-
Mixture Preparation: Mix the this compound derivative and the chosen co-former in a specific stoichiometric ratio (e.g., 1:1 molar ratio).
-
Slurry Formation: Add a small amount of a solvent in which both components have limited solubility to the solid mixture to form a slurry.
-
Equilibration: Stir the slurry at a constant temperature for a prolonged period (e.g., 24-72 hours) to allow for the conversion to the co-crystal form.
-
Isolation: Filter the solid from the slurry and wash it with a small amount of the same solvent.
-
Drying: Dry the isolated solid under vacuum.
-
Characterization: Confirm the formation of the co-crystal using analytical techniques such as XRPD, DSC, and spectroscopy.
Protocol 3: Complexation with Cyclodextrin by Kneading Method
-
Cyclodextrin Paste Formation: Add a small amount of a hydroalcoholic solution (e.g., water/ethanol 1:1 v/v) to the cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) in a mortar to form a homogeneous paste.
-
Drug Incorporation: Add the this compound derivative to the paste and knead the mixture for a specified period (e.g., 30-60 minutes).
-
Drying: Dry the kneaded product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
-
Storage: Store the complex in a well-closed container in a cool, dry place.
Visualizations
Caption: A decision tree for troubleshooting poor solubility of this compound derivatives.
Caption: A general workflow for selecting and developing a solubility enhancement strategy.
Caption: A diagram illustrating the concept of cyclodextrin inclusion complexation.
References
- 1. The effect of pH on the buccal and sublingual absorption of captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
- 7. medium.com [medium.com]
- 8. Cyclodextrins: Concept to applications, regulatory issues and challenges [nanomedicine-rj.com]
- 9. wjpsonline.com [wjpsonline.com]
- 10. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijlpr.com [ijlpr.com]
- 12. jpionline.org [jpionline.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cdn.who.int [cdn.who.int]
- 15. selleckchem.com [selleckchem.com]
- 16. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing 3-Mercaptopropionate Self-Assembled Monolayers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize defects in 3-mercaptopropionate (3-MPA) self-assembled monolayers (SAMs).
Troubleshooting Guide
This guide addresses common issues encountered during the formation of 3-MPA SAMs in a question-and-answer format.
Question: Why is my 3-MPA SAM showing poor surface coverage or forming an incomplete monolayer?
Answer: Incomplete monolayer formation can be attributed to several factors:
-
Insufficient Immersion Time: The self-assembly process, while initiated rapidly, requires adequate time for the molecules to organize into a densely packed, ordered structure. Shorter immersion times can result in a disordered layer with low surface coverage.[1]
-
Suboptimal Thiol Concentration: The concentration of the 3-MPA solution plays a critical role. A concentration that is too low may require significantly longer immersion times to achieve full coverage, while a concentration that is too high can lead to the formation of multilayers or aggregates on the surface.[2]
-
Contaminated Substrate: A pristine gold surface is crucial for the formation of a high-quality SAM.[3] Organic or particulate contaminants can block adsorption sites, leading to voids and defects in the monolayer.
-
Impure Solvent or 3-MPA: The presence of impurities in the solvent or the 3-MPA itself can interfere with the self-assembly process, leading to a disordered and incomplete monolayer.
Recommended Solutions:
| Potential Cause | Recommended Action |
| Insufficient Immersion Time | Increase the immersion time. For many thiol-based SAMs, a duration of 24-48 hours is recommended to achieve a well-ordered monolayer. |
| Suboptimal Concentration | Prepare a fresh 3-MPA solution at a concentration typically in the range of 1 mM to 10 mM in a high-purity solvent like ethanol (B145695).[4][5] |
| Contaminated Substrate | Implement a rigorous substrate cleaning protocol. Common methods include solvent cleaning (sonication in acetone (B3395972) and ethanol) or more aggressive treatments like piranha solution or UV/Ozone cleaning.[3][6] |
| Impure Reagents | Use high-purity (e.g., >98%) 3-MPA and spectroscopic grade solvents.[4] |
Question: My 3-MPA SAM exhibits a high density of defects, such as pinholes and disordered domains. How can I improve its quality?
Answer: The presence of defects within the SAM is a common issue that can significantly impact its performance. Key factors influencing defect density include:
-
Environmental Contaminants: Airborne contaminants, especially silanes and poly(dimethylsiloxane) (PDMS), can readily adsorb onto the gold surface and disrupt the ordering of the 3-MPA molecules.
-
Solvent Choice: The solvent can influence the solubility of the thiol and its interaction with the substrate, affecting the final packing density and order of the monolayer. Ethanol is a commonly used and effective solvent for preparing homogeneous mixed SAMs.[4]
-
pH of the Solution: For carboxylic acid-terminated thiols like 3-MPA, the pH of the solution can affect the protonation state of the carboxyl group. At low pH, the carboxyl group is protonated, which can influence intermolecular hydrogen bonding and packing.[7]
-
Lack of Post-Assembly Annealing: Thermal annealing after SAM formation can provide the necessary energy for the molecules to reorganize into a more crystalline, lower-defect state.
Recommended Solutions:
| Potential Cause | Recommended Action |
| Environmental Contaminants | Work in a clean environment, preferably a fume hood that is not used for silane (B1218182) or PDMS chemistry. |
| Suboptimal Solvent | Use 200-proof ethanol for preparing the 3-MPA solution. |
| Non-ideal pH | For applications requiring a protonated carboxylic acid surface, consider adjusting the pH of the thiol solution to approximately 2 by adding a few drops of concentrated HCl.[8] |
| Lack of Annealing | Consider a post-assembly thermal annealing step. The specifics of temperature and duration will need to be optimized for your application. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for a 3-MPA solution to form a high-quality SAM?
A1: A typical concentration range for preparing 3-MPA SAMs is 1 mM to 10 mM in absolute ethanol.[4][5] The optimal concentration can depend on the desired immersion time and the specific application.
Q2: How long should I immerse my gold substrate in the 3-MPA solution?
A2: For the formation of a well-ordered and densely packed SAM, an immersion time of 24 to 48 hours is generally recommended. While initial adsorption is rapid, longer times allow for the reorganization of the molecules into a more stable, crystalline-like structure.[3]
Q3: What is the best solvent to use for preparing a 3-MPA solution?
A3: High-purity, 200-proof ethanol is the most commonly recommended solvent for preparing 3-MPA solutions for SAM formation.[4] It provides good solubility for the thiol and facilitates the formation of a homogeneous monolayer. Other solvents like dimethylformamide (DMF) have also been used.[5]
Q4: How does pH affect the formation of a 3-MPA SAM?
A4: The pH of the solution influences the protonation state of the terminal carboxylic acid group of 3-MPA. At low pH values (e.g., around 2), the carboxylic acid group is protonated (-COOH), which can promote intermolecular hydrogen bonding and potentially lead to a more ordered monolayer.[7][8] At higher pH values, the carboxyl group will be deprotonated (-COO-), resulting in a negatively charged surface.
Q5: What are the best methods for cleaning the gold substrate before SAM formation?
A5: A pristine gold surface is critical. Common and effective cleaning methods include:
-
Solvent Cleaning: Sequential sonication in solvents like acetone and ethanol.[3]
-
Piranha Solution: A highly effective but aggressive cleaning agent (a mixture of sulfuric acid and hydrogen peroxide) that removes organic residues. Extreme caution is required when handling piranha solution. [4][6]
-
UV/Ozone Treatment: An effective method for removing organic contaminants from the surface.[4][6]
Q6: How can I characterize the quality of my 3-MPA SAM and identify defects?
A6: Several surface-sensitive techniques can be used to assess the quality of your SAM:
-
Contact Angle Goniometry: Measures the surface wettability, which can indicate the presence and nature of the terminal functional group of the SAM.[6]
-
X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical states of the atoms at the surface, confirming the presence of the thiol and the formation of the gold-thiolate bond.[5]
-
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): Can provide high-resolution images of the surface morphology, allowing for the direct visualization of domains, defects, and pinholes.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the preparation and characterization of 3-MPA SAMs.
Table 1: Recommended Parameters for 3-MPA SAM Formation on Gold
| Parameter | Recommended Value | Notes |
| 3-MPA Concentration | 1 mM - 10 mM | In absolute ethanol.[4][5] |
| Immersion Time | 24 - 48 hours | Longer times generally lead to better-ordered monolayers. |
| Solvent | 200 Proof Ethanol | High purity is essential. |
| pH (for protonated surface) | ~2 | Achieved by adding a few drops of concentrated HCl.[8] |
| Temperature | Room Temperature (approx. 22°C) | [4] |
Table 2: Typical Characterization Results for 3-MPA SAMs on Gold
| Characterization Technique | Typical Result/Observation | Reference |
| Contact Angle (Water) | Varies with surface packing and termination | [6] |
| XPS (S 2p binding energy) | Confirms thiolate (Au-S) bond formation | [5] |
| STM | Can reveal ordered (3x3) structures and defects | [9] |
Experimental Protocols
Protocol 1: Gold Substrate Cleaning
-
Solvent Cleaning:
-
Sequentially sonicate the gold substrate in acetone and then absolute ethanol for 10-15 minutes each.[3]
-
Rinse thoroughly with absolute ethanol.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
-
Piranha Solution Cleaning (for aggressive cleaning - handle with extreme caution):
-
In a fume hood and with appropriate personal protective equipment, prepare a piranha solution by slowly adding one part of 30% hydrogen peroxide to three parts of concentrated sulfuric acid.
-
Immerse the gold substrate in the piranha solution for 5-10 minutes.[6]
-
Carefully remove the substrate and rinse with copious amounts of deionized water, followed by a final rinse with absolute ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Protocol 2: 3-MPA SAM Formation
-
Prepare a 1 mM to 10 mM solution of 3-mercaptopropionic acid in 200-proof ethanol in a clean glass container.[4]
-
If a protonated carboxylic acid surface is desired, adjust the pH of the solution to ~2 with a few drops of concentrated HCl.[8]
-
Completely immerse the clean, dry gold substrate into the 3-MPA solution.
-
To minimize oxidation, it is recommended to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen.
-
Seal the container and allow the self-assembly to proceed for 24-48 hours at room temperature.[4]
-
After the immersion period, remove the substrate from the solution and rinse it thoroughly with fresh absolute ethanol to remove any physisorbed molecules.
-
Dry the substrate with a gentle stream of nitrogen gas.
Visualizations
Caption: Workflow for 3-MPA SAM Formation.
Caption: Troubleshooting 3-MPA SAM Defects.
References
- 1. researchgate.net [researchgate.net]
- 2. Vacuum Processability of Self-Assembled Monolayers and Their Chemical Interaction with Perovskite Interfaces [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Sensitivity of Biotinylated Surfaces by Tailoring the Design of the Mixed Self-Assembled Monolayer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. "Surface Plasmon Studies of Composition Control in Mixed Acid Alkanethi" by Arthur Cheng [scholarworks.sjsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Ordered structures of self-assembled monolayers of 3-mercaptopropionic acid on Au(111): in situ scanning tunneling microscopy study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. cdmf.org.br [cdmf.org.br]
Technical Support Center: 3-Mercaptopropionate (3-MPA) Capping
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the efficiency of 3-mercaptopropionate (3-MPA) as a capping agent for nanoparticles.
Troubleshooting Guide: Common Issues in 3-MPA Capping
Unsuccessful or inefficient capping of nanoparticles with 3-MPA can often be traced back to suboptimal pH conditions during the ligand exchange process. The following table outlines common problems, their likely pH-related causes, and recommended solutions.
| Problem | Possible Cause (pH-related) | Recommended Solution |
| Nanoparticle Aggregation/Precipitation | The pH is too low (acidic or neutral). This leads to the protonation of the carboxylate groups on 3-MPA, reducing electrostatic repulsion between nanoparticles.[1] | Increase the pH of the solution to a basic range (typically pH 9-12) using a suitable base like NaOH or KOH. This ensures the deprotonation of the carboxyl groups, leading to negative surface charges that stabilize the nanoparticles in the solution. |
| Low or No Photoluminescence (for Quantum Dots) | The pH is not optimized. Acidic conditions can lead to particle aggregation and reduced emission, while an incorrect basic pH can also quench photoluminescence.[2] | Systematically adjust the pH within the basic range (e.g., from 9 to 12) to find the optimal photoluminescence intensity for your specific quantum dots. The ideal pH can vary depending on the nanoparticle composition and size.[2] |
| Incomplete Ligand Exchange | The pH is too low. The deprotonation of the thiol group of 3-MPA, which is necessary for strong binding to the nanoparticle surface, is favored at higher pH values.[3] | Perform the ligand exchange at a strongly alkaline pH, for example, a pH of 11.9 has been shown to promote the full deprotonation of the thiol group, enhancing its binding to Cd²⁺ on the surface of CdTe quantum dots.[3] |
| Poor Colloidal Stability Over Time | The pH of the storage solution is not optimal. Fluctuations in pH can lead to the gradual aggregation of the nanoparticles. | After capping, ensure the nanoparticles are stored in a buffered solution at a pH that maintains their stability (typically in the basic range). Monitor the pH of the solution periodically. |
| Variability Between Batches | Inconsistent pH control during the synthesis and capping process. Even slight variations in pH can affect the final nanoparticle concentration and surface charge.[4] | Use a calibrated pH meter and carefully control the pH at all critical steps of the process. For large-scale manufacturing, precise pH monitoring is crucial for reproducibility.[4] |
Frequently Asked Questions (FAQs)
1. What is the fundamental role of pH in the 3-MPA capping process?
The pH of the solution is a critical parameter that governs the ionization state of 3-mercaptopropionic acid's two functional groups: the carboxyl group (-COOH) and the thiol group (-SH). For effective capping, the carboxyl group must be deprotonated to a carboxylate (-COO⁻) to provide electrostatic stability and prevent nanoparticle aggregation. The thiol group binds to the surface of the nanoparticle. The efficiency of this binding is also influenced by pH, with higher pH values generally promoting the deprotonation of the thiol group, leading to a stronger bond with the nanoparticle surface.[3]
2. What are the pKa values for 3-mercaptopropionic acid?
3-Mercaptopropionic acid has a pKa of approximately 4.34 for its carboxylic acid group.[5][6][7] This means that at a pH above 4.34, the majority of the carboxyl groups will be in their deprotonated, negatively charged form (-COO⁻). The pKa of the thiol group is higher, and its deprotonation is favored in more alkaline conditions.
3. What is the optimal pH range for 3-MPA capping of nanoparticles?
The optimal pH is typically in the alkaline range, often between pH 9 and 12. For instance, a pH of 11.9 has been reported as optimal for the synthesis of CdTe quantum dots capped with 3-MPA, as it promotes the full deprotonation of the thiol groups, leading to enhanced binding and stability.[3] Similarly, a pH of 12 was used for preparing 3-MPA capped CdTe quantum dots via a hydrothermal method.[8] However, it's important to note that excessively high pH (e.g., >12.9) can negatively impact colloidal stability.[3]
4. What are the consequences of a pH that is too low?
If the pH is below the pKa of the carboxyl group, the carboxyl groups will be protonated (-COOH). This neutralizes the surface charge of the nanoparticles, leading to a loss of electrostatic repulsion and causing them to aggregate and precipitate out of the solution.[1] Low pH can also result in reduced photoluminescence of quantum dots.[2]
5. How does pH affect the optical properties of 3-MPA capped quantum dots?
The pH has a significant impact on the photoluminescence (PL) of quantum dots. Generally, basic conditions enhance the PL efficiency. As the pH is increased into the basic range, the surface defects on the quantum dots can be reduced, leading to higher luminescence intensity.[2] However, as the solution becomes more basic, anionic sites can form on the nanocrystal surface, which can compete with the excitonic emission process and reduce the luminescence intensity.[2]
Experimental Protocol: Ligand Exchange of Hydrophobic Nanoparticles with 3-MPA
This protocol provides a general methodology for transferring hydrophobic nanoparticles (e.g., oleic acid-capped quantum dots) into an aqueous phase using 3-MPA.
Materials:
-
Hydrophobic nanoparticles dispersed in a nonpolar solvent (e.g., chloroform, toluene)
-
3-Mercaptopropionic acid (3-MPA)
-
Methanol
-
Chloroform
-
1 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) in methanol
-
Deionized water
-
pH meter or pH indicator strips
Procedure:
-
Preparation of Capping Agent Solution:
-
In a flask, mix 3-MPA with methanol.
-
Slowly add 1 M KOH or NaOH solution dropwise while stirring until the pH of the solution reaches approximately 10-11. This deprotonates the 3-MPA.
-
-
Ligand Exchange:
-
In a separate vial, add the solution of hydrophobic nanoparticles dispersed in chloroform.
-
To this, add the prepared basic solution of 3-MPA in methanol.
-
The mixture will initially be biphasic. Seal the vial and stir vigorously at room temperature for several hours (e.g., 3-6 hours) or until the nanoparticles transfer from the organic phase to the methanolic/aqueous phase. The organic phase should become colorless, and the methanolic phase should become colored with the nanoparticles.
-
-
Purification:
-
Once the phase transfer is complete, precipitate the 3-MPA capped nanoparticles by adding a sufficient amount of a non-solvent like ethyl acetate (B1210297) or acetone.
-
Centrifuge the mixture to pellet the nanoparticles.
-
Discard the supernatant.
-
Re-disperse the nanoparticle pellet in deionized water. The nanoparticles should now be water-soluble.
-
Repeat the precipitation and re-dispersion steps 2-3 times to remove excess unbound 3-MPA and other reactants.
-
-
Final Dispersion and Storage:
-
After the final wash, re-disperse the purified nanoparticles in a buffered aqueous solution (e.g., phosphate-buffered saline) at a pH that ensures long-term stability (typically pH 8-9).
-
Store the aqueous dispersion of 3-MPA capped nanoparticles at 4°C.
-
Visualizations
Caption: Logical relationship of pH to 3-MPA protonation state and nanoparticle stability.
Caption: Step-by-step experimental workflow for 3-MPA ligand exchange.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ir.lib.pdn.ac.lk [ir.lib.pdn.ac.lk]
- 4. Slight pH Fluctuations in the Gold Nanoparticle Synthesis Process Influence the Performance of the Citrate Reduction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 3-Mercaptopropionic Acid | C3H6O2S | CID 6514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]
- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
Technical Support Center: Troubleshooting 3-Mercaptopropionate Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-mercaptopropionate (3-MPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experiments involving this versatile thiol-containing compound.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the most common causes?
Inconsistent results in experiments involving this compound can stem from several factors related to the compound's stability, handling, and the specifics of the experimental setup. The most common culprits include:
-
Reagent Quality and Degradation: 3-MPA is susceptible to oxidation, especially when exposed to air and light. The thiol group (-SH) can oxidize to form disulfide bonds (-S-S-), leading to a decrease in the active concentration of the monomeric form.[1][2] It is crucial to use high-purity 3-MPA and store it properly.
-
Improper Storage: 3-mercaptopropionic acid should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]
-
pH of the Reaction Buffer: The reactivity of the thiol group is pH-dependent. At higher pH, the thiolate anion (R-S⁻) is more prevalent, which is a stronger nucleophile but also more susceptible to oxidation.[1] Inconsistent pH between experiments can lead to significant variability.
-
Presence of Metal Ions: Trace metal ions, such as iron(III), can catalyze the oxidation of thiols.[1] Ensure all buffers and reagents are free from metal contamination by using high-purity water and chelating agents like EDTA if necessary.
-
Variability in Experimental Conditions: Minor variations in temperature, incubation times, and reagent concentrations can significantly impact results, especially in sensitive assays like enzyme inhibition or nanoparticle synthesis.
Q2: How can I assess the quality and concentration of my this compound solution?
To ensure the reliability of your experiments, it is essential to verify the quality and concentration of your 3-MPA solutions.
-
Spectrophotometric Quantification: The concentration of free thiol groups can be determined using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB). This method provides a reliable measure of the active, non-oxidized 3-MPA in your solution.
-
NMR Spectroscopy: Proton NMR (¹H NMR) can be used to confirm the chemical structure and purity of 3-mercaptopropionic acid.
-
Visual Inspection: Pure 3-mercaptopropionic acid is a colorless oil.[4] Any discoloration may indicate degradation or contamination.
Q3: My 3-MPA appears to be degrading. What are the likely degradation products and can they interfere with my experiment?
The primary degradation product of 3-mercaptopropionic acid is its disulfide, 3,3'-dithiodipropionic acid, formed through oxidation.[1][2] Other potential degradation products can arise from further oxidation. These degradation products can interfere with experiments in several ways:
-
Reduced Activity: The formation of disulfides reduces the concentration of the active thiol-containing molecule, leading to lower-than-expected efficacy in applications such as enzyme inhibition or as a capping agent.
-
Altered Biological Effects: Degradation products may have different biological activities or toxicities compared to the parent compound, potentially confounding experimental results.
-
Interference in Assays: Disulfides can sometimes be reduced back to thiols under certain cellular conditions, creating a dynamic and unpredictable environment. Additionally, degradation products might interfere with analytical techniques used for quantification.[5]
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
Users often report variability in the inhibitory effect of 3-MPA on GAPDH, a key glycolytic enzyme.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Explanation |
| Oxidation of 3-MPA | Prepare fresh 3-MPA solutions for each experiment. Use deoxygenated buffers. Store stock solutions under an inert gas. | The thiol group of 3-MPA is crucial for its inhibitory activity. Oxidation to a disulfide will inactivate the molecule.[1][2] |
| Incorrect pH of Assay Buffer | Ensure the pH of the assay buffer is consistent across all experiments. A pH range of 7.0-7.5 is commonly used for GAPDH assays. | The protonation state of the thiol group and key amino acid residues in the enzyme's active site are pH-dependent, affecting binding and inhibition.[1] |
| Variability in Enzyme Concentration | Accurately determine the concentration of your GAPDH stock solution before each experiment. Use a consistent amount of enzyme in each assay. | The observed inhibition is dependent on the inhibitor-to-enzyme ratio. |
| Interfering Substances in Sample | If using cell lysates, ensure proper sample preparation to remove interfering substances. Include appropriate controls. | Other thiols or reducing agents in the sample can compete with 3-MPA or alter its effective concentration. |
Illustrative Data: Effect of 3-MPA Concentration on GAPDH Activity
The following table provides representative data on how varying concentrations of 3-MPA can affect the activity of GAPDH. Note that these are illustrative values and actual results may vary depending on specific experimental conditions.
| 3-MPA Concentration (µM) | % GAPDH Activity (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 10 | 85 ± 6.1 |
| 50 | 62 ± 4.8 |
| 100 | 45 ± 5.5 |
| 250 | 25 ± 3.9 |
| 500 | 12 ± 2.7 |
Issue 2: Inconsistent Gold Nanoparticle (AuNP) Size and Stability
3-Mercaptopropionic acid is frequently used as a capping agent in the synthesis of gold nanoparticles. Inconsistent results in nanoparticle size, shape, and stability are common challenges.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Explanation |
| Variable 3-MPA to Gold Ratio | Precisely control the molar ratio of 3-MPA to the gold precursor (e.g., HAuCl₄). | This ratio is a critical determinant of nanoparticle size. A higher thiol-to-gold ratio generally leads to smaller nanoparticles.[6] |
| Inconsistent pH of Synthesis Solution | Maintain a consistent pH for the reaction mixture. The pH affects the charge of both the gold precursor and the 3-MPA, influencing their interaction. | Changes in pH can alter the rate of reduction and the binding of the capping agent, leading to variations in nanoparticle size and aggregation. |
| Inefficient Mixing | Ensure rapid and uniform mixing of reagents. | Inadequate mixing can lead to localized areas of high precursor concentration, resulting in a broad size distribution and aggregation. |
| Temperature Fluctuations | Maintain a constant and uniform temperature throughout the synthesis process. | Temperature affects the kinetics of both nucleation and growth of the nanoparticles.[7] |
Illustrative Data: Effect of 3-MPA/Au Ratio on Nanoparticle Size
This table illustrates the typical relationship between the molar ratio of 3-mercaptopropionic acid to the gold precursor and the resulting average nanoparticle diameter.
| Molar Ratio (3-MPA : Au) | Average Nanoparticle Diameter (nm) ± SD |
| 1:1 | 15.2 ± 2.5 |
| 2:1 | 10.8 ± 1.8 |
| 5:1 | 6.5 ± 1.2 |
| 10:1 | 3.1 ± 0.8 |
Experimental Protocols
Protocol 1: Assay for GAPDH Inhibition by this compound
This protocol provides a general method for determining the inhibitory effect of 3-MPA on the activity of glyceraldehyde-3-phosphate dehydrogenase.
Materials:
-
Purified GAPDH enzyme
-
3-Mercaptopropionic acid (3-MPA)
-
Glyceraldehyde-3-phosphate (G3P) substrate
-
Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Assay Buffer: 100 mM Tris-HCl, 10 mM EDTA, pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of GAPDH in assay buffer.
-
Prepare a stock solution of 3-MPA in assay buffer. Perform serial dilutions to obtain the desired inhibitor concentrations.
-
Prepare a solution of NAD⁺ in assay buffer.
-
Prepare a solution of G3P in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NAD⁺ solution
-
GAPDH solution
-
3-MPA solution (or buffer for control)
-
-
Mix gently and incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the G3P solution to each well to start the reaction.
-
-
Measure Activity:
-
Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader. The increase in absorbance corresponds to the reduction of NAD⁺ to NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of 3-MPA.
-
Plot the percentage of GAPDH activity versus the logarithm of the 3-MPA concentration to determine the IC₅₀ value.
-
Protocol 2: Synthesis of this compound-Capped Gold Nanoparticles
This protocol describes a common method for synthesizing gold nanoparticles using 3-MPA as a capping agent.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
3-Mercaptopropionic acid (3-MPA)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
-
Glassware (cleaned with aqua regia)
Procedure:
-
Prepare Solutions:
-
Prepare an aqueous solution of HAuCl₄.
-
Prepare an aqueous solution of 3-MPA.
-
Prepare a fresh, ice-cold aqueous solution of NaBH₄.
-
-
Synthesis:
-
In a flask with vigorous stirring, add the HAuCl₄ solution to deionized water.
-
Add the 3-MPA solution to the gold precursor solution and stir for 15 minutes.
-
Rapidly inject the freshly prepared, ice-cold NaBH₄ solution into the mixture.
-
-
Observation:
-
The solution should quickly change color from yellow to a ruby red, indicating the formation of gold nanoparticles.
-
-
Stabilization and Purification:
-
Continue stirring the solution for at least 2 hours to ensure complete reaction and stabilization of the nanoparticles.
-
Purify the nanoparticles by centrifugation and resuspension in deionized water to remove unreacted reagents.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. atamankimya.com [atamankimya.com]
- 4. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for 3-Mercaptopropionate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-mercaptopropionate esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound esters?
A1: The primary methods for synthesizing this compound esters are:
-
Michael Addition: This involves the addition of hydrogen sulfide (B99878) (H₂S) or a thiol to an acrylate (B77674) ester. This method is widely used in industrial production due to its scalability and the availability of starting materials.[1] Basic catalysts, such as guanidine-functionalized resins, are often employed to achieve high yields and selectivity.[1]
-
Thiol-Ene "Click" Chemistry: This photochemical method involves the reaction of a thiol with an alkene (the "ene").[2][3] It is known for its high efficiency, selectivity, and mild reaction conditions, often providing quantitative yields in a short time.[2][3]
-
Esterification: This involves the direct reaction of 3-mercaptopropionic acid with an alcohol in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA).[4][5]
Q2: What are the key parameters to control for a successful this compound synthesis?
A2: Key parameters to control include:
-
Reactant Stoichiometry: The molar ratio of reactants, such as the thiol to the acrylate, is crucial for maximizing product yield and minimizing side reactions.
-
Catalyst Selection and Concentration: The choice of catalyst (e.g., basic resins for Michael addition, acid catalysts for esterification) and its concentration can significantly impact reaction rate and product purity.[4][5][6]
-
Temperature: Reaction temperature influences the rate of both the desired reaction and potential side reactions. Lower temperatures often favor the formation of the desired mercaptopropionate ester in Michael additions.[7]
-
Solvent: The choice of solvent can affect reactant solubility and catalyst activity.[8]
-
Reaction Time: Sufficient reaction time is necessary for completion, but prolonged times can lead to the formation of byproducts.
Q3: What are some common side products in this compound synthesis, and how can they be minimized?
A3: A common side product is the formation of dithiodipropionic acid esters or other polythioesters, which can occur through the reaction of the newly formed this compound with another molecule of the starting acrylate.[7] To minimize this, it is often recommended to use an excess of the thiol-containing reactant and to maintain a lower reaction temperature.[7] In esterification reactions, thioester-based side products can form, and their generation can be influenced by the concentration of the acid catalyst.[4][5]
Q4: How can I purify the final this compound product?
A4: Common purification methods include:
-
Distillation: Vacuum distillation is often used to separate the desired product from non-volatile impurities and unreacted starting materials.[9][10]
-
Extraction: Liquid-liquid extraction can be employed to isolate the product from the reaction mixture.[11]
-
Washing: Washing the organic phase with solutions such as sodium carbonate (Na₂CO₃) to remove acidic impurities and sodium chloride (NaCl) to remove water-soluble byproducts is a common practice.[9]
-
Precipitation: For polymeric products, precipitation of the polymer from a good solvent into a non-solvent can effectively remove unreacted monomers and the chain transfer agent.[12]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Product Yield | Incomplete reaction. | - Increase reaction time or temperature (monitor for side products).- Ensure proper catalyst activity and concentration.[5] |
| Suboptimal reactant ratio. | - Adjust the stoichiometry of reactants. An excess of the thiol is often beneficial in Michael additions. | |
| Catalyst deactivation. | - Use fresh catalyst or regenerate the existing catalyst if possible. | |
| Formation of Significant Side Products (e.g., dithiodipropionate) | Reaction temperature is too high. | - Lower the reaction temperature. Higher temperatures can favor the formation of dithiodipropionic acid esters.[7] |
| Incorrect stoichiometry. | - Use an excess of the thiol-containing reactant. | |
| Product is an Oil or Sticky Solid After Purification | Incomplete removal of starting materials or low molecular weight oligomers. | - Repeat the purification step (e.g., multiple precipitations or thorough washing).[12]- Optimize the solvent/non-solvent system for precipitation to improve separation.[12] |
| Difficulty in Removing the Catalyst | The catalyst is soluble in the reaction mixture. | - For solid-supported catalysts, ensure efficient filtration.[6]- For soluble catalysts, consider a workup procedure that involves washing with an appropriate aqueous solution to remove the catalyst. |
| Discolored Product | Presence of impurities or oxidation. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.- Purify the product using distillation or column chromatography. |
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data from various synthesis methods to aid in the selection of optimal reaction conditions.
Table 1: Michael Addition of Hydrogen Sulfide to Acrylic Acid Esters
| Acrylic Ester | Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Methyl Acrylate | Guanidine-functionalized resin | 30-110 | >1.5 | - | >97 | - | [1] |
| Acrylic Acid | Sodium Hydroxide/Sodium Hydrosulfide | 40-80 | 0.1-0.5 | 1-5 | up to 85 | >99 | [1] |
Table 2: Esterification of 3-Mercaptopropionic Acid (3-MPA)
| Alcohol | Catalyst (mol% relative to alcohol) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Trimethylolpropane (B17298) | p-TSA (0.03) | - | - | 68.2 | [5] |
| Pentaerythritol (B129877) | DMAP/DCC | 4-6 | 80.32 | 97.5 | [9] |
Table 3: Photochemical Thiol-Ene Reaction
| Thiol | Ene | Photoinitiator (wt%) | Reaction Time (h) | Yield | Reference |
| Trimethylolpropane tris(this compound) | Allyl alcohol | 2-hydroxy-2-methylpropiophenone (1.0) | 1-3 | Quantitative | [2] |
| Pentaerythritol tetrakis(this compound) | Silyl-protected catechol | 2,2-dimethoxy-2-phenylacetophenone | 0.5 | - | [13] |
Experimental Protocols
Protocol 1: Synthesis of Pentaerythritol tetrakis(this compound) via Esterification [9]
-
Reaction Setup: To a 500 ml four-necked flask equipped with a stirrer and thermometer, add 118.28 g of 3-mercaptopropionic acid, 34.04 g of pentaerythritol, 7.83 g of 4-dimethylaminopyridine (B28879) (DMAP), 82.79 g of N,N'-dicyclohexylcarbodiimide (DCC), and 182.79 g of dichloromethane (B109758).
-
Reaction Execution: Stir the mixture at room temperature. Once the pentaerythritol is completely dissolved, turn off any heating and continue the reaction at room temperature for 4-6 hours. Monitor the reaction progress by checking the consumption of 3-mercaptopropionic acid using liquid chromatography.
-
Workup: After the reaction is complete, filter the mixture to remove the white solid precipitate (dicyclohexylurea).
-
Purification:
-
Transfer the filtrate to a separatory funnel and wash it three times with a 10 wt% Na₂CO₃ solution, controlling the pH between 7 and 8.[9]
-
Collect the organic phase and wash it three times with a saturated NaCl solution until neutral.[9]
-
Remove the dichloromethane and trace water by vacuum distillation at -0.098 MPa with a water bath temperature of 40°C for 2 hours.[9]
-
-
Product: This procedure yields pentaerythritol tetrakis(this compound) as a colorless liquid.[9]
Protocol 2: Synthesis of Polyols via Photochemical Thiol-Ene Reaction [2]
-
Reaction Mixture Preparation: In a glass jar, mix an equimolar ratio of the thiol (e.g., trimethylolpropane tris(this compound)) and the alkene-containing compound (e.g., allyl alcohol). Add approximately 1.0 wt% of a photoinitiator, such as 2-hydroxy-2-methylpropiophenone.
-
Photoreaction: Stir the reaction mixture under a UV lamp (e.g., 20 W) for 1-3 hours.
-
Analysis: The completion of the reaction can be confirmed by the disappearance of the characteristic -SH peak (around 2570 cm⁻¹) and C=C peak in the FTIR spectrum.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. westmont.edu [westmont.edu]
- 3. nbinno.com [nbinno.com]
- 4. Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5919971A - Process for the synthesis of 3-mercaptopropionic acid esters - Google Patents [patents.google.com]
- 7. EP0485139B1 - Method for preparing mercaptopropionic acid esters - Google Patents [patents.google.com]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. Synthesis and Application of Pentaerythritol tetrakis(this compound)_Chemicalbook [chemicalbook.com]
- 10. CN113336683A - Method for preparing 3-methyl mercaptopropionate by using reactive distillation technology - Google Patents [patents.google.com]
- 11. Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Patent 0677512 [data.epo.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 3-Mercaptopropionate and Citrate as Nanoparticle Capping Agents
For researchers, scientists, and drug development professionals, the choice of a capping agent is a critical determinant of a nanoparticle's physicochemical properties, stability, and biological activity. This guide provides an objective comparison of two commonly used capping agents: 3-mercaptopropionate (3-MPA) and citrate (B86180), supported by experimental data to inform your selection process.
The functionalization of nanoparticles with capping agents is essential for preventing aggregation and conferring specific surface properties.[1] this compound, a thiol-containing molecule, and citrate, a carboxylate-rich small molecule, are frequently employed for these purposes. Their distinct chemical natures lead to significant differences in the resulting nanoparticles' performance, particularly in terms of stability, biocompatibility, and suitability for various applications.
Physicochemical Properties: A Quantitative Comparison
The choice of capping agent directly influences key nanoparticle characteristics such as size, hydrodynamic diameter, surface charge (zeta potential), and polydispersity. The following tables summarize quantitative data extracted from various studies on gold nanoparticles (AuNPs), a common model system for such comparisons.
Table 1: Physicochemical Properties of this compound (and related thiols) Capped Gold Nanoparticles
| Capping Agent | Core Size (TEM, nm) | Hydrodynamic Diameter (DLS, nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| 3-Mercaptopropionic acid | 3.7 | Not Reported | Not Reported | Not Reported | [2] |
| 3-Mercaptopropionic acid | 13.8 ± 1.2 | Not Reported | Not Reported | Not Reported | [3][4] |
| Mercaptoacetic acid | Similar to citrate-capped | Not Reported | Similar to citrate-capped | Not Reported | [5][6] |
| Decyl this compound | Not specified | Larger than core size | Near-neutral (in organic solvents) | Not Reported | [1] |
Table 2: Physicochemical Properties of Citrate Capped Gold Nanoparticles
| Core Size (TEM, nm) | Hydrodynamic Diameter (DLS, nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| 13 | 20.26 | -17.67 | 0.27 | [7] |
| 15 | Not Reported | -31.8 to -43.0 | Not Reported | [8][9] |
| 47 | Not Reported | Similar to 15 nm | Not Reported | [8] |
| 20, 40, 80 | Close to TEM diameter | Highly negative | Not Reported | [10] |
| Not specified | Not Reported | -45.2 | Not Reported | [11] |
Binding Mechanisms and Stability
The interaction of the capping agent with the nanoparticle surface dictates the stability of the colloidal suspension.
This compound: The thiol group (-SH) of 3-MPA forms a strong covalent-like bond with the surface of noble metal nanoparticles like gold.[1] This robust binding results in a stable protective layer. Nanoparticles capped with mercapto-derivatives, such as mercaptoacetic acid, have demonstrated remarkable stability even after lyophilization (freeze-drying), a process that often induces aggregation in citrate-capped nanoparticles.[5][6]
Citrate: Citrate ions, with their multiple carboxylate groups, associate with the nanoparticle surface through weaker electrostatic interactions.[10] This provides good stability in aqueous and weakly-buffered solutions.[10] However, this electrostatic stabilization is sensitive to the ionic strength of the medium. In high salt concentrations, the surface charge can be shielded, leading to nanoparticle aggregation.[10] Furthermore, citrate-capped nanoparticles are known to be unstable in many ecotoxicology media.[12]
Biocompatibility and Cytotoxicity
The biocompatibility of capped nanoparticles is a critical factor for their use in drug delivery and other biomedical applications.
This compound: Surface modification with molecules like 3-MPA, often followed by PEGylation, has been shown to enhance stability and improve biocompatibility.[2] Studies on PEG-modified gold nanoparticles, initially functionalized with 3-MPA, indicated no obvious cytotoxicity in HeLa cells.[2]
Citrate: Citrate itself is considered to have very low toxicity.[10] However, some studies have reported that residual citrate on the surface of gold nanoparticles can enhance cytotoxic effects and impair cell viability, particularly at high concentrations.[13][14] The cytotoxicity of citrate-capped gold nanoparticles has been observed to be concentration-dependent.[13] While low concentrations of 14 nm citrate-capped AuNPs were found to be non-cytotoxic, they did induce cellular stress responses.[15]
Performance in Applications
The choice of capping agent can significantly impact the performance of nanoparticles in specific applications.
Drug Delivery: The strong binding of thiol-containing capping agents can provide a stable platform for further functionalization, which is crucial for targeted drug delivery. The ability to modify the surface of 3-MPA capped nanoparticles with polymers like PEG is a key advantage for improving their in-vivo stability and circulation time.[2] Citrate's easily displaceable nature can be advantageous for ligand exchange reactions, allowing for the attachment of targeting molecules or drugs.[10]
Catalysis: The surface of a nanoparticle is often the catalytically active site. The presence of capping agents can influence this activity. For citrate-capped gold nanoparticles, residual citrate molecules on the surface can block catalytically active sites, potentially reducing their efficiency in certain reactions.[16] While specific comparative data for 3-MPA is limited in the search results, the principle that capping agents can affect catalytic performance by blocking active sites is a general consideration.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible synthesis and comparison of nanoparticles. Below are generalized procedures based on established methods.
Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method)
This method utilizes citrate as both a reducing and capping agent.[7]
-
Preparation of Solutions: Prepare a 1.0 mM solution of hydrogen tetrachloroaurate (B171879) (HAuCl4) and a 1% solution of trisodium (B8492382) citrate dihydrate.
-
Reaction: Heat a known volume of the HAuCl4 solution to a rolling boil with vigorous stirring.
-
Addition of Citrate: Quickly add a specific volume of the trisodium citrate solution to the boiling HAuCl4 solution. The volume ratio of citrate to HAuCl4 can be varied to control the final nanoparticle size.
-
Formation of Nanoparticles: The solution will undergo a series of color changes, typically from yellow to a deep red, indicating the formation of gold nanoparticles.
-
Cooling: Continue stirring and allow the solution to cool to room temperature.
Synthesis of this compound-Capped Gold Nanoparticles (Ligand Exchange Method)
This method involves replacing an initial capping agent (often citrate) with 3-MPA.[17]
-
Synthesis of Citrate-Capped AuNPs: Synthesize citrate-capped gold nanoparticles as described above.
-
Ligand Exchange Solution: Prepare a solution of 3-mercaptopropionic acid in an appropriate solvent (e.g., water or ethanol).
-
Incubation: Add the 3-MPA solution to the citrate-capped AuNP colloid and allow the mixture to incubate, typically for several hours, to facilitate the exchange of citrate with 3-MPA on the nanoparticle surface.
-
Purification: Purify the 3-MPA-capped AuNPs by centrifugation to remove excess 3-MPA and displaced citrate. Resuspend the nanoparticle pellet in the desired solvent.
Characterization Methods
-
UV-Visible Spectroscopy: To confirm the formation of gold nanoparticles by observing the surface plasmon resonance (SPR) peak, typically around 520 nm for spherical AuNPs.[7]
-
Transmission Electron Microscopy (TEM): To determine the core size, size distribution, and morphology of the nanoparticles.[8]
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter (which includes the capping layer) and the polydispersity index (PDI) of the nanoparticles in solution.[8]
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles, which is an indicator of colloidal stability.[7]
Conclusion
The selection between this compound and citrate as a nanoparticle capping agent is highly dependent on the intended application.
-
This compound and other thiol-based ligands are preferable when high stability is paramount, especially in environments with varying ionic strength or for processes like lyophilization. The strong surface binding provides a robust platform for further covalent functionalization, making it a strong candidate for developing stable drug delivery systems.
-
Citrate is a suitable choice for applications where ease of synthesis and a highly displaceable surface for subsequent ligand exchange are desired. Its use is well-established, and it provides good electrostatic stability in low-salt aqueous environments. However, researchers should be mindful of its potential to induce cytotoxicity at higher concentrations and its instability in high-salt or complex biological media.
Ultimately, the optimal capping agent will be determined by a careful consideration of the required nanoparticle properties and the specific conditions of the target application. This guide provides a foundational comparison to aid in this critical decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. Nuclear penetration of surface functionalized gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Factors Influencing the Surface Functionalization of Citrate Stabilized Gold Nanoparticles with Cysteamine, 3-Mercaptopropionic Acid or l-Selenocystine for Sensor Applications - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. Colloidal stability of citrate and mercaptoacetic acid capped gold nanoparticles upon lyophilization: effect of capping ligand attachment and type of cryoprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Colloidal Stability of Citrate and Mercaptoacetic Acid Capped Gold Nanoparticles upon Lyophilization: Effect of Capping Ligand Attachment and Type of Cryoprotectants - Langmuir - Figshare [figshare.com]
- 7. mdpi.com [mdpi.com]
- 8. chalcogen.ro [chalcogen.ro]
- 9. Zeta potential of citrate-capped gold nanopar - Generic - BNID 106328 [bionumbers.hms.harvard.edu]
- 10. nanocomposix.com [nanocomposix.com]
- 11. researchgate.net [researchgate.net]
- 12. Stability of citrate, PVP, and PEG coated silver nanoparticles in ecotoxicology media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Uptake and cytotoxicity of citrate-coated gold nanospheres: Comparative studies on human endothelial and epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Uptake and cytotoxicity of citrate-coated gold nanospheres: Comparative studies on human endothelial and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Citrate-capped gold nanoparticles with a diameter of 14 nm alter the expression of genes associated with stress response, cytoprotection and lipid metabolism in CaCo-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Superior Single-Entity Electrochemistry Performance of Capping Agent-Free Gold Nanoparticles Compared to Citrate-Capped Gold Nanoparticles [mdpi.com]
- 17. Localized Surface Plasmon Resonance Effect of Gold Nanoparticles Using 3-Mercaptopropionic Acid as Capping Material for Sensing Probe | Scientific.Net [scientific.net]
A Comparative Guide to the Stability of 3-Mercaptopropionate-Functionalized Biosensors
For researchers, scientists, and drug development professionals, the long-term stability of a biosensor is a critical parameter that dictates its reliability and shelf-life. This guide provides a comprehensive comparison of 3-mercaptopropionate (MPA) functionalized biosensor surfaces against common alternatives, supported by experimental data and detailed protocols to inform the development of robust and dependable biosensing platforms.
The covalent immobilization of biorecognition molecules to a transducer surface is a foundational step in the fabrication of most biosensors. This compound is a widely utilized short-chain alkanethiol that forms a self-assembled monolayer (SAM) on gold surfaces, providing a terminal carboxylic acid group for the subsequent attachment of proteins, antibodies, or nucleic acids. While the formation of MPA SAMs is a straightforward and common procedure, the stability of the resulting functionalized surface can be a limiting factor for the long-term performance of the biosensor.
This guide will delve into the stability of MPA-functionalized biosensors and compare them with surfaces modified using longer-chain alkanethiols, multidentate thiols, and alternative surface chemistries such as silanization and aryl diazonium salt modification.
Comparison of Surface Functionalization Chemistries
The stability of a biosensor's functionalized surface can be assessed in two primary ways: shelf-life (storage) stability and operational stability . Shelf-life stability refers to the sensor's ability to retain its functionality during storage, while operational stability relates to its robustness during repeated use.
| Functionalization Chemistry | Linker Molecule Example | Advantages | Disadvantages | Reported Stability |
| Short-Chain Alkanethiol | This compound (MPA) | Simple, well-established chemistry. | Prone to desorption and oxidative damage, leading to signal drift and loss over time. | Can exhibit significant signal loss (e.g., >60%) after 50 days of wet storage. |
| Longer-Chain Alkanethiol | 11-Mercaptoundecanoic acid (MUA) | Increased van der Waals interactions between chains can improve SAM packing and stability. | Can lead to slower electron transfer, potentially reducing sensor sensitivity. | Generally more stable than short-chain thiols, but a direct quantitative comparison with MPA under identical long-term conditions is not readily available in the literature. |
| Multidentate Thiol | Flexible Trithiol Anchors | Multiple anchor points to the gold surface significantly enhance stability. | May be more synthetically complex and costly. | Demonstrates significantly improved stability, retaining ~75-80% of the initial signal after 50 days of wet storage. |
| Silanization | (3-Aminopropyl)triethoxysilane (APTES) | Forms stable covalent bonds with oxide surfaces (e.g., glass, ITO). | Can be prone to multilayer formation, which can affect reproducibility. Stability is dependent on the specific silane (B1218182) and deposition method. | Vapor-deposited aminosilanes show good stability. A direct long-term quantitative comparison with MPA on gold is not applicable as the substrate differs. |
| Aryl Diazonium Salts | 4-Carboxyphenyl diazonium salt | Forms a highly stable, covalent bond to a variety of conductive surfaces (gold, carbon). | Can form multilayers, and the surface chemistry is less ordered than alkanethiol SAMs. | Generally considered more stable than alkanethiol SAMs, particularly at extreme potentials. |
Experimental Protocols
To ensure objective and reproducible stability assessments, standardized experimental protocols are essential. Below are detailed methodologies for key stability experiments.
Protocol 1: Long-Term Storage Stability (Shelf-Life) Assessment
Objective: To evaluate the change in biosensor response after prolonged storage.
Materials:
-
Functionalized biosensors (MPA and alternatives)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sealed, opaque storage containers
-
Refrigerator or temperature-controlled incubator (4°C)
-
Electrochemical workstation or appropriate signal reading instrument
Procedure:
-
Record the initial baseline response of a statistically significant number of freshly prepared biosensors (n ≥ 3) for each functionalization type. For electrochemical biosensors, this is typically done using cyclic voltammetry (CV) or electrochemical impedance spectroscopy (EIS) in the presence of a redox probe (e.g., 5 mM [Fe(CN)6]3-/4- in PBS).
-
Place the biosensors in individual sealed containers filled with sterile PBS to ensure a constant hydrated environment.
-
Store the containers in a dark, temperature-controlled environment at 4°C to minimize light-induced degradation and microbial growth.
-
At predetermined time points (e.g., day 1, 3, 7, 14, 30, and 60), remove a set of sensors from storage.
-
Gently rinse the sensor surface with fresh PBS to remove any loosely bound material.
-
Measure the sensor response using the same parameters as the initial measurement.
-
Calculate the percentage of signal retention relative to the initial measurement at day 0.
-
Plot the percentage of signal retention as a function of storage time for each functionalization chemistry.
Protocol 2: Operational Stability Assessment
Objective: To determine the stability of the biosensor under repeated measurement cycles.
Materials:
-
Functionalized biosensors
-
Working buffer (e.g., PBS, pH 7.4)
-
Analyte solution of a known concentration
-
Regeneration solution (if applicable)
-
Electrochemical workstation or appropriate signal reading instrument
Procedure:
-
Record the initial baseline signal of the biosensor in the working buffer.
-
Introduce the analyte solution and record the sensor's response until a stable signal is achieved.
-
If the sensor is intended to be reusable, perform a regeneration step according to the specific protocol for the biorecognition element (e.g., a brief wash with a low or high pH solution).
-
Wash the sensor thoroughly with the working buffer and record the baseline signal again.
-
Repeat steps 2-4 for a defined number of cycles (e.g., 10, 20, 50 cycles).
-
Calculate the percentage of the initial signal response for each cycle.
-
Plot the percentage of signal response as a function of the number of cycles.
Visualizing Workflows and Signaling Pathways
To further clarify the experimental processes, the following diagrams, created using the DOT language for Graphviz, illustrate a typical workflow for biosensor stability testing and a conceptual signaling pathway.
Caption: Experimental workflow for assessing biosensor stability.
Caption: Conceptual signaling and degradation pathways in a biosensor.
Conclusion
The stability of the surface chemistry is a critical factor in the development of reliable and commercially viable biosensors. While this compound offers a convenient method for functionalizing gold surfaces, its long-term stability can be limited. For applications requiring extended shelf-life or robust operational performance, alternative functionalization strategies should be considered. Multidentate thiol linkers, in particular, have shown significant promise in enhancing the stability of self-assembled monolayers on gold without compromising sensor performance. The choice of functionalization chemistry will ultimately depend on the specific requirements of the biosensor, including the nature of the transducer, the biorecognition element, and the intended application. The experimental protocols provided in this guide offer a framework for the systematic evaluation of biosensor stability, enabling researchers to make informed decisions in the design and optimization of their sensing platforms.
comparative study of different thiol capping agents for quantum dots
For researchers, scientists, and drug development professionals, the selection of an appropriate capping agent is a critical step in the synthesis and application of quantum dots (QDs). Thiol-containing molecules are a prominent class of capping agents due to their strong affinity for the surface of semiconductor nanocrystals, which enhances stability and imparts desired functionalities. This guide provides a comparative study of various thiol capping agents, summarizing their impact on the optical and physicochemical properties of quantum dots, with supporting experimental data and protocols.
Performance Comparison of Thiol Capping Agents
The choice of a thiol capping agent significantly influences the quantum yield (QY), stability, and biocompatibility of quantum dots. Below is a summary of the performance of commonly used thiol capping agents for different types of quantum dots.
| Capping Agent | Quantum Dot Type | Quantum Yield (QY) | Key Findings & Observations | Reference |
| Aminoethanethiol (AET) | CdTe | Up to 60% | Increased luminescence efficiency and results in water-soluble QDs. | [1] |
| CdSe | Few percent (significant drop from 55%) | Induces quenching of excitonic emission. | [1] | |
| Mercaptoacetic Acid (MAA) | ZnS | Significant QY | Superior crystal lattice and smaller size. | [2] |
| CdTe | Efficient luminescence as-prepared | Provides a negative surface charge. | [3] | |
| Mercaptoethanol (ME) | ZnS | Intermediate characteristics | Acceptable level of cytotoxicity and rapid cellular uptake. | [2] |
| Cysteamine (CA) | ZnS | Lowest QY | Highest tendency for aggregation. | [2] |
| Glutathione (GSH) | CdTe | - | Provides improved biocompatible capping and promotes high photoluminescence. | [4][5] |
| CdSe/ZnS | High QY | Low cytotoxicity and high stability, making it suitable for bioimaging. | [6] | |
| N-acetyl-L-cysteine (NAC) | CdSe/ZnS | - | Used to produce negatively charged QDs. | [6] |
| Dihydrolipoic Acid (DHLA) | CdSe/ZnS | - | Bidentate thiol offering enhanced stability. Can be modified with functional groups like PEG. | [4] |
| Aromatic Thiols (e.g., Thiophenol) | CdnTen | - | Cause significant structural distortion and a redshift in absorption spectra. | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for the synthesis and characterization of thiol-capped quantum dots.
Synthesis of Thiol-Capped CdTe Quantum Dots (Aqueous Method)
This protocol describes a general procedure for synthesizing water-soluble CdTe QDs using thiol stabilizers.
-
Precursor Preparation: A cadmium salt (e.g., Cd(ClO₄)₂·6H₂O) is dissolved in demineralized water. A thiol capping agent (e.g., thioglycolic acid) is added to the solution. The pH of the solution is adjusted to approximately 11.2 with NaOH. The solution is then deaerated by bubbling with nitrogen gas for at least 30 minutes.[8]
-
Tellurium Source Injection: A freshly prepared, oxygen-free sodium hydrogen telluride (NaHTe) solution is injected into the vigorously stirred cadmium-thiol solution under a nitrogen atmosphere.[3][8]
-
Nanocrystal Growth: The reaction mixture is refluxed, and the growth of the CdTe nanocrystals is monitored by taking aliquots at regular intervals and measuring their UV-Vis absorption spectra. The emission color of the QDs changes from green to red as the particle size increases.[4]
-
Purification: Post-preparative size-selective precipitation can be employed to narrow the size distribution and improve photoluminescence quantum efficiency.[3]
Ligand Exchange for Capping Quantum Dots
This protocol is for replacing the original hydrophobic capping ligands on QDs with hydrophilic thiol-based ligands.
-
QD Precipitation: QDs synthesized in organic solvent (e.g., toluene) are precipitated by adding a non-solvent like a methanol:acetone mixture. The precipitated QDs are then separated by centrifugation.[6]
-
Redissolution: The QD pellet is redissolved in a suitable solvent such as tetrahydrofuran (B95107) (THF).[6]
-
Ligand Solution Preparation: The desired thiol capping agent (e.g., dithiothreitol (B142953) - DTT) is dissolved in a solvent like methanol, and the pH is adjusted to 8-9 using a base like tetramethylammonium (B1211777) hydroxide.[6]
-
Exchange Reaction: The thiol solution is slowly added to the QD solution and stirred overnight at room temperature.[6]
-
Purification: The now water-soluble, thiol-capped QDs are precipitated with a non-solvent (e.g., ether) and collected by centrifugation.[6]
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz DOT language provide a clear visual representation of experimental processes and the interplay of different components.
Workflow for Aqueous Synthesis of Thiol-Capped Quantum Dots
Caption: Workflow for the aqueous synthesis of thiol-capped quantum dots.
Ligand Exchange Process for Surface Modification
Caption: Step-by-step process for ligand exchange on quantum dots.
Factors Influencing Quantum Dot Properties with Thiol Capping Agents
Caption: Interplay between thiol capping agent characteristics and QD properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring the Effects of Various Capping Agents on Zinc Sulfide Quantum Dot Characteristics and In‐vitro Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Overview of Stabilizing Ligands for Biocompatible Quantum Dot Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol antioxidant-functionalized CdSe/ZnS quantum dots: Synthesis, Characterization, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effects of Aromatic Thiol Capping Agents on the Structural and Electronic Properties of CdnTen (n = 6,8 and 9) Quantum Dots [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Performance Evaluation of 3-Mercaptopropionate as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the corrosion inhibition performance of 3-mercaptopropionate (3-MPA) against other established corrosion inhibitors. The information presented is collated from experimental studies to assist researchers and professionals in making informed decisions for their specific applications.
Executive Summary
3-Mercaptopropionic acid (3-MPA) and its derivatives have demonstrated significant efficacy as corrosion inhibitors, particularly for carbon steel.[1][2][3] The primary mechanism of inhibition involves the formation of a protective, chemisorbed film on the metal surface through the thiol group, which acts as a strong adsorption site.[1][3][4] This guide presents a comparative analysis of 3-MPA's performance with other common inhibitors, supported by quantitative data from electrochemical studies. While direct head-to-head comparisons under identical conditions are limited in the available literature, this guide synthesizes data from various sources to provide a comprehensive overview.
Quantitative Performance Data
The following tables summarize the inhibition efficiency of this compound and other corrosion inhibitors based on data from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies. It is important to note that experimental conditions such as material, corrosive medium, inhibitor concentration, and temperature vary between studies, which can influence performance.
Table 1: Performance of this compound and its Derivatives
| Inhibitor | Metal/Alloy | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 3-Mercaptopropionic acid (MPA) | Carbon Steel | CO2 aerated 1% NaCl | Not Specified | 85 - 90 | [1][2][3] |
| Sodium 3-n-octylmercaptopropionate | Iron | Aerated 0.5 M NaCl | 1 x 10⁻³ M | > 80 | [5] |
| Mercaptopropionic acid-modified oleic imidazoline (B1206853) (MOI) | Carbon Steel | CO2-saturated formation water | 20 ppm | 95.58 | [4] |
Table 2: Performance of Other Corrosion Inhibitors
| Inhibitor | Metal/Alloy | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| Benzotriazole (B28993) (BTA) & 2-Mercaptobenzothiazole (B37678) (MBT) Composite | Electroplated Copper | Not Specified | Not Specified | 90.7 | [6][7] |
| 5-(4-pyridyl)-3-mercapto-1,2,4-triazole (PMT) | Mild Steel | 1 M HCl | 0.5 mM | 97.1 | |
| Sodium monofluorophosphate (Na2PO3F) | Steel | Synthetic concrete pore solution with chlorides | 0.05 mol/l | 75.80 | [8] |
| Dipotassium hydrogen phosphate (B84403) (K2HPO4) | Steel | Synthetic concrete pore solution with chlorides | 2.5 x 10⁻³ mol/l | 65.05 | [8] |
| Trisodium phosphate (Na3PO4) | Steel | Synthetic concrete pore solution with chlorides | 7.5 x 10⁻³ mol/l | 61.48 | [8] |
| 2-Mercaptobenzothiazole (MBT) & Sodium Dihydrogen Phosphate (NaH2PO4) | Mild Steel | 3.5 wt% NaCl | Not Specified | > 90 | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols serve as a reference for researchers looking to replicate or design similar experiments.
Potentiodynamic Polarization
Potentiodynamic polarization is an electrochemical technique used to determine the corrosion rate and the effectiveness of an inhibitor by measuring the current response to a controlled change in potential.
1. Cell Setup:
-
A standard three-electrode electrochemical cell is used, comprising a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Silver/Silver Chloride - Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[10][11]
-
The reference electrode tip should be positioned close to the working electrode surface to minimize potential drop.[11]
2. Experimental Procedure:
-
The working electrode is prepared by polishing with silicon carbide paper of decreasing grit size, followed by rinsing with distilled water and degreasing with a solvent like acetone.[1]
-
The test solution (corrosive medium with and without the inhibitor) is purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen for at least 30 minutes before immersing the specimen.[1]
-
The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize.[11]
-
The potential is then scanned from a value more negative than the OCP to a more positive value at a slow, constant scan rate (e.g., 0.6 V/h).[1]
-
The resulting current is recorded as a function of the applied potential to generate a polarization curve.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion mechanism and the properties of the inhibitor film by measuring the impedance of the electrochemical system over a range of frequencies.
1. Cell Setup:
2. Experimental Procedure:
-
The working electrode is prepared and immersed in the test solution, and the OCP is allowed to stabilize.
-
A small amplitude sinusoidal AC potential (e.g., 10 mV) is applied to the system at the OCP.[11][13]
-
The impedance is measured over a wide frequency range, typically from 100 kHz down to 10 mHz.[11][12][13]
-
The real and imaginary components of the impedance are recorded at each frequency to generate Nyquist and Bode plots.
Visualizations
Corrosion Inhibition Mechanism of this compound
The following diagram illustrates the proposed mechanism of corrosion inhibition by this compound on a metal surface. The molecule adsorbs onto the surface, forming a protective barrier.
Caption: Corrosion inhibition mechanism of this compound.
Experimental Workflow for Corrosion Inhibitor Evaluation
This diagram outlines a typical experimental workflow for evaluating the performance of a corrosion inhibitor using electrochemical methods.
Caption: Experimental workflow for inhibitor evaluation.
Logical Comparison of Corrosion Inhibitors
This diagram presents a logical relationship comparing this compound with other classes of corrosion inhibitors based on key performance attributes.
Caption: Comparison of different corrosion inhibitor types.
References
- 1. farsi.msrpco.com [farsi.msrpco.com]
- 2. dl.astm.org [dl.astm.org]
- 3. ojs.jmolekul.com [ojs.jmolekul.com]
- 4. researchgate.net [researchgate.net]
- 5. content.ampp.org [content.ampp.org]
- 6. Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ijcsi.pro [ijcsi.pro]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
Spectroscopic Validation of 3-Mercaptopropionate Binding to Nanoparticles: A Comparative Guide
For researchers, scientists, and drug development professionals, the functionalization of nanoparticles with ligands such as 3-mercaptopropionate (3-MPA) is a critical step in the development of novel diagnostic and therapeutic agents. The confirmation of successful ligand binding is paramount. This guide provides a comparative overview of various spectroscopic techniques used to validate the attachment of 3-MPA to nanoparticle surfaces, supported by experimental data and detailed protocols.
The binding of this compound to nanoparticles typically occurs through the covalent interaction between the thiol (-SH) group of 3-MPA and the nanoparticle's metallic or semiconductor surface. This binding event leads to measurable changes in the spectroscopic signatures of both the nanoparticle and the ligand, which can be effectively monitored using a variety of analytical techniques.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from various spectroscopic analyses of 3-MPA bound to different nanoparticles. These values represent typical shifts and changes observed upon successful ligand conjugation.
Table 1: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Nanoparticle Material | Characteristic Vibrational Mode | Wavenumber (cm⁻¹) of Free 3-MPA | Wavenumber (cm⁻¹) of Bound 3-MPA | Key Observation |
| Gold (Au) | Carboxylate (COO⁻) asymmetric stretching | ~1708 | ~1632 | Red-shift indicates coordination of the carboxylate group with the surface.[1] |
| Gold (Au) | S-H stretching | ~2570 | Absent | Disappearance of the peak confirms the formation of a gold-sulfur bond. |
| Copper Indium Sulfide (CIS) Quantum Dots | S-H stretching | ~2574 | Absent | Disappearance indicates metal-sulfur bonding on the quantum dot surface.[2] |
| Zinc Selenide (ZnSe) Quantum Dots | O-H stretching (of carboxylic acid) | Broad, ~3000 | Broad, ~3331 | Shift and broadening can indicate changes in hydrogen bonding upon surface attachment.[3] |
| Zinc Selenide (ZnSe) Quantum Dots | C-H stretching | ~2900 | ~2922 | Minor shifts in alkyl chain vibrations upon binding.[3] |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Data
| Nanoparticle Material | Core Level | Binding Energy (eV) of Bound 3-MPA | Key Observation |
| Gold (Au) | S 2p | ~162-164 | Confirms the presence of sulfur from 3-MPA on the gold surface in a thiolate state. |
| Copper Indium Sulfide (CIS) Quantum Dots | S 2p | ~160 | Indicates the presence of sulfur from 3-MPA bound to the quantum dot surface.[2] |
| Zinc Selenide (ZnSe) Quantum Dots | S 2p | Varies | Can be used to identify the presence and chemical state of sulfur on the nanoparticle surface.[4] |
| Cadmium-based Quantum Dots | C 1s, O 1s, S 2p | Varies | Provides elemental composition of the surface, confirming the presence of the organic ligand.[5] |
Table 3: UV-Visible (UV-Vis) Spectroscopy Data
| Nanoparticle Material | Spectroscopic Feature | Wavelength (nm) of Bare Nanoparticles | Wavelength (nm) of 3-MPA Coated Nanoparticles | Key Observation |
| Gold (Au) | Localized Surface Plasmon Resonance (LSPR) | ~519 (citrate-capped) | ~520 | A slight red-shift in the LSPR peak is indicative of a change in the local refractive index upon ligand binding.[1] |
| Gallium Selenide (Ga₂Se₃) | Absorption Maximum | Not specified | 250 | Appearance of a sharp absorption maximum indicates the formation of the 3-MPA capped nanoparticles.[6] |
| Silver (Ag) | LSPR | Varies with size and shape | Red-shift | Aggregation induced by ligand binding or changes in surface chemistry can lead to a red-shift and broadening of the LSPR peak. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups of the 3-MPA ligand and observing changes in their vibrational modes upon binding to the nanoparticle surface.
Methodology:
-
Sample Preparation:
-
Synthesize or obtain a colloidal suspension of the nanoparticles of interest.
-
Add a solution of 3-mercaptopropionic acid to the nanoparticle suspension. The concentration of 3-MPA will depend on the nanoparticle concentration and desired surface coverage.
-
Allow the mixture to react for a sufficient time (e.g., 4-5 hours with sonication) to ensure ligand exchange or binding.[7]
-
Purify the 3-MPA coated nanoparticles by centrifugation and washing steps to remove unbound 3-MPA.
-
Prepare a sample of the purified, 3-MPA coated nanoparticles for FTIR analysis. This can be done by drop-casting the solution onto a suitable IR-transparent substrate (e.g., CaF₂, BaF₂, or Si wafer) and allowing the solvent to evaporate, or by preparing a KBr pellet of the dried nanoparticles.
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean substrate or KBr.
-
Acquire the FTIR spectrum of the 3-MPA coated nanoparticle sample.
-
For comparison, acquire the FTIR spectrum of free 3-mercaptopropionic acid.
-
-
Data Analysis:
-
Compare the spectrum of the 3-MPA coated nanoparticles with that of free 3-MPA.
-
Look for the disappearance of the S-H stretching peak around 2570 cm⁻¹, which is a strong indicator of the formation of a metal-sulfur bond.[2]
-
Analyze shifts in the carbonyl (C=O) or carboxylate (COO⁻) stretching frequencies (typically around 1700 cm⁻¹ and 1600 cm⁻¹ respectively) to understand the coordination of the carboxylic acid group.[1]
-
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Methodology:
-
Sample Preparation:
-
Prepare the 3-MPA coated nanoparticles as described for FTIR analysis.
-
Deposit a thin film of the purified nanoparticles onto a suitable substrate (e.g., silicon wafer or gold-coated substrate). Ensure the sample is completely dry and free of volatile contaminants.
-
-
Data Acquisition:
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey scan to identify all the elements present on the surface.
-
Acquire high-resolution scans for the elements of interest, particularly S 2p, C 1s, O 1s, and the core levels of the nanoparticle constituent elements (e.g., Au 4f, Ag 3d, Cd 3d, In 3d).[2]
-
-
Data Analysis:
-
Analyze the survey spectrum to confirm the presence of sulfur, carbon, and oxygen, consistent with the 3-MPA ligand.
-
Analyze the high-resolution S 2p spectrum. The binding energy will indicate the chemical state of the sulfur. For thiolates bound to a metal surface, the S 2p peak is typically observed at lower binding energies compared to unbound thiols.
-
The C 1s and O 1s spectra can be deconvoluted to identify different chemical environments, such as C-C, C-S, C=O, and C-O bonds.
-
Quantitative analysis of the peak areas can be used to determine the surface coverage of the ligand.[8]
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and rapid technique, particularly useful for metallic nanoparticles that exhibit a Localized Surface Plasmon Resonance (LSPR).
Methodology:
-
Sample Preparation:
-
Prepare a stable colloidal suspension of the bare nanoparticles in a suitable solvent (e.g., water).
-
Prepare a similar suspension of the 3-MPA coated nanoparticles. Ensure the concentration of nanoparticles is the same in both samples for accurate comparison.
-
-
Data Acquisition:
-
Use a UV-Vis spectrophotometer to measure the absorbance spectrum of the bare nanoparticle suspension over a relevant wavelength range (e.g., 400-800 nm for gold and silver nanoparticles).[9]
-
Measure the absorbance spectrum of the 3-MPA coated nanoparticle suspension.
-
-
Data Analysis:
-
Compare the LSPR peak position and shape of the bare and 3-MPA coated nanoparticles.
-
A red-shift (a shift to a longer wavelength) of the LSPR peak upon addition of 3-MPA indicates a change in the local refractive index around the nanoparticles, which is consistent with ligand binding.[1]
-
Significant broadening or the appearance of a second peak at a longer wavelength may indicate nanoparticle aggregation, which can sometimes be induced by ligand binding.
-
Visualizations
The following diagrams illustrate the experimental workflow and the chemical interactions involved in the spectroscopic validation of this compound binding to nanoparticles.
Caption: Experimental workflow for spectroscopic validation of 3-MPA binding.
Caption: 3-MPA binding mechanism and its validation.
References
- 1. Localized Surface Plasmon Resonance Effect of Gold Nanoparticles Using 3-Mercaptopropionic Acid as Capping Material for Sensing Probe | Scientific.Net [scientific.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nora.nerc.ac.uk [nora.nerc.ac.uk]
A Comparative Guide to the Biocompatibility of 3-Mercaptopropionate-Coated Materials
For Researchers, Scientists, and Drug Development Professionals
The surface functionalization of materials, particularly in the realm of nanomedicine and implantable devices, is a critical determinant of their biological performance. The choice of coating can profoundly influence a material's interaction with physiological systems, dictating its biocompatibility, efficacy, and overall safety profile. This guide provides a comparative assessment of materials coated with 3-mercaptopropionate (3-MPA), a thiol-containing organic acid, against other commonly employed surface modifications such as polyethylene (B3416737) glycol (PEG), citrate, and silica. This analysis is supported by a review of experimental data on cytotoxicity, hemocompatibility, and protein adsorption, along with detailed experimental protocols for key biocompatibility assays.
Executive Summary
Materials functionalized with this compound exhibit a range of biocompatibility profiles that are highly dependent on the core material and the biological environment. While offering a straightforward method for surface modification via thiol chemistry, comparative studies suggest that 3-MPA coatings may elicit a greater cytotoxic and inflammatory response compared to more inert coatings like polyethylene glycol (PEG) and silica. However, the specific context of the application and the nature of the core material are crucial factors in determining the ultimate biocompatibility.
Comparative Data on Biocompatibility
The following tables summarize quantitative data from various studies to facilitate a comparison between this compound-coated materials and other common alternatives. It is important to note that direct comparisons can be challenging due to variations in nanoparticle core composition, size, and experimental conditions across different studies.
Table 1: Comparative Cytotoxicity Data (MTT Assay)
| Coating Material | Nanoparticle Core | Cell Line | Concentration (µg/mL) | Cell Viability (%) | Reference |
| 3-Mercaptopropionic Acid (MPA) | CdTe/CdS Quantum Dots | HeLa | 25 | ~55% | [1] |
| Amphiphilic Polymer | CdTe/CdS Quantum Dots | HeLa | 25 | >90% | [1] |
| Glutathione | CdTe/CdS Quantum Dots | HeLa | 25 | ~70% | [1] |
| PEG | Gold (Au) | MG-63 | 100 | >90% | [2] |
| Silica | SPION | PC-3 | Not Specified | 65% | [1][3] |
Note: The data presented are extracted from different studies and should be interpreted with caution due to variations in experimental setups.
Table 2: Comparative Hemocompatibility Data (Hemolysis Assay)
| Coating Material | Base Material | Hemolysis (%) | Classification | Reference |
| Uncoated | Polyurethane (PU) | < 2% | Non-hemolytic | [4] |
| Polyaniline-coated | Polyurethane (PU) | < 2% | Non-hemolytic | [4] |
| Uncoated | PEEK | < 3% | Non-hemolytic | [5] |
| Strontium-coated | SNPEEK | < 3% | Non-hemolytic | [5] |
Table 3: Comparative Protein Adsorption Data
| Coating Material | Substrate | Protein | Adsorbed Amount (ng/cm²) | Reference |
| 3-MPA-Amino Acids (hydrophilic) | Gold (Au) | Bovine Serum | ~400 | [6] |
| 3-MPA-Amino Acids (hydrophobic) | Gold (Au) | Bovine Serum | ~800 | [6] |
| PEG | Silicon | Fibrinogen | Significantly less than bare silicon | [7] |
Note: Quantitative protein adsorption data is highly dependent on the specific protein, surface chemistry, and measurement technique.
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are provided to aid in the design and interpretation of studies assessing this compound-coated materials.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for Nanoparticle Cytotoxicity Assessment (MTT Assay)
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2, or a cell line relevant to the material's intended application) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Prepare serial dilutions of the this compound-coated material and control materials (e.g., PEG-coated, citrate-coated) in cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the test materials. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, remove the medium containing the test materials and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
Hemocompatibility Assessment: Hemolysis Assay
This assay evaluates the extent to which a material damages red blood cells (hemolysis), leading to the release of hemoglobin.
Workflow for Hemolysis Assay
Protocol:
-
Blood Collection and Preparation: Collect fresh human or animal blood in a tube containing an anticoagulant (e.g., heparin or citrate). Centrifuge the blood to separate the red blood cells (RBCs). Wash the RBCs several times with phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a desired concentration (e.g., 2% v/v).
-
Material Incubation: Place the this compound-coated material and control materials into separate test tubes. Add a defined volume of the RBC suspension to each tube. Include a positive control (e.g., Triton X-100 solution) that causes 100% hemolysis and a negative control (PBS) with no material.
-
Incubation: Incubate the tubes at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully collect the supernatant from each tube and measure the absorbance of hemoglobin at 540 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis for each material using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100
Protein Adsorption Quantification
Understanding the extent of protein adsorption to a material's surface is crucial, as it is the initial event that often dictates subsequent biological responses.
Protocol (using a depletion method):
-
Material Preparation: Prepare samples of the this compound-coated material and control materials with a known surface area.
-
Protein Solution: Prepare a solution of a model protein (e.g., bovine serum albumin or fibrinogen) of known concentration in a relevant buffer (e.g., PBS).
-
Incubation: Immerse the material samples in the protein solution and incubate for a defined period (e.g., 1-2 hours) at 37°C with gentle shaking to reach adsorption equilibrium.
-
Concentration Measurement: After incubation, carefully remove the material and measure the concentration of the remaining protein in the solution using a suitable protein quantification assay (e.g., BCA assay or UV-Vis spectroscopy).
-
Calculation: The amount of adsorbed protein per unit surface area can be calculated by subtracting the final protein concentration from the initial concentration and dividing by the surface area of the material.
Signaling Pathways in Cytotoxicity
The interaction of nanoparticles with cells can trigger various signaling pathways leading to cellular stress and apoptosis. The following diagram illustrates a generalized pathway that can be initiated by nanoparticle-induced reactive oxygen species (ROS) production.
Generalized Signaling Pathway for Nanoparticle-Induced Cytotoxicity
Conclusion
The selection of a surface coating for biomedical applications requires a thorough evaluation of its biocompatibility. While this compound provides a versatile platform for surface functionalization, the available comparative data suggests that it may induce a more pronounced biological response in terms of cytotoxicity compared to more established "stealth" coatings like PEG. Researchers and drug development professionals should carefully consider the specific requirements of their application and conduct rigorous, comparative biocompatibility testing to ensure the safety and efficacy of their materials. This guide provides a foundational framework for such an assessment, emphasizing the importance of standardized protocols and direct, quantitative comparisons.
References
- 1. cmbr-journal.com [cmbr-journal.com]
- 2. Assessing the toxicity of one-step-synthesized PEG-coated gold nanoparticles: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cmbr-journal.com [cmbr-journal.com]
- 4. Figure 10 from Protein adsorption in three dimensions. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Monolayers of 3-mercaptopropyl-amino acid to reduce the nonspecific adsorption of serum proteins on the surface of biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Relationship between Platelet Adhesion on Surfaces and the Structure versus the Amount of Adsorbed Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Mercaptopropionate and 11-Mercaptoundecanoic Acid for Self-Assembled Monolayer (SAM) Formation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Thiol for Surface Functionalization
The formation of well-ordered self-assembled monolayers (SAMs) is a cornerstone of modern surface chemistry, enabling the precise control of interfacial properties for a vast array of applications, from biosensors and drug delivery systems to biocompatible coatings and molecular electronics. Among the most widely used molecules for SAM formation on gold surfaces are thiol-containing carboxylic acids, which offer a robust anchoring group and a terminal functional handle for further chemical modifications. This guide provides a comprehensive comparative analysis of two prominent alkanethiols: 3-mercaptopropionic acid (3-MPA) and 11-mercaptoundecanoic acid (MUA).
This publication aims to equip researchers with the necessary data and protocols to make informed decisions when selecting between the short-chain 3-MPA and the long-chain MUA for their specific research and development needs. We will delve into a side-by-side comparison of their performance in SAM formation, supported by experimental data, and provide detailed protocols for key experimental procedures.
Performance Comparison: 3-MPA vs. MUA
The primary distinction between 3-MPA and MUA lies in the length of their alkyl chains (a 3-carbon chain for 3-MPA versus an 11-carbon chain for MUA), which significantly influences the physical and chemical properties of the resulting SAMs.
| Property | 3-Mercaptopropionic Acid (3-MPA) | 11-Mercaptoundecanoic Acid (MUA) | Key Considerations |
| Alkyl Chain Length | 3 carbons | 11 carbons | Longer chains generally lead to more ordered and densely packed monolayers due to increased van der Waals interactions. |
| Monolayer Thickness | ~0.68 nm[1] | ~1.5 - 2.0 nm[2] | The thickness of the SAM is critical for applications requiring specific spacer lengths to orient immobilized biomolecules correctly. |
| Surface Ordering | Less ordered, more defects and pinholes[3] | Highly ordered, crystalline-like structure[3] | The higher degree of order in MUA SAMs provides a more uniform and stable surface. |
| Water Contact Angle | Moderately hydrophilic | Moderately hydrophilic | Both molecules present a hydrophilic carboxylic acid terminus. MUA can sometimes exhibit slightly higher contact angles due to the more organized, denser packing of the hydrophobic alkyl chains. |
| Surface Coverage | Lower packing density[1] | Higher packing density, virtually defect-free[3] | MUA forms a more robust barrier to the underlying gold substrate. |
| Charge Transfer Resistance (Rct) | Lower (e.g., ~71.83 kΩ)[3] | Significantly higher | A higher Rct indicates a more insulating monolayer that effectively blocks electron transfer, a desirable characteristic for preventing non-specific electrochemical signals in biosensors.[3] |
| Applications | Used in mixed SAMs to reduce steric hindrance, creating surfaces for protein immobilization.[4][5] | Ideal for creating well-defined, stable surfaces for biosensors, immunoassays, and studies of fundamental surface phenomena.[4][6] | The choice depends on whether a highly ordered and insulating layer (MUA) or a less dense layer that allows for some molecular flexibility (3-MPA) is required. |
Experimental Protocols
Detailed and standardized protocols are crucial for achieving reproducible and high-quality SAMs. Below are protocols for the formation of 3-MPA and MUA SAMs on gold surfaces and their characterization.
Protocol 1: Formation of 3-MPA and MUA Self-Assembled Monolayers
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
3-Mercaptopropionic acid (3-MPA)
-
11-Mercaptoundecanoic acid (MUA)
-
Absolute ethanol (B145695) (200 proof)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized water (18.2 MΩ·cm)
-
Clean glass vials
-
Nitrogen gas for drying
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 10-15 minutes in a fume hood. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment.
-
Thoroughly rinse the substrates with deionized water, followed by absolute ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
Thiol Solution Preparation:
-
Prepare separate 1 mM solutions of 3-MPA and MUA in absolute ethanol in clean glass vials.
-
-
SAM Formation:
-
Immediately immerse the cleaned and dried gold substrates into the respective thiol solutions.
-
Seal the vials and allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
After incubation, remove the substrates from the thiol solutions.
-
Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the substrates again under a gentle stream of nitrogen gas.
-
Store the modified substrates in a clean, dry environment until further use.
-
Protocol 2: Water Contact Angle Measurement
Materials:
-
SAM-modified gold substrates
-
Contact angle goniometer
-
High-purity deionized water
Procedure:
-
Place the SAM-modified substrate on the stage of the contact angle goniometer.
-
Carefully dispense a small droplet (2-5 µL) of deionized water onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the goniometer's software to measure the static contact angle on both sides of the droplet.
-
Repeat the measurement at multiple locations on the surface to obtain an average value, which provides an indication of the surface hydrophilicity.
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
Materials:
-
Potentiostat with EIS capability
-
Three-electrode electrochemical cell (working electrode: SAM-modified gold substrate; reference electrode: e.g., Ag/AgCl; counter electrode: e.g., platinum wire)
-
Electrolyte solution containing a redox probe (e.g., 5 mM [Fe(CN)6]3-/4- in phosphate-buffered saline)
Procedure:
-
Assemble the electrochemical cell with the SAM-modified gold substrate as the working electrode.
-
Fill the cell with the electrolyte solution.
-
Perform EIS measurements over a suitable frequency range (e.g., 100 kHz to 0.1 Hz) at the formal potential of the redox probe.
-
Fit the resulting Nyquist plot to an appropriate equivalent circuit (e.g., a Randles circuit) to determine the charge transfer resistance (Rct). A higher Rct value indicates a more insulating monolayer.[3]
Visualizing Workflows and Pathways
To further illustrate the application of these SAMs, the following diagrams, generated using the DOT language, depict a typical experimental workflow for creating a SAM-based biosensor and the logical relationship in the choice between 3-MPA and MUA.
Conclusion
The selection between 3-mercaptopropionic acid and 11-mercaptoundecanoic acid for the formation of self-assembled monolayers on gold surfaces is a critical decision that significantly impacts the final properties and performance of the functionalized surface. MUA, with its long alkyl chain, forms highly ordered, densely packed, and electrically insulating monolayers, making it the preferred choice for applications demanding stability, uniformity, and a robust barrier against non-specific interactions. Conversely, the shorter chain of 3-MPA results in less ordered SAMs with more defects but can be advantageous in mixed monolayer systems to control surface density and reduce steric hindrance for the immobilization of large biomolecules. By understanding the distinct characteristics and employing the standardized protocols presented in this guide, researchers can confidently select and implement the most appropriate thiol for their specific application, ultimately leading to more reliable and reproducible results in their scientific endeavors.
References
- 1. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Sensitivity of Biotinylated Surfaces by Tailoring the Design of the Mixed Self-Assembled Monolayer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gold immuno-functionalisation via self-assembled monolayers: study of critical parameters and comparative performance for protein and bacteria detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized 3-Mercaptopropionate Derivatives
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of key analytical techniques for validating the purity of 3-mercaptopropionate derivatives, a class of organic compounds with significant applications in materials science and pharmaceuticals. The performance of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are compared, supported by detailed experimental protocols and illustrative data.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical method for purity determination depends on the specific characteristics of the this compound derivative and the potential impurities. A combination of techniques often provides the most comprehensive purity profile.
| Parameter | HPLC with UV Detection | Quantitative ¹H NMR (qNMR) | GC-MS (for Residual Solvents) |
| Principle | Separation based on polarity | Signal intensity proportional to the number of nuclei | Separation based on volatility and mass-to-charge ratio |
| Primary Use | Quantification of the main compound and non-volatile impurities | Absolute purity determination, structural confirmation | Identification and quantification of volatile impurities (e.g., residual solvents) |
| Illustrative Purity of Pentaerythritol (B129877) Tetrakis(this compound) | >99.5% (Assay) | 99.2% (Absolute Purity) | <0.1% (Total Residual Solvents) |
| Advantages | High sensitivity, well-established for purity assays | Non-destructive, provides structural information, no need for specific reference standards for every impurity | High sensitivity and specificity for volatile compounds |
| Limitations | Requires chromophores for UV detection, may not detect non-UV active impurities | Lower sensitivity than HPLC, potential for signal overlap in complex molecules | Not suitable for non-volatile compounds, may require derivatization |
Experimental Workflows and Logical Relationships
The synthesis and purification of a this compound derivative, such as an Active Pharmaceutical Ingredient (API), follows a structured workflow from raw materials to the final, purified product. This process involves several key stages, each with its own set of quality controls.
Caption: Workflow for API Synthesis and Purity Validation.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assay
This protocol is adapted for the purity determination of a polyol ester of 3-mercaptopropionic acid, such as pentaerythritol tetrakis(this compound).
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound derivative standard of known purity
-
Sample of synthesized this compound derivative
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The exact ratio should be optimized for the specific derivative, a common starting point is a gradient elution from 50:50 (v/v) to 95:5 (v/v) acetonitrile:water.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound derivative standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detector Wavelength: 210 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Determine the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard, using the area percent method.
Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
This protocol provides a method for determining the absolute purity of a this compound derivative using an internal standard.[1][2][3][4]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard of high purity (e.g., maleic anhydride, dimethyl sulfone)
-
Sample of synthesized this compound derivative
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound derivative into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, including a long relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) and a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Calculation: Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
This protocol is designed to identify and quantify residual solvents in the synthesized this compound derivative.[5][6][7][8]
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Headspace autosampler
-
Capillary column suitable for volatile organic compounds (e.g., DB-624)
Reagents:
-
High-purity solvent for sample dissolution (e.g., Dimethyl sulfoxide (B87167) (DMSO))
-
Certified standards of expected residual solvents
Procedure:
-
Standard Preparation: Prepare a stock solution of the expected residual solvents in DMSO. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh approximately 100 mg of the synthesized this compound derivative into a headspace vial and dissolve it in a known volume of DMSO.
-
GC-MS Conditions:
-
Headspace: Equilibrate the vial at a set temperature (e.g., 80 °C) for a defined time (e.g., 15 minutes) before injection.
-
GC: Use a suitable temperature program to separate the solvents. For example, start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min.
-
MS: Operate in full scan mode to identify the solvents and in selected ion monitoring (SIM) mode for quantification.
-
-
Analysis: Analyze the calibration standards to generate a calibration curve for each solvent. Analyze the sample to determine the concentration of any residual solvents present.
-
Calculation: Quantify the amount of each residual solvent in the sample using the calibration curves. The total amount of residual solvents should be below the limits specified by regulatory guidelines (e.g., ICH Q3C).
Logical Relationship for Purity Assessment
The selection of analytical techniques for purity validation is a logical process based on the information required.
Caption: Decision Tree for Purity Validation.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. mestrelab.com [mestrelab.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Solvents for Residual Solvent Analysis by Headspace GC-MS - ITW Reagents [itwreagents.com]
- 7. Residual solvents determination in pharmaceutical products by GC-HS and GC-MS-SPME - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System | Shimadzu Latin America [shimadzu-la.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Mercaptopropionate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 3-mercaptopropionate (3-MPA) is crucial for understanding its role in various biological and chemical processes. As a sulfur-containing organic compound, 3-MPA's reactivity and potential for interaction in complex matrices necessitate robust and reliable analytical methods. This guide provides an objective comparison of two primary analytical techniques for 3-MPA quantification: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Cross-validation of analytical methods is a critical step to ensure the accuracy and reliability of results. By employing orthogonal methods—techniques based on different separation and detection principles—scientists can gain greater confidence in their quantitative data. This guide presents detailed experimental protocols and performance data for both HPLC and GC-MS to facilitate method selection and cross-validation in your laboratory.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For the analysis of thiols like 3-MPA, pre-column derivatization with a fluorescent tag is often employed to enhance sensitivity and selectivity.
Experimental Protocol: HPLC
This protocol is based on the method described by Salgado et al. (2015) for the determination of 3-MPA in environmental samples.[1]
1. Sample Preparation and Derivatization:
-
To 1 mL of aqueous sample, add 200 µL of Tris-HCl buffer (1 M, pH 8.0).
-
Add 50 µL of monobromobimane (B13751) (mBBr) solution (45 mM in acetonitrile).
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Filter the derivatized sample through a 0.22 µm syringe filter before injection.
2. HPLC-FLD Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (0.25% acetic acid in water, pH 3.5) and solvent B (methanol).
-
Start with 10% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Fluorescence Detection: Excitation at 380 nm and emission at 480 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For polar analytes like 3-MPA, a derivatization step is necessary to increase volatility and improve chromatographic performance.
Experimental Protocol: GC-MS
The following is a representative protocol for the analysis of 3-MPA by GC-MS, based on established methods for similar short-chain organic acids and thiols.
1. Sample Preparation and Derivatization (Silylation):
-
Lyophilize 1 mL of the aqueous sample to dryness.
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 70°C for 60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 10°C/min.
-
Ramp to 250°C at a rate of 20°C/min and hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Mass Spectrometer:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized 3-MPA.
-
Performance Comparison of Analytical Methods
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters for the described HPLC and GC-MS methods for 3-MPA quantification.
| Parameter | HPLC with Fluorescence Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation in the liquid phase based on polarity, with highly sensitive fluorescence detection after derivatization. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Derivatization | Mandatory pre-column derivatization with monobromobimane for fluorescence.[1] | Mandatory to increase volatility (e.g., silylation). |
| Linearity | Excellent, with r > 0.99 reported.[1] | Typically excellent, with r² > 0.99 achievable. |
| Limit of Detection (LOD) | High sensitivity, with a reported LOD of 4.3 nmol/L.[1] | High sensitivity, often in the low ng/mL to pg/mL range with SIM mode. |
| Precision (% CV) | Intra-day: 2.68–7.01%; Inter-day: 4.86–12.5%.[1] | Typically <15% for both intra- and inter-day precision. |
| Accuracy (Recovery) | 97–105% in estuarine water.[1] | Generally high, typically in the range of 85-115%. |
| Selectivity | High due to the specific fluorescence derivatization and chromatographic separation. | Very high due to mass-based detection, which allows for confident peak identification. |
| Sample Matrix Suitability | Demonstrated for environmental water samples.[1] Adaptable to biological fluids with appropriate sample cleanup. | Suitable for a wide range of matrices, including biological fluids, after appropriate extraction and cleanup. |
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a logical workflow for the cross-validation of the HPLC and GC-MS methods for this compound quantification.
References
A Comparative Guide to the Efficiency of 3-Mercaptopropionate Derivatives in Thiol-Ene Reactions
For Researchers, Scientists, and Drug Development Professionals
The thiol-ene "click" reaction is a cornerstone of modern polymer chemistry and material science, prized for its high efficiency, rapid reaction rates, and insensitivity to oxygen.[1] Central to this reaction are multifunctional thiol compounds, with 3-mercaptopropionate esters being a prominent class due to their high reactivity. This guide provides an objective comparison of the efficiency of different this compound derivatives in thiol-ene reactions, supported by experimental data, to aid in the selection of the most suitable crosslinking agent for your research and development needs.
Introduction to this compound Esters in Thiol-Ene Reactions
This compound esters are characterized by the presence of one or more thiol (-SH) groups, which can readily react with a carbon-carbon double bond (an 'ene') in the presence of a radical initiator or under base catalysis.[1][2] This reaction proceeds via a radical-mediated addition, forming a stable thioether linkage and, in the case of multifunctional reactants, a crosslinked polymer network.[1] The functionality of the this compound derivative—that is, the number of thiol groups per molecule—plays a critical role in the polymerization kinetics and the properties of the resulting polymer network.[1]
This guide focuses on a comparative analysis of three widely used this compound derivatives:
-
Pentaerythritol tetrakis(this compound) (PETMP): A tetra-functional thiol.
-
Trimethylolpropane tris(this compound) (TMPTMP): A tri-functional thiol.
-
Glycol dimercaptopropionate (GDMP): A di-functional thiol.
Quantitative Data Presentation
The efficiency of these derivatives in thiol-ene reactions can be quantified by parameters such as the final thiol conversion, the polymerization rate, and the gelation time. The following table summarizes key performance indicators for PETMP and TMPTMP in a photo-initiated thiol-ene reaction with a diacrylate.
| This compound Derivative | Functionality | Final Thiol Conversion (%) | Polymerization Rate (mol L⁻¹ s⁻¹) | Glass Transition Temperature (Tg) | Reference |
| Pentaerythritol tetrakis(this compound) (PETMP) | 4 | ~98% | Higher | Higher | [1] |
| Trimethylolpropane tris(this compound) (TMPTMP) | 3 | ~95% | Lower | Lower | [1] |
| Glycol dimercaptopropionate (GDMP) | 2 | Data not directly comparable | Expected to be lower | Expected to be lower | [1] |
Note: Data for Glycol dimercaptopropionate (GDMP) from a directly comparable study was not available. However, as a di-functional thiol, it is expected to have a lower polymerization rate and result in a polymer with a lower crosslink density and glass transition temperature compared to PETMP and TMPTMP. GDMP is often utilized in applications requiring more linear or less branched polymer architectures or as a chain transfer agent to control molecular weight.[1]
Experimental Protocols
The following is a detailed methodology for a typical photo-initiated thiol-ene reaction used to compare the efficiency of different this compound derivatives. This protocol is adapted from studies comparing PETMP and TMPTMP.[1]
Objective:
To compare the polymerization kinetics and final conversion of PETMP and TMPTMP in a thiol-ene reaction with a diacrylate 'ene' using Real-Time Fourier Transform Infrared (FTIR) Spectroscopy.
Materials:
-
Pentaerythritol tetrakis(this compound) (PETMP)
-
Trimethylolpropane tris(this compound) (TMPTMP)
-
Poly(ethylene glycol) diacrylate (PEGDA) as the 'ene' component
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (if required for viscosity adjustment)
Equipment:
-
Real-Time FTIR Spectrometer equipped with a UV light source
-
Liquid sample cell (e.g., BaF₂ plates)
-
Micropipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Prepare precursor solutions by mixing the this compound ester (PETMP or TMPTMP) with PEGDA. A stoichiometric ratio of 1:1 for thiol to ene functional groups is typically used for optimal network formation.
-
Add a specific concentration of the photoinitiator to the mixture (e.g., 1 wt%).
-
Ensure thorough mixing using a vortex mixer to achieve a homogeneous solution.
-
-
Real-Time FTIR Spectroscopy:
-
Place a small drop of the prepared solution between two BaF₂ plates to create a thin film of a defined thickness.
-
Mount the sample cell in the FTIR spectrometer.
-
Monitor the disappearance of the thiol peak (around 2570 cm⁻¹) and the acrylate (B77674) peak (around 1635 cm⁻¹) in real-time.
-
Initiate the polymerization by turning on the UV light source at a controlled intensity.
-
Collect FTIR spectra at regular intervals until the reaction reaches completion (i.e., the peak areas no longer change).
-
-
Data Analysis:
-
Calculate the conversion of the thiol and ene functional groups as a function of time using the following equation: Conversion (%) = (1 - (Aₜ / A₀)) * 100 where Aₜ is the area of the characteristic peak at time t, and A₀ is the initial area of the peak.
-
Determine the polymerization rate from the initial slope of the conversion versus time plot.
-
Visualization of Experimental Workflow and Reaction Mechanism
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
References
A Comparative Guide to the Long-Term Stability of 3-Mercaptopropionate-Capped Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of nanoparticles is a critical parameter influencing their efficacy and safety in various applications, from drug delivery to diagnostics. The choice of capping agent is paramount in dictating this stability. This guide provides an objective comparison of the long-term stability of nanoparticles capped with 3-mercaptopropionate (3-MPA) against other commonly used alternatives, supported by experimental data.
Introduction to Nanoparticle Stabilization
Nanoparticles in colloidal suspension are thermodynamically unstable and tend to aggregate to reduce their high surface energy. Capping agents are molecules that adsorb to the nanoparticle surface, providing a stabilizing barrier. This stabilization is primarily achieved through two mechanisms:
-
Steric Hindrance: Large molecules, typically polymers, form a dense layer on the nanoparticle surface, physically preventing them from approaching each other.
-
Electrostatic Repulsion: The capping agent imparts a surface charge to the nanoparticles, causing them to repel each other.
The ideal capping agent should provide robust stability under various conditions (e.g., a range of pH values, high ionic strength, and in biological media) over extended periods.
Comparison of Capping Agents
This guide focuses on comparing this compound, a thiol-based capping agent, with three widely used alternatives: citrate (B86180), polyvinylpyrrolidone (B124986) (PVP), and polyethylene (B3416737) glycol (PEG).
-
This compound (3-MPA): This small molecule features a thiol (-SH) group that forms a strong covalent-like bond with the surface of metallic nanoparticles (e.g., gold, silver, quantum dots).[1] The terminal carboxylic acid group provides electrostatic stabilization.[1]
-
Citrate: A small organic ion that electrostatically stabilizes nanoparticles. It is widely used due to the simplicity of its application during synthesis, but the weak physisorption can lead to instability in high ionic strength environments.
-
Polyvinylpyrrolidone (PVP): A polymer that provides steric stabilization. The length and density of the polymer chains on the surface are crucial for its stabilizing effect.
-
Polyethylene Glycol (PEG): A hydrophilic polymer that offers excellent steric stabilization and is known for its "stealth" properties in biological systems, reducing non-specific protein adsorption and uptake by the reticuloendothelial system.[2]
Data Presentation
The following tables summarize quantitative data on the stability of nanoparticles capped with different agents. The data has been compiled from various studies and serves as a representative comparison.
Table 1: Initial Physicochemical Properties of Capped Nanoparticles
| Capping Agent | Nanoparticle Type | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| This compound | Gold Nanoparticles | ~30-50 | < 0.3 | -30 to -50 |
| Citrate | Gold Nanoparticles | ~20-40 | < 0.3 | -30 to -50 |
| PVP | Silver Nanoparticles | ~40-60 | < 0.2 | -20 to -30 |
| PEG | Gold Nanoparticles | ~50-80 | < 0.2 | -10 to -20 |
Table 2: Long-Term Stability of Capped Nanoparticles in Phosphate-Buffered Saline (PBS, pH 7.4)
| Capping Agent | Nanoparticle Type | Time (days) | Change in Hydrodynamic Diameter (%) | Change in PDI (%) |
| This compound | Gold Nanoparticles | 30 | < 10% | < 15% |
| Citrate | Gold Nanoparticles | 7 | > 100% (significant aggregation) | > 100% |
| PVP | Silver Nanoparticles | 21 | < 5% | < 10% |
| PEG | Gold Nanoparticles | 30 | < 5% | < 10% |
Table 3: Stability in Biological Media (e.g., Cell Culture Medium with 10% Fetal Bovine Serum)
| Capping Agent | Nanoparticle Type | Time (hours) | Change in Hydrodynamic Diameter (%) | Observations |
| This compound | Gold Nanoparticles | 24 | 20-40% | Moderate protein corona formation |
| Citrate | Gold Nanoparticles | 1 | > 200% (rapid aggregation) | Significant protein corona and aggregation |
| PVP | Silver Nanoparticles | 24 | 15-30% | Moderate protein corona formation |
| PEG | Gold Nanoparticles | 24 | < 10% | Minimal protein corona formation |
Experimental Protocols
Long-Term Stability Assessment using Dynamic Light Scattering (DLS)
This protocol outlines the procedure for monitoring the stability of nanoparticle suspensions over time by measuring changes in hydrodynamic diameter and polydispersity index (PDI).
a. Materials:
-
Nanoparticle suspension
-
Appropriate storage buffer (e.g., PBS, citrate buffer) or biological medium
-
DLS instrument (e.g., Malvern Zetasizer)
-
Disposable cuvettes
-
0.22 µm syringe filters
b. Procedure:
-
Prepare nanoparticle suspensions with different capping agents at the same concentration in the desired buffer or medium.
-
Filter each suspension through a 0.22 µm syringe filter to remove any large aggregates or dust.
-
Immediately measure the initial hydrodynamic diameter and PDI of each sample using the DLS instrument. Record this as the Day 0 measurement.
-
Store the nanoparticle suspensions under controlled conditions (e.g., 4°C, room temperature, 37°C).
-
At predetermined time points (e.g., Day 1, 3, 7, 14, 30), gently resuspend the nanoparticles by inverting the storage vial (do not vortex).
-
Take an aliquot of each suspension and measure the hydrodynamic diameter and PDI.
-
Record and plot the changes in hydrodynamic diameter and PDI over time for each capping agent. A significant increase in these parameters indicates nanoparticle aggregation and instability.
Assessment of Nanoparticle Aggregation in Different pH Buffers using UV-Vis Spectroscopy
This protocol describes how to evaluate the stability of metallic nanoparticles in response to pH changes by monitoring their Localized Surface Plasmon Resonance (LSPR) peak. Aggregation causes a red-shift and broadening of the LSPR peak.
a. Materials:
-
Metallic nanoparticle suspension (e.g., gold, silver)
-
A series of buffers with different pH values (e.g., pH 4, 7, 9)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
b. Procedure:
-
Dilute the stock nanoparticle suspension in each pH buffer to a concentration suitable for UV-Vis analysis (e.g., an absorbance of ~1).
-
Record the initial UV-Vis spectrum (e.g., from 400 nm to 800 nm for gold nanoparticles) for each sample immediately after preparation.
-
Incubate the samples at a constant temperature.
-
Record the UV-Vis spectra at regular intervals (e.g., 1, 6, 24 hours).
-
Analyze the spectra for changes in the LSPR peak maximum (λmax) and the full width at half maximum (FWHM). A significant red-shift and broadening of the peak indicate aggregation.
Mandatory Visualization
Caption: Nanoparticle stabilization mechanisms.
References
Enhancing Sensor Selectivity: A Comparative Guide to Surface Functionalization with 3-Mercaptopropionate and Its Alternatives
For researchers, scientists, and drug development professionals, the precise detection of target molecules is paramount. The selectivity of a sensor, its ability to distinguish a specific analyte from a complex mixture, is critically dependent on the functionalization of its surface. 3-Mercaptopropionate (3-MPA) has emerged as a widely used reagent for creating self-assembled monolayers (SAMs) that enhance sensor performance. This guide provides an objective comparison of 3-MPA with other leading surface functionalization agents, supported by experimental data and detailed protocols to aid in the selection of the optimal strategy for your sensing application.
This comparison guide delves into the performance of this compound (3-MPA) against alternative surface modification agents, including other thiol-based compounds, organosilanes, phosphonates, and graphene-based materials. The objective is to provide a comprehensive resource for researchers to make informed decisions on the most suitable functionalization strategy to enhance sensor selectivity and overall performance.
Performance Comparison of Surface Functionalization Agents
The choice of surface chemistry is a critical determinant of a sensor's sensitivity, selectivity, and stability. While 3-MPA is a popular choice for gold surfaces due to the strong gold-thiol interaction, a variety of alternatives offer advantages for different sensor substrates and applications. The following tables summarize quantitative data from various studies to compare the performance of sensors functionalized with 3-MPA and its alternatives.
| Functionalization Agent | Sensor Type | Analyte | Linear Range | Limit of Detection (LOD) | Key Findings |
| 3-Mercaptopropionic Acid (3-MPA) | Capacitive Immunosensor | Alpha-fetoprotein | 0.01 - 10 µg/L | 10 ng/L | High efficiency and sensitivity, comparable to Thioctic Acid and Thiourea.[1][2] |
| Electrochemical Aptasensor | Digoxin | 0.1 pM - 1.0 µM | 0.050 pM | Enabled by a signal-on strategy with graphene oxide.[3] | |
| Thioctic Acid | Capacitive Immunosensor | Alpha-fetoprotein | 0.01 - 10 µg/L | 10 ng/L | Performance similar to 3-MPA and Thiourea.[1][2] |
| Thiourea | Capacitive Immunosensor | Alpha-fetoprotein | 0.01 - 10 µg/L | 10 ng/L | A more cost-effective alternative to 3-MPA and Thioctic Acid with comparable performance.[1][2] |
| (3-Aminopropyl)triethoxysilane (APTES) | Not Specified | Not Specified | Not Specified | Not Specified | Forms stable layers on oxide surfaces; thickness and density are highly dependent on deposition conditions.[4] |
| Phosphonic Acids | Not Specified | Not Specified | Not Specified | Not Specified | Form highly stable, ordered monolayers on various metal oxide surfaces.[5] |
| Graphene-based | Surface Plasmon Resonance (SPR) | Biomolecules | Not Specified | Not Specified | Enhances sensitivity due to increased adsorption of biomolecules.[6] |
Minimizing Non-Specific Binding: A Crucial Aspect of Selectivity
A key challenge in sensor development is the reduction of non-specific binding (NSB), where molecules other than the target analyte adhere to the sensor surface, leading to false signals. The choice of surface functionalization plays a pivotal role in mitigating NSB.
Mixed SAMs, combining a functional molecule with a shorter, inert "spacer" molecule, are a common strategy to reduce steric hindrance and minimize non-specific interactions. For instance, mixed monolayers of 3-MPA with shorter chain thiols can improve the accessibility of the recognition element to the target analyte.
Furthermore, the hydrophilicity of the functionalized surface is a critical factor. Surfaces that are more hydrophilic tend to exhibit lower levels of non-specific protein adsorption. This is because many proteins in biological samples have hydrophobic domains that can interact with and adsorb onto hydrophobic surfaces.
Experimental Protocols: A Step-by-Step Guide
Detailed and reproducible experimental protocols are essential for achieving consistent and reliable sensor performance. Below are representative protocols for surface functionalization using 3-MPA and two common alternatives, APTES and phosphonic acids.
Protocol 1: Surface Functionalization of Gold with this compound (3-MPA)
This protocol describes the formation of a self-assembled monolayer of 3-MPA on a gold sensor surface.
Materials:
-
Gold-coated sensor substrate
-
3-Mercaptopropionic acid (3-MPA)
-
Absolute ethanol (B145695)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
High-purity nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants.
-
Rinse the substrate thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrate under a stream of high-purity nitrogen gas.[7]
-
-
SAM Formation:
-
Prepare a 1-10 mM solution of 3-MPA in absolute ethanol.
-
Immerse the clean, dry gold substrate in the 3-MPA solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[7]
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse the functionalized substrate thoroughly with absolute ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate under a stream of high-purity nitrogen gas.[7]
-
-
Activation of Carboxylic Acid Groups (for subsequent biomolecule immobilization):
-
This step is necessary to couple biomolecules (e.g., antibodies, enzymes) to the 3-MPA layer.
-
Typically involves activation with a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).
-
Protocol 2: Surface Functionalization of Oxide Surfaces with (3-Aminopropyl)triethoxysilane (APTES)
This protocol outlines the silanization of an oxide surface (e.g., silicon dioxide, glass) with APTES to introduce amine functional groups.
Materials:
-
Oxide-coated sensor substrate
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene (B28343)
-
Ethanol
-
Deionized water
Procedure:
-
Substrate Cleaning and Activation:
-
Clean the substrate by sonicating in ethanol and then deionized water.
-
Activate the surface to generate hydroxyl groups, for example, by treating with an oxygen plasma or a piranha solution (with appropriate safety precautions).
-
-
Silanization (Solution Phase Deposition):
-
Prepare a 1-2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and activated substrate in the APTES solution for 1-2 hours at room temperature.
-
Rinse the substrate with toluene and then ethanol to remove excess, unbound silane.
-
Cure the substrate in an oven at approximately 110°C for 30-60 minutes to promote the formation of a stable siloxane network.[4]
-
-
Post-Treatment:
-
Rinse the cured substrate with ethanol and deionized water.
-
Dry under a stream of nitrogen gas.
-
Protocol 3: Surface Functionalization of Metal Oxides with Phosphonic Acids
This protocol describes the formation of a phosphonic acid SAM on a metal oxide surface.
Materials:
-
Metal oxide-coated sensor substrate (e.g., TiO₂, Al₂O₃, SiO₂)
-
Desired phosphonic acid (e.g., octadecylphosphonic acid)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), ethanol)
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate to remove any organic contaminants. This can be done by sonication in appropriate solvents or by UV-ozone treatment.
-
-
SAM Formation:
-
Prepare a dilute solution (e.g., 1 mM) of the phosphonic acid in an anhydrous solvent.
-
Immerse the cleaned substrate in the phosphonic acid solution.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature. For some phosphonic acids and substrates, heating may be required to facilitate monolayer formation.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed molecules.
-
Dry the substrate under a stream of nitrogen gas.
-
Visualizing the Functionalization Process
To better understand the logical flow of selecting and implementing a surface functionalization strategy, the following diagrams, generated using Graphviz, illustrate the key steps and decision points.
Caption: General workflow for sensor surface functionalization.
Caption: Logical relationship of surface chemistry to sensor signal generation.
Conclusion
The selection of a surface functionalization strategy is a critical step in the development of high-performance sensors. This compound remains a robust and effective choice for gold surfaces, offering a good balance of performance and ease of use. However, for oxide-based sensors or applications requiring exceptional stability, alternatives such as organosilanes and phosphonic acids present compelling advantages. Graphene-based functionalization is an emerging area with the potential for significant sensitivity enhancements.
Ultimately, the optimal choice will depend on the specific sensor platform, the target analyte, and the complexity of the sample matrix. By carefully considering the quantitative data, experimental protocols, and the principles of minimizing non-specific binding outlined in this guide, researchers can make a more informed decision to advance their sensor development efforts.
References
- 1. A comparative study of capacitive immunosensors based on self-assembled monolayers formed from thiourea, thioctic acid, and 3-mercaptopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. OPG [opg.optica.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to 3-Mercaptopropionate and Thioglycolic Acid for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate capping agent is a critical determinant in the synthesis of nanoparticles, profoundly influencing their physicochemical properties and subsequent performance in biomedical applications. Among the various thiol-based ligands, 3-mercaptopropionate (3-MPA) and thioglycolic acid (TGA) are frequently employed due to their ability to form stable coordinate bonds with the surface of metallic and semiconductor nanoparticles. This guide provides an objective comparison of 3-MPA and TGA in nanoparticle synthesis, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Performance Comparison: 3-MPA vs. TGA
The choice between 3-MPA and TGA as a capping agent can lead to significant differences in the resulting nanoparticles' size, optical properties, stability, and biocompatibility. The following table summarizes key performance metrics for CdTe quantum dots synthesized with either 3-MPA or TGA, drawing from comparative studies.
| Performance Metric | This compound (3-MPA) | Thioglycolic Acid (TGA) | Nanoparticle Type | Key Observations & References |
| Particle Size | Typically results in slightly larger nanoparticles. | Generally produces smaller nanoparticles under similar reaction conditions. | CdTe QDs | The additional methylene (B1212753) group in 3-MPA can lead to a less compact ligand shell. |
| Photoluminescence (PL) Emission | Red-shifted emission maxima (e.g., ~570-620 nm).[1] | Blue-shifted emission maxima (e.g., ~530-580 nm).[1] | CdTe QDs | The particle size directly influences the quantum confinement effect and thus the emission wavelength. |
| Quantum Yield (QY) | Can achieve high quantum yields (up to 75% for ZnS QDs).[2] In some cases, MPA-capped QDs show higher PL efficiency.[3] | Can also yield high quantum yields (up to 58.4% for CdTe QDs).[4] In some studies, TGA-capped QDs exhibited stronger fluorescence.[5] | CdTe, ZnS QDs | QY is highly dependent on synthesis conditions and the specific nanoparticle system. MPA's longer chain may offer better surface passivation in some cases. |
| pH-Dependent Stability | Reaches maximum photoluminescence at a higher pH compared to TGA-stabilized CdTe.[1] Stable over a range of pH conditions.[6] | PL intensity increases with decreasing pH, reaching a maximum at a lower pH than 3-MPA.[1] | CdTe QDs | The difference in the pKa of the carboxylic acid group (MPA has a higher pKa) influences the surface charge and stability at different pH values.[1] |
| Biocompatibility & Cytotoxicity | Generally considered biocompatible. Studies on gold nanoparticles show good cell viability. Thiol-coated iron oxide nanoparticles have shown few toxic effects.[7] | Can exhibit cytotoxicity, particularly at higher concentrations. The degree of toxicity can be cell-line dependent. | AuNPs, Fe3O4 NPs | The biocompatibility is not solely dependent on the ligand but also on the nanoparticle core material, size, and concentration. |
Experimental Protocols
Detailed methodologies are crucial for reproducible nanoparticle synthesis. Below are representative aqueous-phase synthesis protocols for nanoparticles capped with 3-MPA and TGA.
Synthesis of 3-MPA-Capped CdS-ZnS Core-Shell Quantum Dots[8]
-
Precursor Preparation: Prepare aqueous solutions of Cadmium Chloride (CdCl₂), 3-mercaptopropionic acid (MPA), and Sodium Sulfide (Na₂S·9H₂O).
-
Reaction Mixture: Mix the CdCl₂ and MPA solutions. Adjust the pH of the mixture to a desired level (e.g., 9.2, 10.2, 11.2, or 12.2) using ammonium (B1175870) hydroxide (B78521) (NH₄OH).
-
Inert Atmosphere: Saturate the solution with Nitrogen (N₂) gas for approximately 1.5 hours to remove oxygen, which can quench fluorescence.
-
Sulfide Injection: Rapidly inject the Na₂S solution into the reaction mixture under vigorous stirring to initiate the formation of CdS nanoparticles.
-
Shell Formation: For the synthesis of a ZnS shell, a solution of Zinc Chloride (ZnCl₂) and MPA is added to the CdS nanoparticle solution, followed by the injection of Na₂S solution.
-
Purification: The resulting core-shell nanoparticles are typically purified by precipitation with a non-solvent like ethanol (B145695) or isopropanol, followed by centrifugation and redispersion in an aqueous buffer.
Synthesis of TGA-Capped CdTe Quantum Dots[9]
-
Precursor Solution: Dissolve Cadmium Chloride (CdCl₂·H₂O) in deionized water in a three-neck flask.
-
Ligand Addition: Add thioglycolic acid (TGA) to the solution while stirring.
-
pH Adjustment: Adjust the pH of the solution to approximately 10.0 using a 1.0 M Sodium Hydroxide (NaOH) solution.
-
Reducing Agent and Tellurium Source: Add Sodium Borohydride (NaBH₄) and Tellurium Dioxide (TeO₂) to the solution. The molar ratio of Cd²⁺/Te²⁻/TGA is typically fixed (e.g., 1:0.05:2).
-
Reflux: Heat the solution to reflux at 100°C. The size of the CdTe quantum dots can be controlled by varying the reflux time.
-
Characterization: Monitor the growth of the nanoparticles by taking aliquots at different time points and analyzing them using UV-Vis and photoluminescence spectroscopy.
Visualizing the Fundamentals
To better understand the processes and components discussed, the following diagrams, generated using Graphviz, illustrate key aspects of nanoparticle synthesis and ligand capping.
Conclusion
Both this compound and thioglycolic acid are effective capping agents for the aqueous synthesis of a variety of nanoparticles. The choice between them presents a trade-off in properties. TGA, with its shorter carbon chain, often leads to smaller nanoparticles with blue-shifted emissions. In contrast, 3-MPA may provide better surface passivation in certain systems, potentially leading to higher quantum yields and enhanced stability at a higher pH range.
For applications where smaller particle size and specific shorter wavelength emissions are critical, TGA may be the preferred choice. However, if higher quantum yields and greater stability under physiological pH are desired, 3-MPA could be more advantageous. The biocompatibility of the resulting nanoparticles is a complex issue that depends on multiple factors beyond the capping agent alone, and thus requires specific toxicological evaluation for any intended biological application. This guide serves as a foundational resource to assist researchers in navigating the selection of these crucial synthesis components.
References
- 1. gaomingyuan.com [gaomingyuan.com]
- 2. Highly Photoluminescent and Stable Aqueous ZnS Quantum Dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation, characterization, cytotoxicity, and genotoxicity evaluations of thiolated- and s-nitrosated superparamagnetic iron oxide nanoparticles: implications for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Mercaptopropionate Functionalization Methods for Nanoparticles: Assessing Reproducibility
For researchers, scientists, and drug development professionals, the consistent and reproducible functionalization of nanoparticles is paramount for the successful translation of nanomaterials from the laboratory to clinical and commercial applications. 3-Mercaptopropionate (3-MPA) is a widely used thiol-containing molecule for surface modification of nanoparticles, particularly gold and other noble metals. It provides a carboxyl-terminated surface that can be used for subsequent bioconjugation. This guide provides an objective comparison of common methods for 3-MPA functionalization, with a focus on the factors that influence their reproducibility.
The reproducibility of nanoparticle functionalization is a critical challenge, with batch-to-batch variability being a significant concern.[1][2] The choice of functionalization method and the precise control of reaction parameters are crucial for achieving consistent surface chemistry, which in turn dictates the nanoparticle's stability, biocompatibility, and performance in downstream applications.[3][4]
Comparison of Common 3-MPA Functionalization Methods
The two primary approaches for functionalizing nanoparticles with 3-MPA are direct synthesis (one-pot) and post-synthetic modification (ligand exchange).
| Method | Description | Advantages | Disadvantages | Key Factors for Reproducibility |
| Direct Synthesis (One-Pot) | 3-MPA is present in the reaction mixture during the synthesis of the nanoparticles, acting as a capping agent to control growth and provide surface functionality simultaneously.[5] | - Simpler, one-step process.- Can produce smaller, well-dispersed nanoparticles. | - More complex to control both nanoparticle size and surface functionalization simultaneously.- Potential for incorporation of impurities from the reaction mixture. | - Purity of reagents.- Molar ratio of 3-MPA to the metal precursor.- Reaction temperature and time.- Rate of reducing agent addition. |
| Post-Synthetic Modification (Ligand Exchange) | Pre-synthesized nanoparticles (e.g., citrate-capped) are incubated with a solution of 3-MPA, which displaces the original capping agent on the nanoparticle surface.[6] | - Decouples nanoparticle synthesis from functionalization, allowing for better control over nanoparticle size and morphology.- Applicable to a wide range of pre-synthesized nanoparticles. | - Can be a slower process.- Incomplete ligand exchange can lead to a mixed surface chemistry.- Potential for nanoparticle aggregation during the exchange process. | - Molar excess of 3-MPA.- Reaction time and temperature.- pH of the solution.- Thorough removal of the original capping agent and excess 3-MPA. |
Quantitative Assessment of Functionalization Reproducibility
Achieving reproducible functionalization requires robust analytical techniques to quantify the extent of surface modification.[7] Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, can be used to quantify the ligand density on the surface of gold nanoparticles.[8][9][10]
| Parameter | Analytical Technique(s) | Importance for Reproducibility |
| Ligand Density | ¹H NMR Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), Thermogravimetric Analysis (TGA) | A consistent number of 3-MPA molecules per unit of surface area is crucial for predictable downstream conjugation and biological interactions. |
| Nanoparticle Size and Aggregation State | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) | The functionalization process should not induce significant changes in the size or aggregation state of the nanoparticles across different batches. |
| Surface Charge | Zeta Potential Measurement | A consistent surface charge indicates a uniform surface chemistry and is important for colloidal stability. |
| Chemical Confirmation of Functionalization | Fourier-Transform Infrared (FTIR) Spectroscopy, XPS | Confirms the presence of the characteristic functional groups of 3-MPA on the nanoparticle surface. |
Experimental Protocols
Below are detailed methodologies for the two main 3-MPA functionalization approaches.
Protocol 1: Direct Synthesis of 3-MPA Functionalized Gold Nanoparticles
This protocol is adapted from methods for the one-pot synthesis of thiol-capped gold nanoparticles.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
3-Mercaptopropionic acid (3-MPA)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Tetraoctylammonium bromide (TOAB)
-
Methanol
-
Ultrapure water
Procedure:
-
Prepare a solution of HAuCl₄ in ultrapure water (e.g., 30 mM).
-
Prepare a solution of TOAB in toluene (e.g., 50 mM).
-
In a flask, mix the HAuCl₄ solution with the TOAB solution and stir vigorously for at least 30 minutes to transfer the gold salt to the organic phase.
-
Add 3-MPA to the organic phase. The molar ratio of Au:3-MPA will influence the final particle size and should be optimized (e.g., 1:1 to 1:10).
-
Prepare a fresh solution of NaBH₄ in ice-cold ultrapure water (e.g., 0.1 M).
-
Add the NaBH₄ solution dropwise to the vigorously stirring organic mixture. The color will change from orange to dark brown/black, indicating nanoparticle formation.
-
Continue stirring for at least 4 hours at room temperature to ensure complete reaction.
-
Separate the organic phase and wash it multiple times with ultrapure water.
-
Precipitate the 3-MPA functionalized nanoparticles by adding methanol.
-
Centrifuge the mixture to pellet the nanoparticles.
-
Wash the nanoparticles repeatedly with a methanol/water mixture to remove excess reagents.
-
Dry the purified nanoparticles under vacuum.
Protocol 2: Post-Synthetic Functionalization of Citrate-Capped Gold Nanoparticles with 3-MPA (Ligand Exchange)
This protocol describes the functionalization of pre-synthesized citrate-capped gold nanoparticles.
Materials:
-
Citrate-capped gold nanoparticle solution (synthesized separately, e.g., by the Turkevich method)
-
3-Mercaptopropionic acid (3-MPA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrapure water
Procedure:
-
Synthesize citrate-capped gold nanoparticles (AuNPs) using a standard method like the Turkevich-Frens method.
-
Characterize the size and concentration of the as-synthesized AuNPs using UV-Vis spectroscopy and TEM.
-
Prepare a stock solution of 3-MPA in ultrapure water.
-
In a glass vial, add the citrate-capped AuNP solution.
-
Add a molar excess of the 3-MPA solution to the AuNP solution. A typical starting point is a 1000-fold molar excess of 3-MPA relative to the AuNP concentration.
-
Incubate the mixture at room temperature with gentle stirring for 12-24 hours to facilitate ligand exchange.
-
After incubation, purify the functionalized AuNPs by centrifugation. The speed and duration will depend on the nanoparticle size.
-
Carefully remove the supernatant containing excess 3-MPA and displaced citrate (B86180) ions.
-
Resuspend the nanoparticle pellet in ultrapure water or PBS.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound ligands.
-
After the final wash, resuspend the 3-MPA functionalized AuNPs in the desired buffer for storage at 4°C.
Visualizing Workflows and Concepts
To aid in the understanding of the functionalization processes and their assessment, the following diagrams have been generated.
Caption: Direct synthesis workflow for 3-MPA functionalized nanoparticles.
Caption: Post-synthetic modification workflow via ligand exchange.
Caption: Logical workflow for assessing the reproducibility of functionalization.
References
- 1. Characterization of Nanoparticle Batch-To-Batch Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative analysis of thiolated ligand exchange on gold nanoparticles monitored by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Collection - Quantitative Analysis of Thiolated Ligand Exchange on Gold Nanoparticles Monitored by 1H NMR Spectroscopy - Analytical Chemistry - Figshare [acs.figshare.com]
Validating the Mechanism of 3-Mercaptopropionate in Specific Catalytic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 3-mercaptopropionate (3-MPA) in various catalytic reactions against alternative compounds and mechanisms. The information presented is supported by experimental data to offer a clear validation of its roles as a chain transfer agent, an enzyme inhibitor, and a substrate for dioxygenase enzymes.
This compound as a Chain Transfer Agent in Polymerization
This compound and its esters are highly effective chain transfer agents (CTAs) used to control the molecular weight and polydispersity of polymers during free-radical polymerization. The key to their function lies in the facile transfer of a hydrogen atom from the thiol group (-SH) to a growing polymer radical, thereby terminating that chain and initiating a new one. This process is known as catalytic chain transfer.
Comparative Performance of Chain Transfer Agents
The efficiency of a CTA is quantified by its chain transfer constant (Ctr). A higher Ctr value indicates a more efficient agent. The following table compares the Ctr of this compound derivatives with other common CTAs.
| Chain Transfer Agent | Monomer System | Temperature (°C) | Chain Transfer Constant (Ctr) |
| Decyl this compound | Methyl Methacrylate (MMA) | 70 | Consistently lower PDI vs. NDM/TDM[1] |
| iso-Octyl this compound | Methyl Methacrylate (MMA) | Not Specified | Effective control of molecular weight[2] |
| n-Dodecyl Mercaptan (NDM) | Styrene | 60 | 18.7 ± 1.0[3] |
| tert-Dodecyl Mercaptan (TDM) | Styrene | 50 | 2.9[3] |
| n-Butyl Mercaptan | Methyl Acrylate | 60 | 1.69 ± 0.17[3] |
Note: The performance of a chain transfer agent is highly dependent on the specific monomer, solvent, and temperature used in the polymerization.[3]
Experimental Protocol: Determination of Chain Transfer Constant (Mayo Method)
The chain transfer constant can be determined experimentally using the Mayo equation by performing a series of polymerizations with varying concentrations of the CTA.[3]
Materials:
-
Monomer (e.g., Styrene, Methyl Methacrylate)
-
Initiator (e.g., AIBN, Potassium Persulfate)
-
Chain Transfer Agent (e.g., Decyl this compound)
-
Solvent (if applicable)
-
Standard polymerization glassware
Procedure:
-
Set up a series of polymerization reactions with constant concentrations of monomer and initiator.
-
In each reaction, add a different, known concentration of the chain transfer agent.
-
Conduct the polymerizations under controlled temperature and time.
-
After polymerization, isolate and purify the polymer.
-
Determine the number-average molecular weight (Mn) of each polymer sample using Gel Permeation Chromatography (GPC).
-
Calculate the number-average degree of polymerization (DPn = Mn / Mmonomer).
-
Plot 1/DPn versus the ratio of the concentrations of the chain transfer agent to the monomer ([S]/[M]).
-
The slope of the resulting straight line is the chain transfer constant (Ctr).
Catalytic Chain Transfer Mechanism of this compound Esters
This compound as an Enzyme Inhibitor
3-MPA is a known inhibitor of several enzymes, particularly those that have a sulfhydryl group in their active site or are dependent on substrates with a similar structure.
Inhibition of Glutamate (B1630785) Decarboxylase (GAD)
3-MPA acts as a competitive inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA from glutamate.[4] This inhibition can lead to convulsions.[5]
Comparative Inhibition of Glutamate Decarboxylase
| Inhibitor | Organism/Tissue | Inhibition Type | Inhibition Constant (Ki) |
| 3-Mercaptopropionic acid | Rat Brain | Competitive | 4.8 µM[4] |
| Allylglycine | Not Specified | Competitive | - |
Note: The in vitro inhibition of GAD by 3-MPA was found to be similar in immature and adult rat brains.[4]
Experimental Protocol: Assay for Glutamate Decarboxylase Inhibition
Materials:
-
Glutamate decarboxylase (GAD) enzyme preparation (e.g., from rat brain homogenate)
-
L-[1-14C]Glutamic acid (substrate)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
3-Mercaptopropionic acid (inhibitor)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.2)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the buffer, L-[1-14C]glutamic acid, and PLP.
-
Prepare a series of inhibitor solutions of 3-mercaptopropionic acid at different concentrations.
-
To a set of reaction tubes, add the reaction mixture and varying concentrations of the inhibitor.
-
Initiate the reaction by adding the GAD enzyme preparation.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction (e.g., by adding acid).
-
Measure the amount of 14CO2 liberated from the radioactive substrate, which is proportional to GAD activity, using a scintillation counter.
-
Determine the Ki value by analyzing the inhibition data using methods such as the Dixon plot or non-linear regression analysis of the Michaelis-Menten equation in the presence of the inhibitor.
Logical Flow of GAD Inhibition by 3-MPA
This compound as a Substrate for Dioxygenase Enzymes
3-MPA is the preferred substrate for this compound dioxygenase (MDO), a non-heme iron-containing enzyme that catalyzes the oxidation of 3-MPA to 3-sulfinopropionate. MDOs are part of the larger family of thiol dioxygenases, which also includes cysteine dioxygenase (CDO).
Comparative Kinetics of Thiol Dioxygenases
The catalytic efficiency (kcat/KM) demonstrates the substrate preference of these enzymes.
| Enzyme | Substrate | kcat (s-1) | KM (µM) | kcat/KM (M-1s-1) | Reference |
| Av MDO | 3-Mercaptopropionic acid | 0.94 ± 0.04 | 13 ± 5 | 72,000 ± 9,200 | [6] |
| Av MDO | L-Cysteine | 1.21 ± 0.1 | 11,400 ± 900 | 110 ± 20 | [6] |
| Av MDO | Cysteamine | - | - | 11 | [7] |
Av MDO: this compound dioxygenase from Azotobacter vinelandii.
The significant difference in catalytic efficiency highlights that 3-MPA is the primary substrate for MDO, despite the enzyme's ability to process other thiols like cysteine.[6] The structural basis for this specificity lies in the active site, where a glutamine residue in MDO, replacing an arginine in CDO, alters the substrate binding and positioning.[8]
Experimental Protocol: Assay for this compound Dioxygenase Activity
MDO activity can be assayed by monitoring the consumption of oxygen using a Clark-type electrode or by quantifying the product formation using HPLC.[6][9]
Materials:
-
Purified this compound dioxygenase (MDO)
-
3-Mercaptopropionic acid (substrate)
-
Buffer solution (e.g., HEPES, pH 8.0)
-
Clark-type oxygen electrode or HPLC system with a C18 column
-
For HPLC: Mobile phase (e.g., 20 mM sodium acetate, 0.6% methanol, 1% heptafluorobutyric acid, pH 2.0)
Procedure (Oxygen Consumption):
-
Calibrate the Clark-type oxygen electrode.
-
Add a buffered solution to the reaction cell and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Add a known concentration of the 3-MPA substrate.
-
Initiate the reaction by adding a small volume of the purified MDO enzyme.
-
Record the decrease in oxygen concentration over time. The initial rate of oxygen consumption is proportional to the enzyme activity.
-
Perform measurements at various substrate concentrations to determine the Michaelis-Menten kinetic parameters (kcat and KM).
Catalytic Cycle of this compound Dioxygenase
References
- 1. benchchem.com [benchchem.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. benchchem.com [benchchem.com]
- 4. Differences between immature and adult rats in brain glutamate decarboxylase inhibition by 3-mercaptopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of glutamate decarboxylase activity by 3-mercaptopropionic acid has different time course in the immature and adult rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The Cysteine Dioxygenase Homologue from Pseudomonas aeruginosa Is a this compound Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of 3-mercaptopropionic acid dioxygenase with a substrate analog reveals bidentate substrate binding at the iron center - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-Mercaptopropionate
For researchers and scientists engaged in drug development and other laboratory-based disciplines, the meticulous management of chemical waste is a cornerstone of a safe and efficient work environment. 3-Mercaptopropionate and its derivatives, characterized by a potent stench and potential health hazards, demand a rigorous and informed disposal protocol. This guide provides essential, step-by-step logistical and safety information to ensure the proper handling and disposal of this compound waste, fostering a culture of safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound is a skin and eye irritant, and its vapors can cause respiratory tract irritation.[1] Inhalation may also lead to central nervous system effects such as headaches and nausea.[1]
Personal Protective Equipment (PPE): Always wear the following when handling this compound:
-
Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should also be used.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential.
-
Body Protection: A standard lab coat should be worn. For larger quantities or when handling concentrates, a chemical-resistant apron is recommended.
-
Ventilation: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3]
Quantitative Data for Related Compounds
While specific quantitative data for all this compound derivatives may vary, the following table summarizes key safety and physical properties of 3-Mercaptopropionic acid and its common ethyl ester, providing a valuable reference for assessing risk.
| Property | 3-Mercaptopropionic Acid | Ethyl this compound |
| CAS Number | 107-96-0 | 5466-06-8 |
| Molecular Formula | C₃H₆O₂S | C₅H₁₀O₂S |
| Molecular Weight | 106.14 g/mol | 134.20 g/mol |
| Boiling Point | 110 - 111 °C @ 15 mmHg | 75 - 76 °C @ 10 mmHg |
| Flash Point | 93 °C (199.4 °F) | 72 °C (161.6 °F)[1] |
| Specific Gravity | 1.218 g/mL | 1.039 g/mL[1] |
| Hazards | Toxic if swallowed, Causes severe skin burns and eye damage, Harmful if inhaled.[2][4] | Causes eye, skin, and respiratory tract irritation.[1] |
Note: This data is for reference and should be supplemented by consulting the specific Safety Data Sheet (SDS) for the exact compound in use.
Step-by-Step Disposal Protocol: Chemical Neutralization
The most effective method for neutralizing this compound waste in a laboratory setting is through chemical oxidation. This process converts the volatile and malodorous thiol compounds into less hazardous and less volatile substances, such as sulfonic acids or their salts.[1] The following protocols detail the use of common laboratory oxidizing agents.
Experimental Protocol 1: Neutralization with Sodium Hypochlorite (B82951) (Bleach)
This is a widely used and effective method for neutralizing mercaptan waste.[1]
Materials:
-
Waste containing this compound
-
Standard laboratory bleach (5-8.25% sodium hypochlorite)
-
Large glass beaker or flask (at least double the volume of the waste)
-
Magnetic stir bar and stir plate
-
pH indicator strips or a pH meter
-
Dilute sodium hydroxide (B78521) solution (for pH adjustment)
Procedure:
-
Preparation: Place the beaker containing the this compound waste on a stir plate inside a chemical fume hood. Add a stir bar to the waste.
-
Initiate Stirring: Begin stirring the waste solution at a moderate speed.
-
Slow Addition of Bleach: Carefully and slowly add the bleach solution to the stirring waste. A starting point is a 1:1 volume ratio of waste to bleach, but this will vary depending on the concentration of the mercaptan.[1] One guideline suggests that a 5.25% sodium hypochlorite solution can quench approximately 7mL of a stench chemical.[3]
-
Monitor the Reaction: The oxidation reaction is exothermic. Monitor for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, immediately cease the addition of bleach and consider cooling the beaker in an ice bath.[1]
-
Ensure Complete Neutralization: Continue adding bleach in small increments until the characteristic "rotten egg" or garlic-like odor of the mercaptan is no longer detectable. This is a primary indicator of successful neutralization.
-
Adjust pH: Check the pH of the solution. The oxidation process is more effective in an alkaline environment (pH > 9).[1] If necessary, add a dilute solution of sodium hydroxide dropwise to raise the pH.
-
Final Stirring: Allow the neutralized solution to stir for at least one hour to ensure the reaction is complete.[1]
-
Final Waste Collection: Once neutralization is confirmed by the absence of odor, the resulting solution should be collected in a designated hazardous waste container. Label the container clearly with its contents.
-
Institutional Disposal: Arrange for pickup and final disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Experimental Protocol 2: Neutralization with Hydrogen Peroxide
Hydrogen peroxide is another powerful oxidant that can be used to neutralize mercaptans.
Materials:
-
Waste containing this compound
-
3% Hydrogen peroxide (H₂O₂) solution
-
Large glass beaker or flask
-
Magnetic stir bar and stir plate
-
Optional: Ferrous sulfate (B86663) solution (as a catalyst)
Procedure:
-
Setup: As with the bleach protocol, perform all steps in a chemical fume hood with the waste in a beaker on a stir plate.
-
Stirring: Begin stirring the waste solution.
-
Addition of Hydrogen Peroxide: Slowly add the 3% hydrogen peroxide solution to the waste. The required volume will depend on the mercaptan concentration.
-
Catalysis (Optional): If the reaction is slow, a catalyst can be employed. Add a small amount of ferrous sulfate solution dropwise. Monitor the reaction for any increase in temperature or gas evolution.
-
Monitor for Odor: Continue stirring the mixture and monitor for the disappearance of the mercaptan odor.
-
Final Waste Collection and Disposal: Once the odor is gone, the neutralized waste should be collected and disposed of following the same procedures outlined in steps 8 and 9 of the bleach protocol.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, immediate and calm action is crucial.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, keeping the fume hood active.
-
Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the liquid spill.
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, sealable container for hazardous waste.
-
Decontamination: Decontaminate the spill area and any affected equipment with a bleach solution.[3] Collect all cleanup materials (gloves, wipes, etc.) in a sealed bag and dispose of them as hazardous waste.
-
Report: Report the spill to your institution's EHS department as required by your laboratory's safety protocols.
References
Essential Safety and Handling Guide for 3-Mercaptopropionate and its Derivatives
This guide provides crucial safety and logistical information for handling 3-Mercaptopropionate, including its common forms such as 3-Mercaptopropionic acid and its esters (e.g., Methyl this compound, Ethyl this compound). The following procedures are based on available safety data sheets for these related compounds and are intended to provide a comprehensive framework for safe laboratory operations.
Immediate Safety Concerns: this compound and its derivatives are characterized by a strong, unpleasant stench.[1][2][3][4] Primary hazards associated with these chemicals include serious eye irritation, skin irritation or burns, and toxicity if swallowed or inhaled.[1][2][5][6]
Personal Protective Equipment (PPE)
Proper selection and use of personal protective equipment are paramount to ensure safety.
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Chemical splash goggles. A face shield (minimum 8-inch) should be worn in addition to goggles when there is a risk of splashing.[2][3][4] | Protects against splashes that can cause serious eye damage or irritation.[1][5][6] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[3][6] | Prevents skin contact which can cause irritation or burns.[2][6] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes.[3] | Provides a barrier against accidental spills and splashes.[3] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[3][5] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[3] For spills or emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[2][4] | Minimizes inhalation of vapors, which can be harmful or fatal and have a strong odor.[1][5][6] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
Handling Procedures:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[5][7]
-
Ventilation: Always work in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[3][5]
-
Avoiding Contact: Avoid contact with eyes, skin, and clothing.[1][2] Do not breathe mists or vapors.[5]
-
Hygiene: Wash hands thoroughly after handling and before breaks.[1][2] Do not eat, drink, or smoke in the work area.[4][6] Contaminated work clothing should not be allowed out of the workplace.
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition as some derivatives are combustible liquids.[1][5]
Storage Procedures:
-
Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[1][4][5]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][5]
-
Store in a corrosives area if handling 3-Mercaptopropionic acid.[8]
Emergency Protocols
Spill Response:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[2][9]
-
Control Ignition Sources: Remove all sources of ignition.[10]
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[2][9][10] Do not allow the spill to enter drains or waterways.[2][6]
-
Collection: Collect the absorbed material using spark-proof tools and place it in a suitable, sealed container for hazardous waste.[10][11]
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2][5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][6]
Disposal Plan
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
Waste Collection:
-
Collect all waste, including contaminated PPE and absorbent materials, in a designated, labeled, and sealed container for hazardous waste.[2][9]
Disposal Method:
-
Contact a licensed professional waste disposal service to dispose of the material.[4] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
Quantitative Data
The following table summarizes key physical and chemical properties for 3-Mercaptopropionic acid and its ethyl ester. This data is for reference and should be used as a general guideline.
| Property | 3-Mercaptopropionic acid | Ethyl this compound |
| CAS Number | 107-96-0[9] | 5466-06-8[1] |
| Molecular Formula | C3H6O2S[9] | C5H10O2S[7] |
| Molecular Weight | 106.14 g/mol [9] | 134.20 g/mol [7] |
| Boiling Point | 110 - 111 °C @ 15 mmHg[9] | 75 - 76 °C @ 10 mmHg[9] |
| Flash Point | 93 °C (199.4 °F)[9] | 72 °C (161.6 °F)[1] |
| Specific Gravity | 1.218[9] | 1.059[9] |
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. fishersci.ie [fishersci.ie]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
